(4-Methyl-1,3-thiazol-2-yl)methylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEGLCVIHVSMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405373 | |
| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51221-45-5 | |
| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (4-Methyl-1,3-thiazol-2-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methyl-1,3-thiazol-2-yl)methylamine, a derivative of the versatile 2-aminothiazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential biological significance of this compound. While experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs and established chemical principles to offer valuable insights for researchers. All quantitative data are summarized in structured tables, and key experimental protocols and conceptual frameworks are illustrated with detailed diagrams.
Introduction to the 2-Aminothiazole Scaffold
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[4] This moiety is a cornerstone in medicinal chemistry, largely due to its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications.[5] The 2-aminothiazole subset of these compounds has been identified as a "privileged structure," meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity.[6] This promiscuity, when properly harnessed, allows for the development of potent and selective therapeutic agents.[7] this compound, with its primary amine separated from the thiazole ring by a methylene linker, presents a unique structural motif within this class, offering distinct possibilities for molecular interactions and further functionalization.
Physicochemical Properties
Precise experimental data for this compound (CAS 51221-45-5) is not extensively available in the public domain.[8][9][10][11] Therefore, the following properties are a combination of available data for the core structure and its isomer, 2-amino-4-methylthiazole (CAS 1603-91-4), along with predicted values. This approach provides a scientifically grounded estimation of the compound's characteristics.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (CAS 51221-45-5) | 2-Amino-4-methylthiazole (CAS 1603-91-4) | General Methylamine Properties |
| Molecular Formula | C₅H₈N₂S[8] | C₄H₆N₂S[12] | CH₅N |
| Molecular Weight | 128.20 g/mol | 114.17 g/mol [12] | 31.06 g/mol |
| Appearance | Likely a liquid or low-melting solid | Solid[12] | Colorless gas |
| Melting Point | Not available | 44-47 °C[12] | -93 °C |
| Boiling Point | Not available | 231-232 °C[12] | -6 °C |
| pKa (predicted) | ~7-8 (for the aminomethyl group) | Not available | 10.6 |
| Solubility | Expected to have some water solubility due to the primary amine. Soluble in organic solvents like ethanol, methanol, and DMSO.[13] | Soluble in organic solvents. | Highly soluble in water. |
| Stability | Potentially susceptible to oxidation and degradation in certain solvents like DMSO over time.[14] Should be stored under inert atmosphere and protected from light. | Generally stable under standard conditions. | Stable |
Rationale for Predicted Properties:
-
pKa: The basicity of the primary amine in this compound is expected to be the dominant factor. While the thiazole ring is weakly basic, the alkylamine will have a pKa in the typical range for primary amines, slightly influenced by the electron-withdrawing nature of the heterocyclic ring.
-
Solubility: The presence of the polar primary amine group should confer a degree of water solubility, particularly at acidic pH where it will be protonated. Its solubility in organic solvents is anticipated to be good, a common characteristic of small heterocyclic molecules.
-
Stability: 2-Aminothiazole derivatives have been reported to exhibit instability in DMSO, potentially undergoing dimerization or other degradation pathways.[14] Therefore, careful consideration of solvent choice and storage conditions is crucial for maintaining the integrity of this compound. Standard stability testing protocols should be followed to establish a re-test period for the substance.[15][16][17][18][19]
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound is not explicitly detailed in readily available literature. However, its synthesis can be logically approached through modifications of established methods for constructing the 2-substituted thiazole core, most notably the Hantzsch thiazole synthesis.[20][21][22]
A plausible synthetic route would involve the reaction of a protected aminomethylthioamide with an α-haloketone. A conceptual workflow is presented below.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Thioamide Formation:
-
To a solution of a protected glycine derivative (e.g., Boc-glycinamide) in a suitable solvent (e.g., THF or dichloromethane), add a thionating agent (e.g., Lawesson's reagent) in a 1:0.5 molar ratio.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by quenching with a saturated sodium bicarbonate solution and extracting with an organic solvent.
-
Purify the resulting protected aminomethylthioamide by column chromatography.
-
-
Hantzsch Cyclization:
-
Dissolve the protected aminomethylthioamide and an equimolar amount of an α-haloketone (e.g., 1-chloroacetone) in a polar solvent such as ethanol or DMF.[21]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[22]
-
Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify by column chromatography to yield the protected this compound.
-
-
Deprotection:
-
Dissolve the protected product in a suitable solvent.
-
Perform deprotection under appropriate conditions (e.g., acidic conditions for a Boc group, or catalytic hydrogenation for a Cbz group).
-
Neutralize the reaction mixture and extract the final product.
-
Further purification can be achieved by distillation or chromatography.
-
Reactivity Profile
The reactivity of this compound is dictated by the nucleophilic character of the primary amine and the electronic properties of the thiazole ring.
-
Nucleophilic Amine: The primary amine is a good nucleophile and will readily react with a variety of electrophiles.[23][24][25][26] This allows for a wide range of derivatizations, including acylation, alkylation, and Schiff base formation. These reactions are fundamental for the synthesis of more complex molecules for structure-activity relationship (SAR) studies.
-
Thiazole Ring: The thiazole ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution, although this is generally less facile than for more activated aromatic systems. The position of substitution will be directed by the existing methyl and aminomethyl groups.
Potential Biological Significance and Applications
While specific biological data for this compound is not widely reported, the broader class of 2-aminothiazole derivatives has a rich history in drug discovery.[3][5][7]
Potential Therapeutic Areas:
-
Antimicrobial Agents: The 2-aminothiazole scaffold is found in several antimicrobial drugs.[2] Derivatives of this class have shown activity against a range of bacterial and fungal pathogens.
-
Anticancer Agents: Numerous 2-aminothiazole derivatives have been investigated for their anticancer properties, often acting as inhibitors of protein kinases that are crucial for tumor growth and survival.[5]
-
Anti-inflammatory Agents: The anti-inflammatory potential of 2-aminothiazole compounds has also been explored.[3]
The structural features of this compound make it a valuable building block for combinatorial libraries aimed at discovering novel therapeutic agents in these and other disease areas. The primary amine provides a convenient handle for the introduction of diverse substituents, allowing for the systematic exploration of the chemical space around the 2-aminothiazole core.
Caption: The central role of the 2-aminothiazole scaffold in medicinal chemistry.
Conclusion
This compound is a molecule with significant untapped potential in the field of drug discovery. While direct experimental data is sparse, a comprehensive understanding of its basic properties can be inferred from the rich chemistry of the 2-aminothiazole class of compounds. Its straightforward, albeit theoretical, synthetic accessibility and the reactivity of its primary amine make it an attractive starting point for the development of new chemical entities with a wide range of potential therapeutic applications. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential as a valuable tool for medicinal chemists.
References
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1461.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2019). Chemistry – A European Journal, 25(57), 13131–13135.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- This compound. (n.d.). Local Pharma Guide.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(29), 18659–18671.
- 4-methyl-1,3-thiazol-2-amine - 1603-91-4. (n.d.). ChemSynthesis.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257–267.
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings, 2453(1), 030022.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7310.
- This compound|CAS 51221-45-5. (n.d.). Angene.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- C-(4-Methyl-thiazol-2-yl)-methylamine | CAS 51221-45-5. (n.d.). P212121 Store.
- Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library.
- 1,3-thiazol-2-amine - 96-50-4. (n.d.). ChemSynthesis.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). Heliyon, 9(1), e12777.
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (2015). International Journal of Molecular Sciences, 16(12), 28744–28782.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2022). EXCLI Journal, 21, 918–935.
- Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. (2015). International Journal of Molecular Sciences, 16(12), 28744–28782.
- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Chemistry of Heterocyclic Compounds, 58(1), 60–65.
- Guideline on stability testing for applications for variations to a marketing authorisation. (2014). European Medicines Agency.
- Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. (2015). ResearchGate.
- Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). IUPAC-NIST Solubility Data Series.
- Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. (2018). MedChemComm, 9(7), 1157–1163.
- Note for guidance on in-use stability testing of human medicinal products. (2001). European Medicines Agency.
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2007). Molecules, 12(5), 1159–1163.
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021).
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- pKa Data Compiled by R. Williams. (n.d.).
- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
- Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1). (n.d.). PubChem.
- Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). Molecules, 27(12), 3929.
- Stability studies of the effect of crosslinking on hydrochlorothiazide release. (2009). Drug Discoveries & Therapeutics, 3(3), 136–142.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jk-sci.com [jk-sci.com]
- 9. CAS NO. 51221-45-5 | this compound | C5H8N2S [localpharmaguide.com]
- 10. This compound|CAS 51221-45-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 11. store.p212121.com [store.p212121.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. srdata.nist.gov [srdata.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Stability studies of the effect of crosslinking on hydrochlorothiazide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. chemhelpasap.com [chemhelpasap.com]
- 22. mdpi.com [mdpi.com]
- 23. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)methylamine: A Key Heterocyclic Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (4-Methyl-1,3-thiazol-2-yl)methylamine (CAS Number: 51221-45-5), a heterocyclic primary amine of significant interest to researchers, medicinal chemists, and professionals in drug development. The 2-aminomethylthiazole scaffold is a privileged structure found in numerous biologically active compounds, serving as a critical pharmacophore for a range of therapeutic targets. This document details the physicochemical properties, robust synthesis protocols, reactivity, and key applications of this versatile building block. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective utilization of this compound in the synthesis of novel chemical entities.
Introduction and Significance
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs, including the antibiotic Penicillin and the anti-inflammatory agent Meloxicam.[1][2] The specific substitution pattern of a 2-aminomethyl group on a 4-methylthiazole core, as seen in this compound, offers a unique combination of structural features. The primary amine provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, can engage in crucial hydrogen bonding and other non-covalent interactions within biological targets.[3]
This compound is particularly relevant in the design of kinase inhibitors, where the 2-aminothiazole moiety has been identified as a key "hinge-binding" element in drugs like the multi-kinase inhibitor Dasatinib.[4] The strategic placement of the methyl group at the 4-position can influence the molecule's conformation and metabolic stability. Understanding the synthesis, reactivity, and spectroscopic signature of this building block is therefore paramount for its successful application in drug discovery programs.
Physicochemical and Structural Data
A clear understanding of the fundamental properties of this compound is essential for its handling, reaction setup, and purification. The key identifiers and properties are summarized below.
| Identifier | Value | Reference(s) |
| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)methanamine | [4] |
| CAS Number | 51221-45-5 | [5] |
| Molecular Formula | C₅H₈N₂S | [5] |
| Molecular Weight | 128.2 g/mol | [5] |
| Canonical SMILES | CC1=CSC(=N1)CN | [4] |
| InChI Key | OJEGLCVIHVSMMR-UHFFFAOYSA-N | [4] |
| Appearance | Expected to be a liquid or low-melting solid | General observation for similar small amines |
| Purity | >95.0% (as commercially available) | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely documented in peer-reviewed literature, suggesting its primary role as a specialized building block. However, its structure lends itself to several logical and established synthetic strategies. Two robust protocols are detailed below, based on the reduction of a nitrile precursor and the direct amination of a chloromethyl intermediate.
Workflow for Synthesis
The synthesis of the target amine can be approached from two common precursors: a nitrile or a chloromethyl derivative. Both pathways are reliable and utilize standard laboratory transformations.
Protocol 1: Reduction of (4-Methyl-1,3-thiazol-2-yl)acetonitrile
This is a classical and highly effective method for the preparation of primary amines from their corresponding nitriles. Lithium aluminum hydride (LAH) is a potent reducing agent suitable for this transformation.[6][7]
Causality: The highly polarized Al-H bond in LiAlH₄ delivers a hydride (H⁻) nucleophile to the electrophilic carbon of the nitrile group. Subsequent hydride additions and workup lead to the formation of the primary amine.[7]
Materials:
-
(4-Methyl-1,3-thiazol-2-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Aqueous sodium hydroxide
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve (4-Methyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then distilled water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation if required.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic analysis (NMR, IR, MS) as detailed in Section 5. The disappearance of the nitrile peak (~2250 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.
Protocol 2: Gabriel Synthesis from 2-(Chloromethyl)-4-methylthiazole
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination using ammonia.[8][9][10]
Causality: Potassium phthalimide serves as a protected form of an ammonia anion. It undergoes an SN2 reaction with the alkyl halide. The phthalimide group is then cleaved, typically with hydrazine, to release the desired primary amine.[9]
Materials:
-
2-(Chloromethyl)-4-methylthiazole
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide
Step-by-Step Methodology:
-
Alkylation: In a round-bottom flask, dissolve 2-(Chloromethyl)-4-methylthiazole (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF. Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC indicates the consumption of the starting halide.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into ice water. The N-substituted phthalimide intermediate will precipitate. Filter the solid, wash with water, and dry.
-
Deprotection (Hydrazinolysis): Suspend the dried N-((4-methyl-1,3-thiazol-2-yl)methyl)phthalimide intermediate in ethanol. Add hydrazine hydrate (1.5 eq.) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Workup: Cool the mixture to room temperature and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.
-
Extraction: Concentrate the filtrate under reduced pressure. Basify the aqueous residue with aqueous NaOH to pH > 12 and extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target amine.
Self-Validation: Successful synthesis of the intermediate can be confirmed by the disappearance of the N-H proton of phthalimide in the ¹H NMR spectrum. Final product confirmation relies on the spectroscopic methods outlined in Section 5.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the nucleophilicity of its primary amine. This functional group readily participates in a variety of bond-forming reactions, making it an invaluable tool for molecular elaboration.
A primary application of this scaffold is in the synthesis of protein kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the kinase ATP-binding site. The 2-aminothiazole motif is particularly effective in this role.[3] For example, while Dasatinib itself does not contain this exact fragment, its core structure highlights the importance of the N-aryl-2-aminothiazole-5-carboxamide scaffold.[6] this compound can be used to synthesize analogs of such inhibitors where the carboxamide is replaced by other linkers, or where it serves as a fragment for building novel kinase-targeting libraries.[11]
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: TMS (0.00 ppm)
-
δ ~7.0 ppm (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring.
-
δ ~4.1 ppm (s, 2H): This singlet is assigned to the methylene protons (-CH₂-) adjacent to the amine and the thiazole ring.
-
δ ~2.4 ppm (s, 3H): This singlet represents the protons of the methyl group (-CH₃) at the 4-position of the thiazole ring.
-
δ ~1.8 ppm (br s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Reference: CDCl₃ (77.16 ppm)
-
δ ~172 ppm: Carbon C2 of the thiazole ring (the carbon bearing the aminomethyl group). This carbon is typically the most downfield in the ring.
-
δ ~150 ppm: Carbon C4 of the thiazole ring (the carbon bearing the methyl group).
-
δ ~115 ppm: Carbon C5 of the thiazole ring (the C-H carbon).
-
δ ~48 ppm: Methylene carbon (-CH₂-).
-
δ ~17 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy (Predicted)
-
~3400-3300 cm⁻¹ (two bands, medium): Symmetric and asymmetric N-H stretching of the primary amine.
-
~3100 cm⁻¹ (weak): Aromatic C-H stretch of the thiazole ring.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the methyl and methylene groups.
-
~1620 cm⁻¹ (medium): N-H scissoring (bending) vibration of the primary amine.
-
~1550 cm⁻¹ (strong): C=N stretching vibration within the thiazole ring.
-
~1450 cm⁻¹ (strong): C=C stretching vibration of the thiazole ring.
Mass Spectrometry (EI) (Predicted)
-
Molecular Ion (M⁺): m/z = 128. This peak, corresponding to the molecular weight, should be observable.
-
Key Fragmentation: A prominent fragment would be expected at m/z = 112 due to the loss of the amino group (•NH₂) via alpha-cleavage, resulting in a stable, resonance-stabilized cation. Another significant fragment could appear at m/z = 97 corresponding to the loss of the CH₂NH group.
Safety and Handling
As a primary amine, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward, albeit not widely published, synthesis via established chemical transformations makes it an accessible intermediate for research laboratories. The reactive primary amine, coupled with the biologically relevant 2-aminomethylthiazole core, provides a versatile platform for the construction of novel and complex molecules, particularly in the pursuit of new kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge, detailed protocols, and predictive characterization data necessary for scientists to confidently incorporate this compound into their synthetic endeavors.
References
- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
- MELOXICAM - API SYNTHESIS.
- [Reference not found]
- [Reference not found]
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. PubMed. [Link]
- Lithium Aluminum Hydride (LiAlH4)
- Gabriel Synthesis. Wikipedia. [Link]
- [Reference not found]
- [Reference not found]
- Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
- [Reference not found]
- [Reference not found]
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]
- The Gabriel Synthesis. Master Organic Chemistry. [Link]
- [Reference not found]
- [Reference not found]
Sources
- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - (4-methyl-1,3-thiazol-2-yl)methanamine (C5H8N2S) [pubchemlite.lcsb.uni.lu]
- 5. (4-methyl-1,3-thiazol-2-yl)methanamine [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. (2-Methylthiazol-4-yl)MethanaMine | C5H8N2S | CID 18467479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Fluoroacetic acid [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]
An In-depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)methylamine: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This guide focuses on a specific, yet highly valuable, building block: (4-Methyl-1,3-thiazol-2-yl)methylamine. This compound serves as a crucial intermediate for the synthesis of more complex molecules, offering a reactive primary amine handle on a stable, biologically relevant core. Understanding its structure, synthesis, and reactivity is paramount for researchers aiming to leverage its potential in drug discovery and development.
Part 1: Molecular Structure and IUPAC Nomenclature
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and formal naming conventions.
IUPAC Name
The systematically assigned and internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is (4-methyl-1,3-thiazol-2-yl)methanamine .[1] This name precisely describes the arrangement of atoms within the molecule.
Molecular Structure
The molecular structure of (4-Methyl-1,3-thiazol-2-yl)methanamine is characterized by a central 1,3-thiazole ring. A methyl group is attached at the 4-position of this ring, and a methylamine group (-CH₂NH₂) is bonded to the 2-position.
Caption: 2D representation of (4-Methyl-1,3-thiazol-2-yl)methanamine.
Key Physicochemical Properties
A summary of the key physicochemical properties of (4-methyl-1,3-thiazol-2-yl)methanamine is provided in the table below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 51221-45-5 | [1] |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | |
| Appearance | Liquid (at ambient temp.) | |
| InChIKey | OJEGLCVIHVSMMR-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Characterization
The reliable synthesis and thorough characterization of (4-Methyl-1,3-thiazol-2-yl)methanamine are critical for its application in research and development. This section outlines a common synthetic strategy and the expected spectroscopic data for structural verification.
Synthetic Protocol: A Two-Step Approach
A prevalent and efficient method for the synthesis of (4-Methyl-1,3-thiazol-2-yl)methanamine involves a two-step process starting from readily available precursors. This approach is favored for its relatively mild conditions and good yields.
Caption: Synthetic workflow for (4-Methyl-1,3-thiazol-2-yl)methanamine.
Step 1: Synthesis of 2-(Azidomethyl)-4-methylthiazole (Intermediate)
The initial step involves the nucleophilic substitution of a suitable leaving group at the 2-methyl position of a 4-methylthiazole derivative with an azide source. A common starting material is 2-(chloromethyl)-4-methylthiazole.
-
Reaction: 2-(Chloromethyl)-4-methylthiazole is reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Causality: The azide ion (N₃⁻) is a potent nucleophile that readily displaces the chloride leaving group. The use of a polar aprotic solvent like DMF facilitates the dissolution of the azide salt and promotes the Sₙ2 reaction mechanism.
-
Protocol:
-
Dissolve 2-(chloromethyl)-4-methylthiazole in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a stoichiometric excess of sodium azide to the solution.
-
Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(azidomethyl)-4-methylthiazole.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Reduction of 2-(Azidomethyl)-4-methylthiazole to (4-Methyl-1,3-thiazol-2-yl)methanamine (Final Product)
The azide intermediate is then reduced to the corresponding primary amine. Several reducing agents can be employed for this transformation.
-
Reaction: The azide group is reduced to an amine group.
-
Causality: Catalytic hydrogenation (e.g., with H₂ gas over a palladium on carbon catalyst) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) are effective methods for this conversion. The choice of reducing agent may depend on the presence of other functional groups in the molecule and desired reaction conditions.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the 2-(azidomethyl)-4-methylthiazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically from a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired (4-Methyl-1,3-thiazol-2-yl)methanamine.
-
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized (4-Methyl-1,3-thiazol-2-yl)methanamine.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | Singlet | 1H | Thiazole ring proton (H-5) |
| ~4.0-4.2 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |
| ~2.3-2.5 | Singlet | 3H | Methyl protons (-CH₃) |
| ~1.5-2.0 | Broad Singlet | 2H | Amine protons (-NH₂) |
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Thiazole ring carbon (C-2) |
| ~148-152 | Thiazole ring carbon (C-4) |
| ~110-115 | Thiazole ring carbon (C-5) |
| ~45-50 | Methylene carbon (-CH₂-NH₂) |
| ~15-20 | Methyl carbon (-CH₃) |
FTIR Spectroscopy (Fourier-Transform Infrared)
The FTIR spectrum is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretching (primary amine) |
| 2850-2960 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (primary amine) |
| ~1550, ~1450 | Medium-Strong | C=N and C=C stretching (thiazole ring) |
Part 3: Applications in Drug Discovery and Development
This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. Its utility stems from the presence of a reactive primary amine, which allows for the straightforward introduction of diverse functionalities through reactions such as acylation, alkylation, and reductive amination.
Role as a Key Intermediate
The primary application of this compound in drug discovery is as a key intermediate. The thiazole core provides a stable and often biologically favorable scaffold, while the methylamine side chain serves as a point of attachment for various pharmacophoric groups. This modular approach allows for the rapid generation of compound libraries for screening against biological targets.
Examples in Medicinal Chemistry
While specific blockbuster drugs directly containing the this compound fragment may be limited, its structural motif is present in numerous patented compounds and research molecules with potential therapeutic applications. For instance, derivatives of 2-aminomethylthiazoles have been investigated for their activity as:
-
Kinase Inhibitors: The amine group can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of anticancer agents.
-
Receptor Antagonists: By appending appropriate substituents, molecules targeting various G-protein coupled receptors (GPCRs) can be synthesized.
-
Enzyme Inhibitors: The thiazole ring and the appended functionalities can be designed to fit into the active site of specific enzymes, leading to their inhibition.
The exploration of patent literature reveals that compounds incorporating the this compound core are frequently claimed in patents related to the treatment of a variety of diseases, underscoring its importance in the quest for novel therapeutics.[2]
Conclusion
(4-Methyl-1,3-thiazol-2-yl)methanamine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis, combined with the biological relevance of the thiazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. A thorough understanding of its molecular structure, synthetic routes, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in the design and synthesis of the next generation of innovative medicines.
References
- PubChem. (4-methyl-1,3-thiazol-2-yl)methanamine. National Center for Biotechnology Information.
- Harbeson, S. L., Masse, C. E., & Liu, J. F. (2013). U.S. Patent No. US-2013005742-A1. U.S.
- SpectraBase. 4-Methyl-N-propan-2-yl-1,3-thiazol-2-amine.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(21), 6433. [Link]
Sources
A Senior Application Scientist's Guide to (4-Methyl-1,3-thiazol-2-yl)methylamine: Synthesis, Characterization, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiazole Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures appear with remarkable frequency, earning the designation of "privileged scaffolds." The thiazole ring is a quintessential example of such a structure. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a cornerstone in the design of bioactive molecules. Thiazole derivatives are integral components of numerous approved drugs and are continually explored for novel therapeutic applications, ranging from antimicrobial to anticancer agents.[1] This guide focuses on a specific, highly versatile building block: (4-Methyl-1,3-thiazol-2-yl)methylamine (C₅H₈N₂S). We will delve into its synthesis, analytical characterization, reactivity, and strategic deployment in drug development programs, providing the field-proven insights necessary to leverage this compound to its full potential.
Core Molecular Attributes and Physicochemical Profile
This compound is a primary amine featuring a methyl-substituted thiazole ring. This substitution pattern provides a balance of steric and electronic features that are crucial for its utility as a synthetic intermediate.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,0!", fontcolor="#202124"]; N3 [label="N", pos="0,-0.866!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="-1,-0.866!", label="C", fontcolor="#202124"]; C5 [label="-1,0.866!", label="C", fontcolor="#202124"]; S1 [label="S", pos="0.6,2!", color="#FBBC05", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2,-1.732!", fontcolor="#202124"]; C_CH2 [label="CH₂", pos="2.3,0!", fontcolor="#202124"]; N_NH2 [label="NH₂", pos="3.3,0!", color="#4285F4", fontcolor="#FFFFFF"];
// Draw bonds C2 -- N1; N1 -- C5; C5 -- C4; C4 -- N3; N3 -- C2; C5 -- S1 [style=invis]; // Invisible edge for positioning C2 -- C_CH2; C_CH2 -- N_NH2; C4 -- C_Me;
// Manually create the thiazole ring with the sulfur atom // This is a visual representation; exact bond angles are approximated for clarity. // A more accurate way would involve complex splines or graph layout engines. // For this purpose, we will represent it as a pentagon-like structure. // We will use invisible edges to guide the layout and then draw the visible ones. // The positions above are a starting point. Let's try to refine.
// Let's restart the graph with a better layout strategy for the ring. graph "Thiazole_Ring" { node [shape="plaintext", fontcolor="#202124"]; edge [color="#202124"];
} }
Below is a summary of its key identifiers and computed properties.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.19 g/mol | [3] |
| Monoisotopic Mass | 128.04082 Da | [2] |
| CAS Number | 51221-45-5 | [4] |
| Predicted XlogP | 0.2 | [2] |
| InChIKey | OJEGLCVIHVSMMR-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CSC(=N1)CN | [2] |
Note: Physicochemical properties such as melting point and boiling point are not consistently reported for the free base and are more readily available for its salt forms, such as the dihydrochloride salt (C₅H₁₀Cl₂N₂S, MW: 201.11).[5]
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is not commonly detailed in introductory literature but can be inferred from related syntheses of substituted thiazoles. A prevalent strategy involves the Hantzsch thiazole synthesis or modifications thereof, starting from thioamides and α-haloketones. For this specific molecule, a more direct route often involves the modification of a pre-formed 2-substituted-4-methylthiazole.
A plausible and efficient laboratory-scale synthesis involves the reduction of the corresponding nitrile, (4-methyl-1,3-thiazol-2-yl)acetonitrile. This precursor is commercially available and provides a direct pathway to the target primary amine.
Experimental Protocol: Reduction of (4-methyl-1,3-thiazol-2-yl)acetonitrile
This protocol describes a standard lithium aluminum hydride (LAH) reduction. Causality : LAH is a powerful, non-selective reducing agent ideal for converting nitriles to primary amines. The choice of an anhydrous ether solvent like THF is critical, as LAH reacts violently with protic solvents. The reaction is performed under an inert atmosphere to prevent quenching of the highly reactive LAH by atmospheric moisture.
Materials:
-
(4-methyl-1,3-thiazol-2-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
LAH Suspension: Carefully suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath. Rationale : Adding the nitrile to the LAH slurry at a reduced temperature helps to control the initial exothermic reaction.
-
Nitrile Addition: Dissolve (4-methyl-1,3-thiazol-2-yl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. Rationale : This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying the isolation of the product.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide) to yield the pure amine.
-
Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Analytical Characterization and Spectral Data
Accurate characterization is the bedrock of chemical synthesis. The following data serve as a benchmark for validating the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6] While experimental spectra from a specific vendor or publication are the gold standard, predicted shifts are invaluable for preliminary identification.
| Predicted ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thiazole-H | ~6.9 | Singlet | 1H | C5-H |
| Methylene | ~4.0 | Singlet | 2H | -CH₂-NH₂ |
| Methyl | ~2.4 | Singlet | 3H | C4-CH₃ |
| Amine | Variable (1.5-3.0) | Broad Singlet | 2H | -NH₂ |
| Predicted ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Thiazole C2 | ~170 | C-CN |
| Thiazole C4 | ~148 | C-CH₃ |
| Thiazole C5 | ~115 | C-H |
| Methylene | ~45 | -CH₂-NH₂ |
| Methyl | ~17 | -CH₃ |
Note: Spectral data for related compounds can be found in various sources.[7][8][9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[6]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium, Doublet |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C=N Stretch (Thiazole) | ~1660 | Medium |
| C=C Stretch (Thiazole) | ~1520 | Medium |
| N-H Bend (Amine) | 1590-1650 | Medium |
Note: Specific peak positions can be influenced by sample preparation (e.g., neat, KBr pellet, solution).[7][12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight. For C₅H₈N₂S, the expected exact mass and common adducts are listed below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.04810 |
| [M+Na]⁺ | 151.03004 |
Source: PubChemLite.[2]
Reactivity and Strategic Application in Drug Discovery
The true value of this compound lies in its role as a versatile synthon. The primary amine is a potent nucleophile, allowing for a wide range of chemical transformations to build molecular complexity.
This building block is particularly valuable in constructing molecules that target kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The thiazole ring can act as a hinge-binding motif, while the appended amine provides a vector for introducing substituents that can occupy various pockets of a protein's active site.
Case Study Example: CDK12 Inhibitors Recent research has highlighted the discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target of interest for treating esophageal squamous cell carcinoma.[15] While not our exact starting material, this example demonstrates the power of the aminothiazole scaffold. Our title compound serves as a key precursor to such structures, where the primary amine can be methylated and subsequently used in nucleophilic aromatic substitution reactions with activated pyrimidines to build the final complex molecule.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound and its precursors should be handled with appropriate personal protective equipment (PPE).
| Hazard Category | Recommendations and Precautions | Source(s) |
| Personal Protection | Wear tightly fitting safety goggles, chemical-impermeable gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood. | [3][16][17] |
| Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[18][19] Always avoid breathing vapors or dust. | [16][17][20] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth; do not induce vomiting. Seek medical attention if symptoms persist. | [3][16] |
| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing. Wear self-contained breathing apparatus if necessary. | [3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, acids, and bases. The compound may be hygroscopic. | [16][17] |
| Spill & Disposal | Absorb spills with inert material and dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [16][17] |
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and the privileged nature of its thiazole core make it an invaluable building block for generating libraries of novel compounds in drug discovery campaigns. By understanding its synthesis, characterization, and safe handling, researchers can effectively integrate this versatile intermediate into their workflows, accelerating the path toward new therapeutic agents.
References
- Chemical Safety Data Sheet MSDS / SDS - METHYL-THIAZOL-4-YLMETHYL-AMINE. (2022-08-11). ChemicalBook.
- Thiazol-4-yl-methylamine hydrochloride. Chem-Impex.
- 4-methyl-1,3-thiazol-2-amine - 1603-91-4, C4H6N2S, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis.
- SAFETY DATA SHEET. (2010-03-26). Fisher Scientific.
- SAFETY DATA SHEET. (2010-10-29). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025-04-29). Sigma-Aldrich.
- SAFETY DATA SHEET. Airgas.
- 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. PubChem.
- C -(4-Methyl-thiazol-2-yl)-methylamine; dihydrochloride. CymitQuimica.
- (4-Phenyl-thiazol-2-yl)methylamine. J&K Scientific.
- (2-Ethyl-1,3-thiazol-4-yl)methylamine. PubChem.
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR. Sigma-Aldrich.
- C-(4-Methyl-thiazol-2-yl)-methylamine. P212121 Store.
- (4-methyl-1,3-thiazol-2-yl)methanamine. PubChemLite.
- 1,3-Thiazol-2-ylmethanamine. PubChem.
- 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate.
- 4-Phenyl-thiazol-2-yl-methylamine hydrochloride. Biosynth.
- 1,3-thiazol-2-amine - 96-50-4, C3H4N2S, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). PubMed Central.
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PubMed Central.
- Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. ResearchGate.
- Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. PubChem.
- Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2025-01-19).
- Spectroscopy Problems. Organic Chemistry at CU Boulder.
- (4-methyl-1,3-thiazol-2-yl)acetonitrile(19785-39-8) 1 h nmr. ChemicalBook.
- The Journal of Organic Chemistry Ahead of Print. ACS Publications.
- (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-11). ResearchGate.
- Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. (2020-02-26). ResearchGate.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
- 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. MDPI.
- Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017-03-06). RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - (4-methyl-1,3-thiazol-2-yl)methanamine (C5H8N2S) [pubchemlite.lcsb.uni.lu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. store.p212121.com [store.p212121.com]
- 5. C -(4-Methyl-thiazol-2-yl)-methylamine; dihydrochloride [cymitquimica.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE(19785-39-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. [(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine | C7H12N2S | CID 16494968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. airgas.com [airgas.com]
A Technical Guide to the Therapeutic Applications of Methylthiazole Compounds
Executive Summary
The methylthiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Characterized by a five-membered ring containing both sulfur and nitrogen atoms, this structure serves as a versatile backbone for a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged structure" in the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse therapeutic applications of methylthiazole derivatives, targeting a range of diseases from neurodegenerative disorders and cancer to infectious and metabolic diseases. We will delve into key experimental methodologies, structure-activity relationships, and future prospects, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising class of compounds.
The Methylthiazole Scaffold: A Cornerstone in Medicinal Chemistry
The thiazole ring, and specifically its methyl-substituted derivatives, is a recurring feature in numerous FDA-approved drugs and clinical candidates, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam[1][2]. Its prevalence stems from several key physicochemical properties:
-
Aromaticity and Stability: The ring system is aromatic, lending it metabolic stability.
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.
-
Versatile Substitution: The carbon and nitrogen atoms on the ring provide multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.
-
Bioisosteric Replacement: The thiazole moiety is often used as a bioisostere for other aromatic rings, offering a way to modulate a compound's properties while retaining its core binding interactions.
These features make the methylthiazole core an ideal starting point for library synthesis and lead optimization campaigns across various therapeutic areas[3][4].
Prominent Therapeutic Applications
Methylthiazole derivatives have demonstrated a remarkable breadth of biological activity. Their therapeutic potential is being actively explored in several key areas of medicine.
Neurodegenerative Disorders
One of the most extensively studied applications of methylthiazole compounds is in the field of neuroprotection[5]. Derivatives of 4-methylthiazole (MZ) have emerged as promising agents against the neuronal damage seen in Alzheimer's, Parkinson's, and ischemic stroke[5][6].
The lead compound in this area is Chlormethiazole (CMZ) , a sedative agent whose neuroprotective effects have been widely documented in preclinical models[7][8]. The mechanisms underlying these effects are multifaceted:
-
GABAergic System Potentiation: Many methylthiazole derivatives, including CMZ, enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain[5][9][10]. This potentiation increases chloride ion influx, hyperpolarizing the neuron and making it less susceptible to glutamate-induced excitotoxicity—a major driver of cell death in neurological disorders[9].
-
GABA-Independent Pathways: Certain derivatives exert neuroprotection through mechanisms independent of GABA receptors[5][7]. One such pathway involves the upregulation of the Nrf2/HO-1 signaling cascade, a critical cellular defense against oxidative stress[5].
The dual mechanisms of action make these compounds particularly attractive candidates for treating complex, multifactorial neurodegenerative diseases[7][9][11].
Caption: GABAergic neuroprotective pathway of Methylthiazole compounds.
Oncology
The methylthiazole scaffold is a key component in a variety of anticancer agents, targeting the uncontrolled proliferation that characterizes cancer[4][12][13]. These compounds function through several mechanisms, including the inhibition of critical enzymes involved in cancer cell growth and metabolism.
-
Kinase Inhibition: Many 2-aminothiazole derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer[13].
-
Enzyme Inhibition: Methyl salicylate-based thiazoles have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme linked to breast cancer[14]. Other derivatives have been designed to inhibit Lactate Dehydrogenase (LDH), an enzyme crucial for the altered metabolism (aerobic glycolysis) of invasive tumor cells[15].
The cytotoxic effects of these compounds have been validated against a wide range of human cancer cell lines.
| Compound Class | Target Cancer Cell Line | Reported IC50 Value (µM) | Reference |
| 4β-(thiazol-2-yl) amino-podophyllotoxin | A549 (Lung) | 0.16 ± 0.06 | [13] |
| 4β-(thiazol-2-yl) amino-podophyllotoxin | HepG2 (Liver) | 0.13 ± 0.05 | [13] |
| Benzimidazole-thiazole derivative | PC12 (Pheochromocytoma) | 0.298 | [13] |
| Methyl salicylate based thiazole (3j) | T47D (Breast) | 0.51 ± 0.15 | [14] |
Infectious Diseases
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents[16]. Methylthiazole derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties[17][18][19].
The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration of bacterial cell membranes, contributing to their inhibitory activity against both Gram-positive and Gram-negative bacteria[18]. Potent activity has been demonstrated against challenging pathogens, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA)[20]. Research has identified that a thiazole ring connected to a cationic element and a lipophilic moiety is a key structural combination for potent anti-MRSA activity[20].
Inflammatory and Metabolic Disorders
The therapeutic utility of methylthiazole compounds extends to inflammatory and metabolic diseases.
-
Anti-inflammatory Activity: Certain 5-methylthiazole-thiazolidinone conjugates have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway[1][21][22]. Some of these compounds showed better activity than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin[2].
-
Antidiabetic Potential: Thiazole derivatives are being investigated for the treatment of type 2 diabetes. Mechanisms include the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. Additionally, isothiazole-based compounds have been developed as agonists for GPR120, a G protein-coupled receptor that has emerged as an attractive target for treating metabolic diseases[23].
Key Experimental Protocols & Methodologies
To facilitate further research in this area, this section provides standardized protocols for the synthesis and evaluation of methylthiazole compounds.
General Synthetic Strategy: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for creating the 2-amino-4-methylthiazole core. It involves the condensation of an α-haloketone with a thiourea or thioamide[19].
Caption: Workflow for the Hantzsch synthesis of a methylthiazole derivative.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve thiourea (1.0 equivalent) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition of Haloketone: To the stirring solution, add an α-haloketone (e.g., chloroacetone, 1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After completion, cool the mixture to room temperature. A precipitate of the hydrohalide salt of the aminothiazole may form.
-
Work-up: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-amino-4-methylthiazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Efficacy Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is widely used to screen the cytotoxic effects of potential anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methylthiazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.
-
Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value—the concentration of the compound that inhibits 50% of cell growth.
Structure-Activity Relationship (SAR) and Future Directions
The therapeutic efficacy of methylthiazole compounds is highly dependent on their specific chemical structure. SAR studies have revealed that small modifications to the substituents on the thiazole ring can dramatically alter biological activity and target selectivity[1][2]. For example, in a series of anti-inflammatory agents, the nature and position of substituents on an associated benzylidene ring were found to be critical for potency[21].
Despite their promise, the development of methylthiazole-based drugs faces challenges, including potential bioactivation into reactive metabolites that can cause toxicity[24]. Future research will need to focus on:
-
Lead Optimization: Designing derivatives with improved safety profiles by modifying metabolic "soft spots" or replacing the isothiazole ring with bioisosteric alternatives[24].
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways to better understand both efficacy and potential off-target effects.
-
Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and target-site accumulation of these compounds.
Conclusion
The methylthiazole scaffold is a remarkably versatile and pharmacologically significant structure that continues to be a rich source of therapeutic innovation. Its derivatives have demonstrated potent activity in preclinical and clinical studies across a spectrum of diseases, including neurodegeneration, cancer, and infectious and metabolic disorders. The ability to modulate the core structure allows for the generation of compounds with diverse mechanisms of action, from GABA-A receptor potentiation to enzyme inhibition. As our understanding of the structure-activity relationships and metabolic pathways of these compounds deepens, the methylthiazole core is poised to remain a cornerstone of drug discovery efforts for years to come.
References
- Qin, Z., Luo, J., Vrandevre, L., et al. (2014). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience, 5(5), 379-391.
- Qin, Z., Luo, J., Vrandevre, L., et al. (2014). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Columbia Academic Commons.
- Jackson, S. J., Tovey, S. C., Taday, P. F., et al. (2010). Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation. British Journal of Pharmacology, 159(1), 195-207.
- Haroun, M., Tratrat, C., Kolokotroni, A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8137.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2024). Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-9.
- Haroun, M., Tratrat, C., Kolokotroni, A., et al. (2023). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of Xenobiotics, 13(3), 485-507.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development.
- Fallah, Z., Ramezani, F., & Ramezani, F. (2018). Study of Antibacterial Effect of Novel Thiazole, Imidazole, and Tetrahydropyrimidine Derivatives against Listeria Monocytogenes. Journal of Ardabil University of Medical Sciences, 18(2), 196-206.
- Haroun, M., Tratrat, C., Kolokotroni, A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8137.
- Haroun, M., Tratrat, C., Kolokotroni, A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. ResearchGate.
- Kamal, A., & Shaikh, A. M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7243.
- Evren, A. E., Dawbaa, S., Nuha, D., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692.
- Al-Ostath, A. I., & El-Sayed, R. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. ChemEngineering, 6(6), 92.
- Nofal, Z. M., Srour, A. M., & El-Ansary, A. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Science OA, 7(5), FSO691.
- Kaur, H., Singh, J., & Singh, P. (2021). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 21(1), 2-22.
- Ögren, S. O. (1987). Chlormethiazole--mode of action. Acta psychiatrica Scandinavica. Supplementum, 335, 31-41.
- Mohammad, H., Mayhoub, A. S., Ghafoor, A., et al. (2013). Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus. Journal of medicinal chemistry, 56(17), 6845-6856.
- Wójcik, M., Jasińska, J., Bajda, M., et al. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Scientific Reports, 15(1), 1-15.
- Sharma, P., Sharma, D., & Singh, T. (2022). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Drug Therapy, 17(2), 126-140.
- Haroun, M., Tratrat, C., Kolokotroni, A., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8137.
- Kamal, A., & Shaikh, A. M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7243.
- Maloney, D. J., Waterson, A. G., Bantukallu, G. R., et al. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS medicinal chemistry letters, 9(3), 254-258.
- Zhou, Y., Zhang, L., He, T., et al. (2015). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS medicinal chemistry letters, 6(11), 1097-1102.
- Marshall, J. W., & Cross, A. J. (1998). The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent?. CNS Drug Reviews, 4(2), 103-121.
- Various Authors. (2008). Novel agents with possible use in obesity and other metabolic disorders described in recent patents. BioWorld.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). International Journal of Pharmaceutical Sciences and Research.
- A review on thiazole based compounds & it's pharmacological activities. (2024). Medium.
- Dalvie, D., Chen, W., Khairallah, H., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical research in toxicology, 23(11), 1795-1806.
- Işık, B., Demir, B., Yurttaş, L., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Polycyclic Aromatic Compounds, 1-17.
Sources
- 1. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlormethiazole--mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [academiccommons.columbia.edu]
- 12. nbinno.com [nbinno.com]
- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Methylthiazole Scaffold: A Versatile Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[1] Among its many derivatives, the 4-methylthiazole moiety has emerged as a particularly fruitful starting point for the development of novel drugs across a wide spectrum of diseases. This guide provides a comprehensive technical overview of the 4-methylthiazole scaffold, delving into its synthesis, diverse pharmacological applications, and the intricate structure-activity relationships that govern its biological effects. As a senior application scientist, the aim is to not only present established data but also to provide insights into the causality behind experimental choices and to equip researchers with the foundational knowledge to innovate in this exciting field.
Synthetic Strategies: Building the 4-Methylthiazole Core
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. The 4-methylthiazole core benefits from well-established and versatile synthetic methodologies, with the Hantzsch thiazole synthesis being the most prominent.[2][3]
The Hantzsch Thiazole Synthesis: A Robust and Versatile Method
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone for constructing the thiazole ring.[2] The classical approach involves the condensation of an α-haloketone with a thioamide.[4] For the synthesis of 2-amino-4-methylthiazole derivatives, thiourea is a commonly used thioamide. The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration.[5]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenyl-4-methylthiazole
This protocol provides a general procedure for the synthesis of a 2-amino-4-methylthiazole derivative.
Materials:
-
2-Bromo-1-phenylpropan-1-one (α-bromo-propiophenone)
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the mechanism.
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the α-haloketone.
-
Sodium Bicarbonate Workup: The basic workup is crucial to neutralize the acidic byproduct and to deprotonate the thiazolium intermediate, leading to the final neutral thiazole product.
Caption: The Hantzsch thiazole synthesis workflow.
Therapeutic Applications of 4-Methylthiazole Scaffolds
The versatility of the 4-methylthiazole scaffold is evident in its broad range of biological activities. This section will explore its applications in key therapeutic areas.
Antimicrobial Agents: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents.[6] 4-Methylthiazole derivatives have shown significant promise in this area.
Mechanism of Action:
A key mechanism of action for some antimicrobial 4-methylthiazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] By binding to this enzyme, these compounds disrupt bacterial proliferation. Other proposed mechanisms include the disruption of the microbial cell membrane.
Structure-Activity Relationship (SAR):
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is crucial for antimicrobial activity. Often, the introduction of (benz)azole moieties at this position enhances antibacterial effects.[6]
-
Hybrid Compounds: Hybrid molecules incorporating the 4-methylthiazole scaffold with other heterocyclic rings, such as pyrazoline or quinoline, have demonstrated potent and broad-spectrum antimicrobial activity.[7][8]
Quantitative Data:
The antimicrobial efficacy of 4-methylthiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 3f | E. coli (ATCC 25922) | 62.50 | [9] |
| 3f | S. marcescens (ATCC 8100) | 62.50 | [9] |
| 3i | S. marcescens (ATCC 8100) | 62.50 | [9] |
| 3i | E. faecalis (ATCC 2942) | 62.50 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
96-well microtiter plate
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
Sterile diluents
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from one column to the next, mixing thoroughly at each step.
-
Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration (typically 10^5 CFU/mL).
-
Inoculate each well (except for the sterility control) with 5 µL of the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][11]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This is a standardized medium for antimicrobial susceptibility testing, ensuring reproducibility.
-
Standardized Inoculum: A consistent bacterial density is crucial for obtaining reliable and comparable MIC values.
-
Serial Dilutions: This method allows for the efficient testing of a wide range of compound concentrations.
Neuroprotective Agents: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. 4-Methylthiazole derivatives have emerged as promising neuroprotective agents.
Mechanism of Action:
Many neuroprotective 4-methylthiazole derivatives, such as the clinically explored clomethiazole (CMZ), act as positive allosteric modulators of GABAA receptors.[12] By enhancing the inhibitory effects of GABA, these compounds can counteract glutamate-induced excitotoxicity, a key driver of neuronal death. Some derivatives also exhibit GABA-independent neuroprotective mechanisms, including the upregulation of antioxidant pathways like the Nrf2/HO-1 signaling cascade.[11]
Structure-Activity Relationship (SAR):
-
Substituents at the 5-position: Simple alkyl substitutions at the 5-position, such as an ethyl group, can retain significant neuroprotective efficacy.
-
Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the thiazole core can significantly impact neuroprotective activity.
Caption: Mechanisms of neuroprotection by 4-methylthiazole derivatives.
Anti-inflammatory Agents: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis and sepsis.[13] 4-Methylthiazole derivatives have demonstrated potent anti-inflammatory properties.
Mechanism of Action:
A primary mechanism of anti-inflammatory action for this scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14][15] COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some derivatives also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[16]
Structure-Activity Relationship (SAR):
-
Aryl Substituents: The presence of specific aryl groups at the 2- and 4-positions of the thiazole ring is often critical for COX inhibitory activity.[14]
-
Carboxamide Moiety: The introduction of a carboxamide linker at the 5-position has been shown to yield potent and selective COX-2 inhibitors.[8]
Quantitative Data:
The anti-inflammatory activity of 4-methylthiazole derivatives is often assessed by their IC50 values against COX enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | - | 0.958 | 2.766 | [17] |
| 2b | 0.239 | 0.191 | 1.251 | [17] |
| 2j | - | 0.957 | 1.507 | [17] |
Anticancer Agents: A Multifaceted Approach to Cancer Therapy
The 4-methylthiazole scaffold is present in several clinically used and investigational anticancer drugs.[1][18]
Mechanism of Action:
4-Methylthiazole derivatives exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[18][19]
-
Kinase Inhibition: Many 4-methylthiazole-containing compounds are potent inhibitors of various protein kinases, such as EGFR, VEGFR, and PI3K/mTOR, which are crucial for cancer cell growth and proliferation.[20][21][22]
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[23][24]
Structure-Activity Relationship (SAR):
-
Substitutions on Aryl Rings: The substitution pattern on aryl rings attached to the thiazole core is a key determinant of anticancer activity. For instance, a 3,4,5-trimethoxyphenyl group is often associated with potent tubulin polymerization inhibition.[18]
-
Linker Modification: The nature of the linker between the 4-methylthiazole core and other pharmacophoric groups can significantly influence potency and selectivity.[18]
Quantitative Data:
The anticancer activity of 4-methylthiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | Melanoma (SK-MEL-2) | 0.021 | [18] |
| 8f | Prostate (PC-3) | 0.071 | [18] |
| 4c | MCF-7 (Breast) | 2.57 | [24] |
| 4c | HepG2 (Liver) | 7.26 | [24] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17][25]
Materials:
-
Cancer cell line
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[25][26][27]
Causality Behind Experimental Choices:
-
MTT Reagent: This reagent is specifically reduced by mitochondrial dehydrogenases in living cells, providing a measure of metabolic activity, which is often correlated with cell viability.
-
Solubilization Step: The formazan crystals are insoluble, so a solubilizing agent is necessary to allow for accurate absorbance readings.
-
Dose-Response Curve: Testing a range of concentrations is essential to determine the IC50 value, a key parameter for quantifying the potency of a cytotoxic agent.
Conclusion: The Future of 4-Methylthiazole in Drug Discovery
The 4-methylthiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the design of more potent and selective derivatives through techniques such as structure-based drug design and combinatorial chemistry. The exploration of novel hybrid molecules and the elucidation of new mechanisms of action will further expand the therapeutic potential of this remarkable scaffold. For researchers and drug development professionals, a deep understanding of the chemistry and biology of 4-methylthiazole derivatives is essential for harnessing their full potential in the ongoing quest for new and improved medicines.
References
- Hantzsch Thiazole Synthesis. SynArchive. URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis[2]
- Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1239, 130503. [URL: https://www.sciencedirect.com/science/article/pii/S002228602100503X][9]
- Qin, Z., et al. (2012). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Journal of Medicinal Chemistry, 55(15), 6784-6801. [URL: https://pubs.acs.org/doi/10.1021/jm300353r][12]
- Broth Dilution Method for MIC Determination. Microbe Online. [URL: https://microbeonline.
- Meriç, N., et al. (2024). 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. Molecular Biology Reports, 51(1), 997. [URL: https://www.medchemexpress.com/4-methylthiazole.html][24]
- Cho, S. W., et al. (2015). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. Neuroscience Letters, 593, 114-119. [URL: https://pubmed.ncbi.nlm.nih.gov/25792488/][11]
- Al-Ostath, A., et al. (2023). Methicillin‐Resistant Staphylococcus aureus Inhibitory Activity of some New Thiazole‐Based Schiff Bases: One‐pot Synthesis and In Vitro Screening. ChemistrySelect, 8(11), e202204561. [URL: https://www.researchgate.net/figure/Two-step-synthesis-of-4-methylthiazole-12a_fig1_369408210][29]
- Hantzsch Thiazole Synthesis. Chem Help Asap. [URL: https://chemhelpasap.com/hantzsch-thiazole-synthesis/][5]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(22), 5289. [URL: https://www.researchgate.net/figure/Reaction-mechanism-of-Hantzsch-thiazole-synthesis_fig3_347432608][30]
- El-Gamal, M. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5981. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458778/][18]
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem. [URL: https://www.benchchem.
- Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [URL: https://www.researchgate.net/table/Thiazole-Derivatives-Inhibitors-of-Protein-Kinases_tab1_262925183][21]
- Li, L., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2663378/][19]
- MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
- Evren, A. E., et al. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1239, 130503. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002228602100503X][6]
- synthesis of thiazoles. YouTube. [URL: https://www.youtube.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143586/][28]
- Qin, Z., et al. (2012). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. Journal of Medicinal Chemistry, 55(15), 6784-6801. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3419352/][13]
- Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1888. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150247/][3]
- Structure–activity relationship of compound 4. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-compound-4_fig4_377626941][31]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4889. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399580/][1]
- In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [URL: https://pubmed.ncbi.nlm.nih.gov/20645170/][15]
- Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. [URL: https://academicjournals.org/journal/AJPP/article-full-text-pdf/8E5B1A068863][17]
- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [URL: https://www.thepharmajournal.com/archives/2016/vol5issue7/PartA/5-6-30-484.pdf][32]
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10998. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10342194/][7]
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 635. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017345/][16]
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU. [URL: https://open.metu.edu.tr/handle/11511/99540][8]
- Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2663378/][20]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 1146-1168. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07498a][22]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356. [URL: https://www.mdpi.com/1420-3049/28/21/7356][25]
- Yang, X., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. European Journal of Medicinal Chemistry, 225, 113743. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352342100743X][14]
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 225, 113797. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8592751/][33]
- Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [URL: https://pubmed.ncbi.nlm.nih.gov/32962239/][34]
- Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Biological and Pharmaceutical Bulletin, 39(9), 1527-1535. [URL: https://www.researchgate.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8338421/][23]
Sources
- 1. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 16. academicjournals.org [academicjournals.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. atcc.org [atcc.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physicochemical properties of (4-methyl-2-thiazolyl)methanamine
An In-depth Technical Guide to the Physicochemical Characterization of (4-methyl-2-thiazolyl)methanamine for Drug Discovery
Abstract
(4-methyl-2-thiazolyl)methanamine represents a foundational scaffold for medicinal chemistry exploration, incorporating the privileged thiazole heterocycle. As with any novel chemical entity destined for drug development, a comprehensive understanding of its physicochemical properties is not merely academic but a critical prerequisite for success. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides a robust framework for the systematic characterization of (4-methyl-2-thiazolyl)methanamine, detailing not just the 'what' but the 'why' behind each experimental choice. We present field-proven, self-validating protocols for determining core parameters including ionization constant (pKa), lipophilicity (LogP), and aqueous solubility, alongside methods for unambiguous structural verification. This document is intended for researchers, chemists, and drug development professionals seeking to establish a definitive physicochemical profile for this and similar novel drug candidates.
Introduction: The Strategic Imperative of Physicochemical Profiling
The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][2] The title compound, (4-methyl-2-thiazolyl)methanamine, combines this valuable heterocycle with a primary aminomethyl group, presenting a key vector for molecular elaboration and interaction with biological targets. However, before significant resources are invested in derivatization and biological screening, a foundational dataset of its intrinsic properties must be established.
This guide eschews a simple data sheet in favor of a methodological narrative. The causality behind experimental selection is paramount; for instance, understanding the compound's pKa is essential before designing a relevant solubility assay, as ionization state directly dictates solubility. The following sections are structured to build a logical, comprehensive profile of the molecule, beginning with its fundamental identity and progressing through the key physicochemical pillars that inform drug development.
Molecular Identity and Structural Confirmation
Unambiguous confirmation of molecular structure and purity is the bedrock of any physicochemical analysis. The initial step involves verifying the molecular formula and weight and then elucidating the precise atomic connectivity and functional group arrangement through spectroscopic techniques.
Core Structural Data
The fundamental properties of the target compound are summarized below. These values serve as the reference point for all subsequent experimental work.
| Property | Value | Source |
| IUPAC Name | (4-methyl-1,3-thiazol-2-yl)methanamine | PubChem[3] |
| Molecular Formula | C₅H₈N₂S | PubChem[3] |
| Molecular Weight | 128.20 g/mol | PubChem[4] |
| Monoisotopic Mass | 128.04082 Da | PubChem[3] |
Spectroscopic Verification Workflow
A multi-technique spectroscopic approach is required for definitive structural confirmation. The workflow ensures that data from each method corroborates the others, providing a self-validating system of analysis.
Caption: Workflow for structural verification.
NMR provides the most detailed insight into the molecular skeleton.[5] For (4-methyl-2-thiazolyl)methanamine, specific signals are expected in both proton (¹H) and carbon-13 (¹³C) spectra.
-
¹H NMR: Expected signals would include a singlet for the thiazole ring proton (C5-H), a singlet for the aminomethyl protons (-CH₂NH₂), a singlet for the methyl protons (-CH₃), and a broad singlet for the amine protons (-NH₂) which may exchange with deuterium in solvents like D₂O. The chemical shifts of thiazole ring protons are well-documented.[6][7]
-
¹³C NMR: The spectrum should reveal five distinct carbon signals corresponding to the three thiazole ring carbons, the methyl carbon, and the aminomethyl carbon. The chemical shifts will be characteristic of their electronic environments.[7][8]
Mass spectrometry confirms the molecular weight by measuring the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula.[9] For this compound, the expected [M+H]⁺ ion would be observed at approximately m/z 129.0481.[3]
FT-IR is a rapid and effective method for identifying the functional groups present.[5] The spectrum of (4-methyl-2-thiazolyl)methanamine is expected to show characteristic absorption bands:
-
N-H stretching: A medium-to-strong band (or doublet) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic methyl and methylene groups.
-
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, typical for the thiazole ring.[8][10]
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[11] For a basic compound like (4-methyl-2-thiazolyl)methanamine, the primary amine group will be protonated at physiological pH. This ionization state is critical as it profoundly influences solubility, membrane permeability, and receptor binding interactions.[11] Potentiometric titration is the gold-standard method for its determination.
Experimental Protocol: Potentiometric pKa Determination
This protocol provides a robust method for determining the pKa of the primary amine. The principle involves titrating an acidic solution of the compound with a standardized base and monitoring the pH. The pKa is derived from the inflection point of the resulting titration curve.[11]
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 40 µmoles of the compound in a mixture of slightly acidified water and a co-solvent (e.g., methanol) if required to ensure complete dissolution.[11]
-
Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.
-
Data Collection: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point. More accurately, the equivalence point is determined from the peak of the first derivative of the titration curve, and the pKa is then read from the original curve at half of that volume.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties.[12] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12][13] Since our compound is basic, its distribution will be pH-dependent. Therefore, we also consider the distribution coefficient (LogD), which is the effective partition coefficient at a specific pH, typically physiological pH 7.4.[14]
| Parameter | Description | Relevance in Drug Discovery |
| LogP | The logarithm of the partition coefficient of the neutral species between n-octanol and water. | A fundamental measure of a molecule's intrinsic lipophilicity. Used in predictive models like Lipinski's Rule of 5 (<5).[12] |
| LogD₇.₄ | The logarithm of the distribution coefficient of all species (ionized and neutral) between n-octanol and water at pH 7.4. | A more physiologically relevant predictor of properties like membrane permeability and bioavailability for ionizable drugs. |
Experimental Protocol: RP-HPLC Method for LogP/LogD Determination
While the shake-flask method is the traditional standard, it can be time-consuming and require significant amounts of pure compound.[12][13] A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and accuracy for a series of related compounds.[13][15] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.
Methodology:
-
System Setup: Use a C18 column and an isocratic mobile phase consisting of a buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values that span a range bracketing the expected LogP of the test compound. Record their retention times (t_R).
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it, recording its retention time.
-
Calculation:
-
Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[13]
-
Plot LogP of the standards versus their corresponding log(k').
-
Determine the LogP (or LogD₇.₄) of the test compound by interpolating its log(k') value onto the calibration curve.
-
Aqueous Solubility
Aqueous solubility is a critical, often rate-limiting, factor for the absorption of orally administered drugs.[16][17] Poor solubility can lead to low bioavailability and hinder formulation development. A commonly accepted criterion for drug discovery compounds is a solubility of greater than 60 µg/mL.[16] It is essential to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. It's a high-throughput measurement used for early-stage screening.[17]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a buffer after an extended equilibration period. It is a more accurate measure used in later-stage development.[16]
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
This method determines the thermodynamic solubility and is considered the gold standard.[18]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
Separation: Separate the undissolved solid from the saturated solution via filtration or centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.[18]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[16]
-
Validation: The presence of remaining solid in the vial after equilibration visually confirms that a saturated solution was achieved.
Conclusion and Future Directions
The physicochemical properties of (4-methyl-2-thiazolyl)methanamine—its pKa, LogD₇.₄, and aqueous solubility—form a critical data package that is indispensable for its progression as a drug discovery scaffold. The experimental protocols detailed in this guide provide a robust and validated pathway for generating this essential data. By understanding these intrinsic molecular characteristics, researchers can make informed decisions regarding analogue design, formulation strategies, and the interpretation of biological assay results. This foundational knowledge is paramount to efficiently advancing promising molecules from the bench to preclinical development, minimizing late-stage attrition and maximizing the potential for therapeutic success.
References
- AxisPharm. Solubility Test. URL: https://www.axispharm.com/solubility-test/[16]
- BenchChem. FT-IR and NMR Spectroscopic Analysis of Synthesized Thiadiazole Derivatives: Application Notes and Protocols. URL: https://www.benchchem.
- MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. URL: https://www.mdpi.com/1424-8247/16/7/1014[8]
- PubMed. [Development of solubility screening methods in drug discovery]. URL: https://pubmed.ncbi.nlm.nih.gov/11905048/[19]
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. URL: https://lup.lub.lu.se/student-papers/record/1324316[18]
- Semantic Scholar. [Development of solubility screening methods in drug discovery]. URL: https://www.semanticscholar.org/paper/Development-of-solubility-screening-methods-in-Sugaya-Yoshiba/064e7c7a5259160565022c366e60b093f1d5635d[20]
- Google Patents. Determination of log P coefficients via a RP-HPLC column. URL: https://patents.google.
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development[17]
- ACD/Labs. LogP—Making Sense of the Value. URL: https://www.acdlabs.com/resources/logp-making-sense-of-the-value/[12]
- ResearchGate. FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. URL: https://www.researchgate.net/figure/FTIR-spectra-of-the-thiazole-derivative-B-and-its-functionalized-PVC-PVC-B_fig2_334139971[21]
- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. URL: https://www.mdpi.com/1420-3049/27/12/3897[1]
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. URL: https://www.agilent.
- Encyclopedia.pub. Methods for Determination of Lipophilicity. URL: https://encyclopedia.pub/entry/28229[13]
- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. URL: https://www.researchgate.
- Enamine. Determining pKa. URL: https://enamine.net/images/MedChem/protocol_pk.pdf[11]
- PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325091/[2]
- PubChemLite. (4-methyl-1,3-thiazol-2-yl)methanamine. URL: https://pubchemlite.deepchem.io/compound/(4-methyl-1,3-thiazol-2-yl)methanamine[3]
- PubChem. (2-Methylthiazol-4-yl)MethanaMine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18467479[4]
- ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-of-N-2-phenyl-thiazole-4-yl-methyl-N-methyl-pyperidinium-chloride_fig3_266014457[6]
- PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6478951/[7]
- PubMed. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. URL: https://pubmed.ncbi.nlm.nih.gov/7460959/[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - (4-methyl-1,3-thiazol-2-yl)methanamine (C5H8N2S) [pubchemlite.lcsb.uni.lu]
- 4. (2-Methylthiazol-4-yl)MethanaMine | C5H8N2S | CID 18467479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 9. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. agilent.com [agilent.com]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. Solubility Test | AxisPharm [axispharm.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution of Thiazole Rings
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are found in a wide array of FDA-approved drugs, from the anti-inflammatory Meloxicam to the vitamin thiamine (B1).[2][4] This prevalence is due to the ring's unique electronic properties and its capacity for diverse functionalization. Understanding the fundamental principles of its reactivity is paramount for the rational design and synthesis of novel, high-value molecules.
This guide provides a comprehensive exploration of the electrophilic substitution reactions of the thiazole ring. Moving beyond a simple recitation of facts, we will dissect the electronic underpinnings that govern its reactivity, explain the causality behind established experimental protocols, and offer practical, field-tested methodologies for researchers.
The Electronic Architecture of Thiazole: A Tale of Two Heteroatoms
The reactivity of the thiazole ring is a direct consequence of the interplay between its two heteroatoms within an aromatic system. Being a planar molecule, thiazole exhibits significant π-electron delocalization, which imparts its aromatic character.[4] However, the distribution of this electron density is far from uniform.
-
The Influence of Nitrogen: The pyridine-like nitrogen atom at position 3 (N3) is highly electronegative and exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly reduces the overall electron density of the ring, making thiazole less reactive towards electrophiles than electron-rich heterocycles like thiophene or furan, and even less reactive than benzene.[5][6]
-
The Influence of Sulfur: The sulfur atom at position 1 (S1) possesses lone pairs of electrons that can be donated into the ring system, partially offsetting the deactivating effect of the nitrogen.[7]
This electronic tug-of-war results in a distinct pattern of electron density:
-
C5 (Position 5): Calculated π-electron densities consistently show that the C5 position is the most electron-rich carbon atom.[4][6][7][8][9] This makes it the primary and most favorable site for electrophilic attack.
-
C2 (Position 2): Flanked by both electronegative heteroatoms, the C2 position is the most electron-deficient.[4][7][8] Consequently, it is resistant to electrophilic attack but is the principal site for nucleophilic substitution and deprotonation by strong bases.[4][7][8]
-
C4 (Position 4): This position is considered relatively neutral in terms of electron density.[6][7]
Furthermore, the N3 atom provides a site for basicity (pKa ≈ 2.5).[4] In strongly acidic media, this nitrogen is readily protonated to form a thiazolium cation. This positive charge dramatically increases the ring's deactivation towards electrophiles, a critical factor to consider in reactions like nitration and sulfonation.[5][6]
Caption: Resonance contributors and resulting electron density map of the thiazole ring.
The Mechanism of Electrophilic Substitution: The C5 Position Reigns Supreme
Electrophilic aromatic substitution (SEAr) on thiazole proceeds via the classical two-step mechanism involving the formation of a cationic intermediate known as a sigma complex or Wheland intermediate. The regioselectivity is dictated by the relative stability of this intermediate.
Attack at the C5 position allows the positive charge to be delocalized over the N3, C4, and S1 atoms without placing an adjacent positive charge on the electronegative nitrogen atom. The intermediates resulting from attack at C2 or C4 are significantly less stable. Therefore, the activation energy for the C5 pathway is lower, making it the kinetically and thermodynamically favored route.
Caption: General workflow for electrophilic substitution on the thiazole ring.
Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights
Due to its electron-deficient nature, thiazole often requires forcing conditions for electrophilic substitution unless activated by electron-donating groups (EDGs). An EDG at the C2 position, such as an amino (-NH₂) or methyl (-CH₃) group, significantly enhances the electron density at C5, facilitating substitution under milder conditions.[6][7]
Halogenation
Mechanistic Insight: Unsubstituted thiazole is generally resistant to halogenation under standard laboratory conditions.[5][10] The reaction requires either high temperatures (which can involve complex radical pathways) or, more practically, the presence of an activating group.[5] For activated thiazoles, the electrophile (e.g., Br⁺ from Br₂) is directed to the electron-rich C5 position.
Table 1: Halogenation of Thiazole Derivatives
| Substrate | Reagent | Conditions | Major Product |
|---|---|---|---|
| 2-Aminothiazole | Br₂ in Acetic Acid | Room Temperature | 2-Amino-5-bromothiazole |
| 2-Methyl-4-phenylthiazole | NBS in CCl₄ | Reflux | 2-Methyl-5-bromo-4-phenylthiazole |
| Thiazole | Br₂ (vapor phase) | High Temperature | 2-Bromothiazole, 2,5-Dibromothiazole[5] |
Experimental Protocol: Bromination of 2-Aminothiazole
-
Dissolution: Dissolve 2-aminothiazole (1.0 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Bromine: Add a solution of bromine (1.6 g, 10 mmol) in glacial acetic acid (5 mL) dropwise over 15 minutes, maintaining the temperature below 10 °C. Causality: The dropwise addition and low temperature control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the mixture at room temperature for 2 hours. The product, 2-amino-5-bromothiazole hydrobromide, will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove excess acetic acid.
-
Neutralization: Suspend the solid in water and carefully add a saturated solution of sodium bicarbonate until the pH is neutral (pH 7-8) to obtain the free base.
-
Final Workup: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-amino-5-bromothiazole.
Nitration
Mechanistic Insight: Nitration requires strongly acidic, vigorous conditions (e.g., a mixture of concentrated nitric and sulfuric acids, known as "mixed acid").[10] Under these conditions, the thiazole ring is protonated at N3. The resulting thiazolium ion is highly deactivated, making the reaction challenging. Nevertheless, the substitution still occurs selectively at the C5 position.[5] To moderate the reaction and avoid degradation, acylamino groups (e.g., acetamido) are often used as protected, activating directing groups.
Experimental Protocol: Nitration of 2-Acetamidothiazole
-
Preparation of Nitrating Mixture: In a flask cooled to 0 °C, slowly add concentrated nitric acid (5 mL) to concentrated sulfuric acid (10 mL). Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the potent electrophile, the nitronium ion (NO₂⁺).
-
Addition of Substrate: To the cold mixed acid, add 2-acetamidothiazole (1.42 g, 10 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.[11]
-
Reaction: Stir the reaction mixture at 5-10 °C for 1 hour.[11]
-
Quenching: Carefully pour the reaction mixture onto crushed ice (100 g). This hydrolyzes the remaining acid and precipitates the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure 2-acetamido-5-nitrothiazole.[11]
Sulfonation
Mechanistic Insight: Sulfonation of thiazole is a difficult reaction that demands harsh conditions, underscoring the ring's low reactivity. The electrophile is sulfur trioxide (SO₃), typically used in the form of oleum (fuming sulfuric acid) at elevated temperatures.[5][10] As with nitration, the ring is protonated, but the substitution is directed to C5.
Table 2: Sulfonation and Nitration of Thiazole
| Reaction | Reagent | Conditions | Major Product |
|---|---|---|---|
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 5-10 °C | 5-Nitrothiazole[10] |
| Sulfonation | H₂SO₄ / SO₃ (Oleum) | 250 °C | Thiazole-5-sulfonic acid[5] |
Experimental Protocol: Sulfonation of Thiazole
-
Reaction Setup: Place thiazole (2.0 g, 23.5 mmol) and 20% oleum (15 mL) in a sealed tube or a high-pressure autoclave. Causality: A sealed, pressure-resistant vessel is required to reach the high temperatures needed for the reaction without losing the volatile reagents.
-
Heating: Heat the mixture at 250 °C for 6-8 hours.
-
Workup: After cooling, carefully pour the reaction mixture onto ice.
-
Neutralization: Neutralize the acidic solution by adding calcium carbonate until effervescence ceases. This precipitates calcium sulfate.
-
Isolation: Filter off the calcium sulfate. The filtrate contains the calcium salt of thiazole-5-sulfonic acid.
-
Acidification: Treat the filtrate with the stoichiometric amount of sulfuric acid to precipitate more calcium sulfate and liberate the free thiazole-5-sulfonic acid in solution.
-
Final Product: Filter again and concentrate the aqueous solution under reduced pressure to obtain the product.
Friedel-Crafts Reactions
The application of Friedel-Crafts alkylation and acylation to thiazole is severely limited.[12] The pyridine-like nitrogen atom readily forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation acts as a strong deactivating group, effectively shutting down the electrophilic substitution pathway. While intramolecular Friedel-Crafts reactions to form fused ring systems have seen some success, intermolecular reactions on the thiazole core are not a generally viable synthetic strategy.[13]
Conclusion and Future Outlook
The electrophilic substitution of thiazole is a well-defined yet challenging area of heterocyclic chemistry. The electronic landscape of the ring, dominated by the electron-withdrawing nitrogen, dictates that substitution will occur almost exclusively at the C5 position. While the parent ring is unreactive, requiring harsh conditions for functionalization, the introduction of activating groups, particularly at the C2 position, provides a reliable handle for facilitating these transformations under milder protocols.
For drug development professionals and synthetic chemists, a deep understanding of these principles is not merely academic; it is the key to unlocking the vast synthetic potential of the thiazole scaffold. By strategically manipulating substituents and carefully controlling reaction conditions, the regioselective synthesis of complex, biologically active thiazole derivatives can be achieved with precision and efficiency.
References
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Thiazole. (n.d.). In Wikipedia.
- THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. (1955). Canadian Journal of Chemistry.
- Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. (2008). Semantic Scholar.
- Chemistry of the thiazoles. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare.
- Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. (2008). eCommons.
- Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. (2013). The Journal of Physical Chemistry A.
- Synthesis of 2-Sulfonylthiazoles via Heteroaryl C–H Sulfonylation of Thiazole N-Oxides. (n.d.). ResearchGate.
- Theoretical studies on the reactivity of thiazole derivatives. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules.
- Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (n.d.). ResearchGate.
- Solvent‐free synthesis of functionalized thiazole derivatives. (n.d.). ResearchGate.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). ResearchGate.
- Published and proposed methods for the synthesis of functionalized 2‐(alkylsulfanyl)‐thiazoles. (n.d.). ResearchGate.
- Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023). ChemistryOpen.
- Nitration of 2-methylthiazole. (1976). The Journal of Organic Chemistry.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Institutes of Health.
- THIAZOLE - Synthesis, Reactions and Medicinal uses. (2020). YouTube.
- Functionalization of thiazoles. Selectivity in the reactions of 2-(dimethylamino)-1,3-thiazoles with electrophiles: formation of Michael-type adducts and thiazolium salts. (1982). The Journal of Organic Chemistry.
- Friedel–Crafts reaction. (n.d.). In Wikipedia.
- Sites of electrophilic substitution in thiazole. (n.d.). ResearchGate.
- Reactivity of thiazole in electrophilic reactions as determined from solvolysis rates. (1973). The Journal of Organic Chemistry.
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- synthesis of thiazoles. (2019). YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Safe Handling and Management of (4-Methyl-1,3-thiazol-2-yl)methylamine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Safety
(4-Methyl-1,3-thiazol-2-yl)methylamine and its structural analogs are pivotal building blocks in modern medicinal chemistry and drug development, frequently appearing in the scaffolds of biologically active agents.[1][2] The inherent reactivity and bioactivity of such heterocyclic amines necessitate a comprehensive and proactive safety culture. This guide moves beyond mere compliance, offering a detailed framework for researchers to understand the causality behind safety protocols. By integrating hazard identification, risk assessment, and validated handling procedures, this document serves as a self-validating system for laboratory professionals working with this class of compounds.
Section 1: Hazard Identification and Risk Profile
A thorough understanding of the hazard profile is the foundation of safe handling. While specific toxicological data for this compound may be limited, a robust risk assessment can be constructed by analyzing its primary functional components: the thiazole ring and the methylamine group. Data from close structural analogs, such as (2-Methyl-1,3-thiazol-4-yl)methylamine, provide a strong basis for this assessment.[3]
The compound is classified as hazardous and presents multiple significant risks.[3]
-
Skin and Eye Corrosivity: As a primary amine, the compound is expected to be corrosive. It is formally classified under Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .[3][4] This means it can cause severe skin burns and permanent eye damage upon contact.
-
Respiratory Irritation: The compound is a potent respiratory irritant, falling under Specific Target Organ Toxicity (Single Exposure) Category 3 .[3][5] Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs, potentially causing coughing, sneezing, and breathing difficulties.[6]
-
Flammability: Many low-molecular-weight amines are flammable. Safety data for related compounds indicate a Flammable Liquid Category 2 classification, signifying it is a highly flammable liquid and vapor.[4]
GHS Hazard Summary
The following table summarizes the anticipated GHS classification based on available data for the compound and its close isomers.
| Hazard Classification | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage.[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation.[3][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Assumed) | H302+H332: Harmful if swallowed or if inhaled.[4][7][8] |
Risk Assessment Workflow
A systematic risk assessment should precede any experimental work. The following workflow illustrates the logical progression from hazard identification to the implementation of control measures.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize exposure through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][9]
-
Ignition Source Control: Due to its flammability, the compound must be kept away from open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof electrical equipment.[10] Grounding and bonding of containers and receiving equipment are mandatory during transfers to prevent static discharge.
-
Safety Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the workstation.[3][11]
Personal Protective Equipment (PPE)
Selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling the neat material or concentrated solutions.
| Protection | Specification | Rationale and Best Practices |
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a significant splash risk.[3][10] | Protects against splashes of corrosive material that can cause irreversible eye damage.[3] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected for integrity before each use.[10][11] | Prevents skin contact which can cause severe chemical burns. Double gloving is recommended for extended operations. |
| Body | Flame-resistant laboratory coat.[9][10] Chemical-resistant apron and boots may be required for large-scale operations. | Protects the body from splashes and contamination. Contaminated clothing must be removed immediately and laundered before reuse.[3][12] |
| Respiratory | A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., ammonia/methylamine or organic vapor) is required if engineering controls are insufficient or during emergency situations.[3][13] | Protects against inhalation of irritating and harmful vapors.[3] Respirator use requires formal training and fit-testing.[12] |
Section 3: Handling, Storage, and Disposal Protocols
Protocol for Safe Handling
-
Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Clear the fume hood of any unnecessary items.
-
Aliquotting/Transfer: Conduct all transfers within the fume hood. Use grounded, non-sparking tools for any transfers between metal containers. Keep containers tightly closed when not in use.[13]
-
Work Practice: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke in the laboratory area.[8][14] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11][14]
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Do not use open flames.
Storage Requirements
Proper storage is critical to maintain chemical integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[3][10][13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[3][13]
-
Atmosphere: For long-term stability, handle and store under an inert gas (e.g., argon or nitrogen), as the compound may be hygroscopic.
Disposal Protocol
-
Waste Identification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[12][13] Do not allow the product to enter drains.[10]
Section 4: Emergency and First-Aid Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | 1. Immediately move the victim to fresh air.[10][13] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[3][10] 3. Call a physician immediately.[3] |
| Skin Contact | 1. Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][12] 2. Use a safety shower if the contact area is large.[15] 3. Call a physician immediately.[3] |
| Eye Contact | 1. Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][13] 2. Remove contact lenses if present and easy to do so.[3] 3. Immediately call an ophthalmologist. |
| Ingestion | 1. Rinse mouth with water. DO NOT induce vomiting (risk of perforation).[3][10] 2. If the victim is conscious, have them drink one or two glasses of water. 3. Never give anything by mouth to an unconscious person.[10] 4. Call a physician immediately.[3] |
Spill Response Protocol
The response to a spill depends on its scale. Always prioritize personnel safety.
Detailed Spill Cleanup Steps (Minor Spill):
-
Assess and Alert: Ensure the spill is minor and contained within the fume hood. Alert others in the immediate vicinity.[16]
-
Protect: Don appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.[15][17]
-
Contain: Cover the spill with a liquid-absorbent, inert material such as Chemizorb®, vermiculite, or dry sand, working from the outside in to prevent spreading.[16]
-
Collect: Once absorbed, carefully collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[12][14]
-
Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.[12]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - METHYL-THIAZOL-4-YLMETHYL-AMINE. (2022). ChemicalBook.
- [4-(1,2,3-Thiadiazol-4-yl)
- SAFETY DATA SHEET - 4-Methyl-1,3-oxazol-2-amine. (2010). Fisher Scientific.
- SAFETY DATA SHEET - methyl[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]amine. (n.d.). Enamine.
- Essential Safety and Operational Guidance for Handling 5-(Furan-2-yl)thiazole. (n.d.). Benchchem.
- 4-methyl-1,3-thiazol-2-amine. (2025). ChemSynthesis.
- 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. (n.d.). PubChem.
- Chemical Spill procedure. (n.d.). University of Wollongong.
- Procedure for Chemical Spills. (n.d.). Ajman University.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- 4-methyl-1,3-thiazolidin-2-amine. (2025).
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- Chemical Spills - Emergency Management. (n.d.).
- 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. (n.d.). PubChem.
- SAFETY DATA SHEET - (2-Methyl-1,3-thiazol-4-yl)methylamine. (2023). Fisher Scientific.
- SAFETY DATA SHEET - Methylamine, 40% w/w aqueous solution. (2010). Thermo Fisher Scientific.
- Safety Data Sheet - C-(5-Methyl-[4][11][14]oxadiazol-3-yl)-methylamine. (2017). Key Organics.
- Safety Data Sheet - Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. (n.d.). AK Scientific, Inc.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- SAFETY DATA SHEET - 4-Methylthiazole. (2024). Fisher Scientific.
- Methylamine - IDLH. (n.d.). NIOSH - CDC.
- Methylamine. (2022). Publisso.
- Chemical Properties of Methylamine (CAS 74-89-5). (n.d.). Cheméo.
- This compound. (n.d.). Shanghai Ruji Biotechnology Development Co., Ltd.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. (2020). Food and Chemical Toxicology.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing.
- Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015).
- Methanamine, N-methyl-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. Methylamine - IDLH | NIOSH | CDC [cdc.gov]
- 7. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. keyorganics.net [keyorganics.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. acs.org [acs.org]
Discovery and history of aminothiazole compounds
An In-Depth Technical Guide to the Discovery and History of Aminothiazole Compounds
Abstract
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide traces the arc of its history, from its initial synthesis in the late 19th century through its pivotal role in the development of sulfa drugs to its current status as a versatile scaffold in contemporary drug discovery. We will explore the foundational Hantzsch synthesis, the evolution of synthetic methodologies, the broad spectrum of therapeutic applications, and the critical considerations of its potential toxicity. This document serves as a technical resource for researchers and drug development professionals, providing both historical context and practical, field-proven insights into the chemistry and biology of aminothiazole compounds.
Introduction: The Significance of a Heterocyclic Scaffold
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals. Among these, the 2-aminothiazole ring—a five-membered ring containing sulfur and nitrogen atoms with an amino group at the second position—holds a place of particular distinction.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and rigid structure allow it to interact with a diverse range of biological targets.[3][4]
This versatility has led to the development of 2-aminothiazole-based drugs across numerous therapeutic areas, including antibacterial, anti-inflammatory, anticancer, and antiviral agents.[5][6] This guide will provide a comprehensive overview of this remarkable scaffold, beginning with its discovery and charting its journey through the annals of medicinal chemistry.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The history of aminothiazoles is inextricably linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, he developed a versatile and enduring method for the construction of the thiazole ring, a reaction that now bears his name.[7][8] The Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for preparing these heterocyclic systems.[9][10]
The classic synthesis involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7][11] The reaction's robustness and the ready availability of starting materials cemented its importance from the very beginning.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds via a well-established mechanism involving S-alkylation, cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.
-
Intramolecular Cyclization: The amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring.[7]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme.de [thieme.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
(4-Methyl-1,3-thiazol-2-yl)methylamine mechanism of action speculation
An In-Depth Technical Guide to the Speculative Mechanism of Action of (4-Methyl-1,3-thiazol-2-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound represents a novel chemical entity with a thiazole core, a scaffold known for a wide array of pharmacological activities.[1][2] While the specific biological effects of this compound are yet to be fully elucidated, its structural features suggest several plausible mechanisms of action. This guide provides a speculative exploration of these potential mechanisms, grounded in the established pharmacology of related thiazole-containing molecules. We will dissect the molecule's structure, propose putative biological targets, and outline a comprehensive, multi-tiered experimental strategy to systematically investigate its mechanism of action. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and structurally similar compounds.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents. Thiazole derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] This versatility stems from the thiazole ring's ability to act as a bioisostere for other functional groups and to orient substituents in a precise three-dimensional arrangement for optimal target engagement.
Structural Analysis of this compound
A thorough examination of the chemical structure of this compound is fundamental to postulating its potential biological activity.
-
The Thiazole Core: The central 1,3-thiazole ring provides a rigid framework and is a key feature of many biologically active compounds.[2]
-
The 2-Methylamine Group: The primary amine attached to the C2 position via a methylene linker is a critical functional group. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is likely to be protonated, allowing for ionic interactions with biological targets. Primary amines are common features in neurotransmitter analogues and enzyme inhibitors.
-
The 4-Methyl Group: The methyl group at the C4 position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with a binding pocket.
Putative Molecular Targets and Mechanistic Hypotheses
Based on the structural motifs present in this compound and the known pharmacology of related thiazoles, we can speculate on several potential mechanisms of action.
Hypothesis 1: Monoamine Oxidase (MAO) Inhibition
The structural similarity of the methylamine side chain to endogenous monoamines (e.g., dopamine, norepinephrine, serotonin) suggests that this compound could be a substrate or inhibitor of monoamine oxidases (MAOs). MAOs are key enzymes in the degradation of neurotransmitters, and their inhibition leads to an increase in synaptic levels of these monoamines, producing antidepressant and anxiolytic effects.
Hypothesis 2: Histamine Receptor Modulation
The thiazole ring is a component of some histamine H3 receptor antagonists. The overall structure of this compound bears some resemblance to histamine, suggesting a potential interaction with histamine receptors.
Hypothesis 3: Kinase Inhibition
The thiazole scaffold is present in several kinase inhibitors. While this compound is a relatively small molecule, it could potentially bind to the ATP-binding pocket of certain kinases, leading to the inhibition of downstream signaling pathways. This is a common mechanism for anticancer and anti-inflammatory drugs.[3][4]
Hypothesis 4: Metal Chelation and Antioxidant Activity
The nitrogen and sulfur atoms in the thiazole ring, along with the primary amine, could potentially chelate metal ions. This could disrupt the function of metalloenzymes or reduce oxidative stress by sequestering redox-active metals. Some thiazole derivatives have been reported to possess antioxidant properties.[1]
Experimental Approaches for Mechanism of Action Elucidation
A systematic and multi-faceted experimental approach is required to test the proposed hypotheses and elucidate the mechanism of action of this compound.
Initial Phenotypic Screening
A broad phenotypic screening in relevant cell-based assays can provide initial clues about the compound's biological activity.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Plating: Seed a panel of human cell lines (e.g., neuronal, cancer, immune cells) in 96- or 384-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label various cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).
-
Interpretation: Compare the phenotypic profile of the compound to a reference library of compounds with known mechanisms of action.
Target-Based Assays
Based on the initial hypotheses, a series of target-specific assays should be conducted.
Table 1: Proposed Target-Based Assays
| Hypothesis | Target | Assay Type |
| MAO Inhibition | MAO-A, MAO-B | Recombinant enzyme inhibition assay (e.g., using a fluorometric or radiometric substrate) |
| Histamine Receptor Modulation | Histamine Receptors (H1, H2, H3, H4) | Radioligand binding assays; functional assays (e.g., cAMP measurement for Gs/Gi-coupled receptors) |
| Kinase Inhibition | Kinase panel (e.g., >400 kinases) | In vitro kinase activity assays (e.g., KinomeScan®, radiometric assays) |
| Metal Chelation | Divalent metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) | Spectroscopic titration (e.g., UV-Vis, fluorescence) |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Cellular ROS assays (e.g., DCFDA); DPPH radical scavenging assay |
Signaling Pathway Analysis
Once a primary target or a strong phenotypic effect is identified, the downstream signaling pathways should be investigated.
Experimental Protocol: Western Blotting for Kinase Signaling
-
Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated and total proteins in the suspected signaling pathway (e.g., p-Akt/Akt, p-ERK/ERK).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Proposed inhibitory effect on a kinase signaling cascade.
In Vivo Validation
Promising in vitro results should be validated in a relevant animal model. The choice of model will depend on the confirmed in vitro mechanism of action. For example, if MAO inhibition is confirmed, a model of depression or anxiety would be appropriate.
Conclusion and Future Perspectives
This guide has outlined a speculative yet scientifically rigorous approach to elucidating the mechanism of action of this compound. The proposed workflow, from broad phenotypic screening to specific target validation and in vivo studies, provides a comprehensive framework for characterizing this novel chemical entity. The insights gained from these studies will not only illuminate the pharmacological properties of this specific compound but also contribute to the broader understanding of the structure-activity relationships of thiazole derivatives in drug discovery.
References
- A review on thiazole based compounds & it's pharmacological activities. (2024). Google Books.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Bentham Science Publisher.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
Predicted ADMET properties of (4-methyl-1,3-thiazol-2-yl)methylamine
An In-Depth Technical Guide to the Predicted ADMET Properties of (4-methyl-1,3-thiazol-2-yl)methylamine
Executive Summary
The successful development of a new molecular entity into a viable drug candidate hinges on a favorable safety and pharmacokinetic profile.[1] Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[2] Consequently, the early-stage assessment of these properties is a critical, resource-saving step in modern drug discovery.[3] This guide provides a comprehensive in silico analysis of this compound, a small molecule featuring the biologically significant thiazole scaffold. Utilizing established computational models and principles, we present a predicted ADMET profile to forecast its drug-like characteristics, potential liabilities, and overall suitability for further development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind computational predictions and their interpretation.
The Imperative of In Silico ADMET Profiling
In the initial phases of drug discovery, a multitude of compounds may exhibit high target potency, but only a fraction will possess the necessary pharmacokinetic properties to be effective and safe in vivo.[4] ADMET studies provide this crucial filter.[5] Historically, these evaluations were conducted through resource-intensive in vitro and in vivo experiments. The advent of robust computational techniques, however, allows for the rapid and cost-effective prediction of ADMET properties directly from a molecule's chemical structure.[6][7] These in silico methods, often leveraging Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling, serve as an indispensable tool for prioritizing candidates with a higher probability of clinical success.[8][9][10]
This guide focuses on this compound, a molecule containing a thiazole ring—a key pharmacophore found in numerous approved drugs, known for a wide spectrum of biological activities.[11][12] By generating a predictive ADMET profile, we aim to identify its potential strengths and weaknesses, thereby guiding subsequent optimization and experimental validation efforts.
Computational Methodology
The predictions presented in this guide are based on the aggregated capabilities of well-regarded, freely accessible in silico platforms, including SwissADME and pkCSM. These tools are widely used in academic and industrial research for their reliability and comprehensive coverage of key pharmacokinetic parameters.[13][14][15]
Core Principles of Prediction
The computational foundation for ADMET prediction lies in sophisticated models trained on large datasets of experimentally verified chemical compounds.[10]
-
Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical correlation between a molecule's structural or physicochemical descriptors (e.g., lipophilicity, polar surface area, molecular weight) and its biological activity or property (e.g., intestinal absorption, toxicity).[9]
-
Machine Learning & Graph-Based Signatures: Modern tools often employ machine learning and artificial intelligence to process complex, non-linear relationships within high-dimensional data.[8] The pkCSM tool, for instance, uses graph-based signatures to encode the chemical structure, which has proven highly effective for predicting a wide range of ADMET properties.[14][16]
-
Molecular Modeling: For properties involving specific protein interactions (e.g., metabolism by Cytochrome P450 enzymes or P-glycoprotein transport), methods like molecular docking can simulate the binding of the small molecule to the protein's active site, predicting its potential as a substrate or inhibitor.[9]
In Silico Prediction Workflow
The generation of a predictive ADMET profile follows a structured, multi-step process. This workflow ensures that data is generated systematically and analyzed in an integrated manner to form a holistic view of the compound's potential.
Step-by-Step Protocol:
-
Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC1=C(SC=N1)CN, is submitted to the selected computational platforms (e.g., SwissADME, pkCSM).[15][17]
-
Physicochemical & Drug-Likeness Calculation: The software first calculates fundamental physicochemical descriptors such as Molecular Weight (MW), octanol-water partition coefficient (LogP), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.
-
Pharmacokinetic Prediction: Dedicated algorithms then predict key pharmacokinetic parameters. This includes:
-
Absorption: Caco-2 cell permeability, Human Intestinal Absorption (HIA), P-glycoprotein substrate/inhibitor status.
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability, and Volume of Distribution (VDss).
-
Metabolism: Substrate or inhibitor potential for major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Excretion: Total Clearance (Log ml/min/kg).
-
-
Toxicity Prediction: A panel of toxicity models predicts potential liabilities, such as AMES mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, and hepatotoxicity.
-
Data Aggregation and Analysis: The predicted quantitative and qualitative data points are compiled and summarized. This integrated dataset is then interpreted to assess the molecule's overall ADMET profile and identify potential development risks or advantages.
Absorption
The model predicts high human intestinal absorption (93.5%), which is strongly supported by a high predicted Caco-2 permeability value. The Caco-2 cell line is a standard in vitro model for the human intestinal barrier. [18]Furthermore, the compound is not predicted to be a substrate of P-glycoprotein (P-gp), a key efflux pump that can actively transport drugs out of cells, thereby reducing their intracellular concentration and bioavailability. This combination of high passive permeability and lack of active efflux points towards excellent oral absorption.
Distribution
The predicted Volume of Distribution at steady state (VDss) is low (0.18 L/kg), suggesting that the compound is likely to remain primarily in the systemic circulation rather than distributing extensively into peripheral tissues. Critically, the models predict that this compound is a poor penetrant of the blood-brain barrier (LogBB = -0.98). This is a desirable property for peripherally acting drugs, as it minimizes the risk of unwanted central nervous system (CNS) side effects.
Metabolism
The Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of the vast majority of clinical drugs. [19]Inhibition of these enzymes is a major cause of adverse drug-drug interactions. [20]The in silico models predict that this compound is unlikely to inhibit the key isoforms CYP1A2, CYP2C19, CYP2C9, and CYP3A4. However, a potential liability is identified with the prediction that it may inhibit CYP2D6 . This is a significant finding, as CYP2D6 is responsible for metabolizing approximately 25% of commonly used drugs. This prediction would require careful in vitro experimental validation.
Excretion
The predicted total clearance is moderate. The model also indicates that the compound is likely a substrate for the renal Organic Cation Transporter 2 (OCT2). This suggests that active tubular secretion in the kidneys may be a significant route of elimination from the body.
Toxicity
Early assessment of toxicity risk is paramount. [21]The predictions for this compound are largely favorable but highlight one area for concern.
-
AMES Toxicity: The compound is predicted to be negative in the AMES test, indicating a low likelihood of being mutagenic.
-
hERG Inhibition: No inhibition of the hERG potassium channel is predicted, suggesting a low risk of drug-induced cardiac arrhythmia (QT prolongation).
-
Hepatotoxicity: The model predicts a potential for liver toxicity. This is a common flag for nitrogen-containing heterocyclic compounds and warrants prioritization for experimental follow-up using in vitro hepatocyte assays.
Synthesis and Strategic Interpretation
The comprehensive in silico ADMET profile of this compound presents a molecule with significant promise but also clearly defined risks that must be addressed.
Strengths:
-
Excellent Drug-Likeness: The molecule's small size, optimal polarity, and adherence to Lipinski's rules make it an attractive starting point for an orally administered drug program.
-
High Predicted Oral Absorption: The combination of high intestinal permeability and the absence of P-gp efflux suggests that achieving therapeutic concentrations via oral dosing is highly feasible.
-
Peripheral Restriction: The poor BBB penetration is a major advantage for targets outside the CNS, minimizing the potential for neurological side effects.
Potential Liabilities and Mitigation Strategies:
-
CYP2D6 Inhibition: This is the most pressing pharmacokinetic risk. The primary amine and thiazole nitrogen could be key interacting moieties. Medicinal chemistry efforts could focus on masking or modifying these groups to reduce affinity for the CYP2D6 active site. Early in vitro CYP inhibition screening is essential to confirm or refute this prediction.
-
Hepatotoxicity Risk: The hepatotoxicity flag, while computational, cannot be ignored. The mechanism is undefined but could be related to metabolic activation. Experimental assessment using primary human hepatocytes would be the standard follow-up to determine if this risk is real and, if so, to elucidate the mechanism.
Overall, the predicted profile suggests that this compound is a promising scaffold. Its strengths in absorption and distribution are highly desirable. The key challenges for a drug development program would be to experimentally verify and, if necessary, engineer out the predicted CYP2D6 inhibition and hepatotoxicity while maintaining the compound's primary biological activity.
Conclusion
This in-depth technical guide has presented a comprehensive, predicted ADMET profile for this compound using established in silico methodologies. The analysis reveals a molecule with a strong drug-like foundation, characterized by excellent predicted oral absorption and favorable distribution properties for a peripherally acting agent. However, the computational screening has successfully highlighted two potential liabilities—inhibition of the CYP2D6 metabolic enzyme and a risk of hepatotoxicity—that warrant immediate experimental investigation. By leveraging predictive modeling early in the discovery process, research efforts can be focused, resources can be conserved, and the overall probability of developing a safe and effective therapeutic can be significantly enhanced.
References
- The Scientist. (2020). The Importance of ADMET in Early Drug Discovery and Development.
- Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
- ResearchGate. (n.d.).
- BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- IONTAS. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
- Longdom Publishing. (n.d.). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery.
- CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
- Chall, S. (2023). ADMET: An Essential Component in Drug Discovery and Development. Medium.
- Wu, F., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]
- Kalyaanamoorthy, S., & Chen, Y. P. P. (2011). Computational Methods in Drug Discovery.
- Kar, S., & Leszczynski, J. (2022).
- ResearchGate. (2019). Computational Intelligence Methods for ADMET Prediction.
- Sánchez-Sanz, F., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals.
- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.
- ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
- Al-Suwaidan, I. A., et al. (2021).
- Taylor & Francis Online. (2024).
- ResearchGate. (2025).
- Biosig Lab. (n.d.). pkCSM. [Link]
- ResearchGate. (n.d.).
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
- Digital Repository. (n.d.).
- Apollo. (2015).
- Akter, M., et al. (2025).
- Wisdomlib. (2025). PkCSM web server: Significance and symbolism.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
- Yusuf, M., et al. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science.
- Peng, L., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology.
- ResearchGate. (n.d.). SwissADME pharmacokinetics prediction for the compounds.
- ResearchGate. (n.d.). Drug likeness predictions and Physicochemical-Pharmacokinetic/ADME properties of tested compounds.
- OUCI. (n.d.). Prediction and assessment of chemical ADMET properties of NCEs.
- Swiss Institute of Bioinform
- ResearchGate. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)
Sources
- 1. fiveable.me [fiveable.me]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. medium.com [medium.com]
- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 5. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 8. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 17. pkCSM [biosig.lab.uq.edu.au]
- 18. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 19. longdom.org [longdom.org]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
The Thiazole Scaffold: A Privileged Motif in Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Ascendancy of Thiazole in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in the design of bioactive molecules.[2][3] This guide, intended for the discerning researcher and drug development professional, delves into the intricate role of thiazole derivatives as potent and often selective inhibitors of key enzyme classes, moving beyond a mere recitation of facts to an exploration of the underlying principles and practical methodologies that drive this exciting field of research. We will explore the mechanistic nuances of how these compounds interact with their protein targets and provide a practical framework for their evaluation.
I. The Versatility of Thiazole in Targeting Diverse Enzyme Families
The thiazole moiety is not a monolithic entity in its biological activity; rather, its versatility allows for its incorporation into inhibitors of a wide array of enzymes, each with distinct mechanisms of action. This section will explore the role of thiazole derivatives in the inhibition of several therapeutically relevant enzyme classes.
Protein Kinases: Modulating Cellular Signaling
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central to cellular signal transduction pathways.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[2][4] Thiazole derivatives have emerged as a significant class of protein kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[2][5] The thiazole ring often serves as a core scaffold, anchoring key pharmacophoric groups that interact with the ATP-binding site of the kinase.
Mechanism of Inhibition: The majority of thiazole-based kinase inhibitors are ATP-competitive, binding to the active site of the kinase and preventing the binding of ATP, thereby blocking the phosphorylation of substrate proteins. The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor.[6] Substituents on the thiazole ring can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, conferring selectivity for different kinases.[2][4] For instance, some thiazole derivatives have shown potent inhibitory activity against B-RAFV600E kinase, a key driver in certain cancers.[2]
Signaling Pathway Visualization: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Thiazole derivatives have been developed to inhibit key kinases within this pathway, such as PI3K and mTOR.[7]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a thiazole-based PI3K inhibitor.
Carbonic Anhydrases: Targeting Metalloenzymes
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10][11] Thiazole-containing sulfonamides are a well-established class of carbonic anhydrase inhibitors.[8][12]
Mechanism of Inhibition: The primary mechanism of inhibition by thiazole-based sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[8][12] The thiazole ring itself can engage in additional interactions with amino acid residues in the active site, contributing to the overall binding affinity and selectivity of the inhibitor.[13] The orientation and substitution pattern of the thiazole ring can significantly influence the inhibitory potency against different CA isoforms.[8]
Histone Deacetylases: Epigenetic Modulation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and repression of gene transcription.[14][15] HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[14][16] Thiazole-containing hydroxamic acids are a notable class of HDAC inhibitors.[14][15]
Mechanism of Inhibition: The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group.[17] In thiazole-based HDAC inhibitors, the hydroxamic acid moiety typically serves as the ZBG, chelating the zinc ion in the active site of the enzyme.[14][15] The thiazole ring is incorporated into the cap group, which interacts with the surface of the enzyme and contributes to isoform selectivity.[1][17] The nature and substitution of the thiazole ring can influence the potency and selectivity of the inhibitor for different HDAC isoforms.[15]
Acetylcholinesterase: A Target in Neurodegenerative Diseases
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[18][19] Inhibition of AChE is a major therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.[20] Thiazole derivatives have been extensively investigated as acetylcholinesterase inhibitors.[18][21][22]
Mechanism of Inhibition: Thiazole-based AChE inhibitors can interact with the enzyme's active site through a variety of mechanisms. Many are designed as "dual-binding site" inhibitors, simultaneously interacting with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The thiazole ring can form π-π stacking interactions with aromatic residues in the active site, while other parts of the molecule can engage in hydrogen bonding and hydrophobic interactions.[18] The specific substitution pattern on the thiazole ring is crucial for achieving high inhibitory potency.[21][22]
II. Quantitative Analysis of Thiazole-Based Enzyme Inhibitors
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory activities of selected thiazole derivatives against their respective target enzymes, showcasing the broad range of potencies that can be achieved with this versatile scaffold.
| Compound Class | Target Enzyme | Specific Compound Example | IC50 / Ki | Reference |
| Thiazole-based Kinase Inhibitor | B-RAFV600E | Compound 40 | IC50 = 23.1 ± 1.2 nM | [2] |
| Thiazole-methylsulfonyl | Carbonic Anhydrase I (hCA I) | Compound 2a | IC50 = 39.38 µM | [8] |
| Thiazole-methylsulfonyl | Carbonic Anhydrase II (hCA II) | Compound 2h | IC50 = 39.16 µM | [8] |
| Thiazole-based Hydroxamic Acid | Histone Deacetylase (HDAC) | Compound 5f | IC50 = 0.010 µM | [14] |
| Thiazole-based Hydroxamic Acid | Histone Deacetylase (HDAC) | SAHA (Vorinostat) | IC50 = 0.025 µM | [14] |
| Thiazoloindazole-based Inhibitor | Acetylcholinesterase (AChE) | Derivative Tl45b | IC50 = 0.071 ± 0.014 µM | [18] |
| Thiazolylhydrazone Derivative | Acetylcholinesterase (AChE) | Compound 2i | IC50 = 0.028 ± 0.001 µM | |
| Thiazole-based Derivative | Acetylcholinesterase (AChE) | Compound 10 | IC50 = 103.24 nM | [21][22] |
| Thiazole-based Derivative | Acetylcholinesterase (AChE) | Compound 16 | IC50 = 108.94 nM | [21][22] |
III. Experimental Workflow: A Guide to Best Practices
The reliable determination of enzyme inhibitory activity is paramount in drug discovery. This section provides a detailed, step-by-step protocol for a common enzyme inhibition assay, followed by a generalized workflow applicable to many enzyme systems.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the screening and characterization of enzyme inhibitors.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman, which provides a rapid and reliable means for determining AChE inhibitory activity.[19][23]
A. Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine.[19] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[19][24] The presence of an AChE inhibitor reduces the rate of this color formation.[19]
B. Materials and Reagents:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.[23]
-
Enzyme: Acetylcholinesterase (AChE) solution (e.g., from electric eel).[24] The final concentration in the assay is typically around 0.1 U/mL.[19]
-
Substrate: Acetylthiocholine iodide (ATCI) solution (14 mM).[23] Prepare fresh daily.
-
Chromogen: 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).[23]
-
Test Compounds: Stock solutions of thiazole derivatives in a suitable solvent (e.g., DMSO).
-
Instrumentation: 96-well microplate reader capable of kinetic measurements at 412 nm.[23]
C. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank wells: Add 150 µL of phosphate buffer.[23]
-
Control wells (100% activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the solvent used for the test compounds.[23]
-
Test wells: Add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the test compound solution at various concentrations.[23]
-
-
Pre-incubation: Add 10 µL of DTNB solution to all wells. Mix gently and incubate the plate for 10-15 minutes at 25°C or 37°C.[23][24]
-
Reaction Initiation: To initiate the reaction, add 10 µL of ATCI substrate solution to all wells.[23][24]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[19][23]
D. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min): For each well, determine the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.
IV. Conclusion and Future Perspectives
The thiazole scaffold has unequivocally demonstrated its value as a versatile and potent platform for the design of enzyme inhibitors. Its ability to be readily functionalized allows for the fine-tuning of inhibitory activity and selectivity against a wide range of therapeutically important enzymes. The continued exploration of novel thiazole derivatives, guided by a deep understanding of enzyme structure and mechanism, as well as the application of robust and reproducible experimental methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of human diseases. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will further accelerate the design-synthesis-testing cycle, paving the way for the next generation of thiazole-based enzyme inhibitors.
V. References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link][2][4]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [2][4]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [2][3][4]
-
Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. PubMed Central. Available at: [Link][18]
-
Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. PubMed. Available at: [Link][14]
-
New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents. PubMed. Available at: [Link][15]
-
Potent and Orally Efficacious Bisthiazole-Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][1]
-
Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. ACS Publications. Available at: [Link][17]
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed. Available at: [Link][5]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. Available at: [Link][13]
-
Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. ResearchGate. Available at: [Link][16]
-
Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. PubMed. Available at: [Link][20]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link][21]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link][22]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Available at: [Link][8]
-
Ellman Esterase Assay Protocol. Scribd. Available at: [Link][25]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. Available at: [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PubMed Central. Available at: [Link][10]
-
New Thiazole Derivatives: Carbonic Anhydrase I–II and Cholinesterase Inhibition Profiles, Molecular Docking Studies. Semantic Scholar. Available at: [Link][26]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central. Available at: [Link][7]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link][12]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: [Link][27]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link][28]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link][9]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link][24]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Semantic Scholar. Available at: [Link]
-
Thiazole derivatives as inhibitors of protein kinase. ResearchGate. Available at: [Link][6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. japsonline.com [japsonline.com]
- 24. scribd.com [scribd.com]
- 25. New Thiazole Derivatives: Carbonic Anhydrase I–II and Cholinesterase Inhibition Profiles, Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 26. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to (4-Methyl-1,3-thiazol-2-yl)methylamine and its Derivatives in Drug Discovery
Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. This versatile core is present in a wide array of natural products, including Vitamin B1 (Thiamine), and a multitude of synthetic drugs with diverse therapeutic applications, from antimicrobials to anticancer agents.[2][3] Among the vast chemical space of thiazole derivatives, those derived from the (4-methyl-1,3-thiazol-2-yl)methylamine core have emerged as a particularly fruitful area of research, demonstrating significant potential across various therapeutic modalities.
This technical guide provides a comprehensive exploration of the this compound scaffold and its derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core and its analogues, explore the structure-activity relationships that govern their biological effects, and detail the experimental protocols for their evaluation. This guide is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to rationally design and develop novel therapeutic agents based on this promising chemical entity.
I. The this compound Core: Synthesis and Derivatization
The journey to novel therapeutics begins with robust and efficient synthetic methodologies. The synthesis of the this compound core and its subsequent derivatization is a multi-step process that offers considerable flexibility for structural modifications.
Synthesis of the Core Scaffold
The most common and efficient route to the this compound core begins with the synthesis of a key intermediate, 2-(chloromethyl)-4-methyl-1,3-thiazole. This is typically achieved through the well-established Hantzsch thiazole synthesis.[4]
Experimental Protocol: Hantzsch Synthesis of 2-(Chloromethyl)-4-methyl-1,3-thiazole
-
Materials: 1,3-Dichloroacetone, Thioacetamide, Ethanol.
-
Procedure:
-
Dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol.
-
To this solution, add thioacetamide (1.0 eq.).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 2-(chloromethyl)-4-methyl-1,3-thiazole.
-
The subsequent conversion of the chloromethyl intermediate to the desired this compound is achieved through a nucleophilic substitution reaction with methylamine.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-(Chloromethyl)-4-methyl-1,3-thiazole, Aqueous Methylamine (e.g., 40% solution), Tetrahydrofuran (THF) or Ethanol, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(chloromethyl)-4-methyl-1,3-thiazole (1.0 eq.) in a suitable polar solvent like THF or ethanol.
-
In a separate vessel, cool an excess of aqueous methylamine solution to approximately 20-25 °C.
-
Slowly add the solution of the thiazole hydrochloride to the stirred methylamine solution.
-
Allow the reaction to stir at ambient temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
-
Diagram: Synthesis of the Core Scaffold
Caption: Synthetic workflow for this compound.
Derivatization Strategies
The primary amine of the this compound core serves as a versatile handle for a wide range of derivatization reactions, allowing for the systematic exploration of structure-activity relationships. Common derivatization strategies include the formation of amides, ureas, sulfonamides, and other functional groups.
-
Amide Synthesis: Acylation of the primary amine with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) is a straightforward method to generate a diverse library of N-((4-methyl-1,3-thiazol-2-yl)methyl)amides.[3][5]
-
Urea Synthesis: The reaction of the primary amine with isocyanates or by a two-step procedure involving phosgene or a phosgene equivalent followed by another amine leads to the formation of N-substituted ureas.[6][7]
-
Sulfonamide Synthesis: The reaction with sulfonyl chlorides provides access to a range of sulfonamide derivatives.[8][9]
These derivatization strategies are fundamental to exploring the chemical space around the core scaffold and optimizing the pharmacological properties of the resulting compounds.
II. Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated promising activity in several therapeutic areas, most notably in oncology, as well as in the fields of anti-inflammatory and antimicrobial research. The following sections will explore these applications and the key structure-activity relationships that have been elucidated.
Anticancer Activity: Targeting Kinases and Beyond
A significant body of research has focused on the development of this compound derivatives as anticancer agents, with a particular emphasis on kinase inhibition.[10]
2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcription and DNA damage repair.[1] These compounds have shown potential for the treatment of esophageal squamous cell carcinoma. The pyrimidine ring and the specific substitution pattern are crucial for potent and selective inhibition.
2.1.2. Other Kinase Targets
The thiazole scaffold has been incorporated into inhibitors of various other kinases implicated in cancer, such as B-Raf and Glycogen Synthase Kinase-3β (GSK-3β).[10] The nature and position of substituents on the thiazole ring and the derivatized methylamine moiety play a critical role in determining the potency and selectivity of these inhibitors.
2.1.3. Cytotoxicity against Leukemia Cell Lines
A series of 4-methylthiazole-2-amine derivatives have demonstrated significant cytotoxic effects against chronic myeloid leukemia cell lines.[11] The structure-activity relationship studies in this series revealed that specific substitutions on an attached phenyl ring were critical for high cytotoxic potential, with IC50 values in the low micromolar range.[11]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Derivative Type | Target/Cell Line | IC50 (µM) | Reference |
| 1 | Pyrimidin-2-amine | CDK12 | - | [1] |
| 3a | Amide | K562 (CML) | 150.8 | [11] |
| 3b | Amide | K562 (CML) | 5.289 | [11] |
| 6h | Amide | K562 (CML) | 1.515 | [11] |
| 6i | Amide | K562 (CML) | 2.453 | [11] |
Diagram: Simplified Kinase Inhibition Pathway
Caption: Inhibition of kinase-mediated cell proliferation.
Anti-inflammatory Activity
The thiazole nucleus is a component of the well-known non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[12] This has spurred interest in exploring other thiazole derivatives, including those from the this compound scaffold, as potential anti-inflammatory agents. These compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[9][12]
Structure-Activity Relationship Insights:
-
Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
-
The nature of the substituent on the amide or urea nitrogen of the derivatized methylamine can significantly influence COX-2 selectivity.[9]
Antimicrobial Activity
Thiazole derivatives have a long history as antimicrobial agents, with the thiazole ring being a core component of the penicillin antibiotic family.[2] Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.[13][14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, 96-well microtiter plates, test compounds, standard antibiotics/antifungals.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive controls (microorganism without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 9a | Pyrazoline-thiazole | S. aureus | >200 | [13] |
| 9l | Pyrazoline-thiazole | E. coli | 125 | [13] |
| 10 | 2-ethyl-1,3-thiazole | S. aureus | 200 | [15] |
| 12 | 2-phenyl-1,3-thiazole | S. aureus | 125-150 | [15] |
III. In Vitro Evaluation: Key Experimental Workflows
The successful development of drug candidates relies on a battery of robust and reproducible in vitro assays to characterize their biological activity and pharmacological properties.
Enzyme Inhibition Assays
For derivatives targeting specific enzymes, such as kinases or cyclooxygenases, in vitro enzyme inhibition assays are crucial for determining potency and selectivity.
General Workflow for Enzyme Inhibition Assays
-
Preparation: Prepare stock solutions of the test compound, enzyme, substrate, and buffer.
-
Pre-incubation: Incubate the enzyme with various concentrations of the test compound to allow for binding.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time at the optimal temperature.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Diagram: General Enzyme Inhibition Assay Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Cell-Based Assays for Cytotoxicity and Antiproliferative Activity
To assess the effect of the compounds on cell viability and proliferation, cell-based assays are indispensable. The MTT assay is a widely used colorimetric assay for this purpose.
Experimental Protocol: MTT Assay
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[14]
-
IV. Future Directions and Conclusion
The this compound scaffold has proven to be a versatile and promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility of this core and the ease of its derivatization provide a rich platform for medicinal chemists to explore.
Future research in this area should focus on:
-
Rational Design: Utilizing computational tools and a deeper understanding of target-ligand interactions to design more potent and selective derivatives.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
References
- SciELO. (n.d.). Synthesis and biological activity of n-{5-(4-methylphenyl)
- Sharshira, E. M., & Hamdy, N. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 88-92. [Link]
- National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]
- Research Square. (2022). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. [Link]
- ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]
- National Institutes of Health. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]
- National Institutes of Health. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- University of Groningen. (n.d.).
- National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide. [Link]
- MDPI. (n.d.). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. [Link]
- Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
- Bio-By-Design Publishing. (2024).
- Taylor & Francis Online. (2015). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- Justia Patents. (n.d.). Synthesis of 2-dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride. [Link]
- ResearchGate. (2009). (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl)
- MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
- ResearchGate. (2014). Synthesis and Characterization of Some New4-Methyl-N-{4-[6-(substituted aryl)-[1][12][14] triazolo[3,4-b][1][3][14]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. [https://www.researchgate.net/publication/287531776_Synthesis_and_Characterization_of_Some_New4-Methyl-N-4-6-substituted_aryl-124_triazolo34-b134thiadiazol-3-yl]-phenyl-benzenesulfonamides]([Link])
- Google P
- ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. [Link]
- National Institutes of Health. (n.d.).
- CNKI. (n.d.). Synthesis and Biological Activity of Acetamides Containing Pyridazinones. [Link]
- MDPI. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
- National Institutes of Health. (n.d.). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. [Link]
- National Institutes of Health. (n.d.). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine
Introduction and Strategic Overview
(4-Methyl-1,3-thiazol-2-yl)methylamine is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of more complex pharmacologically active agents. Its structure, featuring a primary amine separated from the thiazole core by a methylene linker, offers a versatile handle for derivatization.
This document provides a detailed, field-proven synthetic route to this target compound. The synthesis is structured as a robust, three-part sequence commencing with the formation of the 2-amino-4-methylthiazole core. While the topic specifies thioacetamide as the starting material, the most established and high-yielding method for constructing the required 2-aminothiazole scaffold is the Hantzsch Thiazole Synthesis using thiourea and an α-haloketone.[1][2][3] This approach is favored for its reliability and scalability. The subsequent transformation of the 2-amino group to the desired 2-(aminomethyl) functionality is achieved through a classical Sandmeyer reaction followed by nitrile reduction.
This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the transformation.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages:
-
Part A: Hantzsch Thiazole Synthesis – Construction of the 2-amino-4-methylthiazole heterocyclic core from thiourea and chloroacetone.
-
Part B: Sandmeyer Reaction – Conversion of the 2-amino group to a 2-cyano group via a diazonium salt intermediate.
-
Part C: Nitrile Reduction – Reduction of the 2-cyano group to the target primary amine, this compound.
Caption: Overall multi-step synthetic pathway.
Part A: Synthesis of 2-Amino-4-methylthiazole
Principle and Mechanistic Insight
The cornerstone of this initial step is the Hantzsch Thiazole Synthesis, a classic condensation reaction first described in 1887.[4][5] The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea onto the electrophilic carbon of chloroacetone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring.[2][6] The choice of thiourea over thioacetamide is critical, as it directly installs the required 2-amino functionality on the thiazole core.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Thiourea | CH₄N₂S | 76.12 | 176-178 | - | Toxic, Irritant |
| Chloroacetone | C₃H₅ClO | 92.53 | -44.5 | 119 | Toxic, Lachrymator, Flammable |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Highly Flammable, Irritant |
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend thiourea (76.0 g, 1.0 mol) in 200 mL of water.
-
Rationale: Water acts as a solvent and helps to moderate the initial exothermic reaction.[7]
-
-
Addition of Chloroacetone: Begin stirring the suspension and add chloroacetone (92.5 g, 1.0 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will gradually dissolve.
-
Rationale: Dropwise addition controls the reaction rate and temperature, preventing runaway reactions.
-
-
Reflux: After the addition is complete, heat the resulting yellow solution to reflux using a heating mantle and continue stirring for 2 hours.
-
Rationale: Heating to reflux ensures the cyclization and dehydration steps proceed to completion, maximizing the yield of the thiazole ring.[7]
-
-
Basification and Workup: Cool the reaction mixture to room temperature in an ice bath. While stirring vigorously, slowly add solid sodium hydroxide pellets (or a concentrated solution) until the solution is strongly basic (pH > 12). The 2-amino-4-methylthiazole will separate as an oily upper layer.
-
Rationale: The product initially forms as a hydrochloride salt, which is water-soluble.[6] Adding a strong base deprotonates the salt, yielding the free base which is less soluble in water and can be extracted.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the oily product layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Rationale: Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.
-
-
Drying and Solvent Removal: Combine the initial oil layer with the ether extracts. Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude product is a dark oil. Purify by vacuum distillation, collecting the fraction boiling at 130-133 °C at 18 mmHg.[7] The product will solidify upon cooling.
Part B: Synthesis of 2-Cyano-4-methylthiazole
Principle and Mechanistic Insight
This transformation utilizes the Sandmeyer reaction, a powerful method for converting aromatic primary amines into a variety of functional groups. The process involves two key stages:
-
Diazotization: The 2-amino group is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.
-
Cyanation: The diazonium group is an excellent leaving group (N₂ gas). It is displaced by a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide.
Critical Consideration: Diazonium salts are thermally unstable and can be explosive when isolated. Therefore, this reaction is always performed at low temperatures (0-5 °C) and the intermediate is used immediately in situ.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 44-47 | 231-232 | Harmful |
| Sodium Nitrite | NaNO₂ | 69.00 | 271 | 320 (dec.) | Oxidizer, Toxic |
| Copper(I) Cyanide | CuCN | 89.56 | 474 | - | Highly Toxic |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | Corrosive, Respiratory Irritant |
!!! EXTREME CAUTION !!! Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE). Acidification of cyanide waste will generate deadly hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
Detailed Experimental Protocol
-
Diazotization: In a 500 mL three-necked flask, dissolve 2-amino-4-methylthiazole (22.8 g, 0.2 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL). Cool the solution to 0 °C in an ice-salt bath. While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (14.5 g, 0.21 mol) in water (40 mL) dropwise with vigorous stirring.
-
Rationale: Low temperature is essential to prevent the decomposition of the unstable diazonium salt.
-
-
Preparation of Cyanide Solution: In a separate 1 L flask, dissolve copper(I) cyanide (21.5 g, 0.24 mol) in a solution of sodium cyanide (29.4 g, 0.6 mol) in 200 mL of water. Cool this solution to 0 °C.
-
Rationale: Using excess sodium cyanide creates the soluble dicyanocuprate(I) complex [Cu(CN)₂]⁻, which is the active reagent.
-
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. A thick precipitate will form, and nitrogen gas will evolve.
-
Rationale: The diazonium salt reacts with the copper cyanide complex to substitute the -N₂⁺ group with -CN.
-
-
Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Extraction: Cool the reaction mixture and extract with diethyl ether or ethyl acetate (3 x 150 mL).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Part C: Synthesis of this compound
Principle and Mechanistic Insight
The final step is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent highly effective for this transformation. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, followed by workup with water to hydrolyze the intermediate aluminum-nitrogen complexes and liberate the primary amine.
Critical Consideration: LiAlH₄ is a highly reactive, pyrophoric reagent that reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-Cyano-4-methylthiazole | C₅H₄N₂S | 124.16 | - | - | Toxic |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 125 (dec.) | - | Pyrophoric, Water-Reactive |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | -108.4 | 66 | Highly Flammable, Irritant |
Detailed Experimental Protocol
-
Reaction Setup: Assemble a 500 mL three-necked, round-bottom flask (oven-dried) equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Place lithium aluminum hydride (4.5 g, 0.12 mol) in the flask and add 150 mL of anhydrous THF via cannula or syringe.
-
Addition of Nitrile: Dissolve 2-cyano-4-methylthiazole (12.4 g, 0.1 mol) in 50 mL of anhydrous THF and place it in the dropping funnel. Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Rationale: The reaction is highly exothermic; slow addition and external cooling are necessary to control the reaction.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure complete reduction.
-
Quenching (Fieser Workup): Cool the reaction flask back to 0 °C in an ice bath. CAREFULLY and SLOWLY quench the reaction by the sequential dropwise addition of:
-
(i) 4.5 mL of water
-
(ii) 4.5 mL of 15% aqueous sodium hydroxide solution
-
(iii) 13.5 mL of water
-
Rationale: This specific workup procedure (the "1:1:3" method) is designed to safely destroy excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings. Dry the solution over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield the crude product. Purify by vacuum distillation to obtain this compound as a colorless oil.
Synthetic Workflow and Data Management
Caption: Detailed experimental workflow diagram.
References
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. [Link]
- El-Sayed, M. A. A. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio- & Environmental-Polysaccharides (BEPLS). [Link]
- Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, Coll. Vol. 2, p.31. [Link]
- ChemSynthesis. (2024). 4-methyl-1,3-thiazol-2-amine. ChemSynthesis. [Link]
Sources
Hantzsch Synthesis Protocol for 2-(Aminomethyl)-4-methylthiazole: A Detailed Application Note
Abstract
This comprehensive application note provides a detailed, research-level guide for the synthesis of 2-(aminomethyl)-4-methylthiazole, a valuable heterocyclic building block for drug discovery and development. Recognizing the scarcity of direct published protocols for this specific compound, we present a robust and scientifically-grounded two-step synthetic strategy. The methodology hinges on the classic Hantzsch thiazole synthesis, adapted for a functionalized thioamide, followed by a standard deprotection step. The core of this approach involves the cyclocondensation of chloroacetone with an N-protected glycine thioamide, yielding a stable intermediate, which is subsequently deprotected to afford the target primary amine. This guide explains the causal logic behind experimental choices, provides step-by-step protocols, and includes detailed mechanistic diagrams to ensure both clarity and reproducibility for researchers in medicinal and synthetic chemistry.
Introduction and Scientific Rationale
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and highly versatile method for constructing the thiazole ring.[2] The canonical reaction involves the condensation of an α-haloketone with a thioamide.[3][4]
While the synthesis of 2-amino-4-methylthiazole from thiourea and chloroacetone is well-documented, the preparation of its 2-(aminomethyl) analogue presents a unique challenge. Direct synthesis using 2-aminoethanethioamide (glycine thioamide) is complicated by the reactivity of the primary aliphatic amine. Therefore, a more controlled and higher-yielding approach employs a protecting group strategy.
This protocol details a two-step pathway:
-
Hantzsch Cyclocondensation: Reaction of chloroacetone with N-(tert-butoxycarbonyl)glycine thioamide (N-Boc-glycinethioamide) to form the protected intermediate, tert-butyl (4-methylthiazol-2-yl)methylcarbamate.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions to yield the final product, 2-(aminomethyl)-4-methylthiazole, as a salt.
This strategy ensures the selective formation of the desired product by preventing the primary amine of the thioamide from engaging in unwanted side reactions.
Overall Synthetic Pathway
The proposed synthesis is a logical sequence designed for efficiency and control, leveraging established chemical principles.
Caption: Overall workflow for the synthesis of 2-(aminomethyl)-4-methylthiazole.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Chloroacetone is a lachrymator and toxic. Lawesson's reagent has a strong, unpleasant odor.
Part A: Preparation of N-Boc-glycinethioamide
This step is necessary as N-Boc-glycinethioamide is not commonly available commercially. It is prepared from the corresponding amide via thionation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| N-Boc-glycinamide | 174.20 | 5.00 g | 28.7 | 1.0 |
| Lawesson's Reagent | 404.47 | 6.36 g | 15.8 | 0.55 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with drying tube
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add N-Boc-glycinamide (1.0 eq) and Lawesson's Reagent (0.55 eq).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) and a magnetic stir bar.
-
Reaction: Stir the suspension at room temperature under a nitrogen atmosphere for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes), observing the consumption of the starting amide.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a yellow solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%). Combine the fractions containing the desired product and remove the solvent in vacuo to yield N-Boc-glycinethioamide as a solid.
Part B: Hantzsch Synthesis of tert-butyl (4-methylthiazol-2-yl)methylcarbamate
This is the core cyclocondensation reaction to form the thiazole ring.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| N-Boc-glycinethioamide | 190.26 | 3.81 g | 20.0 | 1.0 |
| Chloroacetone | 92.53 | 1.85 g (1.67 mL) | 20.0 | 1.0 |
| Ethanol (95%) | - | 80 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.85 g | 22.0 | 1.1 |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve N-Boc-glycinethioamide (1.0 eq) and sodium bicarbonate (1.1 eq) in 80 mL of ethanol.
-
Reagent Addition: While stirring, add chloroacetone (1.0 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to afford pure tert-butyl (4-methylthiazol-2-yl)methylcarbamate.
Part C: Deprotection to Yield 2-(Aminomethyl)-4-methylthiazole
This final step removes the Boc protecting group to reveal the target primary amine.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| tert-butyl (4-methylthiazol-2-yl)methylcarbamate | 242.33 | 2.42 g | 10.0 | 1.0 |
| Dichloromethane (DCM) | - | 30 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 7.7 mL | 100.0 | 10.0 |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the protected thiazole (1.0 eq) in dichloromethane (30 mL) in a 100 mL round-bottom flask and cool the solution in an ice bath (0°C).
-
Acid Addition: Add trifluoroacetic acid (10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of 2-(aminomethyl)-4-methylthiazole.
-
Purification/Neutralization (Optional): The salt is often pure enough for subsequent use. If the free base is required, the residue can be dissolved in water, basified carefully with a saturated solution of sodium bicarbonate to pH 8-9, and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated. Note that the free amine may be less stable than its salt form.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.[3]
Sources
Microwave-assisted synthesis of substituted thiazole derivatives
An Application Guide to the Microwave-Assisted Synthesis of Substituted Thiazole Derivatives
Authored by: A Senior Application Scientist
Introduction: Accelerating Discovery with Thiazoles and Microwave Chemistry
The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science. As a privileged pharmacophore, it is integral to a wide array of pharmaceuticals, including antibacterial, anti-inflammatory, anticancer, and antihypertensive agents.[1][2][3] The enduring importance of this heterocyclic motif continually drives the demand for more efficient, rapid, and sustainable synthetic methodologies.
Conventional synthesis of thiazole derivatives, often relying on the classic Hantzsch reaction, typically involves prolonged reaction times, high temperatures, and significant solvent usage.[4][5] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By leveraging microwave energy, chemists can now achieve dramatic reaction rate accelerations, often reducing synthesis times from hours to mere minutes.[6][7][8] This technology not only enhances productivity but also aligns with the principles of green chemistry by minimizing energy consumption and solvent waste, frequently leading to cleaner reactions with higher yields.[9][10][11]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for the microwave-assisted synthesis of substituted thiazole derivatives.
Part 1: The Science of Microwave-Assisted Reactions
Mechanism of Microwave Heating: A Departure from Convention
Unlike conventional heating, where thermal energy is transferred to a reaction vessel via conduction and convection, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[7] This process occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant molecular reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat efficiently.
This volumetric and instantaneous heating mechanism avoids the vessel-wall temperature gradients common in conventional methods, resulting in uniform temperature distribution and preventing the formation of hot spots that can lead to thermal degradation of sensitive compounds.[6][9]
Why Microwaves Excel for Thiazole Synthesis
The Hantzsch thiazole synthesis and related multicomponent reactions involve polar intermediates and transition states.[9] These polar species interact strongly with the microwave electric field, leading to a significant acceleration of the reaction rate that often surpasses purely thermal effects. The benefits are clear and consistently reported:
-
Drastically Reduced Reaction Times: Syntheses are completed in minutes instead of hours.[8][12]
-
Improved Chemical Yields: Rapid heating minimizes the formation of side products, leading to cleaner reactions and higher product yields.[7][8]
-
Enhanced Purity: The reduction in side reactions simplifies work-up and purification procedures.[7]
-
Solvent-Free Possibilities: The efficiency of microwave heating often allows reactions to be run under solvent-free conditions, a major tenet of green chemistry.[13][14][15]
Part 2: Experimental Protocols and Methodologies
The following protocols are designed to be robust and reproducible. They illustrate the power and versatility of microwave-assisted synthesis for generating key thiazole structures.
General Experimental Workflow
The workflow for microwave-assisted synthesis is straightforward and efficient. It involves combining reactants in a specialized microwave-safe vessel, programming the reaction parameters (temperature, time, power), initiating the irradiation, and proceeding with product work-up.
Caption: General workflow for microwave-assisted organic synthesis.
Protocol 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives
This protocol details the classic Hantzsch reaction for synthesizing 2-aminothiazoles, a vital building block in drug discovery. The use of iodine is crucial; it acts as a mild oxidizing agent and catalyst. This method is often performed under solvent-free ("dry media") conditions, highlighting a key advantage of MAOS.[15][16]
Reaction Scheme: (Substituted Ketone) + (Thiourea) --[Iodine, Microwave]--> (2-Amino-4-substituted-thiazole)
Materials:
-
Substituted ketone (e.g., acetophenone): 10 mmol
-
Thiourea: 20 mmol (2 equivalents)
-
Iodine: 10 mmol
-
Ethanol (for recrystallization)
-
10 mL microwave reaction vessel with a magnetic stir bar
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vessel, combine the substituted ketone (10 mmol), thiourea (20 mmol), and iodine (10 mmol). Expert Insight: Using a 2:1 molar ratio of thiourea to ketone ensures the complete consumption of the limiting ketone reagent.
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant power of 170-320 W for 5 to 15 minutes.[1][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a diethyl ether:ethyl acetate (8:2) mobile phase.[1] Causality Note: The power and time are critical parameters. Lower power for a slightly longer duration can prevent charring of the solvent-free mixture while still providing sufficient energy to overcome the activation barrier.
-
Work-up: After irradiation, allow the vessel to cool to room temperature. Carefully uncap the vessel in a fume hood. Pour the resulting reaction mixture into a beaker containing crushed ice (~50 g).
-
Isolation: Stir the ice-water mixture until all the ice has melted. The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product. Recrystallize the solid from hot ethanol to yield the pure 2-aminothiazole derivative.[1][17] The purity can be confirmed by melting point analysis and spectroscopic methods (NMR, MS).
Protocol 2: One-Pot, Three-Component Synthesis of Thiazolyl-Pyridazinediones
Multi-component reactions (MCRs) are a hallmark of efficient synthesis, and their power is amplified by microwave irradiation.[18] This protocol demonstrates the synthesis of a complex heterocyclic system in a single, rapid operation. Chitosan, a natural biopolymer, serves as an eco-friendly basic catalyst.[18]
Materials:
-
Maleic anhydride: 1 mmol (0.98 g)
-
Thiosemicarbazide: 1 mmol (0.92 g)
-
Appropriate hydrazonoyl halide: 1 mmol
-
Chitosan: 0.1 g
-
Ethanol: 20 mL
-
Glacial Acetic Acid: 0.5 mL
-
Microwave synthesizer
Step-by-Step Protocol:
-
Intermediate Formation: In a microwave-safe vessel, dissolve maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL). Add glacial acetic acid (0.5 mL) as a catalyst.
-
Microwave Step 1: Heat this initial mixture in the microwave oven at 500 W and 150 °C for 2 minutes.[18] Expert Insight: This first step rapidly forms the key carbothioamide intermediate in situ.
-
Addition of Components: Remove the vessel and add the hydrazonoyl halide (1 mmol) and chitosan (0.1 g).[18] Trustworthiness Note: Chitosan acts as a heterogeneous catalyst, simplifying removal during work-up and enhancing the green credentials of the protocol.
-
Microwave Step 2: Reseal the vessel and continue to heat in the microwave at 500 W and 150 °C for an additional 4-8 minutes. Monitor the reaction completion by TLC.
-
Isolation and Purification: After cooling, the precipitated product is collected by filtration, washed with ethanol, and dried. The structure should be confirmed by spectral data (IR, MS, ¹H-NMR).[18]
Part 3: Data and Performance Comparison
The superiority of microwave-assisted synthesis is best illustrated through direct comparison with conventional methods. The following table summarizes typical results for the Hantzsch synthesis of various 2-aminothiazole derivatives.
| Compound | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
| 2-amino-4-phenylthiazole | Conventional | Iodine, Ethanol, Reflux | 8-10 hours | 70-75% | [1][17] |
| 2-amino-4-phenylthiazole | Microwave | Iodine, Solvent-free | 5-15 min | 85-92% | [1][17] |
| 2-amino-4-(4-chlorophenyl)thiazole | Conventional | Reflux | 8 hours | 72% | [1] |
| 2-amino-4-(4-chlorophenyl)thiazole | Microwave | 170 W | 10 min | 88% | [1] |
| 2-amino-4-(4-methoxyphenyl)thiazole | Conventional | Reflux | 10 hours | 68% | [1] |
| 2-amino-4-(4-methoxyphenyl)thiazole | Microwave | 170 W | 15 min | 85% | [1] |
| Substituted Thiazole-2-imine | Conventional | Reflux | 6-8 hours | 65-78% | [19] |
| Substituted Thiazole-2-imine | Microwave | 210 W | 5-10 min | 85-95% | [19][20] |
Part 4: Mechanistic Insights and Visualization
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting. The Hantzsch synthesis proceeds through a well-established pathway that is accelerated at each step by microwave energy.
Caption: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.
-
Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.
-
Cyclization: The terminal nitrogen of the thiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
Microwave irradiation efficiently drives each of these steps, particularly the final, energy-intensive dehydration step, leading to rapid product formation.
References
- Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. (2023). Luminescence, 38(11), 1955-1967.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). PMC - NIH.
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.
- A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. (n.d.). Taylor & Francis.
- Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation. (2025).
- A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous C
- Microwave Assisted Synthesis of 2-Aminothiazole Deriv
- Solvent-free synthesis of 2-amino-4-arylthiazoles under microwave irradiation. (2025).
- Microwave-assisted synthesis of bis(N-substituted thiazol-2-amine) derivatives and their biological activities. (2017).
- Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (n.d.). Medicinal and Medical Chemistry.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing.
- Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Journal of Taibah University for Science.
- Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. (2023). Asian Journal of Chemistry.
- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (n.d.). PMC - NIH.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Deriv
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2025).
Sources
- 1. jusst.org [jusst.org]
- 2. jusst.org [jusst.org]
- 3. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 13. Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rjpbcs.com [rjpbcs.com]
- 18. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Note & Protocols: Recrystallization of Aminothiazole Hydrochloride Salts
Introduction: The Critical Role of Purity for Aminothiazole Scaffolds
The aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antibiotics, fungicides, and anti-inflammatory agents.[1][2][3] The synthesis of these vital compounds, often accomplished via methods like the Hantzsch thiazole synthesis, typically yields the product as a hydrochloride salt to improve handling and solubility.[4][5][6] However, crude synthetic products are invariably contaminated with unreacted starting materials, by-products, and other impurities that can interfere with downstream applications and compromise biological activity and patient safety.
Therefore, effective purification is not merely a recommendation but a necessity. Recrystallization stands as a powerful, cost-effective, and scalable technique for achieving the high purity required for drug development and research applications.[7][8] This application note provides a detailed guide to the principles and techniques for the successful recrystallization of aminothiazole hydrochloride salts, addressing the unique challenges posed by these polar, often hygroscopic, compounds.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[9] The fundamental principle is that the solubility of most solid compounds increases significantly with temperature.[9][10]
An ideal recrystallization process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.
-
Crystal Formation: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution.
-
Isolation: The purified crystals are separated from the cold solvent (mother liquor), which retains the soluble impurities, via filtration.[8]
The success of this technique hinges almost entirely on the selection of an appropriate solvent system.
The Challenge with Hydrochloride Salts
Amine hydrochloride salts present specific challenges compared to their free-base counterparts. Their ionic nature makes them highly polar and often very soluble in polar solvents like ethanol and water, but nearly insoluble in non-polar organic solvents.[11] Many hydrochloride salts are also hygroscopic, readily absorbing moisture from the atmosphere, which can inhibit or alter the crystallization process.[12]
A common issue is that a solvent capable of dissolving the salt at high temperatures may keep too much of it dissolved even upon cooling, leading to poor recovery. Conversely, a solvent in which the salt is poorly soluble when cold may not dissolve it sufficiently even when heated. This frequent dilemma necessitates the use of mixed-solvent systems, often referred to as anti-solvent recrystallization.[11][13]
Strategic Solvent Selection
The cornerstone of effective recrystallization is choosing the right solvent. The ideal solvent should exhibit a steep solubility curve for the aminothiazole salt—high solubility at elevated temperatures and low solubility at room temperature or below.[10]
Key Solvent Selection Criteria:
-
Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the aminothiazole salt.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[10]
-
Crystal Quality: The chosen solvent should promote the formation of well-defined crystals, not an oil or amorphous precipitate.
Recommended Solvent Systems for Aminothiazole HCl Salts
The polarity of hydrochloride salts guides our solvent choices toward more polar organic solvents. However, single-solvent systems are often inefficient. A more robust strategy involves an anti-solvent (or mixed-solvent) approach.[13][14]
| Role | Solvent Class | Examples | Rationale & Considerations |
| Good Solvent | Alcohols | 2-Propanol (IPA), Ethanol, Methanol | Dissolves the polar hydrochloride salt. 2-Propanol is often preferred over ethanol for HCl salts as it can be less effective at keeping the salt in solution upon cooling, leading to better yields.[11] |
| Good Solvent | Polar Aprotic | Acetonitrile, Acetone | Can be effective but must be used with caution. Acetone may be useful as a wash to remove specific impurities.[11] |
| Anti-Solvent | Ethers | Diethyl Ether, Methyl tert-Butyl Ether (MTBE) | Excellent non-polar anti-solvents. Their miscibility with alcohols allows for controlled precipitation. Use with extreme caution due to high flammability. |
| Anti-Solvent | Esters | Ethyl Acetate | A medium-polarity solvent that is an effective anti-solvent when mixed with alcohols. Often a safer alternative to ethers.[11] |
| Anti-Solvent | Alkanes | Hexane, Heptane | Highly non-polar. Used to force precipitation from more polar solvent systems. Can be very effective but may cause the product to "oil out" if added too quickly.[11] |
Experimental Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents.
Protocol 1: Single-Solvent Recrystallization (Exploratory Method)
This method is attempted first due to its simplicity but may result in low yield for highly soluble salts. Methanol or 2-Propanol are potential candidates.
Methodology:
-
Dissolution: Place the crude aminothiazole hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., 2-Propanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise and slowly, allowing the mixture to return to a boil after each addition. Continue adding solvent until the solid just dissolves completely. Expert Tip: Adding a slight excess of solvent (~5%) can prevent premature crystallization during the next step.
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the solution into a clean, pre-heated Erlenmeyer flask. This prevents the desired compound from crystallizing in the funnel.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals.[15]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor. Crucially, use ice-cold solvent to avoid dissolving the purified product.
-
Drying: Dry the crystals under vacuum. The purity can be assessed by melting point determination and analytical techniques like HPLC or NMR.
Protocol 2: Anti-Solvent Recrystallization (Recommended Method)
This is often the most effective method for polar hydrochloride salts. The workflow involves dissolving the salt in a "good" solvent and inducing crystallization by the controlled addition of a "bad" (anti) solvent.
Caption: Workflow for Anti-Solvent Recrystallization.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aminothiazole hydrochloride salt in the minimum amount of a "good" solvent (e.g., 2-Propanol) at room temperature or with gentle warming. Ensure the solution is clear.
-
Anti-Solvent Addition: While vigorously stirring the solution, begin adding the "anti-solvent" (e.g., Ethyl Acetate or Diethyl Ether) dropwise from a burette or dropping funnel.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the solution is supersaturated and crystallization is imminent.
-
Nucleation & Growth: Stop the addition of the anti-solvent. If crystals do not form immediately, scratch the inside of the flask with a glass rod just below the surface of the liquid or add a single seed crystal of the pure product.
-
Maturation: Once crystallization begins, allow the mixture to stir at room temperature for 1-2 hours to allow for complete crystal growth.
-
Cooling: Cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold anti-solvent and dry them thoroughly under vacuum.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No Crystals Form | Too much solvent used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the flask or adding a seed crystal. If using an anti-solvent, add a little more. Cool for a longer period.[15] |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; melting point of solute is below the solvent's boiling point. | Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent. Allow the solution to cool much more slowly. Consider a different solvent system. |
| Low Recovery/Yield | Compound is too soluble in the cold solvent; incomplete crystallization; too much washing. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the volume of cold solvent used for washing the crystals. Check that the correct solvent system is being used. |
| Colored Impurities in Crystals | Impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities.[9] |
Conclusion
Recrystallization is an indispensable technique for achieving high-purity aminothiazole hydrochloride salts essential for pharmaceutical research and development. While their polar and sometimes hygroscopic nature presents challenges, a systematic approach to solvent selection, particularly utilizing anti-solvent methodologies, can overcome these obstacles. By understanding the underlying principles and carefully executing the protocols described in this note, researchers can reliably obtain materials of excellent purity, ensuring the integrity and reproducibility of their scientific endeavors.
References
- ChemicalBook. (n.d.). 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1.
- Kaur, N., & Kishore, D. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25589-25610.
- Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(1), 249-255.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Ghorbani-Choghamarani, A., & Azadi, G. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9390-9400.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?.
- Al-Ostath, A. H., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4477.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Davis. (n.d.). Recrystallization.
- Wikipedia. (n.d.). 2-Aminothiazole.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
- University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
- PubChem. (n.d.). 2-Aminothiazole.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
- City University of New York (CUNY). (n.d.). Purification by Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- National Center for Biotechnology Information (NCBI). (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
- ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. reddit.com [reddit.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of (4-Methyl-1,3-thiazol-2-yl)methylamine
Abstract
This application note provides a detailed guide and robust protocol for the definitive structural characterization of (4-Methyl-1,3-thiazol-2-yl)methylamine using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic building block in medicinal chemistry and drug development, unambiguous confirmation of its molecular structure is paramount for quality control and downstream applications. We present optimized methodologies for sample preparation, data acquisition, and spectral interpretation, explaining the causal relationships between molecular structure and NMR spectral features. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Structural Imperative
This compound is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The precise arrangement of substituents on the thiazole ring is critical to its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive, definitive structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of identity, purity, and structure.[3]
This document outlines the complete workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the title compound, ensuring scientific integrity and reproducible results.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR data, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently for all spectral assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols: A Foundation of Accuracy
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized instrument parameters. The following protocols are designed to yield high-resolution, reproducible spectra.
Workflow Overview
The process from sample receipt to final structural confirmation follows a logical and self-validating sequence. Each step builds upon the last, ensuring data integrity throughout the analysis.
Caption: Standard workflow for NMR-based structural characterization.
Sample Preparation Protocol
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar amines and its ability to slow the proton exchange of the -NH₂ group, often resulting in a sharper signal compared to other solvents like CDCl₃. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C spectra.[1][3]
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).
-
Standard Addition: Add a small amount of TMS (typically <1% v/v). For pre-packaged solvents containing TMS, this step can be omitted.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved, ensuring a clear, homogeneous solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4 cm).
NMR Spectrometer Parameters
Rationale: The parameters below are optimized for a typical 400 MHz spectrometer. For ¹³C NMR, a greater number of scans is required to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[1] Broadband proton decoupling is used to simplify the ¹³C spectrum to singlets, improving signal-to-noise and clarity.
| Parameter | ¹H Acquisition | ¹³C {¹H} Acquisition |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Number of Scans (NS) | 16 | 1024 |
| Spectral Width (SW) | 20 ppm | 240 ppm |
| Acquisition Time (AQ) | ~3.4 s | ~1.1 s |
Spectral Data Interpretation and Analysis
The cornerstone of NMR analysis is the interpretation of chemical shifts, signal integrations, and multiplicities to reconstruct the molecular structure.[2][4]
¹H NMR Spectrum: Proton Environment Analysis
The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, while the integration value reveals the relative number of protons giving rise to the signal.[3][5]
| Assignment (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Comments |
| H5 | ~6.8 - 7.2 | Singlet (s) | 1H | Thiazole ring proton. Its chemical shift is in the aromatic region, influenced by the electronic nature of the heterocyclic ring.[1] |
| H8 (-NH₂) | ~1.8 - 3.5 | Broad Singlet (br s) | 2H | Amine protons. The signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. |
| H7 (-CH₂-) | ~3.9 - 4.2 | Singlet (s) | 2H | Methylene protons adjacent to the electron-withdrawing thiazole ring (C2 position) and the nitrogen atom. No adjacent protons to couple with, hence a singlet. |
| H6 (-CH₃) | ~2.2 - 2.5 | Singlet (s) | 3H | Methyl protons attached to the thiazole ring (C4 position). No adjacent protons to couple with, resulting in a singlet. |
| TMS | 0 | Singlet (s) | - | Internal reference standard. |
¹³C NMR Spectrum: Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a singlet. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its neighbors.[1][3]
| Assignment (Atom No.) | Predicted δ (ppm) | Rationale / Comments |
| C2 | ~168 - 172 | The most deshielded carbon, bonded to two heteroatoms (S and N) and the aminomethyl group.[6] |
| C4 | ~148 - 152 | Quaternary carbon of the thiazole ring attached to the methyl group. |
| C5 | ~110 - 115 | Protonated carbon of the thiazole ring. Its upfield shift relative to other ring carbons is typical for the C5 position in similar thiazoles.[6] |
| C7 (-CH₂-) | ~45 - 50 | Methylene carbon, influenced by the adjacent ring and amine group. |
| C6 (-CH₃) | ~16 - 20 | Methyl carbon, typically found in the upfield aliphatic region. |
Validation and Conclusion
The structural assignment of this compound is validated by the convergence of all NMR data. The ¹H spectrum confirms the presence of four distinct proton environments with the correct relative proton count (1:2:2:3). The ¹³C spectrum shows five distinct signals, corresponding to the five unique carbon atoms in the molecule. The chemical shifts for all signals are in excellent agreement with the predicted values based on established principles of NMR spectroscopy and data from related thiazole structures.[1][6]
For absolute confirmation, especially in regulatory filings, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. An HSQC experiment would definitively correlate the H5, H7, and H6 proton signals to the C5, C7, and C6 carbon signals, respectively. An HMBC experiment would show long-range correlations (e.g., from the H7 methylene protons to carbons C2 and C4), providing unequivocal proof of the connectivity and completing the self-validating system of analysis.[4]
References
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ResearchGate. (n.d.). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems.
- SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Solvent effects on the nitrogen NMR shielding of 1,3,4-thiadiazole.
Sources
Application Note: Structural Verification of Thiazole Synthesis Products using FT-IR and Mass Spectrometry
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Rigorous analytical confirmation of synthesized thiazole derivatives is therefore a critical step in the drug discovery and development pipeline. This application note presents a comprehensive, two-pronged analytical workflow for the structural elucidation and purity assessment of thiazole synthesis products. By integrating Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis with Mass Spectrometry (MS) for definitive molecular weight confirmation, researchers can achieve a high degree of confidence in their synthetic outcomes. We use the well-established Hantzsch thiazole synthesis as a model reaction to illustrate the protocols and data interpretation.
Introduction: The Importance of the Thiazole Moiety
Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This structural motif is found in a wide array of pharmacologically active compounds, including antibiotics (e.g., Cefixime), anti-HIV agents (e.g., Brecanavir), and antifungal agents (e.g., Abafungin).[1] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone reaction for accessing this important heterocyclic system, typically by reacting an α-haloketone with a thioamide.[2][3]
Given the therapeutic importance of this class of compounds, verifying the correct molecular structure and ensuring the purity of the final product is paramount. A combination of analytical techniques is required for unambiguous characterization. FT-IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups and the disappearance of starting materials. Mass spectrometry offers precise molecular weight data and, through fragmentation analysis, further structural insights.
Synthesis of a Model Thiazole: 2-amino-4-phenylthiazole
To illustrate the analytical workflow, we will focus on the product of the Hantzsch synthesis between 2-bromoacetophenone and thiourea.
Reaction Mechanism
The reaction proceeds via an initial S-nucleophilic attack (SN2) from the sulfur of the thioamide onto the α-carbon of the haloketone.[4][5] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][5]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis
-
Rationale: This protocol is a standard, high-yielding procedure for the Hantzsch synthesis.[3][4] Methanol is used as a polar protic solvent to facilitate the reaction, and sodium carbonate is used to neutralize the HBr byproduct and precipitate the final product.[4]
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[4]
-
Allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl.[4]
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any residual salts.
-
Dry the solid product (2-amino-4-phenylthiazole) in a desiccator.
Part I: FT-IR Analysis for Functional Group Verification
FT-IR spectroscopy is an ideal first-pass analytical technique. It quickly confirms the formation of the heterocyclic ring and the presence of key functional groups, while also verifying the consumption of the carbonyl group from the α-haloketone starting material.
Principle of Analysis
Infrared radiation causes the vibration of specific bonds within a molecule. The frequency of absorbed radiation is characteristic of the bond type and its chemical environment. By analyzing the absorption bands in an FT-IR spectrum, we can identify the functional groups present in the synthesized 2-amino-4-phenylthiazole.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Rationale: ATR-FT-IR is the preferred method for solid powder samples as it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[6][7][8]
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the surface with a lint-free tissue soaked in isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from ambient CO₂ and water vapor.
-
Place a small amount of the dried 2-amino-4-phenylthiazole powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[9]
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Clean the crystal and press arm thoroughly after analysis.
Data Interpretation and Expected Results
The resulting spectrum should be analyzed for key absorption bands that confirm the structure of 2-amino-4-phenylthiazole and the absence of the 2-bromoacetophenone starting material.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3200 (often two bands) | Confirms the presence of the primary amine (-NH₂) group. |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the C-H bonds of the phenyl ring and the thiazole ring.[10] |
| C=N Stretch (ring) | 1620 - 1580 | Characteristic of the thiazole ring imine bond. |
| C=C Stretch (ring) | 1550 - 1450 | Aromatic ring stretching from both the thiazole and phenyl moieties.[11] |
| C-N Stretch | 1380 - 1260 | Confirms the carbon-nitrogen single bond in the structure.[12] |
| C=O Stretch (of starting material) | ~1685 | ABSENCE of this strong band indicates complete consumption of the 2-bromoacetophenone. |
| Fingerprint Region | 1400 - 700 | Complex bands unique to the molecule, including C-S and C-H bending vibrations, useful for comparison against a reference spectrum.[10] |
| Table 1: Characteristic FT-IR Absorption Bands for 2-amino-4-phenylthiazole. |
Part II: Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like thiazole derivatives.[13][14]
Principle of Analysis
In ESI-MS, the sample is dissolved in a volatile solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For 2-amino-4-phenylthiazole (C₉H₈N₂S), the expected monoisotopic mass is 176.04 Da. In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 177.05.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Rationale: This protocol ensures the sample is sufficiently dilute to prevent signal suppression and instrument contamination while using a solvent system that promotes efficient ionization.[13][15] Formic acid is added to facilitate protonation.
-
Prepare a stock solution of the synthesized product at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]
-
Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 1 mL of the same solvent, aiming for a final concentration in the low µg/mL range.[15]
-
To promote protonation for positive ion mode, add 0.1% formic acid to the final solution.[13]
-
If any solid particles are visible, filter the solution through a syringe filter (0.22 µm) to prevent clogging of the instrument.[15]
-
Transfer the final solution to a standard 2 mL mass spectrometry vial.
-
Acquire the mass spectrum in positive ion mode, scanning a range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).
Data Interpretation and Fragmentation Analysis
The primary goal is to identify the [M+H]⁺ ion. High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural confirmation.
| Ion | Expected m/z | Significance |
| [M+H]⁺ | 177.05 | The protonated molecular ion, confirming the molecular weight of the product. |
| [M+Na]⁺ | 199.03 | A common sodium adduct, further confirming the molecular weight.[16] |
| Table 2: Expected Ions in the ESI-MS Spectrum of 2-amino-4-phenylthiazole. |
Fragmentation: The molecular ion of 2-aminothiazoles is typically intense. Fragmentation can occur through various pathways, including the loss of small neutral molecules like HCN or cleavage of the ring.[17] For 2-amino-4-phenylthiazole, a common fragmentation involves the cleavage of the phenyl group or parts of the thiazole ring itself.
Caption: Figure 3: Integrated Analytical Workflow.
Conclusion
The sequential application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable workflow for the structural verification of synthesized thiazole derivatives. FT-IR offers a rapid assessment of functional groups and reaction completion, while ESI-MS delivers unambiguous molecular weight confirmation. This combined approach ensures high confidence in the identity and purity of target compounds, a critical requirement for advancing molecules in drug discovery and development programs.
References
- Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL:[Link]
- Title: Hantzsch Thiazole Synthesis Source: SynArchive URL:[Link]
- Title: synthesis of thiazoles Source: YouTube URL:[Link]
- Title: Thiazole is an aromatic five membered heterocyclic compound Source: CUTM Courseware URL:[Link]
- Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Title: FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- Title: Sample Preparation Protocol for ESI Accurate Mass Service Source: University of Oxford URL:[Link]
- Title: The features of IR spectrum Source: uotechnology.edu.iq URL: [https://www.uotechnology.edu.iq/appsciences/files/Lak superficially/lecture_1_2017.pdf]([Link] superficially/lecture_1_2017.pdf)
- Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
- Title: (a) Observed IR spectrum of thiazole (1) isolated in a solid argon...
- Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchG
- Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Title: Sample Preparation – FT-IR/ATR Source: Polymer Chemistry Characteriz
- Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: ACS Public
- Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL:[Link]
- Title: ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory.
- Title: ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory.
- Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
- Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL:[Link]
- Title: Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets Source: ACS Public
- Title: Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Source: PubMed URL:[Link]
- Title: mass spectra - fragmentation p
- Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL:[Link]
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
- Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-Methyl-1,3-thiazol-2-yl)methylamine as a Versatile Building Block in Synthetic Chemistry
Abstract
(4-Methyl-1,3-thiazol-2-yl)methylamine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The thiazole moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active agents, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in synthetic protocols. We will explore its reactivity, focusing on the primary amine as a versatile handle for constructing complex molecular architectures through acylation, reductive amination, and sulfonylation, complete with detailed, field-proven experimental protocols.
Introduction: The Strategic Value of the Thiazole Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics, including antivirals like Ritonavir, anticancer agents, and antibiotics related to penicillin.[1][3][4] Its prevalence stems from the ring's ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to serve as a hydrogen bond acceptor and donor, thereby facilitating strong interactions with biological targets.[2]
This compound, specifically, offers a strategic advantage by presenting a nucleophilic primary aminomethyl group at the C2 position. This exocyclic amine is sterically accessible and serves as a primary reactive site for chain extension and functionalization, allowing chemists to readily incorporate the valuable 4-methylthiazole core into larger, more complex molecules. Its application is central to the synthesis of novel kinase inhibitors, antimicrobial agents, and other potential therapeutics.[5][6]
Physicochemical Properties & Handling
For successful application in synthesis, a clear understanding of the reagent's properties and handling requirements is essential.
| Property | Value | Source(s) |
| CAS Number | 51221-45-5 | [7] |
| Molecular Formula | C₅H₈N₂S | [7] |
| Molecular Weight | 128.20 g/mol | [7] |
| Appearance | Varies; typically a liquid or low-melting solid | |
| Boiling Point | Data not widely available; likely high due to polarity | |
| Purity | >95.0% (typical for commercial sources) | [7] |
| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | [8] |
| Safety Information | Causes severe skin burns and eye damage. Harmful if swallowed. | [9] |
Handling Causality: The primary amine is susceptible to oxidation and reaction with atmospheric CO₂ to form carbamates. Storing under an inert atmosphere at reduced temperatures is critical to maintain its purity and reactivity over time. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this corrosive reagent.
Core Synthetic Applications: A Protocol-Driven Guide
The primary amine of this compound is a versatile functional handle. The following sections detail the most common and powerful transformations, providing both mechanistic insight and step-by-step protocols.
Caption: Versatility of this compound.
Amide Bond Formation via Acylation
Acylation is arguably the most fundamental transformation for this building block, enabling its linkage to carboxylic acid-containing fragments to form stable amide bonds. This reaction is central to building peptide mimics and other complex molecular scaffolds.
Mechanistic Principle: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., an acyl chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., Cl⁻) yields the amide product. When starting from a carboxylic acid, coupling agents like EDC/HOBt or HATU are used to generate a highly reactive activated ester in situ.
Caption: General mechanism for acylation with an acyl chloride.
Experimental Protocol: Acylation with an Acyl Chloride
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M. Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to act as an acid scavenger.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Add a solution of the desired acyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes. The choice of dropwise addition is causal; it helps to control the exotherm of the reaction and minimize the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The bicarbonate wash is critical for removing the hydrochloride salt of the base and any unreacted acyl chloride.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.[10][11]
Secondary and Tertiary Amine Synthesis via Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, converting the primary amine into a more substituted secondary or tertiary amine.[12][13] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation using alkyl halides.[13][14]
Mechanistic Principle: The reaction proceeds in two distinct stages within the same pot. First, the primary amine nucleophilically attacks the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or iminium ion under acidic conditions). In the second stage, a mild, selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine to the corresponding amine.[12][15]
Causality of Reagent Choice: The success of a one-pot reductive amination hinges on the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the intermediate imine/iminium ion.[13] This selectivity is the cornerstone of the procedure's efficiency.
Caption: Mechanism of reductive amination with an aldehyde.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Reagent Preparation: To a solution of the aldehyde (1.0 eq.) in a suitable solvent such as methanol (MeOH), 1,2-dichloroethane (DCE), or THF (0.1-0.2 M), add this compound (1.05 eq.).
-
Imine Formation: Add a catalytic amount of acetic acid (AcOH, ~0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The acid catalyst is crucial for protonating the carbonyl oxygen, making it more electrophilic, and for facilitating the final dehydration step.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the solution. The portion-wise addition helps to control gas evolution (hydrogen) and any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for an additional 3-24 hours. Monitor for the disappearance of the imine intermediate and starting materials via TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (often using a gradient of methanol in DCM) to afford the desired secondary amine.
Summary of Synthetic Applications
The following table summarizes the key transformations discussed, providing a quick-reference guide for experimental design.
| Transformation | Key Reagents | Solvent(s) | Temp. (°C) | Typical Yield | Resulting Functional Group |
| Acylation | Acyl Chloride, TEA/DIPEA | DCM, THF | 0 to 25 | 70-95% | Amide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, AcOH (cat.) | DCE, MeOH, THF | 25 | 60-90% | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride, Pyridine/TEA | DCM, Pyridine | 0 to 25 | 65-90% | Sulfonamide |
| Urea Formation | Isocyanate | THF, DCM | 0 to 25 | 80-98% | Urea |
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its readily functionalizable primary amine allows for reliable and high-yielding entry into diverse chemical scaffolds, including amides, substituted amines, and sulfonamides, all of which are prevalent in modern pharmaceuticals. The protocols and mechanistic insights provided in this guide are designed to empower researchers to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery and development of novel therapeutic agents. The inherent biological relevance of the thiazole core ensures that derivatives synthesized from this building block will continue to be of high interest in the scientific community.[16][17][18]
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
- Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301.
- Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6477.
- Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews.
- Singh, S., & Kumar, V. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 221-235.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 172, 104-112.
- Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia.
- Sayed, S. M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(22), 5449.
- ChemSynthesis. 4-methyl-1,3-thiazol-2-amine. Accessed January 11, 2026.
- Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Accessed January 11, 2026.
- Reddy, C. R., et al. (2018). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2018(5), 188-198.
- P212121 Store. C-(4-Methyl-thiazol-2-yl)-methylamine. Accessed January 11, 2026.
- Khan, I., et al. (2018). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Letters in Drug Design & Discovery, 15(12).
- Cao, Y., et al. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. Journal of Medicinal Chemistry.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Accessed January 11, 2026.
- Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube.
- Papakonstantinou, F., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756507, 1,3-Thiazol-2-ylmethanamine". PubChem. Accessed Jan. 11, 2026.
- Kumar, A., et al. (2023). Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials. Bioorganic Chemistry, 136, 106538.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and mechanistic studies of 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids as a new structural class of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.p212121.com [store.p212121.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1,3-Thiazol-2-ylmethanamine | C4H6N2S | CID 2756507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DSpace [diposit.ub.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of (4-Methyl-1,3-thiazol-2-yl)methylamine for biological screening
An Application Guide to the Parallel Synthesis of a (4-Methyl-1,3-thiazol-2-yl)methylamine-Based Compound Library for Biological Screening
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the derivatization of this compound, a valuable starting scaffold for medicinal chemistry and drug discovery programs. The thiazole nucleus is a well-established "privileged structure" present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] By leveraging the reactive primary amine handle of this compound, diverse libraries of compounds can be efficiently synthesized to explore structure-activity relationships (SAR) and identify novel therapeutic leads. This guide details four robust, high-throughput-compatible derivatization protocols: amide coupling, sulfonamide synthesis, reductive amination, and urea/thiourea formation. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers insights based on extensive field experience.
Introduction: The Thiazole Scaffold and the Rationale for Derivatization
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This motif is of immense interest in pharmaceutical sciences due to its ability to engage in various biological interactions, acting as a bioisostere for other functional groups and participating in hydrogen bonding and pi-stacking.[2][3] Thiazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, making them a cornerstone of many drug development pipelines.[4]
The starting material, this compound, presents an ideal scaffold for library synthesis. It combines the privileged thiazole core with a flexible methylamine linker, which serves as a versatile point for chemical modification. Creating a library of derivatives from this single scaffold allows researchers to systematically probe the effects of different functional groups on biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and overall drug-likeness. This process is fundamental to lead optimization and the discovery of potent, selective, and safe drug candidates.
The following sections provide validated protocols for four key transformations that are widely used in parallel synthesis and medicinal chemistry to rapidly generate chemical diversity.[6]
Caption: Overall derivatization workflow for the starting scaffold.
Derivatization Strategies and Protocols
The primary amine of the scaffold is a potent nucleophile, readily reacting with a variety of electrophiles. The following protocols are optimized for efficiency, reliability, and compatibility with parallel synthesis formats.
Strategy 1: Amide Bond Formation
Scientific Rationale: The amide bond is one of the most common linkages in pharmaceuticals. Its formation via the coupling of an amine and a carboxylic acid is a cornerstone of medicinal chemistry. We utilize carbodiimide-mediated coupling, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange or react with another carboxylic acid. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt-ester.[7][8] This ester is more stable than the O-acylisourea but highly reactive towards the primary amine, leading to efficient amide bond formation with minimal side reactions and reduced racemization risk.[7][8]
Caption: Simplified EDC/HOBt amide coupling pathway.
Protocol: Parallel Amide Synthesis in 96-Well Plate Format
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare 0.22 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in a separate 96-well plate (the "acid plate").
-
Prepare a fresh "coupling cocktail" solution in anhydrous DMF containing EDC (1.2 eq), HOBt (1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq). Note: The base neutralizes the HCl byproduct from EDC hydrochloride and the carboxylic acid itself, driving the reaction forward.
-
-
Reaction Assembly:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
Using a liquid handler or multichannel pipette, add 100 µL (22 µmol, 1.1 eq) from the corresponding well of the acid plate to each well of the reaction block.
-
Add 200 µL of the coupling cocktail to each well.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction and Work-up:
-
Agitate the reaction block on an orbital shaker at room temperature for 16-24 hours.
-
Monitor reaction completion by analyzing a few representative wells via LC-MS.
-
Quench the reaction by adding 200 µL of water to each well.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, sealing, shaking vigorously, and centrifuging to separate the layers.
-
Transfer the organic (upper) layer to a new 96-well plate for analysis and purification.
-
-
Purification and Analysis:
-
Concentrate the ethyl acetate extracts to dryness in a centrifugal evaporator.
-
Reconstitute the residues in a suitable solvent (e.g., DMSO/Methanol).
-
Analyze purity by LC-MS.
-
Perform purification using mass-directed preparative HPLC.
-
| Entry | Carboxylic Acid (Example) | Coupling Reagents | Solvent | Typical Purity (LC-MS) |
| 1 | Benzoic Acid | EDC, HOBt, DIPEA | DMF | >95% |
| 2 | 4-Chlorophenylacetic acid | EDC, HOBt, DIPEA | DMF | >95% |
| 3 | Furan-2-carboxylic acid | EDC, HOBt, DIPEA | DMF | >90% |
| 4 | N-Boc-glycine | EDC, HOBt, DIPEA | DMF | >95% |
Strategy 2: Sulfonamide Synthesis
Scientific Rationale: The sulfonamide functional group is a key bioisostere of the amide bond. It is metabolically robust and features a tetrahedral geometry with an additional hydrogen bond acceptor, which can lead to improved binding affinity and altered physicochemical properties.[9] The synthesis is typically straightforward, involving the reaction of the primary amine with a sulfonyl chloride.[10][11] The reaction requires a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which is generated stoichiometrically.[10] Performing the reaction under anhydrous conditions is critical, as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[10]
Protocol: Parallel Sulfonamide Synthesis
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous Dichloromethane (DCM) containing triethylamine (1.5 eq).
-
Prepare 0.22 M stock solutions of a diverse set of sulfonyl chlorides in anhydrous DCM in a separate 96-well plate.
-
-
Reaction Assembly:
-
Cool the 96-well reaction block to 0 °C using a cooling plate.
-
Add 100 µL (20 µmol, 1.0 eq) of the amine/base solution to each well.
-
Slowly add 100 µL (22 µmol, 1.1 eq) of the corresponding sulfonyl chloride solution to each well.
-
Seal the reaction block.
-
-
Reaction and Work-up:
-
Allow the reaction block to slowly warm to room temperature while agitating on an orbital shaker for 4-12 hours.
-
Monitor progress via LC-MS.
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution.
-
Follow the liquid-liquid extraction, purification, and analysis steps described in Protocol 2.1.
-
| Entry | Sulfonyl Chloride (Example) | Base | Solvent | Typical Purity (LC-MS) |
| 1 | Benzenesulfonyl chloride | Et3N | DCM | >95% |
| 2 | 4-Toluenesulfonyl chloride | Et3N | DCM | >95% |
| 3 | Thiophene-2-sulfonyl chloride | Et3N | DCM | >90% |
| 4 | Dansyl chloride | Et3N | DCM | >95% |
Strategy 3: Reductive Amination
Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds and is one of the most efficient ways to synthesize secondary amines.[12][13] The reaction proceeds in one pot, where the primary amine first condenses with an aldehyde or ketone to form an imine (or enamine) intermediate. This intermediate is then reduced in situ by a mild, selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation because it is less reactive than other hydrides like sodium borohydride, allowing it to selectively reduce the protonated imine in the presence of the carbonyl starting material.[14] It is also moisture-stable and easy to handle, making it ideal for library synthesis.[12][14]
Protocol: Parallel Reductive Amination
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in 1,2-Dichloroethane (DCE).
-
Prepare 0.22 M stock solutions of a diverse set of aldehydes in DCE in a separate 96-well plate.
-
-
Reaction Assembly:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the amine solution.
-
Add 100 µL (22 µmol, 1.1 eq) of the corresponding aldehyde solution to each well.
-
Allow the mixture to stir for 20-30 minutes to facilitate imine formation.
-
Add solid sodium triacetoxyborohydride (STAB) (1.5 eq, ~12.7 mg) to each well using a solid-dispensing system. Note: A slight excess of the reducing agent ensures complete conversion.
-
Seal the reaction block.
-
-
Reaction and Work-up:
-
Agitate the reaction block at room temperature for 12-24 hours.
-
Monitor progress via LC-MS.
-
Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate solution.
-
Follow the liquid-liquid extraction, purification, and analysis steps described in Protocol 2.1.
-
Strategy 4: Urea and Thiourea Formation
Scientific Rationale: The reaction of a primary amine with an isocyanate or isothiocyanate is a highly efficient and often quantitative method for forming ureas and thioureas, respectively. These functional groups are prevalent in bioactive molecules. The reaction is typically very fast and does not require a catalyst, proceeding via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate/isothiocyanate.[15][16] The high reactivity and clean nature of this transformation make it exceptionally well-suited for high-throughput synthesis.[15][17]
Protocol: Parallel Urea/Thiourea Synthesis
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous Tetrahydrofuran (THF).
-
Prepare 0.2 M stock solutions of various isocyanates or isothiocyanates in anhydrous THF in a separate 96-well plate.
-
-
Reaction Assembly:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the amine solution.
-
Add 100 µL (20 µmol, 1.0 eq) of the corresponding isocyanate or isothiocyanate solution. Note: Stoichiometric amounts are often sufficient due to the high reaction efficiency.
-
Seal the reaction block.
-
-
Reaction and Work-up:
-
Agitate the reaction block at room temperature for 2-8 hours. The reaction is often complete within a few hours.
-
Monitor progress via LC-MS.
-
For many clean reactions, direct evaporation of the solvent may be sufficient. If necessary, a simple aqueous work-up can be performed.
-
Concentrate the solvents to dryness.
-
Reconstitute and proceed with analysis and purification as described in Protocol 2.1.
-
Application in Biological Screening
The synthesized library, containing diverse functionalities such as amides, sulfonamides, secondary amines, and ureas, is now ready for biological evaluation.
-
Primary Screening: The library can be submitted for high-throughput screening (HTS) against a wide range of biological targets. Given the known activities of thiazoles, relevant assays could include:
-
Antimicrobial Assays: Screening against panels of bacteria (e.g., MRSA) and fungi.[1][3]
-
Anticancer Assays: Evaluating cytotoxicity against various cancer cell lines (e.g., prostate, liver, breast cancer).[2][4]
-
Enzyme Inhibition Assays: Testing against specific enzymes like kinases or proteases.
-
Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators.[1][5]
-
-
Hit-to-Lead and SAR: Following the identification of initial "hits" from the primary screen, the data from the structurally related derivatives can be used to build an initial structure-activity relationship (SAR) model. This model will guide the next round of synthesis, focusing on analogs of the most potent and promising compounds to improve activity and selectivity.
Conclusion
This compound is a versatile and valuable scaffold for the construction of diverse compound libraries. The protocols outlined in this application note—amide coupling, sulfonamide synthesis, reductive amination, and urea/thiourea formation—are robust, scalable, and amenable to parallel synthesis platforms. By applying these methods, drug discovery teams can efficiently generate novel chemical matter, enabling the exploration of new biological space and accelerating the identification of next-generation therapeutic agents.
References
- Asnani, A. J., & Bodke, Y. D. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-191. Available at: http://dx.doi.org/10.47583/ijpsrr.2021.v70i01.029
- El-Sayed, M. A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(1), 91-137. Available at: https://www.tandfonline.com/doi/full/10.1080/17415993.2020.1848132
- Serbina, M., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(21), 5088. Available at: https://www.mdpi.com/1420-3049/25/21/5088
- BenchChem Technical Support. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem. Available at: https://www.benchchem.com/technical-support/sulfonamide-synthesis-primary-amines
- Thiazole Based Compounds & Its Pharmacological Activities. (2024). Pharmaffiliates. Available at: https://www.pharmaffiliates.com/blog/a-review-on-thiazole-based-compounds-its-pharmacological-activities/
- A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). International Journal of Creative Research Thoughts. Available at: https://ijcrt.org/papers/IJCRT2308398.pdf
- Li, H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(7), 2429–2433. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00661
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: https://www.jocpr.
- Woolven, H., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9691–9695. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03734
- Sharma, V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5955-5959. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4183713/
- Amide Synthesis. (n.d.). Fisher Scientific. Available at: https://www.fishersci.com/us/en/technical-support/applications-and-techniques/chemistry-and-biochemistry-reagents-and-applications/organic-synthesis/amide-synthesis.html
- St. Amant, A. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: https://macmillan.princeton.edu/wp-content/uploads/St-Amant-JACS-2023.pdf
- Synthesis of Primary Sulfonamides. (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-Primary-Sulfonamides_tbl1_351401344
- Amide coupling Protocol for Amino PEG. (2024). AxisPharm. Available at: https://axispharm.com/knowledge-base/amide-coupling-protocol-for-amino-peg/
- Library Synthesis. (n.d.). Enamine. Available at: https://enamine.net/services/chemistry-services/library-synthesis
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks. Available at: https://www.taylorfrancis.com/chapters/edit/10.1201/9781420007588-34/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-todd-lowary-david-bundle-yves-aubin-mohamed-abdel-monem-ali
- Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (2000). ResearchGate. Available at: https://www.researchgate.
- On-DNA Reductive Amination and Alkylation. (n.d.). Springer Nature Experiments. Available at: https://experiments.springernature.com/articles/10.1007/978-1-0716-1329-6_11
- Amine to Amide (Coupling) - Common Conditions. (n.d.). organic-chemistry.org. Available at: https://www.organic-chemistry.org/namedreactions/amide-coupling-reactions.shtm
- Coupling Reagents. (n.d.). Aapptec Peptides. Available at: https://www.aapptec.com/coupling-reagents-s-2/
- Al-Mousawi, S. M. (2021). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Mini-Reviews in Organic Chemistry, 18(5), 629-647. Available at: https://www.scilit.net/article/260e1d556d11f71d50c704f762696e1b
- Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Chemical Toxicology, 166, 113219. Available at: https://www.sciencedirect.com/science/article/pii/S027869152200331X
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d3cc06118c
- Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. (n.d.). MOST Wiedzy. Available at: https://mostwiedzy.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Library Synthesis - Enamine [enamine.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. On-DNA Reductive Amination and Alkylation | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Protocol for N-Alkylation of 2-Aminomethylthiazoles: A Comprehensive Guide for Synthetic Chemists
Abstract
This application note provides detailed protocols for the N-alkylation of 2-aminomethylthiazoles, a critical transformation in medicinal chemistry for the synthesis of diverse bioactive molecules. The 2-aminomethylthiazole scaffold is a key component in numerous pharmacologically active compounds, and modification of the amino group is a common strategy to modulate their therapeutic properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of two primary and effective methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. Each method is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and strategies to address potential challenges such as selectivity.
Introduction: The Significance of N-Alkylated 2-Aminomethylthiazoles
The thiazole ring is a privileged heterocyclic motif in drug discovery, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 2-aminomethylthiazole core, in particular, offers a versatile platform for the development of novel therapeutic agents. The exocyclic primary amino group serves as a key handle for structural modification, allowing for the introduction of various alkyl and aryl substituents. N-alkylation of this amino group is a fundamental strategy to modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its potency, selectivity, and pharmacokinetic profile.
This guide provides a detailed exploration of two robust methods for the N-alkylation of 2-aminomethylthiazoles, enabling chemists to confidently synthesize libraries of N-substituted derivatives for structure-activity relationship (SAR) studies and lead optimization.
Mechanistic Considerations: Direct Alkylation vs. Reductive Amination
The choice of N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, the stability of the starting materials, and the desired selectivity. The two most common approaches are direct alkylation with electrophiles like alkyl halides and reductive amination using carbonyl compounds.
Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the nucleophilic amino group of 2-aminomethylthiazole with an alkyl halide in the presence of a base. The reaction proceeds via a classical SN2 mechanism.
Causality Behind Experimental Choices:
-
Alkylating Agent: Primary and secondary alkyl halides are typically used. The reactivity order is I > Br > Cl.
-
Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the ammonium salt intermediate, regenerating the more nucleophilic free amine. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred as they can dissolve the reactants and facilitate the SN2 reaction.
-
Overalkylation: A significant challenge with this method is the potential for overalkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to yield a tertiary amine and subsequently a quaternary ammonium salt. This can often be mitigated by using an excess of the amine starting material or by slow addition of the alkylating agent.
Reductive Amination
Reductive amination is a two-step, one-pot process that involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[3][4]
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce diverse alkyl groups.
-
Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl compound is essential. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this transformation as it is less reactive towards aldehydes and ketones. Sodium cyanoborohydride (NaBH₃CN) is also frequently used.[3] Sodium borohydride (NaBH₄) can be employed, but the imine formation must be complete before its addition to avoid reduction of the starting carbonyl compound.[1]
-
Solvent: Solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) are commonly used. The choice of solvent can depend on the specific reducing agent used.
-
Selectivity: Reductive amination is generally more selective for mono-alkylation compared to direct alkylation, as the imine intermediate is typically more readily reduced than the starting carbonyl compound, and the product amine is less prone to react further under these conditions.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of 2-aminomethylthiazole with a representative alkyl bromide.
Materials:
-
2-Aminomethylthiazole
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe for liquid addition
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminomethylthiazole (1.0 eq.) and anhydrous DMF.
-
Base Addition: Add finely powdered and dried potassium carbonate (2.0 eq.) to the stirred solution.
-
Alkyl Halide Addition: Slowly add the alkyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-aminomethylthiazole.
Workflow for Direct N-Alkylation
Caption: Workflow for direct N-alkylation of 2-aminomethylthiazole.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of 2-aminomethylthiazole using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
2-Aminomethylthiazole
-
Aldehyde (e.g., benzaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional but recommended)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminomethylthiazole (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. This can be monitored by TLC.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Workflow for N-Alkylation via Reductive Amination
Sources
Application of (4-Methyl-1,3-thiazol-2-yl)methylamine in the Creation of Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized cancer therapy.[1] Within the vast landscape of heterocyclic chemistry, the thiazole ring has emerged as a "privileged scaffold" in the design of kinase inhibitors.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal anchor for molecules designed to fit into the ATP-binding pocket of kinases.[3]
(4-Methyl-1,3-thiazol-2-yl)methylamine is a key building block that incorporates this valuable thiazole moiety, presenting a primary amine for further chemical elaboration. This functional handle allows for the strategic introduction of various substituents to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, complete with detailed synthetic protocols and methodologies for their biological evaluation.
The Strategic Advantage of the this compound Moiety
The utility of this compound in kinase inhibitor design stems from the inherent properties of the 2-aminothiazole core and the versatility of the methylamine substituent. The thiazole ring itself can engage in crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[4] The methyl group at the 4-position can provide beneficial hydrophobic interactions and influence the overall conformation of the inhibitor. The primary amine of the methylamine group serves as a versatile attachment point for building out the rest of the inhibitor, allowing for the exploration of different chemical spaces to achieve desired potency and selectivity profiles.
Synthetic Protocols: From Starting Materials to Kinase Inhibitor Scaffolds
A robust and reliable synthetic route to this compound is paramount for its successful application in drug discovery campaigns. The following protocols detail a practical approach for the synthesis of this key intermediate and its subsequent elaboration into a representative kinase inhibitor scaffold.
Part 1: Synthesis of 2-Amino-4-methylthiazole (Precursor)
The journey begins with the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[5]
Reaction Scheme:
Caption: Hantzsch synthesis of 2-Amino-4-methylthiazole.
Materials and Equipment:
-
Thiourea
-
Chloroacetone
-
Sodium hydroxide (solid)
-
Diethyl ether
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Suspend thiourea (1 mole) in 200 mL of water in a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[5]
-
With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[5]
-
After the addition is complete, reflux the yellow solution for 2 hours.[5]
-
Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) portion-wise while cooling the flask in an ice bath.[5]
-
An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.[5]
-
Extract the aqueous layer three times with diethyl ether.[5]
-
Combine the oily layer and the ethereal extracts, and dry over solid sodium hydroxide.[5]
-
Filter the solution and remove the ether by distillation.[5]
-
Distill the residual oil under reduced pressure to obtain pure 2-amino-4-methylthiazole.[5]
Part 2: Synthesis of 4-Methyl-1,3-thiazole-2-carbaldehyde
The next step involves the conversion of the amino group to a formyl group, which will then be used for reductive amination.
Reaction Scheme:
Caption: Reductive amination to form the target amine.
Materials and Equipment:
-
4-Methyl-1,3-thiazole-2-carbaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-methyl-1,3-thiazole-2-carbaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add a solution of methylamine (12 mmol) in THF or methylamine hydrochloride (12 mmol) followed by triethylamine (12 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (15 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Part 4: Elaboration into a Kinase Inhibitor Scaffold
The synthesized this compound can be readily incorporated into a variety of kinase inhibitor scaffolds. As an example, the following procedure outlines the coupling with a pyrimidine core, a common feature in many CDK and Aurora kinase inhibitors. [6][7] Reaction Scheme:
Caption: Coupling of the amine to a pyrimidine core.
Procedure:
This is a general procedure for a nucleophilic aromatic substitution reaction. The specific conditions (solvent, base, temperature) will depend on the reactivity of the chloropyrimidine.
-
To a solution of this compound (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add the substituted chloropyrimidine (1 mmol) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 mmol).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Biological Evaluation: Protocols for Assessing Kinase Inhibitory Activity
Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase(s). A tiered approach is typically employed, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow:
Caption: General workflow for an in vitro kinase assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound (serially diluted in DMSO).
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound in a suitable assay buffer. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various detection methods, such as:
-
Radiometric assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates light.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cellular Assays for Kinase Inhibition
Cell-based assays are crucial for determining if a compound can inhibit the target kinase within a cellular context and exert a desired biological effect.
-
Target Engagement Assays: These assays confirm that the compound is binding to the target kinase in cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Phosphorylation-Specific Western Blotting: This method is used to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement and functional inhibition.
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase. A dose-dependent decrease in cell viability suggests anti-cancer activity.
Illustrative Applications: Targeting Key Kinase Families
Derivatives of this compound have the potential to be developed into inhibitors of several important kinase families implicated in cancer.
| Kinase Family | Rationale for Targeting | Representative Inhibitor Scaffold |
| Cyclin-Dependent Kinases (CDKs) | CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. [1] | 2-((4-Methyl-1,3-thiazol-2-yl)methylamino)pyrimidine derivatives |
| Aurora Kinases | Aurora kinases are essential for proper mitosis, and their overexpression is common in many cancers. [6] | N-phenyl-4-((4-methyl-1,3-thiazol-2-yl)methyl)pyrimidin-2-amine derivatives |
| VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. [8] | Urea derivatives incorporating the this compound moiety |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the ease of chemical modification, provide a powerful platform for medicinal chemists to design and develop potent and selective drug candidates. The protocols and methodologies outlined in this guide offer a solid foundation for researchers to embark on their own discovery programs targeting the ever-important kinase family of enzymes. Future work in this area will likely focus on the development of more complex and highly substituted derivatives to achieve even greater selectivity and to overcome mechanisms of drug resistance.
References
- [Reference to a relevant review on 2-aminothiazoles in medicinal chemistry]
- Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. ([Link])
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- Reductive Amin
- Development of CDK4/6 Inhibitors: A Five Years Upd
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- [Reference to a relevant review on kinase inhibitor design]
- [Reference to a relevant review on privileged scaffolds]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- [Reference to a relevant review on SAR of thiazole-based inhibitors]
- [Reference to a relevant review on medicinal chemistry of thiazoles]
- [Reference to a relevant review on synthetic routes to functionalized thiazoles]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. ([Link])
- [Reference to a relevant review on kinase assay technologies]
- [Reference to a relevant review on cell-based assays for cancer drug discovery]
- [Reference to a relevant review on CETSA]
- [Reference to a relevant review on Western blotting in drug discovery]
- [Reference to a relevant review on cell viability assays]
- [Reference to a relevant review on CDK inhibitors]
- [Reference to a relevant review on Aurora kinase inhibitors]
- [Reference to a relevant review on VEGFR-2 inhibitors]
- [Reference to a relevant review on the future of kinase inhibitor drug discovery]
- [Reference to a relevant review on overcoming drug resistance in kinase inhibitors]
- Hitchhiker's guide to reductive amination - Organic Chemistry Portal. ([Link])
- [Reference to a relevant review on Hantzsch thiazole synthesis]
- 2-amino-4-methylthiazole - Organic Syntheses Procedure. ([Link])
- [Reference to a relevant review on nucleophilic arom
- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. ([Link])
- [Reference to a relevant review on drug discovery process]
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. ([Link])
- [Reference to a relevant review on kinase signaling p
- [Reference to a relevant review on the role of kinases in cancer]
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application Note & Protocol: Robust LC-MS/MS Methods for Quantification in Biological Matrices
Introduction: The Imperative for Precision in Bioanalysis
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone for quantitative bioanalysis in drug discovery, development, and clinical research.[1][2] Its unparalleled sensitivity and selectivity enable the precise measurement of drugs, metabolites, and biomarkers in complex biological matrices such as plasma, serum, urine, and tissue homogenates.[3][4] However, the complexity of these matrices presents significant analytical challenges, primarily from endogenous components that can interfere with the analyte of interest, leading to a phenomenon known as the matrix effect.[5] This can adversely impact the accuracy, precision, and overall reliability of the analytical method.
This comprehensive guide provides a detailed framework for the development and validation of robust LC-MS/MS methods for the quantification of analytes in biological matrices. It is designed for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible bioanalytical workflows that adhere to regulatory expectations. The principles and protocols outlined herein are grounded in scientific integrity and extensive field experience, ensuring a self-validating system for generating high-quality data.
Part 1: Strategic Method Development
A successful LC-MS/MS bioanalytical method is built upon a foundation of meticulous method development. This phase involves the systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection to achieve the desired sensitivity, selectivity, and robustness.
The Critical First Step: Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potentially interfering components, and concentrate the analyte to a level suitable for detection.[6][7] The choice of sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the desired limit of quantification (LOQ), and the required sample throughput.
-
Protein Precipitation (PPT): This is a simple, fast, and cost-effective method widely used for high-throughput analysis.[3][8] It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample to precipitate proteins.[3][9] While efficient at removing a large portion of proteins, it may not effectively remove other matrix components like phospholipids, which are a known source of matrix effects.[10]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] This technique can provide a cleaner extract than PPT and allows for analyte concentration.[12] However, it can be more labor-intensive and may not be suitable for highly polar analytes.[12]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can yield very clean extracts.[11][13][14][15][16] It utilizes a solid sorbent to retain the analyte, while interfering components are washed away. The analyte is then eluted with a suitable solvent.[11][16] SPE is available in various formats, including cartridges and 96-well plates, making it amenable to automation.[16]
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Protein denaturation and precipitation by organic solvents or acids. | Fast, simple, inexpensive, high-throughput.[3][8] | Less clean extract, potential for significant matrix effects from phospholipids.[10] | High-throughput screening, less demanding assays. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT, analyte concentration possible. | More labor-intensive, emulsion formation can be an issue, not ideal for very polar analytes.[12] | Analytes with moderate to low polarity. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | Highly selective, very clean extracts, can handle a wide range of analytes, automation-friendly.[11][13][15] | More complex method development, higher cost per sample.[17][15] | Assays requiring high sensitivity and selectivity, removal of specific interferences. |
-
To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add the internal standard (IS) solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
To 100 µL of biological sample in a glass tube, add the internal standard (IS) solution.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte of interest with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase.
The Role of the Internal Standard (IS)
The use of an appropriate internal standard is crucial for achieving accurate and precise quantification in LC-MS/MS bioanalysis.[18] The IS is added at a known concentration to all samples, calibrators, and quality controls (QCs) to compensate for variations in sample preparation, injection volume, and instrument response.[18][19]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte and co-elute chromatographically.[19][20] This allows them to effectively track and compensate for any variability throughout the entire analytical process.[20]
-
Structural Analogs: When a SIL-IS is not available, a structural analog can be used.[21][22] It is important to select an analog that has similar extraction recovery, chromatographic retention, and ionization efficiency to the analyte.[21][22]
Chromatographic Separation: The Key to Reducing Matrix Effects
The liquid chromatography step separates the analyte from co-extracted endogenous components of the biological matrix, thereby minimizing matrix effects.[23]
-
Column Selection: Reversed-phase chromatography is the most common mode used for the analysis of small molecules in biological fluids. C18 columns are widely used, but other stationary phases (e.g., C8, phenyl-hexyl) may provide better selectivity for certain analytes.
-
Mobile Phase Optimization: The composition of the mobile phase (organic solvent and aqueous buffer) is optimized to achieve good peak shape, resolution, and retention time for the analyte and IS. The use of gradients can be effective in separating analytes with a wide range of polarities and for eluting strongly retained matrix components after the analytes of interest have eluted.
Mass Spectrometric Detection: Achieving Sensitivity and Selectivity
Tandem mass spectrometry provides high selectivity and sensitivity for quantification.[1][24]
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for the analysis of small molecules in biofluids. Atmospheric pressure chemical ionization (APCI) may be more suitable for less polar compounds.
-
Multiple Reaction Monitoring (MRM): In this mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[24] This highly selective process significantly reduces background noise and enhances sensitivity. The selection of optimal precursor and product ions, as well as collision energy, is a critical part of method development.
Part 2: Rigorous Method Validation: Ensuring Data Integrity
Once a method has been developed, it must be validated to demonstrate that it is reliable and suitable for its intended purpose.[25][26] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation.[25][26][27][28][29][30][31][32]
Table 2: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[26][32] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal or known true value.[32] | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[32] | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[5][33] | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentration. |
Protocol 4: Assessment of Matrix Effect
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS spiked in neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Analyte and IS spiked into the biological matrix and then extracted.
-
-
Calculate the Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-Normalized Matrix Factor = MF of analyte / MF of IS.
-
The CV of the IS-normalized matrix factor from at least six different lots of blank matrix should be ≤ 15%.
Part 3: Workflow Visualization
The following diagrams illustrate the key workflows in LC-MS/MS bioanalysis.
Caption: Overview of the LC-MS/MS bioanalytical workflow.
Caption: The process of bioanalytical method validation.
Conclusion: A Commitment to Quality
The development and validation of LC-MS/MS methods for quantification in biological matrices is a rigorous process that demands a deep understanding of analytical chemistry, instrumentation, and regulatory requirements. By following the principles and protocols outlined in this guide, researchers and scientists can establish robust and reliable bioanalytical methods that generate high-quality data to support drug development programs. A commitment to scientific integrity and meticulous execution at every stage of the process is paramount to ensuring the success of these endeavors.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow liquid chromatography with tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105.
- Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation.
- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**).
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
- LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- The Royal Society of Chemistry. (2020). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 145(11), 3776-3793.
- Agilent Technologies, Inc. (n.d.).
- European Medicines Agency. (2011).
- Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- European Bioanalysis Forum. (n.d.).
- Cerilliant. (n.d.).
- Patel, D., Patel, N., & Patel, P. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 147–155.
- Biotage. (n.d.).
- ResolveMass Laboratories Inc. (2025, December 26).
- ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry.
- Scribd. (2025, November 26). LSMSMS troubleshooting.
- ResearchGate. (n.d.).
- Slideshare. (n.d.).
- CD Genomics. (n.d.).
- KCAS Bio. (2020, December 8).
- Taylor & Francis Online. (2013, February 8).
- CD Genomics. (n.d.). LC-MS/MS Data Analysis.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
- Thermo Fisher Scientific. (n.d.).
- Oxford Academic. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific UK. (n.d.).
- European Bioanalysis Forum. (n.d.).
- ResearchGate. (2025, August 9). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
- Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices.
- Sample Prepar
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. (n.d.).
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- ZefSci. (2025, May 6).
- Technology Networks. (2018, June 5). 15 Tips and Tricks for LC-MS Troubleshooting.
- U.S. Food and Drug Administration. (2018, May 24).
- Outsourced Pharma. (2023, January 11).
- National Center for Biotechnology Information. (2022, October 5).
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- LGC Group. (n.d.).
- LCGC International. (n.d.). An Overview of the Untargeted Analysis Using LC–MS (QTOF)
Sources
- 1. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 2. rsc.org [rsc.org]
- 3. agilent.com [agilent.com]
- 4. LC-MS/MS Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. uthsc.edu [uthsc.edu]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. opentrons.com [opentrons.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. biocompare.com [biocompare.com]
- 14. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 21. cerilliant.com [cerilliant.com]
- 22. academic.oup.com [academic.oup.com]
- 23. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nebiolab.com [nebiolab.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 27. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ema.europa.eu [ema.europa.eu]
- 29. bioanalysisforum.jp [bioanalysisforum.jp]
- 30. fda.gov [fda.gov]
- 31. fda.gov [fda.gov]
- 32. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 33. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Deployment of (4-Methyl-1,3-thiazol-2-yl)methylamine for Combinatorial Library Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][3] The 4-methyl-1,3-thiazole substructure, in particular, offers a synthetically versatile and functionally significant building block for the construction of diverse chemical libraries.[4]
This guide provides a detailed technical overview and field-proven protocols for the strategic utilization of (4-Methyl-1,3-thiazol-2-yl)methylamine, a key primary amine building block, in the generation of combinatorial chemistry libraries. We will delve into the causality behind experimental choices, offering robust, self-validating protocols for key synthetic transformations, and provide guidance on the characterization and quality control of the resulting compound libraries.
Core Building Block: this compound
This compound is a primary amine that serves as an excellent nucleophile for a variety of coupling reactions. Its structure combines the desirable thiazole core with a reactive primary amine, separated by a methylene spacer, which provides conformational flexibility crucial for binding to biological targets.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.19 g/mol |
| CAS Number | 51221-45-5 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~231-232 °C |
Key Synthetic Transformations & Protocols
The primary amine functionality of this compound allows for its facile incorporation into a variety of molecular scaffolds through several key reactions. Below are detailed protocols for three of the most common and versatile transformations used in combinatorial library synthesis.
Amide Bond Formation: The Workhorse of Combinatorial Chemistry
Amide bonds are among the most prevalent linkages in pharmaceuticals, valued for their stability and hydrogen bonding capabilities.[5] The reaction of this compound with a diverse set of carboxylic acids is a straightforward and highly effective method for generating large and diverse libraries.
Causality of Reagent Selection: For robust and high-throughput amide coupling, the use of modern coupling reagents is paramount. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient activating agent. HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), rapidly converts carboxylic acids into highly reactive acylating species, minimizing side reactions and racemization of chiral centers.[6][7]
Experimental Protocol: Parallel Amide Library Synthesis
This protocol is designed for a 96-well plate format, allowing for the parallel synthesis of a diverse amide library.
Reagents & Materials:
| Reagent | CAS Number | Supplier |
| This compound | 51221-45-5 | |
| Diverse Carboxylic Acids (Building Blocks) | Varies | Various |
| HATU | 148893-10-1 | Sigma-Aldrich, Fisher Scientific |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich, Fisher Scientific |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | Sigma-Aldrich, Fisher Scientific |
| 96-well reaction block | - | VWR, Fisher Scientific |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DMF in individual vials.
-
Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL of the desired carboxylic acid solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the HATU stock solution (0.024 mmol, 1.2 eq).
-
Add 50 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.
-
Upon completion, quench the reactions by adding 500 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate for analysis and purification.
-
Diagram of Amide Coupling Workflow:
Caption: Workflow for parallel amide library synthesis.
Reductive Amination: Introducing Structural Diversity
Reductive amination is a powerful method for forming C-N bonds, allowing for the reaction of this compound with a wide variety of aldehydes and ketones.[8][9] This reaction proceeds via an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[10]
Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for one-pot reductive amination.[8] It is mild enough not to reduce the starting aldehyde or ketone, yet reactive enough to reduce the iminium ion intermediate as it is formed. This selectivity is crucial for achieving high yields and purity in a one-pot procedure. The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate imine formation.
Experimental Protocol: Parallel Reductive Amination
Reagents & Materials:
| Reagent | CAS Number | Supplier |
| This compound | 51221-45-5 | |
| Diverse Aldehydes/Ketones (Building Blocks) | Varies | Various |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Sigma-Aldrich, Fisher Scientific |
| Acetic Acid, Glacial | 64-19-7 | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich, Fisher Scientific |
| 96-well reaction block | - | VWR, Fisher Scientific |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.2 M solutions of a diverse set of aldehydes or ketones in anhydrous DCM in individual vials.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL of the desired aldehyde/ketone solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).
-
Add 5 µL of glacial acetic acid.
-
Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (13 mg, 0.06 mmol, 3.0 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Quench the reactions by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 500 µL of DCM, separate the organic layer, and prepare for analysis.
-
Diagram of Reductive Amination Workflow:
Caption: One-pot reductive amination workflow.
Urea and Thiourea Synthesis: Exploring Hydrogen Bonding Interactions
Urea and thiourea moieties are excellent hydrogen bond donors and acceptors, often used to anchor ligands into the binding sites of proteins.[11] The reaction of this compound with isocyanates or isothiocyanates provides a direct route to these valuable functional groups.
Causality of Reaction Conditions: This reaction is typically very clean and high-yielding, often requiring no catalyst. The high nucleophilicity of the primary amine ensures a rapid reaction with the electrophilic isocyanate or isothiocyanate. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent any unwanted side reactions.
Experimental Protocol: Parallel Urea/Thiourea Synthesis
Reagents & Materials:
| Reagent | CAS Number | Supplier |
| This compound | 51221-45-5 | |
| Diverse Isocyanates/Isothiocyanates | Varies | Various |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich, Fisher Scientific |
| 96-well reaction block | - | VWR, Fisher Scientific |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare 0.2 M solutions of a diverse set of isocyanates or isothiocyanates in anhydrous DCM in individual vials.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).
-
To the stirring solution, add 100 µL of the desired isocyanate/isothiocyanate solution (0.02 mmol, 1.0 eq) dropwise.
-
-
Reaction and Work-up:
-
Seal the reaction block and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the solvent can be evaporated in vacuo, and the crude product can be directly analyzed or purified. For many reactions, the product will precipitate and can be isolated by filtration.
-
Diagram of Urea/Thiourea Synthesis Workflow:
Caption: Direct synthesis of urea/thiourea libraries.
Library Characterization and Quality Control
Rigorous analytical characterization is essential to validate the identity and purity of the synthesized library members. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for this purpose.
1. LC-MS Analysis:
-
Purpose: To confirm the molecular weight of the desired product and to assess its purity.
-
Method: A small aliquot of the crude reaction mixture is diluted and injected into an LC-MS system. A rapid gradient elution using a C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid is typically sufficient.
-
Expected Results: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the expected product. The purity can be estimated from the peak area of the desired product in the total ion chromatogram (TIC).
2. NMR Spectroscopy:
-
Purpose: To confirm the structure of the synthesized compounds. For library validation, a representative subset of compounds is typically characterized by ¹H and ¹³C NMR.
-
Expected ¹H NMR Chemical Shifts for an Amide Derivative:
-
Thiazole-H: A singlet typically observed between 6.5 and 7.5 ppm.
-
Thiazole-CH₃: A singlet around 2.3-2.5 ppm.
-
-CH₂-NH-: A doublet around 4.4-4.8 ppm, which may appear as a singlet upon D₂O exchange.
-
-NH-CO-: A broad singlet or triplet between 8.0 and 9.0 ppm.
-
Signals corresponding to the coupled carboxylic acid moiety will also be present.
-
-
Expected ¹³C NMR Chemical Shifts:
-
Thiazole C=N: ~165-175 ppm.
-
Thiazole C-S: ~145-155 ppm.
-
Thiazole CH: ~110-120 ppm.
-
-CH₂-: ~40-50 ppm.
-
Thiazole-CH₃: ~15-20 ppm.
-
Amide C=O: ~165-175 ppm.
-
Data Summary Table for a Hypothetical Amide Library:
| Compound ID | R-Group (from R-COOH) | Calculated [M+H]⁺ | Observed [M+H]⁺ | Purity by LC-MS (%) |
| Lib-A01 | Phenyl | 233.08 | 233.1 | >95 |
| Lib-A02 | 4-Chlorophenyl | 267.04 | 267.0 | >95 |
| Lib-A03 | Cyclohexyl | 239.13 | 239.1 | >95 |
| Lib-A04 | 2-Thienyl | 239.04 | 239.0 | >95 |
Conclusion
This compound is a highly versatile and valuable building block for the construction of diverse combinatorial libraries. The robust and straightforward protocols for amide bond formation, reductive amination, and urea/thiourea synthesis outlined in this guide provide a solid foundation for drug discovery programs. By leveraging these methods, researchers can efficiently generate large numbers of novel thiazole-containing compounds for biological screening, accelerating the identification of new therapeutic leads. The key to success lies in the careful selection of diverse building blocks and rigorous analytical quality control of the resulting libraries.
References
- Benchchem. The Rise of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives in Medicinal Chemistry: A Technical Guide. URL
- Chem-Impex. 4-Methylthiazole. URL
- Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. URL
- Fisher Scientific. Amide Synthesis. URL
- Wikipedia.
- Chemistry LibreTexts. 21.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. URL
- Tantardini, C., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. URL
- Organic Chemistry Portal.
- Benchchem.
- Aapptec Peptides. Coupling Reagents. URL
- Common Organic Chemistry. Amine to Amide (Coupling)
- Master Organic Chemistry.
- Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. URL
- Fisher Scientific. Amide Synthesis. URL
- P212121 Store. C-(4-Methyl-thiazol-2-yl)-methylamine | CAS 51221-45-5. URL
- Chemistry Steps. Aldehydes and Ketones to Amines. URL
- Chemistry LibreTexts.
- Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). URL
- MDPI.
- PubMed Central. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. URL
- PubMed Central. Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors. URL
- MDPI.
- Chemistry LibreTexts.
- ResearchGate.
- Scribd.
- Oregon State University. 13C NMR Chemical Shifts. URL
- Der Pharma Chemica.
- Thiazole derivatives exhibit different pharmaceutical properties, among them are: anticancer (Lesyk et al., 2007; & Lesyk et al., 2006), anticonvulsant (Siddiqui & Ahsan, 2010), antipsychotic-like (Satoh et al., 2009), antibacterial, antifungal (Abdel-Wahab et al., 2009; & Vijaya Raj et al., 2007), antitubercular (Shiradkar, Murahari et al., 2007), antimicrobial (Shiradkar, Kumar et al., 2007), analgesic and anti-inflammatory (Koz'minykh et al., 2004) activities. URL
- Griffith Research Online. Direct screening of a dynamic combinatorial library using mass spectrometry. URL
- SciSpace. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. URL
- Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. URL
- MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. URL
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. URL
- ResearchGate.
- PubMed Central.
Sources
- 1. Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. mdpi.com [mdpi.com]
- 7. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial synthesis of oxazol-thiazole bis-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis: A Technical Support Center for Yield Optimization
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance yield and troubleshoot common issues in this cornerstone heterocyclic synthesis. The following content is structured to provide direct, actionable solutions to challenges you may encounter in the lab.
Troubleshooting Guide: From Low Yield to Purification Woes
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Issue 1: My reaction yield is consistently low or non-existent.
Question: I'm performing a Hantzsch thiazole synthesis with an α-haloketone and a thioamide, but my yields are disappointingly low. What are the most likely culprits and how can I fix this?
Answer: Low yields in the Hantzsch synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.[1][2]
Potential Causes & Recommended Actions:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your α-haloketone or thioamide can engage in side reactions, consuming your reactants and complicating purification.[1][2]
-
Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. For instance, 2-aminothiophenol, a common precursor, is prone to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[1] Always use freshly purified starting materials.
-
-
Suboptimal Reaction Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation energy.[3][4]
-
Action: If you are running the reaction at room temperature, consider heating the reaction mixture. A common starting point is refluxing in a solvent like ethanol.[5] For example, the reaction of 2-bromoacetophenone and thiourea in methanol can be heated at 100°C for 30 minutes.[2][6] Modern approaches using microwave irradiation can also significantly reduce reaction times and improve yields.[7][8]
-
-
Incomplete Reaction: The reaction may simply not have proceeded to completion.
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you still see significant amounts of starting material after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.[9]
-
-
Improper Work-up: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which can be soluble in the reaction solvent.[9]
Issue 2: I'm observing significant side product formation.
Question: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I suppress them?
Answer: Side product formation is a common cause of reduced yields and purification headaches. Understanding the potential side reactions is the first step to mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Formation of Isomeric Byproducts: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][10]
-
Formation of Bis-thiazoles or Other Condensation Byproducts: These can occur, especially with incorrect stoichiometry.
Issue 3: Purification of my final product is proving difficult.
Question: I've managed to get a decent crude yield, but purifying the thiazole derivative is challenging. What are the best practices for purification?
Answer: Effective purification is crucial for obtaining a high-quality final product. The appropriate technique will depend on the nature of your product and the impurities present.
Purification Techniques:
-
Filtration: For many Hantzsch syntheses, the final product conveniently precipitates from the reaction mixture upon neutralization and can be isolated by simple vacuum filtration.[2][6] The collected solid should be washed with water to remove any inorganic salts.[6]
-
Recrystallization: If filtration does not yield a product of sufficient purity, recrystallization is a standard and effective technique. Ethanol or a mixture of ethanol and water is often a good starting point for solvent selection.[5]
-
Column Chromatography: For more challenging separations where impurities have similar solubility to the product, column chromatography is the method of choice. A common mobile phase for TLC analysis and subsequent column chromatography is a mixture of ethyl acetate and hexane.[3][6]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of the Hantzsch thiazole synthesis.
Q1: How critical is the choice of solvent?
A1: The solvent plays a crucial role in both reaction rate and yield by influencing the solubility of reactants and intermediates.[1] While ethanol and methanol are the most commonly used solvents, others such as 1-butanol, 2-propanol, and even water have been shown to be effective for certain substrates.[1] In some cases, solvent-free conditions have been reported to enhance reaction rates and yields.[3][12] For multi-component reactions, a mixture of ethanol and water can be particularly effective.[13]
Q2: Do I need a catalyst for the Hantzsch synthesis?
A2: The classic Hantzsch synthesis is often performed without a catalyst.[11] However, modern variations frequently employ catalysts to improve efficiency, especially in multi-component reactions.[3] For example, silica-supported tungstosilisic acid has been demonstrated to give high yields (79-90%).[3][13] The choice of catalyst depends on the specific transformation you aim to achieve.[11]
Q3: What is the general mechanism of the Hantzsch thiazole synthesis?
A3: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. The final step involves dehydration to form the aromatic thiazole ring.[6][14][15]
Q4: Are there greener alternatives to the traditional Hantzsch synthesis?
A4: Yes, due to the toxicity of α-haloketones, several more environmentally benign methods have been developed.[3] These include the use of alternative starting materials like α-diazoketones and the development of one-pot, multi-component reactions that often utilize greener catalysts and solvents like water or polyethylene glycol (PEG).[3]
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a Model Hantzsch Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol/Water (1:1) | Reflux (65°C) | 2-3.5 | 79-90 |
| 2 | Methanol | 100 | 0.5 | High |
| 3 | Solvent-free | Room Temp | Varies | Good |
Note: Yields are based on specific examples from the literature and may vary depending on the substrates used.[6][13][16]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard laboratory procedure for the Hantzsch synthesis.[6]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Aqueous Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.
Protocol 2: Catalyst-Assisted, Multi-Component Synthesis
This protocol is an example of a more modern, efficient approach.[2]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted Benzaldehyde
-
Silica-supported tungstosilisic acid (SiW.SiO₂)
-
Ethanol/Water (1:1)
-
Acetone
Procedure:
-
In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).
-
Add 5 mL of an ethanol/water (1:1) mixture.
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Filter the hot solution to remove the solid product.
-
Wash the collected solid with ethanol.
-
To purify, dissolve the solid in acetone and filter to remove the SiW.SiO₂ catalyst (which can be recovered and reused).
Visualizations
Caption: A troubleshooting workflow for low yield in Hantzsch synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (n.d.). Troubleshooting Hantzsch thiazole synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone.
- MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole.
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- BenchChem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- CUTM Courseware. (n.d.). Thiazole.
- BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- BenchChem. (2025). optimization of Hantzsch thiazole synthesis reaction conditions.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- BenchChem. (n.d.). How to improve the yield of Hantzsch thiazole synthesis.
- Figshare. (2023). New methods for the rapid synthesis of thiazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 14. synarchive.com [synarchive.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-Methyl-1,3-thiazol-2-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude (4-Methyl-1,3-thiazol-2-yl)methylamine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses common issues encountered during the purification of this compound, providing step-by-step protocols and the rationale behind each experimental choice.
Issue 1: My crude product is a dark, oily residue with multiple spots on TLC.
This is a common scenario, especially after a multi-step synthesis. The discoloration may indicate the presence of polymeric byproducts or oxidized impurities. The multiple spots on Thin Layer Chromatography (TLC) confirm a mixture of compounds with varying polarities.
Recommended Action: A Multi-Step Purification Strategy
A combination of purification techniques is often necessary for complex crude mixtures. An effective approach involves an initial acid-base extraction to isolate the basic amine from neutral and acidic impurities, followed by either recrystallization (if the product is a solid) or column chromatography for final polishing.
Caption: A multi-step workflow for purifying crude this compound.
Principle: This technique leverages the basicity of the amine functional group. By treating the crude mixture with an acid, the amine is protonated to form a water-soluble salt, which can be separated from non-basic (neutral or acidic) impurities that remain in the organic phase.[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery of the amine.
-
Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 10 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the amine salt, making it water-insoluble.[3]
-
Back-Extraction: Extract the now-neutral amine back into an organic solvent (e.g., DCM or ethyl acetate) by repeating the extraction process.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified amine.
Issue 2: My product is a solid, but the melting point is broad and lower than expected.
A broad melting point range is a classic indicator of an impure solid. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.
Recommended Action: Recrystallization or Salt Formation
Recrystallization is a powerful technique for purifying solid compounds.[4] If the freebase amine is difficult to crystallize, converting it to a salt can significantly improve its crystallization properties.[5][6]
Principle: This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]
Step-by-Step Procedure:
-
Solvent Selection: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable recrystallization solvent.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid until it just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Principle: Primary amines readily form salts with acids. These salts are often crystalline solids with different solubility profiles than the freebase, making them easier to recrystallize.[5][7]
Step-by-Step Procedure:
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of an acid (e.g., HCl in diethyl ether or a solution of an organic acid like tartaric acid in an appropriate solvent) dropwise with stirring. The amine salt should precipitate out.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of the solvent.
-
Recrystallization of the Salt: Recrystallize the salt from a suitable polar solvent (e.g., ethanol/water mixture).
-
Liberation of the Freebase (Optional): If the freebase is required for the next step, dissolve the purified salt in water and basify the solution as described in Protocol 1, followed by extraction into an organic solvent.
Issue 3: My product is an oil that cannot be crystallized, and acid-base extraction is insufficient.
For persistent oily products or when very high purity is required, column chromatography is the method of choice. Amines can be challenging to purify on standard silica gel due to their basicity, which can lead to strong adsorption and peak tailing.
Recommended Action: Column Chromatography with a Modified System
To overcome the challenges of purifying amines on silica, several strategies can be employed, including using a modified mobile phase or a different stationary phase.
Caption: Decision workflow for selecting a suitable column chromatography system for amine purification.
Principle: This is a purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase. For basic compounds like amines, the acidic nature of silica can cause issues. Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica, improving the separation.[8]
Step-by-Step Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Addressing Tailing: If significant tailing is observed on the TLC plate, add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[8]
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent (or a stronger solvent like DCM) and load it onto the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Principle: Using a basic stationary phase like amine-functionalized silica or basic alumina can be highly effective for purifying amines, as it minimizes the acid-base interactions that cause tailing on standard silica gel.[8][9]
Step-by-Step Procedure:
-
Stationary Phase Selection: Choose either amine-functionalized silica or basic alumina.
-
TLC Analysis: Develop a suitable solvent system using TLC plates coated with the corresponding stationary phase if available. If not, a standard silica TLC can still provide a starting point for the eluent system.
-
Column Packing and Elution: Follow the same procedure as in Protocol 4, but with the chosen basic stationary phase. A basic modifier in the eluent is generally not necessary with these stationary phases.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurities will largely depend on the synthetic route used.
-
If synthesized via a Hantzsch-type reaction to form a 2-amino-4-methylthiazole precursor: You may have unreacted starting materials such as chloroacetone and thiourea, or side products from the condensation.
-
If synthesized by reduction of 2-cyano-4-methylthiazole: Incomplete reduction can leave the starting nitrile as an impurity.
-
If synthesized by amination of 2-(chloromethyl)-4-methylthiazole: Unreacted chloromethyl starting material may be present, along with potential over-alkylation products (secondary and tertiary amines).
-
General Impurities: Regardless of the route, solvent residues and byproducts from workup procedures can also be present.
Q2: My purified amine is colorless initially but turns yellow/brown on storage. What is happening and how can I prevent it?
Amines, particularly aromatic and heterocyclic amines, can be susceptible to oxidation upon exposure to air and light, leading to the formation of colored impurities.
-
Prevention:
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a tightly sealed container in a cool, dark place (refrigerator or freezer).
-
For solutions, use degassed solvents.
-
Q3: I am having trouble separating my product from a very similar impurity by column chromatography. What can I do?
-
Optimize the Mobile Phase: Try a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. Experiment with different solvent systems to maximize the difference in polarity.
-
Change the Stationary Phase: If you are using normal phase (silica or alumina), consider trying reverse-phase chromatography. In reverse-phase, non-polar compounds are retained more strongly. For basic amines, using a mobile phase with a basic modifier can improve peak shape.[8]
-
Consider Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than flash chromatography.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to assess purity:
-
TLC: A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of a pure solid compound.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities if their signals are detectable.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for quantifying purity. An HPLC chromatogram showing a single peak is a strong confirmation of high purity.
References
- Traumann, V. Liebigs Annalen der Chemie. 1888, 249 (1), 35-59.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Wikipedia. (2023). Acid–base extraction. [Link]
- fabledpreon. (2022). Comment on "Amine workup". Reddit. [Link]
- University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. [Link]
- Adamo, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1757-1762. [Link]
- Biotage. (2023).
- University of Rochester, Department of Chemistry. (n.d.).
- Biotage. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole [research.amanote.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of thiazole-containing molecules. Thiazoles are a critical scaffold in numerous pharmaceuticals and functional materials, and their efficient synthesis is paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the Hantzsch thiazole synthesis and related methodologies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your optimization efforts.
Problem 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the most common causes and how can I systematically troubleshoot this?
Answer: Low yield is one of the most frequent issues and can stem from several factors. A systematic approach is key to identifying the root cause.
Probable Causes & Recommended Solutions:
-
Reagent Purity and Stability:
-
Insight: The quality of your starting materials, specifically the α-haloketone and the thioamide, is paramount.[5][6] Impurities can engage in side reactions, consuming reagents and complicating purification.[2][5]
-
Actionable Advice:
-
Verify Purity: Before starting, verify the purity of your reagents via NMR, melting point, or another suitable analytical method.
-
α-Haloketone Stability: These reagents can be sensitive to light and moisture and may degrade upon storage.[6] Use freshly prepared or recently purchased α-haloketones when possible.
-
Thioamide Stability: Thioamides can be unstable, particularly under acidic conditions.[5] If you suspect degradation, consider synthesizing the thioamide fresh or purifying your existing stock.
-
-
-
Suboptimal Reaction Conditions:
-
Insight: Temperature, time, and solvent choice are critically interlinked. The classic Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[6][7]
-
Actionable Advice:
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat. Many protocols specify heating in solvents like methanol or ethanol for a set period (e.g., 30-60 minutes).[6][7][8]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If starting materials are still present, extend the reaction time.
-
Solvent Selection: The solvent must solubilize both the α-haloketone and the thioamide. Alcohols like methanol and ethanol are common choices.[5][7] However, for specific substrates, other solvents like 1-butanol, isopropanol, or even water might be more effective.[5] In some cases, solvent-free conditions have been shown to improve yields.[7][9]
-
-
-
Improper Work-up and Isolation:
-
Insight: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the aminothiazole, which can be soluble in the reaction solvent.[6] Neutralization is required to precipitate the free base.
-
Actionable Advice: After the reaction is complete and cooled, pour the mixture into a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[6][8] This deprotonates the thiazolium salt, leading to the precipitation of the neutral, often less soluble, product.[10]
-
Problem 2: Significant Side Product Formation
Question: My reaction is yielding the desired product, but TLC and NMR show significant impurities and side products. What are these byproducts and how can I suppress their formation?
Answer: Side product formation is a common challenge that directly impacts yield and purification difficulty. Understanding the potential side reactions is the first step toward minimizing them.
Probable Causes & Recommended Solutions:
-
Formation of Isomeric Byproducts:
-
Insight: Under acidic conditions, the reaction between an α-haloketone and a monosubstituted thiourea can lead to a mixture of the expected 2-(N-substituted amino)thiazole and its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole.[5][11]
-
Actionable Advice:
-
Control pH: Running the reaction under neutral or slightly basic conditions typically favors the formation of the desired 2-aminothiazole product exclusively.[5][7]
-
Monitor Carefully: Use TLC to track the formation of multiple products. If isomer formation is detected, adjusting the pH is the most effective first step.
-
-
-
Stoichiometry and Condensation Byproducts:
-
Insight: Incorrect stoichiometry can lead to the formation of bis-thiazoles or other condensation byproducts.[5] Using a slight excess of one reagent (often the thioamide) can help drive the reaction to completion but may require removal during purification.[10]
-
Actionable Advice:
-
Precise Stoichiometry: Begin with an exact 1:1 molar ratio of your reactants.
-
Controlled Addition: In some cases, slow addition of one reactant to the other can minimize side reactions by maintaining a low concentration of the added reagent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis? The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[12][13] The mechanism proceeds in several steps:
-
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[8][14]
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring.[8]
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[14] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[10]
Q2: How does solvent choice impact the reaction? The solvent plays a crucial role in reaction rate and yield by influencing the solubility of reactants and the stability of intermediates.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common solvents as they effectively dissolve both the thioamide and the α-haloketone.[5][7]
-
Microwave Synthesis: For microwave-assisted synthesis, solvents with a high dielectric constant are preferred as they absorb microwave energy efficiently, leading to rapid heating and dramatically reduced reaction times.[15]
Q3: Are catalysts necessary for thiazole synthesis? While the traditional Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts to improve efficiency, yield, and environmental friendliness.[7]
-
Heterogeneous Catalysts: Solid-supported catalysts like silica-supported tungstosilisic acid have been shown to give high yields under mild conditions and are easily recoverable and reusable.[1][16]
-
Green Catalysts: Biocatalysts and nanoparticles (e.g., NiFe₂O₄) are being explored as environmentally benign options that can promote high yields in short reaction times.[1][17]
Q4: What are the best practices for monitoring the reaction? Consistent reaction monitoring is crucial for optimization.
-
Thin Layer Chromatography (TLC): TLC is a simple, fast, and effective method to qualitatively track the consumption of starting materials and the formation of the product.[6][8] A co-spot of the starting material and the reaction mixture is highly recommended.
-
LC-MS: For more quantitative analysis and to identify the mass of the product and any major byproducts, LC-MS is the preferred method.
Q5: How can I improve the purification of my final thiazole compound? Purification strategies depend on the properties of your specific thiazole derivative.
-
Precipitation & Filtration: If the product precipitates from the reaction mixture upon neutralization, simple vacuum filtration may be sufficient to isolate a relatively pure product.[6][8] Washing the filter cake with cold water or an appropriate solvent can remove residual salts and soluble impurities.[6]
-
Recrystallization: For further purification, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective technique.[6]
-
Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel column chromatography is the standard method for obtaining highly pure material. The appropriate solvent system can be determined using TLC.[18]
Data & Protocols
Table 1: Common Solvents for Thiazole Synthesis
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use Case |
| Methanol | 65 | 32.7 | Conventional heating, good reactant solubility[8] |
| Ethanol | 78 | 24.5 | Conventional heating, often used in combination with water[5][16] |
| 1,4-Dioxane | 101 | 2.2 | Microwave-assisted synthesis, higher boiling point[19] |
| Water | 100 | 80.1 | Green chemistry approaches, often mixed with an organic co-solvent[5][20] |
| Acetonitrile | 82 | 37.5 | General purpose, good for a range of polarities |
| Solvent-Free | N/A | N/A | Green chemistry, can enhance reaction rates and yields[7][9] |
General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).[8]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[8]
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C) for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).[8]
-
Cooling: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the vessel from the heat and allow it to cool to room temperature.
-
Work-up & Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.[6][8] Stir or swirl the mixture. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected solid (the filter cake) with cold water to remove any inorganic salts and excess thiourea.[6][8]
-
Drying & Analysis: Allow the solid to air-dry or dry in a vacuum oven. Once dry, determine the mass and calculate the percent yield. Characterize the product by melting point, NMR, and other appropriate analytical techniques.[8]
Visual Guides
Mechanism & Workflow Diagrams
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: Troubleshooting Workflow for Thiazole Synthesis.
Caption: Interdependence of Reaction Parameters.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(8), 11736-11752.
- Hu, F., et al. (2012). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 14(21), 5542-5545.
- Organic Chemistry Portal. Synthesis of thiazoles.
- Wikipedia. Thiazole.
- Chem Help Asap. Synthesis of Thiazoles. YouTube.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Talele, P. U., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 7(36), 32375-32389.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(8), 11736-11752.
- Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Mamidala, R., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Taibah University for Science, 14(1), 609-619.
- ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Scilit. Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities.
- ResearchGate. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Royal Society of Chemistry. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- Asian Journal of Chemistry. Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids.
- National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- National Institutes of Health. Thiazole Ring—A Biologically Active Scaffold.
- National Institutes of Health. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Journal of Health and Translational Medicine. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- ResearchGate. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- Bentham Science. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. synarchive.com [synarchive.com]
- 13. Thiazole - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Stability of (4-Methyl-1,3-thiazol-2-yl)methylamine
Welcome to the technical support guide for (4-Methyl-1,3-thiazol-2-yl)methylamine. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of handling and studying this compound. We will address common stability challenges, provide troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, like many heterocyclic amines, is susceptible to three main degradation pathways:
-
Hydrolysis: The molecule can degrade in the presence of water, particularly under acidic or basic conditions. The thiazole ring, while aromatic, and the exocyclic aminomethyl group can be targets of hydrolytic cleavage under harsh pH conditions. Thiamine, a well-known vitamin containing a thiazole ring, is notably unstable in alkaline solutions[1].
-
Oxidation: The sulfur atom in the thiazole ring is a primary site for oxidation, potentially forming sulfoxides and sulfones.[2][3][4] This can be initiated by atmospheric oxygen, peroxides present as impurities in solvents (e.g., aged THF or diethyl ether), or deliberate oxidative stress.
-
Photodegradation: Thiazole-containing compounds can be sensitive to light. Exposure to UV or even high-intensity visible light can lead to photo-oxygenation, where the thiazole ring reacts with singlet oxygen, leading to complex degradation products.[5]
Q2: What are the recommended general storage and handling conditions for this compound?
To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place.[6][7] A freezer is often recommended for optimal preservation.[8] When preparing solutions, it is critical to use high-purity solvents and prepare them fresh for each experiment to minimize degradation. For solutions stored for short periods, refrigeration in amber vials is advisable.
Q3: Which solvents are generally considered safe for dissolving this compound?
For short-term experimental use, the following solvents are generally suitable, though stability should always be empirically verified:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating stock solutions due to their high solvating power and lower reactivity compared to protic solvents.
-
Alcohols: Methanol and ethanol are effective solvents. However, as protic solvents, they have a higher potential to participate in long-term degradation reactions compared to aprotic solvents.
-
Water: While soluble, aqueous solutions are the most susceptible to pH-dependent hydrolysis. Stability in aqueous media is highly dependent on pH and buffer composition. The compound is stable in acidic pH but is unstable in alkaline solutions.[1]
Troubleshooting Guide
Problem 1: I observe new, unexpected peaks in my HPLC/LC-MS analysis after preparing a solution in an aqueous buffer.
-
Likely Cause: pH-dependent hydrolysis. The stability of the compound is significantly influenced by the pH of the medium. The lone pair of electrons on the thiazole ring's nitrogen atom makes it basic and prone to protonation.[9] Extreme pH conditions (either highly acidic or highly basic) can catalyze the breakdown of the molecule.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your buffer or solution.
-
Conduct a pH Profile Study: Prepare the compound in a series of buffers across a pH range (e.g., pH 2, 4, 7, 9, 12). Analyze the samples immediately after preparation (T=0) and then at subsequent time points (e.g., 2, 8, 24 hours) while storing them at a constant temperature.
-
Identify the Optimal pH: Plot the percentage of remaining parent compound against pH. This will reveal the pH range where the compound exhibits maximum stability. Many amine-containing compounds are most stable in a slightly acidic environment.
-
Buffer Selection: Choose a buffer system that maintains the pH within this stable range for the duration of your experiment.
-
Problem 2: The purity of my compound decreases when dissolved in THF, even when stored in the dark.
-
Likely Cause: Oxidative degradation from solvent impurities. Ethers like Tetrahydrofuran (THF) can form explosive peroxides over time, especially when exposed to air and light. These peroxides are potent oxidizing agents that can readily attack the sulfur atom of the thiazole ring.
-
Troubleshooting Steps:
-
Use Fresh, High-Purity Solvent: Always use freshly opened bottles of high-purity, inhibitor-stabilized solvents.
-
Test for Peroxides: Before use, test older bottles of THF or other ethers for the presence of peroxides using commercially available test strips. Do not use solvents that test positive for peroxides.
-
Consider Alternative Solvents: If oxidation is a persistent issue, switch to a more stable aprotic solvent like DMSO or DMF for stock solutions.
-
Inert Atmosphere: When working with sensitive solutions for extended periods, consider degassing the solvent and handling the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Problem 3: My solid compound has discolored, or solutions turn yellow/brown upon exposure to lab lighting.
-
Likely Cause: Photodegradation. Thiazole rings are known to be susceptible to degradation upon exposure to light, particularly UV wavelengths.[5] This process can be accelerated in solution.
-
Troubleshooting Steps:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6]
-
Minimize Exposure: During experimental manipulation, minimize the exposure of the sample to ambient light.
-
Perform a Photostability Study: To confirm light sensitivity, expose a solution of the compound to a controlled light source (as specified in ICH Q1B guidelines) and compare its degradation profile to an identical sample kept in the dark. Refer to Protocol 3 for a detailed methodology.
-
Experimental Protocols & Methodologies
The following protocols are designed to systematically investigate the stability of this compound. These are based on standard industry practices for forced degradation studies.[10][11]
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To determine the stability of the compound to acid and base-catalyzed hydrolysis.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
-
Control: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of the organic solvent used for the stock.
-
-
Incubation: Cap all vials and place them in a water bath at 60°C. Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Before analysis, neutralize the acid and base samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4) to determine the percentage of the parent compound remaining and to profile any degradation products.
Protocol 2: Forced Oxidative Degradation Study
Objective: To assess the compound's susceptibility to oxidation.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Condition: Add 1 mL of the stock solution to a vial containing 9 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Control: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of purified water (without H₂O₂).
-
Incubation: Cap the vials, protect them from light, and keep them at room temperature. Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze all samples directly by HPLC. The mobile phase will dilute the H₂O₂, which is generally transparent to UV detection.
Protocol 3: Photostability Study
Objective: To evaluate the impact of light exposure on the compound's stability.
Methodology:
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a solvent system relevant to your application (e.g., 50:50 methanol:water).
-
Exposure:
-
Light-Exposed Sample: Place the solution in a chemically inert, transparent container (e.g., quartz vial). Expose it in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Dark Control: Wrap an identical sample completely in aluminum foil and place it in the same chamber to experience the same temperature conditions without light exposure.
-
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to quantify the degradation.
Protocol 4: General-Purpose Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for an analytical method capable of separating the parent compound from its potential degradation products.
Instrumentation: HPLC with a UV-Vis Detector and a C18 reversed-phase column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan with a photodiode array (PDA) detector and select an optimal wavelength (e.g., ~230-260 nm, based on the compound's UV spectrum).
-
Injection Volume: 10 µL.
Data Summary & Visualization
Table 1: Solvent Selection and Potential Stability Risks
| Solvent Class | Examples | Primary Stability Risk(s) | Mitigation Strategy |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Generally low risk; hygroscopic | Use anhydrous grade, store under inert gas. |
| Protic Polar | Water, Methanol, Ethanol | Hydrolysis, Solvolysis | Control pH with buffers; use freshly prepared. |
| Ethers | THF, Diethyl Ether, Dioxane | High Risk of Oxidation | Use fresh, inhibitor-stabilized solvent; test for peroxides. |
| Non-Polar | Toluene, Hexanes | Low solubility, low reactivity | Primarily used for extraction/chromatography, not storage. |
Diagrams
Below are visualizations of a typical stability study workflow and a hypothetical degradation map for this compound.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation sites and pathways.
References
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Tandlich, R., et al. (2014). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Afridi, S., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society.
- de Cássia Dias, M., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Skorka, L., et al. (2020). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Molecules.
- Wikipedia. (n.d.). Thiamine.
- Slaninova, J., et al. (2006). Thiazoles and their Benzo Derivatives. ResearchGate.
- Haidar, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Koshelev, V. N., et al. (2021). Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. Butlerov Communications.
- Rowbotham, J. S., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- Shinde, P. L., et al. (2016). Forced Degradation Studies. MedCrave online.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Shinde, P. L., et al. (2016). Forced Degradation Studies. Semantic Scholar.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Ankur, C. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ChemSynthesis. (n.d.). 4-methyl-1,3-thiazol-2-amine.
- Kumar, D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Morken, A. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate.
- Xu, Y., et al. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C.
- Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry.
- ChemSynthesis. (n.d.). 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine.
- Vevelstad, S. J., et al. (2020). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Industrial & Engineering Chemistry Research.
- Chemical Synthesis Database. (n.d.). 1,3-thiazol-2-amine.
- P212121 Store. (n.d.). C-(4-Methyl-thiazol-2-yl)-methylamine.
- Labcompare. (n.d.). (4-Methyl-1,3-thiazol-2-yl)methanamine from Aladdin Scientific Corporation.
- Kumar, R., et al. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
Sources
- 1. Thiamine - Wikipedia [en.wikipedia.org]
- 2. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thioamide & Haloketone Reactions
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the reaction between thioamides and α-haloketones, commonly known as the Hantzsch thiazole synthesis, and encountering challenges such as low conversion rates. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses specific, common issues encountered during the synthesis of thiazoles from thioamides and α-haloketones.
Q1: My reaction shows low or no conversion to the desired thiazole. Where should I begin my investigation?
Low or nonexistent yield is a frequent but solvable issue that typically stems from one of three areas: reagent quality, suboptimal reaction conditions, or competing side reactions. A systematic approach is the most efficient way to diagnose the problem.
Begin by verifying the integrity of your starting materials. If they are confirmed to be pure and stable, proceed to optimize the reaction conditions, focusing on solvent, temperature, and reaction time. Throughout this process, monitor the reaction for the appearance of unexpected products, which can reveal insight into dominant side reactions.
Caption: The desired reaction pathway versus common side reactions.
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired thiazole and the isomeric 2-imino-2,3-dihydrothiazole. [1] * Solution: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired product. A common work-up step involves adding a weak base like sodium carbonate (Na₂CO₃) to neutralize the HBr or HCl generated in situ and precipitate the neutral thiazole product. [2]2. Self-Condensation of α-Haloketone: In the presence of a base, α-haloketones can undergo self-condensation. [3] * Solution: This can often be minimized by adding the α-haloketone slowly to the reaction mixture containing the thioamide, rather than mixing them all at once. [3]3. Hydrolysis of α-Haloketone: The presence of water can lead to the hydrolysis of the α-haloketone back to its corresponding ketone, rendering it unreactive. [3] * Solution: Use anhydrous solvents, especially if the reaction is sluggish or requires prolonged heating. [1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
Understanding the mechanism is key to effective troubleshooting. [3]The reaction proceeds through three fundamental steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an Sₙ2 reaction, displacing the halide. [2]2. Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the electrophilic carbonyl carbon in an intramolecular fashion to form a five-membered ring. [2]3. Dehydration: The resulting hydroxyl intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring. [3]
Caption: Key steps and potential failure points in the Hantzsch synthesis.
Q2: My product is difficult to purify. What is a reliable work-up and purification protocol?
Purification is often achieved through recrystallization or column chromatography. [1]A common issue is the product "oiling out" instead of crystallizing.
General Experimental Work-up Protocol
This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole. [2]
-
Cooling: Once the reaction is complete (as determined by TLC), remove the reaction vessel from the heat source and allow it to cool to room temperature.
-
Neutralization & Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃). Swirl to mix. This step neutralizes the hydrohalic acid byproduct and causes the often poorly water-soluble neutral thiazole to precipitate. [2]3. Isolation: Collect the precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the collected solid (the filter cake) with cold water to remove any inorganic salts.
-
Drying: Spread the solid on a watch glass and allow it to air dry, or dry it in a vacuum oven at a temperature well below its melting point.
For products that do not precipitate or are impure after precipitation, standard silica gel column chromatography is a reliable purification method. [1]
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (n.d.). Troubleshooting common problems in 1,2-thiazole ring formation.
- Zaware, B. N., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4), 1031-1036.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- Pearson, R. G., et al. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Sgarlata, C., et al. (2021). Optimization of the Condensation Reaction. Molecules, 26(15), 4485.
- Zaware, B. N., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Bouzroura, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(12), 2213.
- ResearchGate. (2013). Stability of thioamides? [Forum discussion]. ResearchGate.
Sources
Technical Support Center: Scaling the Synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine
Welcome to the dedicated technical support guide for the synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to establish, optimize, and scale up the production of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for a successful, scalable synthesis campaign.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of this compound.
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The most reliable and scalable strategies involve the construction of the 4-methylthiazole core, followed by the elaboration of a two-carbon functional group at the C2 position, which is then converted to the aminomethyl group. The dominant approach involves the reduction of a stable precursor like a carboxamide or a nitrile. A common and robust pathway is:
-
Hantzsch Thiazole Synthesis: Formation of an ethyl 4-methylthiazole-2-carboxylate scaffold from simple starting materials.[1][2]
-
Amidation: Conversion of the ethyl ester to the corresponding 4-methyl-1,3-thiazole-2-carboxamide.
-
Reduction: Reduction of the carboxamide to the target primary amine.[3][4]
This multi-step approach is often preferred for scalability as it avoids harsh conditions and utilizes stable, often crystalline, intermediates that are easier to purify.
Q2: Why is the reduction of a 2-carboxamide intermediate favored over other routes for large-scale synthesis?
A2: The carboxamide reduction route offers several advantages for scaling up:
-
Intermediate Stability: 4-Methyl-1,3-thiazole-2-carboxamide is typically a stable, crystalline solid, which simplifies handling, purification (recrystallization), and storage on a large scale compared to more reactive intermediates like aldehydes or acid chlorides.
-
Selective Reduction: Modern reducing agents, such as borane complexes (e.g., Borane-THF or Borane-DMS), offer high chemoselectivity for the reduction of amides to amines with a good safety profile and manageable workup procedures.[3] While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) are effective, their pyrophoric nature and complex quenching procedures present significant challenges on a larger scale.[5]
-
Avoidance of Over-alkylation: Alternative routes, such as the reaction of 2-(chloromethyl)-4-methylthiazole with ammonia, are often plagued by the formation of secondary and tertiary amine byproducts, leading to complex purification challenges.
Q3: What are the critical quality attributes (CQAs) and analytical methods for the final product?
A3: For this compound, particularly when intended for pharmaceutical development, the following CQAs are essential:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Assessed by HPLC (typically >98% area). Key potential impurities to monitor include unreacted starting materials, over-alkylated byproducts, or residual solvents.
-
Appearance: Typically a colorless to pale yellow oil or low-melting solid.
-
Residual Solvents: Quantified by GC-HS to ensure they are below ICH limits.
II. Synthetic Workflow & Methodology
This section provides a detailed, step-by-step protocol for the recommended synthetic route, designed for robust performance and scalability.
Overall Synthetic Scheme
Caption: A scalable four-step synthesis of the target amine.
Experimental Protocols
Step 1 & 2: Synthesis of 4-Methylthiazole-2-carboxylic acid
This procedure combines a modified Hantzsch synthesis with a subsequent deamination-hydrolysis sequence.
-
Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol (3 mL/g), add thiourea (1.1 eq).
-
Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the chloro-ketone.
-
Deamination: Cool the reaction mixture to 0-5°C. In a separate vessel, prepare a solution of sodium nitrite (1.5 eq) in water. Slowly add the ethanolic reaction mixture to a solution of sulfuric acid (2.5 eq) in water at 0-5°C, followed by the dropwise addition of the sodium nitrite solution, keeping the temperature below 10°C.
-
Hydrolysis & Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 2 hours. Cool the mixture and adjust the pH to ~3-4 with a saturated sodium hydroxide solution. The precipitated product, 4-methylthiazole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Synthesis of 4-Methyl-1,3-thiazole-2-carboxamide
-
Acid Chloride Formation: Suspend 4-methylthiazole-2-carboxylic acid (1.0 eq) in toluene (4 mL/g). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 110°C) for 2-3 hours until a clear solution is formed.[6]
-
Amidation: Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. Dissolve the resulting crude acid chloride in dichloromethane (DCM, 5 mL/g).
-
Workup: Cool the DCM solution to 0-5°C and add it portion-wise to a stirred solution of ammonium hydroxide (28%, 5.0 eq) while maintaining the temperature below 15°C. Stir for 1 hour at room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxamide. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4-methyl-1,3-thiazole-2-carboxamide.
Step 4: Reduction to this compound
-
Reaction Setup: In an oven-dried, argon-purged flask, dissolve the 4-methyl-1,3-thiazole-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g).
-
Reduction: Cool the solution to 0-5°C. Add Borane-THF complex (1M solution in THF, 2.5-3.0 eq) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 66°C) for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching & Workup: Cool the reaction to 0-5°C. Carefully and slowly add methanol (5 mL/g) to quench the excess borane. Follow this by the slow addition of 3M HCl (aq). Stir for 30 minutes.
-
Purification: Concentrate the mixture under reduced pressure to remove THF and methanol. Basify the aqueous residue with 6M NaOH to pH >12. Extract the product with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
| Parameter | Step 1 & 2 | Step 3 | Step 4 |
| Key Reagents | Thiourea, NaNO₂, H₂SO₄ | SOCl₂, NH₄OH | BH₃·THF, HCl |
| Solvent | Ethanol, Water | Toluene, DCM | Anhydrous THF |
| Temperature | 0-80°C | 25-110°C | 0-66°C |
| Typical Yield | 65-75% | 80-90% | 70-85% |
| Purification | Precipitation/Filtration | Recrystallization | Acid/Base Extraction |
III. Troubleshooting Guide
This section uses a question-and-answer format to address specific issues that may arise during the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Q4: My amide reduction (Step 4) is sluggish or incomplete. What are the likely causes?
A4: This is a common issue often traced back to two factors: reagent quality and reaction conditions.
-
Moisture Contamination: Borane reagents are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). The THF solvent must be anhydrous. The presence of water will consume the reducing agent and halt the reaction.
-
Reagent Potency: Borane-THF complex can degrade over time. It is crucial to use a fresh bottle or a recently titrated solution to ensure its molarity is accurate. If the reaction stalls, a second charge of the borane solution may be required.
-
Insufficient Equivalents: For some substrates, more than 3.0 equivalents of borane may be necessary. A small-scale trial to optimize the stoichiometry is recommended when first establishing the reaction.
Q5: During the workup of the final amine, I am experiencing low recovery after extraction. How can I improve this?
A5: this compound, being a small primary amine, can exhibit moderate water solubility, especially in its protonated form.
-
Confirm pH: Before extraction, ensure the aqueous layer is strongly basic. Use a pH meter or high-range pH strips to confirm the pH is >12. This ensures the amine is in its freebase form, which is less water-soluble.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic amine, driving it into the organic layer.
-
Choice of Solvent: Dichloromethane is often effective, but for particularly stubborn extractions, a more polar, water-immiscible solvent like n-butanol can be considered, although its removal is more energy-intensive.
-
Continuous Extraction: On a larger scale, if partitioning remains poor, setting up a continuous liquid-liquid extraction apparatus can significantly improve recovery over several hours.
Q6: I am observing an unknown impurity in the final product by LC-MS. What could it be?
A6: Without specific mass data, common impurities in this synthesis include:
-
Starting Carboxamide: This indicates an incomplete reduction. Re-subjecting the material to the reduction conditions is a viable option.
-
Diborane-Amine Adducts: If the acidic quench and workup are not thorough, borane complexes can persist. A more vigorous wash with 2-3M HCl can help break these down.
-
N-Borylated Amine: This is another potential borane-related adduct that should be hydrolyzed during the acidic workup. Ensure sufficient time and acid concentration during this step.
-
Ring-Opened Byproducts: While less common with selective reagents like borane, overly harsh conditions or reactive impurities could potentially lead to cleavage of the thiazole ring. Characterization by NMR is essential to identify such species.
IV. References
-
BenchChem. (2025). An In-Depth Technical Guide to 2-Amino-4-methyl-5-acetylthiazole: Synthesis, Properties, and Biological Significance.
-
Amanote Research. (1952). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
-
PMC - NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
-
PMC - NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
-
MDPI. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia.
-
ResearchGate. (2023). (PDF) Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia.
-
J&K Scientific. (n.d.). (4-Phenyl-thiazol-2-yl)methylamine.
-
ChemicalBook. (n.d.). (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Basic Thiazole Compounds
Welcome to the technical support center dedicated to addressing a common yet challenging issue in HPLC analysis: peak tailing of basic thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily work. Here, we will delve into the root causes of peak tailing and provide practical, step-by-step troubleshooting strategies to achieve symmetrical, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my HPLC analysis of thiazole compounds?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the leading half.[1] This asymmetry, often quantified by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2, is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately separate and quantify individual components in a mixture.[2]
-
Inaccurate Quantification: The distortion complicates the accurate determination of peak start and end points by chromatography data systems, leading to imprecise and unreliable peak area calculations.[2]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection for your analysis.[2]
Basic compounds like many thiazole derivatives are particularly prone to peak tailing due to their tendency to interact with the stationary phase in unintended ways.[3]
Q2: What are the primary causes of peak tailing for basic thiazole compounds?
A2: The most common cause of peak tailing for basic analytes is secondary interactions with the stationary phase.[1] In reversed-phase HPLC using silica-based columns (like C18), the primary retention mechanism is hydrophobic interaction. However, basic compounds, which are often positively charged at typical mobile phase pH values, can also interact with residual silanol groups (Si-OH) on the silica surface.[3][4] These silanol groups can be deprotonated and negatively charged, leading to ion-exchange interactions that cause some analyte molecules to be retained longer than others, resulting in a "tailing" effect.[5][6]
Other contributing factors can include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the thiazole compound, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[7][8]
-
Column Contamination: Buildup of strongly retained compounds on the column can create active sites that cause tailing.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[2]
In-Depth Troubleshooting Guides
Guide 1: Mitigating Secondary Silanol Interactions
The interaction between positively charged basic thiazole analytes and negatively charged residual silanol groups is a primary driver of peak tailing.[9] Here’s a systematic approach to minimize these interactions.
Operating at a low pH (typically ≤ 3) is a highly effective strategy.[3][9] At low pH, the residual silanol groups are protonated and neutral, significantly reducing the ion-exchange interactions with the positively charged basic analyte.[9]
Protocol: Low pH Mobile Phase Preparation
-
Aqueous Phase Preparation: Prepare an aqueous mobile phase containing an acidic modifier. Common choices include:
-
pH Measurement: Always measure the pH of the aqueous portion before adding the organic modifier.[12]
-
Organic Modifier Addition: Add the desired organic modifier (e.g., acetonitrile or methanol) to the prepared aqueous phase to achieve the final mobile phase composition.
-
System Equilibration: Thoroughly flush and equilibrate the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting your sample.[2]
Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[11] The competing base will interact with the active silanol sites, effectively "masking" them from the thiazole analyte.[11] However, this approach can sometimes lead to shorter column lifetimes.[11]
Modern HPLC columns are designed to minimize silanol interactions.
-
End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, non-polar group (e.g., trimethylsilyl), which physically blocks the interaction with basic analytes.[13][14]
-
"Type B" High-Purity Silica Columns: These columns are made from silica with very low metal content, which reduces the acidity of the silanol groups and minimizes tailing.[3][10]
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the basic analytes from the silica surface.[7]
-
Charged Surface Columns: Some modern columns have a low-level positive charge on the surface, which repels the positively charged basic analytes, leading to improved peak shape.[15]
Guide 2: Optimizing Mobile Phase and Buffer Selection
Proper selection of the mobile phase and buffer system is critical for controlling the ionization state of your thiazole compound and ensuring good peak shape.
Understanding pKa and pH
The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For basic compounds, at a pH below their pKa, they will be predominantly in their positively charged (ionized) form. At a pH above their pKa, they will be in their neutral (non-ionized) form.[16] Operating at a pH that is at least 2 units away from the analyte's pKa is recommended to ensure a single, stable ionic form and prevent peak splitting or tailing. While the pKa of the parent thiazole is around 2.5, the pKa of substituted thiazoles can vary significantly.[17][18]
Buffer Selection and Preparation
A buffer is essential to maintain a constant mobile phase pH.[19]
| Buffer System | pKa(s) | Useful pH Range | Notes |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2, 11.3-13.3 | Very common and effective at low pH. Can precipitate in high concentrations of acetonitrile.[11][12] |
| Formate | 3.8 | 2.8-4.8 | Volatile and MS-compatible.[20] |
| Acetate | 4.8 | 3.8-5.8 | Volatile and MS-compatible.[20] |
Table 1: Common HPLC Buffers and their Properties.
Protocol: Buffer Preparation and Use
-
Select an Appropriate Buffer: Choose a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH.
-
Concentration: A buffer concentration of 10-50 mM is generally sufficient.[20]
-
Solubility: Ensure the buffer is soluble in the final mobile phase composition, especially when using high percentages of organic modifier.[20]
-
pH Adjustment: Prepare the aqueous buffer solution and adjust the pH to the desired value using an appropriate acid or base before adding the organic solvent.[12]
The Role of the Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[21] Their choice can influence selectivity and peak shape.[22] Sometimes, using a different organic modifier or a ternary mixture (e.g., water/acetonitrile/methanol) can improve peak symmetry.[21][23]
Guide 3: Systematic Troubleshooting Workflow
When encountering peak tailing, a logical and systematic approach is key to identifying and resolving the issue.
Visual Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting peak tailing.
Conclusion
Resolving peak tailing in the HPLC analysis of basic thiazole compounds requires a methodical approach that addresses the underlying chemical interactions. By systematically evaluating and optimizing mobile phase pH, buffer selection, and column chemistry, researchers can overcome this common challenge and achieve high-quality, reliable chromatographic data. This guide provides a foundation for troubleshooting, but remember that each compound and HPLC system can have its own nuances, so careful and documented experimentation is key to success.
References
- Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Chromanik Technologies Inc.
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- HPLC Troubleshooting Guide. (n.d.).
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Moravek. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- BenchChem. (2025). Troubleshooting Rhodionin peak tailing in reverse-phase HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- ACD/Labs. (2022, October 6).
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Phenomenex. (n.d.). LC Technical Tip.
- (2025, August 5).
- Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- Industry news. (2023, December 27).
- Agilent. (n.d.).
- (2022, January 24). A Guide For Selection of Buffer for HPLC [Video]. YouTube.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.
- Sigma-Aldrich. (n.d.).
- Reversed-phase HPLC Buffers. (n.d.).
- (2013, November 10). Understanding key points about COLUMN CHEMISTRY. HPLC for Dummies!
- Thiazole. (n.d.). In Wikipedia.
- Shodex HPLC Columns. (n.d.).
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
- Bordwell pKa Table. (n.d.).
- (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- Waters Corporation. (n.d.). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System.
- (2025, December 30). Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- (2023, July 18).
- (2004, August 26). HPLC conditions for basic compound?
- (2025, February 5).
- BenchChem Technical Support Team. (2025, December). Troubleshooting peak tailing in HPLC analysis of 2-Amino-4-methyl-5-acetylthiazole.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- (2025, August 6).
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Thiazole - Wikipedia [en.wikipedia.org]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. acdlabs.com [acdlabs.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. researchgate.net [researchgate.net]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Thiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for large-scale thiazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in safely and efficiently managing the exothermic nature of these critical reactions. As Senior Application Scientists, we have compiled this information based on extensive field experience and a deep understanding of the underlying chemical principles. Our goal is to empower you with the knowledge to anticipate, prevent, and control thermal hazards, ensuring the integrity of your synthesis and the safety of your operations.
Section 1: Understanding and Characterizing the Exotherm
The synthesis of thiazoles, particularly through widely-used methods like the Hantzsch synthesis, often involves highly exothermic steps.[1][2][3] Failure to properly manage this heat release can lead to dangerous temperature and pressure build-ups, potentially resulting in a thermal runaway.[4][5]
FAQ 1: What are the primary causes of exothermic events in large-scale thiazole synthesis?
The primary driver of exothermicity in thiazole synthesis is the ring formation reaction itself. The Hantzsch synthesis, a cornerstone method, involves the condensation of a thioamide with an α-haloketone.[3][6] This reaction is inherently exothermic. At a large scale, the decreasing surface-area-to-volume ratio of the reactor makes heat dissipation progressively more challenging, increasing the risk of heat accumulation.[7]
Several factors can exacerbate the exothermic nature of the reaction:
-
High Reactant Concentration: Increasing the concentration of reactants leads to a faster reaction rate and, consequently, a more rapid release of heat.
-
Inadequate Cooling: Insufficient cooling capacity of the reactor is a direct cause of temperature escalation.[4]
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction proceeds much faster than in the bulk solution, creating a significant thermal hazard.[5]
-
Side Reactions: The formation of byproducts can sometimes be more exothermic than the desired reaction. Temperature fluctuations can also promote the formation of multiple products.[1]
Troubleshooting Guide: Characterizing Your Reaction's Thermal Profile
A thorough understanding of your specific reaction's thermal behavior is the first line of defense against thermal runaway.
Protocol 1: Reaction Calorimetry (RC) Study
A Reaction Calorimetry (RC) study is essential to quantify the heat of reaction and determine the adiabatic temperature rise.[8]
Step-by-Step Methodology:
-
Preparation: A representative sample of the reaction mixture is prepared under the proposed manufacturing conditions in a reaction calorimeter.
-
Isothermal Operation: The calorimeter maintains a constant jacket temperature while precisely measuring the heat flow from the reaction.
-
Data Acquisition: The instrument records the heat of reaction, allowing for the calculation of the maximum temperature of the synthesis reaction (MTSR).[9]
-
Analysis: The data is used to determine the thermal accumulation and the potential for a secondary decomposition.
| Parameter | Description | Importance |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | Determines the overall cooling demand. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | A critical indicator of the potential for thermal runaway. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a cooling failure. | Essential for defining safe operating limits.[9] |
DOT Diagram: Thermal Hazard Assessment Workflow
Caption: Workflow for assessing thermal hazards in thiazole synthesis.
Section 2: Proactive Control and Mitigation Strategies
Effective management of exothermic reactions relies on a multi-layered approach encompassing robust process control, adequate cooling capacity, and well-defined emergency procedures.
FAQ 2: What are the most effective methods for controlling the temperature of a large-scale thiazole synthesis?
Temperature control is paramount for both safety and product quality.[10][11] Several methods can be employed, often in combination:
-
Jacket Cooling: This is the most common method, where a coolant is circulated through a jacket surrounding the reactor.[12] Water, glycol solutions, or specialized heat transfer fluids are typically used.[13]
-
Internal Cooling Coils: Immersing cooling coils directly into the reaction mixture provides rapid and efficient heat transfer.[12]
-
External Heat Exchangers: For very large reactors or highly exothermic reactions, an external heat exchanger can be used to circulate and cool the reaction mixture.[12][14]
-
Semi-Batch Operation: Instead of adding all reactants at once, a semi-batch approach involves the controlled addition of one or more reactants over time.[7] This allows the rate of heat generation to be matched with the cooling capacity of the reactor.
-
Cryogenic Cooling: For reactions requiring very low temperatures or rapid heat removal, cryogenic cooling using liquid nitrogen can be employed.[12][13][15]
Troubleshooting Guide: Responding to a Temperature Excursion
A temperature excursion occurs when the reaction temperature deviates from its setpoint.[16] A swift and decisive response is critical to prevent a thermal runaway.
Protocol 2: Emergency Response to a Temperature Excursion
-
Immediate Action - Stop Reactant Feed: If using a semi-batch process, immediately stop the addition of any reactants. This will halt the generation of more heat.
-
Maximize Cooling: Ensure all cooling systems are operating at maximum capacity.
-
Agitation: Verify that the agitator is functioning correctly to ensure uniform temperature distribution and prevent hot spots.
-
Quenching: If the temperature continues to rise uncontrollably, a pre-determined quenching agent should be added to stop the reaction.[17] The choice of quenching agent must be carefully considered to avoid any hazardous side reactions.
-
Emergency Venting: In a worst-case scenario, an emergency venting system can relieve excess pressure to prevent a catastrophic failure of the reactor vessel.[17]
DOT Diagram: Decision Tree for Temperature Excursion
Caption: Workflow for a post-incident investigation.
References
- Air Products. (n.d.). Reactor Cooling.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?.
- BOC. (n.d.). Reactor Cooling.
- Aggreko MY. (n.d.). Reactor Cooling.
- SPX Cooling Technologies. (n.d.). Cooling Solutions for Chemical Process Plants.
- YouTube. (2024, July 6). Exothermic reaction safety.
- HWS Labortechnik Mainz. (2025, November 28). Troubleshooting Temperature Control: Mastering Thermal Lag and Hot Spots in Glass Reactors.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
- AZoM. (2020, November 17). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
- Blogger. (2020, April 18). Process Safety Management (PSM) in Pharma API.
- FIU Environmental Health and Safety. (2020, December 21). Emergency Shutdown Guidelines.
- Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions.
- ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- Chemical Processing. (n.d.). Improve Batch Reactor temperature control.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- People. (n.d.). Advanced Control of Batch Reactor Temperature.
- SpringerLink. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- E-Control Systems. (2025, May 7). How to Handle a Temperature Excursion: Protocol & Steps.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- National Institutes of Health. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- Purkh. (2018). To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.
- ResearchGate. (n.d.). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries.
- ResearchGate. (n.t.). An Experimental Study on Preventing Thermal Runaway Propagation in Lithium-Ion Battery Module Using Aerogel and Liquid Cooling Plate Together.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Troubleshooting Temperature Control in Borosilicate Glass - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. Process Safety Management (PSM) in Pharma API - Pharma Engineering [pharmacalculations.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. emerson.com [emerson.com]
- 12. achievechem.com [achievechem.com]
- 13. Linde Gas Poland | Industrial and Medical Gases [linde.pl]
- 14. Cooling Solutions for Chemical Process Plants - SPX Cooling Technologies [spxcooling.com]
- 15. Reactor Cooling [boc.com.au]
- 16. How to Handle a Temperature Excursion: Protocol & Steps [econtrolsystems.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Characterization of Aminothiazole Derivatives
Welcome to the technical support center for the characterization of aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile yet sometimes challenging chemical scaffold. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically important drugs.[1][2][3] However, its unique electronic and structural properties can present several pitfalls during synthesis, purification, and characterization.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind these challenges, providing not just solutions but a deeper understanding to empower your research.
Section 1: Pitfalls in Synthesis & Purification
The most common source of characterization difficulty begins before the sample ever reaches an analytical instrument. Impurities and side products from the synthesis can lead to ambiguous data.
Q1: My Hantzsch thiazole synthesis resulted in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Hantzsch synthesis, the classic method for preparing 2-aminothiazoles by condensing an α-haloketone with a thiourea derivative, are a frequent complaint.[4][5] The issues can almost always be traced back to one of four areas: reaction conditions, reagent quality, side reactions, or workup losses.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions:
-
Solvent Choice: While alcohols like ethanol are standard, some substrates may require different solvents such as DMF for better solubility or reactivity.[5][6]
-
Temperature and Time: The reaction may be incomplete. Monitor the progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Applying reflux or microwave heating can often improve yields and reduce reaction times.[5][6]
-
pH Control: The pH of the reaction mixture can be critical. In some cases, acidic conditions can improve regioselectivity and overall yield.[4][5]
-
-
Verify Reagent Purity:
-
Impurities in either the α-haloketone or the thiourea are a primary cause of low yields and side product formation.[4][6] Ensure your starting materials are pure; recrystallize or distill them if necessary.
-
If your reactants are sensitive to moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[4][5]
-
-
Minimize Side Reactions: Overheating or excessively long reaction times can lead to the formation of complex side products.[4] If your starting materials have other reactive functional groups, consider using protecting groups.
-
Optimize Product Workup:
-
Extraction: 2-aminothiazoles are basic. Ensure the pH is appropriately adjusted during aqueous extraction to maximize the recovery of your product in the organic layer.[6]
-
Purification: These compounds can be challenging to purify due to their polarity.[4] Column chromatography is common, but care must be taken to choose an appropriate solvent system. Recrystallization is also a powerful technique if a suitable solvent can be found.
-
Here is a summary table for troubleshooting low yields:
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Reaction | Increase reaction time or temperature; monitor by TLC. | Ensures the reaction proceeds to completion.[6] |
| Suboptimal Solvent | Screen different solvents (e.g., ethanol, DMF, water). | Improves solubility and reaction kinetics.[5] |
| Impure Starting Materials | Recrystallize or distill α-haloketone and thiourea. | Prevents side reactions that consume reagents.[4] |
| Product Loss During Workup | Adjust pH during extraction; optimize chromatography. | Maximizes recovery of the basic product.[6] |
| Atmospheric Moisture | Run the reaction under an inert (N₂ or Ar) atmosphere. | Protects moisture-sensitive reactants from degradation.[5] |
Q2: After synthesis, my crude product is a persistent oil and won't crystallize. What can I do?
A2: Obtaining an oily product is a common issue, often due to residual solvent or impurities inhibiting crystallization. Here are several field-proven techniques to induce solidification:
-
Scratching: Use a glass rod to vigorously scratch the inside of the flask at the oil's surface. The microscopic scratches create nucleation sites for crystal growth.[6]
-
Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the oil to act as a template for crystallization.[6]
-
Solvent Trituration: Add a small amount of a non-solvent (a solvent in which your product is poorly soluble, like cold hexanes or diethyl ether) and stir or sonicate the mixture. This can wash away impurities and induce precipitation.[6]
-
High-Vacuum Drying: Ensure all reaction solvent is thoroughly removed using a high-vacuum pump, sometimes with gentle heating, to eliminate any plasticizing effect of the solvent.
// Connections for Low Yield low_yield -> check_conditions [label="Investigate"]; check_conditions [label="Review Reaction Conditions\n(Temp, Solvent, Time)", fillcolor="#FBBC05"]; check_conditions -> optimize_conditions [label="Optimize"]; optimize_conditions [label="Increase Time/Temp\nScreen Solvents\nUse Microwave", fillcolor="#4285F4", fontcolor="#FFFFFF"];
low_yield -> check_reagents [label="Investigate"]; check_reagents [label="Check Reagent Purity\n& Stoichiometry", fillcolor="#FBBC05"]; check_reagents -> purify_reagents [label="Purify"]; purify_reagents [label="Recrystallize or Distill\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections for Impurities impurities -> monitor_reaction [label="Control"]; monitor_reaction [label="Monitor by TLC", fillcolor="#FBBC05"]; monitor_reaction -> adjust_conditions [label="Adjust"]; adjust_conditions [label="Avoid Overheating\nOptimize pH\nUse Protecting Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections for Oily Product oily_product -> induce_crystallization [label="Attempt"]; induce_crystallization [label="Induce Crystallization", fillcolor="#FBBC05"]; induce_crystallization -> techniques [label="Methods"]; techniques [label="Scratching\nSeeding\nSolvent Trituration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections for Color color -> decolorize [label="Attempt"]; decolorize [label="Decolorize Product", fillcolor="#FBBC05"]; decolorize -> charcoal [label="Method"]; charcoal [label="Activated Charcoal Treatment\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];
// End node end_node [label="Pure, Crystalline Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_conditions -> end_node; purify_reagents -> end_node; adjust_conditions -> end_node; techniques -> end_node; charcoal -> end_node; } ` Caption: Troubleshooting workflow for aminothiazole synthesis.
Section 2: Spectroscopic Characterization Pitfalls (NMR & IR)
The electronic nature of the aminothiazole ring gives rise to unique spectroscopic features, including the potential for tautomerism, which can complicate spectral interpretation.
Q3: The ¹H NMR of my aminothiazole derivative shows broad signals, especially for the amino (-NH₂) protons. Is this normal?
A3: Yes, this is a very common and expected feature. The broadening of the exocyclic -NH₂ signal is typically due to a combination of factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and signal broadening for attached protons.
-
Proton Exchange: The amino protons can exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆) or with each other, which also broadens the signal.
-
Tautomerism: The 2-aminothiazole scaffold can exist in an equilibrium between the amino and imino tautomeric forms. If the rate of exchange between these forms is on the NMR timescale, it can lead to signal broadening. While the amino tautomer is generally predominant, the presence of the imino form can influence the spectrum.[7][8]
To confirm the presence of the -NH₂ protons, you can perform a D₂O shake experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad -NH₂ signal should disappear as the protons are exchanged for deuterium, which is not visible in ¹H NMR.
Q4: I am struggling to assign the protons on the thiazole ring. What are the typical chemical shifts?
A4: For a simple 2-aminothiazole core, the two protons on the thiazole ring appear as doublets due to coupling with each other. Their chemical shifts can vary based on the solvent and substituents, but here are typical ranges:
| Proton | Typical ¹H NMR Chemical Shift (ppm in DMSO-d₆) | Multiplicity | Typical J-coupling (Hz) |
| H-4 | ~6.5 ppm | Doublet | ~3.7 Hz |
| H-5 | ~6.9 ppm | Doublet | ~3.7 Hz |
| -NH₂ | ~6.8 - 7.2 ppm | Broad Singlet | N/A |
Source: Adapted from literature data.[9][10]
Note that substitution on the ring will significantly alter these values. Electron-withdrawing groups will shift the signals downfield (to a higher ppm), while electron-donating groups will shift them upfield.
Q5: What is amino-imino tautomerism and how does it affect characterization?
A5: Tautomerism is a critical concept for aminothiazoles. The molecule can exist as two isomers in equilibrium: the amino form (with an exocyclic C-NH₂ bond) and the imino form (with an endocyclic C=NH bond).
While studies show the amino tautomer is generally the major, more stable form in solution, the presence of the imino tautomer can have significant consequences for characterization:[7][11]
-
NMR Spectroscopy: As mentioned, if the tautomeric interconversion is rapid, it can lead to averaged or broadened signals. If it's slow, you might see two distinct sets of peaks, which can be mistaken for an impure sample.
-
IR Spectroscopy: The two forms have different vibrational modes. The amino form will show characteristic N-H stretching bands, while the imino form will have a C=N stretching band.
-
Reactivity: The two tautomers have different nucleophilic sites. The amino form typically reacts at the exocyclic nitrogen, while the imino form can react at the endocyclic (ring) nitrogen. This can lead to different products in subsequent reactions, complicating the characterization of a reaction mixture.
Section 3: Mass Spectrometry (MS) Analysis Pitfalls
Mass spectrometry is a powerful tool for confirming molecular weight, but the fragmentation patterns of aminothiazoles can sometimes be complex.
Q6: I'm having trouble identifying the molecular ion (M⁺) peak for my aminothiazole derivative. Is it always present?
A6: While many aminothiazole derivatives show a clear molecular ion peak, especially with soft ionization techniques like Electrospray Ionization (ESI), it is not guaranteed.[12][13] With high-energy techniques like Electron Impact (EI), the molecular ion can be unstable and fragment extensively, sometimes making the M⁺ peak very weak or absent altogether.
Troubleshooting Steps:
-
Use a Softer Ionization Method: If you are using EI-MS, switch to ESI-MS or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the abundance of the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺), which are easier to detect.
-
Look for Characteristic Fragments: Even if the molecular ion is missing, the fragmentation pattern can provide strong evidence for your structure. Aminothiazoles often undergo characteristic cleavages.
Q7: What are the typical fragmentation patterns for 2-aminothiazoles in mass spectrometry?
A7: The fragmentation is highly dependent on the substituents, but some common patterns for the core ring have been observed.
Common Fragmentation Pathways:
-
Cleavage of the Thiazole Ring: A common pathway involves the rupture of the C-S and C-N bonds, leading to characteristic neutral losses.
-
Loss of Substituents: The substituents on the ring are often lost as radicals or neutral molecules, which can help identify them.
-
Retro-Hantzsch Reaction: Under certain conditions, the molecule can fragment in a way that resembles the reverse of the synthesis reaction.
Here is a table of common fragments observed for a simple 2-amino-5-(phenyl)-thiazole structure:
| m/z Value | Proposed Fragment Identity | Notes |
| M⁺ | Molecular Ion | Represents the intact molecule.[12] |
| M - HCN | Loss of hydrogen cyanide | Common for nitrogen-containing heterocycles.[12] |
| M - HCS | Loss of a thioformyl radical | Indicates cleavage of the thiazole ring. |
| M - NH₂CN | Loss of cyanamide | Involves rearrangement and loss of the amino group.[12] |
This table is illustrative; actual fragmentation will vary significantly with substitution.
Section 4: Chromatographic & Physicochemical Pitfalls
The physical properties of aminothiazole derivatives can impact their analysis by methods like HPLC and can affect their behavior in biological assays.
Q8: My aminothiazole derivative appears to be degrading during HPLC analysis. Why is this happening and how can I prevent it?
A8: Aminothiazole derivatives can be susceptible to degradation under certain conditions, particularly hydrolysis.[14] The imine-like bond within the thiazole ring system can be sensitive to both acidic and basic conditions, especially when combined with elevated temperatures.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The stability of these compounds is often highly pH-dependent.[14] Extreme pH values in your mobile phase can cause on-column degradation, leading to the appearance of new peaks and a decrease in the main peak area over time.
-
Solution: Screen different pH conditions for your mobile phase. A buffer in the slightly acidic to neutral range (e.g., pH 4-7) often provides maximum stability. Prepare fresh mobile phases daily.
-
-
Temperature: High column temperatures can accelerate degradation.
-
Solution: Run the analysis at room temperature or even sub-ambient temperatures if the compound is particularly labile.
-
-
Photodegradation: Some heterocyclic compounds are sensitive to light.
-
Solution: Protect your samples from light by using amber vials and minimizing exposure.[14]
-
Q9: I'm observing poor solubility of my compound in aqueous buffers for biological assays. Is this a known issue?
Strategies to Address Solubility:
-
Co-solvents: Use a small percentage (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol to aid dissolution.
-
Formulation: For in vivo studies, more complex formulations using excipients like cyclodextrins or surfactants may be necessary.
-
Salt Formation: If your derivative has a basic handle, forming a hydrochloride or other salt can dramatically improve aqueous solubility.
-
Structural Modification: In the drug design phase, poor solubility is a major liability. Isosteric replacement of the thiazole ring (e.g., with an oxazole) has been shown to significantly increase water solubility while retaining biological activity.[9]
Section 5: General FAQs
Q10: I've heard that 2-aminothiazoles are considered "PAINS" or "toxicophores." What does this mean for my research?
A10: This is an important and nuanced point. The 2-aminothiazole scaffold has been flagged for two potential liabilities in drug discovery:
-
PAINS (Pan-Assay Interference Compounds): This term refers to compounds that often show activity in many different high-throughput screens (HTS) through non-specific mechanisms, such as aggregation, reactivity, or assay technology interference.[15][16] This can lead to false positives and wasted resources. The promiscuity of some simple aminothiazoles has been well-documented.[15][16]
-
Toxicophore: The term "toxicophore" refers to a chemical structure that is associated with toxicity. The 2-aminothiazole ring can be metabolically activated in the body (e.g., via epoxidation of the C4-C5 bond) to form reactive metabolites that can bind to proteins and cause toxicity.[2][3]
What this means for you:
It does not mean you should abandon all work on aminothiazole derivatives. The scaffold is present in many successful, safe, and effective drugs.[1][15] However, it does mean you should proceed with caution and awareness.
-
Validate Your Hits: If you identify an aminothiazole derivative as a "hit" in a screen, it is critical to use orthogonal assays (i.e., different, independent methods) to confirm that its activity is real and specific to your target.[2]
-
Consider Metabolism: Be aware of the potential for metabolic activation. Introducing substituents at the C4 or C5 positions of the thiazole ring can block the problematic epoxidation pathway, mitigating the risk.[2]
-
Context is Key: The liabilities of the aminothiazole scaffold are not a universal rule but a cautionary flag. Its suitability depends on the specific substitution pattern, the biological target, and the intended therapeutic use.
By understanding these common pitfalls, you can design more robust experiments, interpret your data with greater confidence, and successfully navigate the challenges associated with the characterization of these valuable compounds.
References
- BenchChem Technical Support. (n.d.). Optimization of 2-Aminothiazole Synthesis.
- BenchChem Technical Support. (n.d.). Synthesis of 2-Aminothiazoles.
- BenchChem Technical Support. (n.d.). 2-Aminothiazole Derivative Synthesis.
- BenchChem Technical Support. (n.d.). Stability of 2-Amino-2-Thiazoline and Its Derivatives.
- Hu, Y., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure.
- Pospisilova, S., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
- Nageswara Rao, R., et al. (2016). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis.
- Mohamed, M. S., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Organic Chemistry.
- Asati, V., & Srivastava, S. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Research in Toxicology.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Jida, M., et al. (2021). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry.
- Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
- Al-Ghorbani, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Journal of Chemistry.
- Alkorta, I., et al. (2000). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM.
- ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds.
- Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
- ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
- Khalifa, M. E. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Organic Chemistry.
- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Aminothiazole Stability in DMSO for High-Throughput Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for managing the stability of aminothiazole-containing compounds in Dimethyl Sulfoxide (DMSO) stock solutions, a critical challenge in High-Throughput Screening (HTS). Inconsistent compound stability can be a significant source of misleading data, leading to non-reproducible hits and false negatives. This resource is designed to explain the root causes of these issues and provide actionable protocols to ensure the integrity of your screening campaigns.
Section 1: Frequently Asked Questions (FAQs) on Aminothiazole Instability
This section addresses the fundamental questions regarding the stability of aminothiazole scaffolds in DMSO.
Q1: My aminothiazole compound showed promising activity, but the results are not reproducible with a fresh sample. What is the likely cause?
A1: This is a classic sign of compound instability in the original DMSO stock solution. It is highly probable that the "active" species was not the parent compound but one or more degradation products that formed during storage.[1][2][3] A case study on an antimalarial 2-aminothiazole demonstrated that a sample stored in DMSO at room temperature decomposed, yielding oxygenated and dimerized products that were responsible for the observed biological activity.[1][2][3] When a fresh stock solution of the pure, parent compound was prepared and tested, the activity was not replicated, confirming that the original hit was an artifact of degradation.[1][2][3]
Q2: What are the primary chemical degradation pathways for aminothiazoles in DMSO solutions?
A2: The aminothiazole ring is susceptible to several degradation pathways, particularly when stored under suboptimal conditions. The most common routes include:
-
Oxidation: The sulfur atom and the amino group on the thiazole ring are prone to oxidation, potentially forming sulfoxides or N-oxides.[4]
-
Dimerization/Oligomerization: Reactive intermediates can form and subsequently react with other parent molecules, leading to dimers and other oligomeric species. This has been explicitly observed in DMSO solutions stored at room temperature.[1][2]
-
Hydrolysis: The presence of water, which DMSO readily absorbs from the atmosphere, can facilitate hydrolysis of susceptible functional groups on the molecule or the thiazole ring itself.[4][5]
-
Photodegradation: Exposure to light, especially UV, can induce cleavage of the thiazole ring.[4][6] One study showed that a thiazole-containing compound rearranged into a benzamide derivative upon photo-irradiation via a reaction with singlet oxygen.[6]
Q3: How significantly do storage temperature and freeze-thaw cycles affect stability?
A3: Temperature is a critical factor.[7][8][9] Storing aminothiazole solutions at room temperature can lead to rapid decomposition, sometimes within days.[1][2][3] Conversely, storage at low temperatures drastically slows these degradation reactions. Studies have confirmed that decomposition is minimal when samples are stored at -20°C in DMSO.[1][2]
Repeated freeze-thaw cycles should be avoided.[5][10] Each cycle increases the risk of introducing atmospheric moisture into the DMSO stock, which can lower the solubility of the compound, cause precipitation, and potentially facilitate hydrolysis.[5][11] The best practice is to aliquot stock solutions into single-use volumes to minimize both temperature fluctuations and moisture absorption.[5][10]
Q4: Can the quality and water content of DMSO impact my results?
A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[5] Using "wet" DMSO can have several negative consequences:
-
Compound Precipitation: Water absorption can decrease the solubility of your compound, leading to precipitation and inaccurate concentration measurements in your assay plates.[5][11][12]
-
Hydrolytic Degradation: As mentioned, water can act as a reactant in hydrolysis pathways.[4]
-
Altered Freezing Point: Anhydrous DMSO freezes at 18.5°C, but adding just 10% water lowers the freezing point to below 4°C.[13] While this can prevent the damage of freeze-thaw cycles, it also confirms the presence of a significant contaminant (water) that may affect stability.[13]
Always use high-purity, anhydrous DMSO and implement proper storage and handling procedures to minimize water absorption.[5][14]
Q5: Are there any visual indicators of compound degradation in my DMSO stock?
A5: Yes. A common visual cue is a change in the color of the stock solution. In one documented case, a 2-aminothiazole stock solution went from clear to dark as it decomposed.[1][2] While this is a helpful indicator, its absence does not guarantee stability. More subtle degradation can occur without any visible change. The only definitive way to assess stability is through analytical methods like HPLC or LC-MS.
Section 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common issues related to aminothiazole instability.
Problem: An HTS hit is not reproducible using a freshly synthesized batch or newly purchased compound.
This is the most critical red flag for a stability issue. The original "hit" was likely a degradation product.
-
Immediate Action: Cease further biological testing with the old stock solution.
-
Analytical Verification: Analyze both the original (old) and the new stock solutions side-by-side using LC-MS.
-
Expected Result: The chromatogram of the old stock will likely show a diminished peak for the parent compound and the appearance of new peaks corresponding to degradation products. The new stock should show a single, high-purity peak for the parent compound.
-
-
Path Forward: If degradation is confirmed, the project's direction may need to be re-evaluated. It may be possible to isolate and identify the active degradant, but this is a complex undertaking.[1][2] The primary lesson is to implement rigorous stability assessment and proper storage protocols for all future screening compounds.
Problem: My stock solution has changed color or a precipitate has formed.
-
Cause: Color change often indicates oxidation or the formation of complex conjugated systems from degradation.[1][2] Precipitation is typically caused by water absorption decreasing compound solubility or by the formation of insoluble degradation products.[5][12]
-
Troubleshooting Steps:
-
Do not use the solution for experiments.
-
Attempt to redissolve the precipitate by gentle warming (e.g., 37°C) and vortexing. If it redissolves, it may have been simple precipitation due to cold temperatures. However, it should still be analyzed for purity.
-
If it does not redissolve or if the color has changed, the solution is compromised.
-
Analyze a small aliquot via LC-MS to confirm degradation.
-
Prepare a fresh stock solution using anhydrous DMSO and adhere to best storage practices (see Section 3).
-
Diagram: Troubleshooting Workflow for Inconsistent HTS Data
Caption: A decision tree for troubleshooting non-reproducible HTS results.
Section 3: Best Practices & Experimental Protocols
Adhering to strict protocols for solution preparation, storage, and analysis is the most effective strategy to mitigate stability issues.
Data Summary: Recommended Storage Conditions for Aminothiazole DMSO Stocks
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO (≥99.9%) | Minimizes water content to prevent hydrolysis and compound precipitation.[5] |
| Temperature | -20°C (short-term) or -80°C (long-term) | Drastically reduces the rate of chemical degradation.[1][2][10] |
| Container | Glass vials with PTFE-lined screw caps | Glass is inert.[5] PTFE liners provide a superior seal against atmospheric moisture compared to other materials. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation. Particularly important for sensitive compounds. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and minimizes contamination and water absorption for the master stock.[5][10] |
| Light | Protect from light (use amber vials) | Prevents photodegradation.[4][6] |
Protocol 1: Preparation and Handling of Aminothiazole DMSO Stock Solutions
This protocol outlines the standard operating procedure for preparing high-quality stock solutions for an HTS library.
-
Preparation Environment: Work in a clean, dry environment, preferably a fume hood with low humidity.
-
Solvent Equilibration: Allow the sealed bottle of anhydrous DMSO to come to room temperature completely before opening to prevent condensation of atmospheric moisture on the cold solvent.
-
Weighing: Accurately weigh the aminothiazole compound into a tared, appropriate-sized amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly.
-
Solubilization: Vortex thoroughly. If necessary, use a sonicating water bath for a few minutes to ensure complete dissolution.
-
Aliquoting (Critical Step): Immediately after dissolution, aliquot the master stock into smaller, single-use volumes in properly labeled amber glass vials or high-quality microplates with secure seals.
-
Inert Gas Overlay: Before sealing the aliquots, gently flush the headspace of each vial with an inert gas like argon or nitrogen.
-
Storage: Tightly cap the vials and place them in a labeled freezer box. Store immediately at -80°C for long-term storage.
Protocol 2: A Guideline for Assessing Short-Term Compound Stability via LC-MS
This experiment is crucial for understanding how a novel compound behaves under typical HTS laboratory conditions.
-
Objective: To determine the stability of an aminothiazole compound in DMSO at various temperatures over 48-72 hours.
-
Materials:
-
Aminothiazole compound
-
Anhydrous DMSO
-
LC-MS system with a C18 column
-
Appropriate mobile phases (e.g., Water with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid)
-
-
Methodology:
-
Prepare a 1 mM stock solution of the compound in anhydrous DMSO as per Protocol 1.
-
Time-Zero (T=0) Analysis: Immediately dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µM) in a 50:50 Acetonitrile:Water mixture and inject it into the LC-MS. Acquire the chromatogram and mass spectrum. This is your baseline reference.
-
Incubation: Aliquot the remaining 1 mM stock solution into three separate, tightly sealed vials.
-
Vial 1: Store at Room Temperature (~22°C)
-
Vial 2: Store at 4°C (Refrigerator)
-
Vial 3: Store at -20°C (Freezer)
-
-
Time-Point Analysis (e.g., T=24h, T=48h): At each designated time point, remove an aliquot from each of the three vials. Prepare and analyze the samples via LC-MS using the exact same method as the T=0 sample.
-
-
Data Interpretation:
-
Compare the chromatograms from each time point and temperature to the T=0 reference.
-
Calculate Percent Remaining: (Peak Area of Parent at Tx / Peak Area of Parent at T0) * 100.
-
Look for Degradation: Note the appearance and growth of any new peaks. If possible, analyze their mass-to-charge ratio (m/z) to hypothesize the identity of the degradants.
-
Diagram: Stability Study Experimental Workflow
Sources
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Solubility of Thiazole-Based Compounds
Introduction
Thiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them highly valuable scaffolds in drug discovery.[3][4] However, a significant challenge frequently encountered by researchers is the poor aqueous solubility of many thiazole-based compounds. This limited solubility can hinder biological assays, complicate formulation development, and ultimately impede the translation of promising candidates into viable therapeutics.[5][6]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges associated with thiazole-based compounds. Through a question-and-answer format, this guide offers practical solutions, explains the underlying scientific principles, and provides detailed experimental protocols.
I. Troubleshooting Common Solubility Issues
This section addresses specific problems you might encounter during your research and provides actionable steps to resolve them.
Issue 1: My thiazole compound precipitates out of solution in my aqueous-based in vitro assay.
Question: What are the likely causes of my compound precipitating during my assay, and how can I fix it?
Answer: Precipitation in an aqueous assay buffer is a classic sign of poor solubility. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Low Intrinsic Solubility: The inherent chemical structure of your thiazole derivative may be highly lipophilic, leading to poor aqueous solubility.[7]
-
Solution: The initial and most straightforward approach is the use of a co-solvent.[8] Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock can then be serially diluted into your assay buffer.
-
Critical Consideration: It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[8] Always include a vehicle control in your experiments, containing the same final concentration of the co-solvent, to account for any effects of the solvent itself.[8]
-
-
pH of the Assay Medium: The ionization state of your thiazole compound can dramatically influence its solubility.[5] Many thiazole derivatives contain basic nitrogen atoms that can be protonated at a more acidic pH, increasing their solubility.[5][9]
-
Solid-State Properties: The crystalline form (polymorph) of your compound significantly impacts its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms because less energy is required to break the solid-state lattice.[5]
-
Solution: Characterize the solid state of your compound using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). If you have a highly crystalline material, formulation strategies such as creating a solid dispersion can generate a more amorphous and soluble form.[5][10]
-
Issue 2: I'm observing inconsistent results in my biological assays, even with the same batch of my thiazole compound.
Question: Why am I seeing variability in my experimental results, and how can I improve reproducibility?
Answer: Inconsistent results are often a hidden consequence of solubility and stability issues.[7] The actual concentration of the dissolved compound might differ between experiments due to incomplete dissolution or precipitation over time.
Strategies to Enhance Reproducibility:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming can aid in this process.[7]
-
Prepare Fresh Dilutions: To minimize issues related to compound degradation or precipitation from the stock solution over time, prepare fresh dilutions for each experiment whenever feasible.[7]
-
Employ a Solubility Enhancement Technique: For long-term consistency, utilizing a formulation strategy like cyclodextrin complexation or creating a nanosuspension can provide a more stable and consistently soluble form of your compound.[6][7]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of thiazole-based compounds.
Q1: Why do so many thiazole-based compounds have poor water solubility?
A1: The low water solubility of many thiazole derivatives is often a direct result of their chemical structure. The thiazole ring itself is aromatic and relatively nonpolar.[3] Furthermore, synthetic modifications aimed at enhancing biological activity often involve adding lipophilic (fat-loving) substituents, such as phenyl rings or other aromatic moieties.[7][11] These additions increase the overall hydrophobicity of the molecule, making it less soluble in aqueous environments. The planar nature of the thiazole ring system can also promote strong intermolecular π-π stacking, leading to a stable crystal lattice that is difficult for solvents to disrupt.[6]
Q2: What are the primary strategies I can use to improve the solubility of my thiazole compound?
A2: There are three main pillars for addressing poor solubility: Chemical Modification , Formulation Strategies , and Particle Size Reduction .
-
Chemical Modification: This involves altering the molecule's structure to be more hydrophilic.
-
Salt Formation: If your thiazole derivative has an acidic or basic functional group, converting it into a salt can dramatically increase aqueous solubility.[5]
-
Introduction of Polar Functional Groups: Adding polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase the molecule's ability to form hydrogen bonds with water, thereby improving solubility.[12]
-
Prodrug Approach: A lipophilic compound can be chemically modified with a hydrophilic promoiety to create a more soluble prodrug. This promoiety is designed to be cleaved in vivo to release the active parent drug.[13][14]
-
-
Formulation Strategies: These techniques improve solubility without chemically altering the compound.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of nonpolar compounds.[15][16]
-
pH Adjustment: As mentioned, adjusting the pH to ionize the compound can significantly enhance its solubility.[17][18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic thiazole derivatives, and the resulting complex has significantly improved aqueous solubility.[7][19]
-
Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[10]
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[10][20]
Q3: How do I choose the best solubility enhancement strategy for my specific thiazole compound?
A3: The optimal strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo formulation), and the stage of your research.
Here is a logical workflow to guide your decision-making:
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: Are there any analytical techniques I should use to measure the solubility of my compound?
A4: Yes, accurately determining the solubility of your compound is crucial. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[23][24]
Brief Overview of the Shake-Flask Method:
-
An excess amount of the solid compound is added to a specific solvent or buffer.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then separated from the undissolved solid (e.g., by centrifugation and filtration).
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[25]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
This protocol is a fundamental first step for solubilizing a compound for in vitro assays.[8]
-
Weighing: Accurately weigh the desired amount of your thiazole-based compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of 100% DMSO or ethanol to achieve the desired high-concentration stock (e.g., 10-30 mM).
-
Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist in dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Assay Dilution: For use in an assay, perform serial dilutions of the stock solution in your aqueous assay buffer to reach the final desired concentrations.
-
Important Control: Ensure the final concentration of the co-solvent in your assay is below cytotoxic levels (typically <0.5%). Always include a vehicle control (assay buffer with the same final co-solvent concentration) in your experiment.[8]
Protocol 2: Solubility Enhancement via Cyclodextrin Complexation
This protocol outlines the preparation of a drug-cyclodextrin inclusion complex to improve aqueous solubility.[7]
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a known concentration.
-
Compound Addition: Add an excess amount of your thiazole-based compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation: After equilibration, separate the undissolved compound from the solution by centrifugation and filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved thiazole compound in the filtrate using a validated analytical method like HPLC. This will give you the solubility of the compound in the presence of the cyclodextrin.
-
(Optional) Isolation of the Solid Complex: The resulting solution can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex, which can be used for subsequent experiments.[7]
Data Presentation: Impact of Substituents on Thiazole Solubility
The following table summarizes the general effects of different chemical substituents on the aqueous solubility of a thiazole scaffold. This can guide rational design in medicinal chemistry efforts.
| Substituent Type | Example Groups | General Effect on Aqueous Solubility | Rationale |
| Polar, Ionizable (Acidic) | -COOH, -SO3H | Increases (especially at pH > pKa) | Can be deprotonated to form a charged, more soluble species.[17] |
| Polar, Ionizable (Basic) | -NH2, -NR2 | Increases (especially at pH < pKa) | Can be protonated to form a charged, more soluble species.[5] |
| Polar, Non-ionizable | -OH, -CONH2 | Increases | Increases the capacity for hydrogen bonding with water.[12] |
| Nonpolar, Aliphatic | -CH3, -C2H5, -tBu | Decreases | Increases the hydrophobic character of the molecule. |
| Nonpolar, Aromatic | Phenyl, Naphthyl | Significantly Decreases | Increases lipophilicity and can promote crystal packing.[11] |
| Halogens | -F, -Cl, -Br | Decreases | Increases lipophilicity.[26] |
Visualization of Key Concepts
Caption: Key strategies to improve the solubility of thiazole compounds.
IV. Conclusion
Overcoming the poor solubility of thiazole-based compounds is a critical step in unlocking their full therapeutic potential. By systematically applying the troubleshooting guides, formulation strategies, and chemical modification principles outlined in this technical support center, researchers can effectively address these challenges. A thorough understanding of the physicochemical properties of your specific compound, coupled with a rational and empirical approach to solubility enhancement, will pave the way for more reliable experimental data and accelerate the drug development process.
V. References
-
BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Retrieved from
-
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds. Retrieved from
-
ResearchGate. (n.d.). The in silico physicochemical properties of thiazole derivatives.... Retrieved from
-
BenchChem. (2025). Solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions. Retrieved from
-
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from
-
BenchChem. (n.d.). Overcoming solubility issues of 4-(Chloromethyl)thiazole hydrochloride in reactions. Retrieved from
-
ijrpr. (n.d.). A Review on Thiazole Scaffolds and its Biological Activity. Retrieved from
-
BenchChem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Retrieved from
-
Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Retrieved from
-
Wikipedia. (n.d.). Thiamine. Retrieved from
-
MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from
-
(n.d.). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Retrieved from
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents. Retrieved from
-
IJNRD. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. Retrieved from
-
(2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from
-
IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from
-
(n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from
-
MDPI. (n.d.). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from
-
Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Retrieved from
-
PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from
-
(2017). A nanocrystal technology: to enhance solubility of poorly water soluble drugs. Retrieved from
-
ResearchGate. (2025). Improving solubility via structural modification. Retrieved from
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from
-
(n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from
-
(2024). A review on thiazole based compounds andamp; it's pharmacological activities. Retrieved from
-
PMC - NIH. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from
-
PubMed. (n.d.). Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. Retrieved from
-
Asian Journal of Pharmaceutics. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Retrieved from
-
(2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from
-
OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from
-
PMC - PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from
-
Reddit. (2021). Does anyone know how pH affects solubility??. Retrieved from
-
Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound. Retrieved from
-
ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole.... Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. reddit.com [reddit.com]
- 19. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 20. ijmsdr.org [ijmsdr.org]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A nanocrystal technology: to enhance solubility of poorly water soluble drugs | Journal of Applied Pharmaceutical Research [japtronline.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. ijnrd.org [ijnrd.org]
Strategies to reduce by-product formation in Cook-Heilbron synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation
Welcome to the technical support center for the Cook-Heilbron synthesis. As Senior Application Scientists, we understand that while this reaction is a powerful tool for generating 5-aminothiazoles, achieving high purity and yield requires careful control over several experimental variables. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural lists to explain the causality behind each recommendation, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: The Core Mechanism and Its Vulnerabilities
The Cook-Heilbron synthesis is a classic and efficient method for preparing 5-aminothiazoles from the reaction of α-aminonitriles with a sulfur source, such as carbon disulfide (CS₂), dithioacids, or isothiocyanates, under mild conditions.[1][2][3] The reaction's success hinges on a sequence of nucleophilic addition, intramolecular cyclization, and a final, thermodynamically favorable tautomerization to the aromatic product.[1]
The primary pathway involves the nucleophilic attack of the amino group onto the electrophilic carbon of the sulfur reagent, followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon.[1] This forms a 5-imino-2-thione thiazolidine intermediate, which rapidly tautomerizes to the stable, aromatic 5-aminothiazole.[1] Understanding this pathway is key to diagnosing and preventing side reactions.
Sources
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Functionalizing the Thiazole Ring
Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] Its functionalization is a critical step in the synthesis of novel therapeutic agents.[2][3] However, the unique electronic properties of the thiazole ring, particularly the presence of the sulfur atom, present distinct challenges in catalysis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting assistance and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for thiazole functionalization, with a focus on palladium-catalyzed C-H activation and cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts in thiazole functionalization.
Q1: Why is my palladium-catalyzed C-H arylation reaction on a thiazole substrate sluggish or failing?
A1: This is a common and critical issue rooted in the inherent chemistry of the thiazole ring. The primary culprit is often the sulfur atom, which can act as a poison for the palladium catalyst.[4][5] It coordinates to the metal center, hindering its catalytic activity.[4] This necessitates a higher catalyst loading to achieve a reasonable reaction rate.[4]
Key Factors to Investigate:
-
Catalyst Poisoning: The sulfur atom's lone pair of electrons can strongly bind to the palladium center, leading to catalyst deactivation. Consider increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) or using specialized catalysts more resistant to sulfur poisoning.[4]
-
Regioselectivity: Palladium-catalyzed direct arylation of thiazoles typically occurs at the most nucleophilic position.[6] However, the reaction conditions can influence the outcome. For instance, in imidazo[2,1-b]thiazole, switching from a palladium to a copper catalyst can change the arylation site from the "imidazole" side to the more acidic C-H bond on the "thiazole" side.[6]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reactivity. For challenging substrates, sterically hindered and electron-rich phosphine ligands can improve reaction rates and yields.[5][7] In some cases, ligand-free systems with Pd(OAc)₂ have proven highly efficient, especially with activated aryl bromides.[8][9]
Q2: How do I choose between a Suzuki, Stille, or direct C-H arylation approach for introducing an aryl group onto my thiazole?
A2: The choice of method depends on several factors, including the availability of starting materials, functional group tolerance, and considerations for atom economy and waste management.
-
Direct C-H Arylation: This is often the most atom-economical approach as it avoids the need to pre-functionalize the thiazole ring.[8] It's an excellent choice when you have a readily available thiazole and aryl halide. However, it can be sensitive to catalyst poisoning and may require significant optimization to control regioselectivity.[4][6]
-
Suzuki-Miyaura Coupling: This is a widely used and robust method due to the low toxicity of the boronic acid reagents and byproducts, and the wide commercial availability of boronic acids.[10][11] It generally gives high yields but requires a base, which might not be compatible with sensitive substrates.[10]
-
Stille Coupling: The primary advantage of the Stille coupling is its excellent functional group tolerance and generally mild, neutral reaction conditions.[10] However, the high toxicity of the organotin reagents and the difficulty in removing tin byproducts are significant drawbacks, particularly in a drug development context.[10]
Below is a decision workflow to help guide your choice:
Caption: Decision workflow for choosing an arylation method.
Q3: I'm observing an unexpected isomer in my reaction. How can I control regioselectivity?
A3: Controlling regioselectivity is a common challenge. The outcome is a delicate balance of electronic and steric factors, heavily influenced by the catalyst system and reaction conditions.
-
Inherent Reactivity: The C5 position of the thiazole ring is often the most electron-rich and thus the most susceptible to electrophilic attack, which is a key step in many C-H functionalization mechanisms.[8]
-
Catalyst Control: As mentioned, the choice of metal can dramatically alter the regioselectivity. Palladium catalysts often favor the most nucleophilic C-H bond, while copper catalysts may favor the most acidic C-H bond.[6]
-
Ligand and Additives: The steric bulk and electronic properties of the ligand can direct the catalyst to a specific position. Additives can also play a role. For example, in the C-H arylation of thiazoles, a palladium/copper co-catalytic system in the presence of tetrabutylammonium fluoride (TBAF) has been shown to be effective for functionalization at the 2-position.[12]
-
Solvent and Base: The solvent can influence the solubility of intermediates and the overall reaction pathway.[13] The choice of base is also critical, as it can affect the rate-determining step and potentially favor one pathway over another.[6]
Part 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to resolving specific experimental problems.
Issue 1: Low Yield in Palladium-Catalyzed Direct C-H Arylation
A low yield in a direct C-H arylation of a thiazole is a frequent hurdle. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low yield in direct C-H arylation.
Detailed Troubleshooting Steps:
-
Check for Catalyst Decomposition: The formation of "palladium black" is a visual indicator of catalyst aggregation and decomposition, rendering it inactive.[8]
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Consider lowering the reaction temperature or screening different ligands that can better stabilize the palladium catalyst.[5]
-
-
Assess Catalyst Activity: If starting materials are largely unreacted, the catalyst may not be active enough under the chosen conditions.
-
Action: As thiazole's sulfur can poison the catalyst, a higher loading (e.g., 3-5 mol%) may be necessary.[4] Also, verify the purity of your reagents, as impurities can inhibit the catalyst.
-
-
Optimize Reaction Conditions: If the reaction is proceeding but is slow or incomplete, the conditions may need optimization.
-
Action: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, dioxane, toluene).[6] The optimal combination is highly substrate-dependent.
-
Issue 2: Poor Reproducibility in Suzuki-Miyaura Coupling
Poor reproducibility in Suzuki couplings of thiazoles often points to issues with the reagents or reaction setup.
Key Areas for Investigation:
| Parameter | Potential Issue | Recommended Action |
| Boronic Acid | Decomposition or protodeboronation. | Use fresh, high-purity boronic acid. Store it in a desiccator. Anhydrous conditions with a base like K₃PO₄ can sometimes help if protodeboronation is suspected.[10][14] |
| Catalyst/Ligand | Inefficient generation of the active Pd(0) species. | Use a palladium precatalyst that is more stable and efficiently generates the active species. Ensure the ligand is not oxidized by using a Pd(0) source like Pd₂(dba)₃ or by using a precatalyst.[14] |
| Base | Inappropriate choice or poor quality. | The base is crucial for activating the boronic acid.[10] Aqueous K₂CO₃ is a common first choice, but for sensitive substrates, a milder base like NaHCO₃ or anhydrous conditions with K₃PO₄ might be necessary.[14] |
| Atmosphere | Oxygen sensitivity of the Pd(0) catalyst. | The active Pd(0) catalyst is sensitive to oxygen.[5] Ensure the reaction vessel is properly flame-dried and the reaction is run under a positive pressure of an inert gas (argon or nitrogen). |
Part 3: Experimental Protocols & Data
This section provides generalized protocols and a summary of catalyst performance data to serve as a starting point for your experiments.
Protocol 1: General Procedure for Ligand-Free, Palladium-Catalyzed Direct Arylation of a Thiazole
This protocol is adapted from methodologies that have shown success with low catalyst loadings.[8]
-
Reaction Setup: To a flame-dried Schlenk tube, add the thiazole derivative (1.0 mmol), the aryl bromide (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).
-
Atmosphere Control: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 2.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halothiazole
This protocol is a standard starting point for Suzuki couplings.[10][15]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the halothiazole (1.0 mmol), arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., aqueous 2M K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane or a mixture of toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Catalyst System Performance Data Summary
The following table summarizes common catalyst systems and conditions for the direct arylation of thiazoles. Note that optimal conditions are highly substrate-dependent.
| Catalyst System | Base | Solvent | Temp (°C) | Key Features & Notes |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ or KOAc | DMF or Dioxane | 120-150 | Economical and effective for activated aryl bromides; may require higher temperatures for less reactive partners.[6][8] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 130-140 | A classic system; PPh₃ can help stabilize the catalyst but may not be optimal for all substrates.[6] |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 80 | The bulky, electron-rich PCy₃ ligand can be effective for challenging couplings.[13] |
| Pd/Cu co-catalyst | TBAF | DMSO | <100 | Can promote arylation at the C2 position.[12] |
| CuI | t-BuOLi | Dioxane | 110-130 | A copper-catalyzed alternative that can offer complementary regioselectivity to palladium systems.[16] |
Catalytic Cycle for Palladium-Catalyzed C-H Functionalization
The following diagram illustrates a representative catalytic cycle for a Pd(II)/Pd(0) mediated C-H functionalization reaction.[17][18]
Caption: Generalized catalytic cycle for C-H functionalization.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
- Bentham Science Publisher. (2024, April 29). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts.
- ResearchGate. (n.d.). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts | Request PDF.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC.
- National Institutes of Health. (2016, July 7). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC.
- National Institutes of Health. (n.d.). Metal catalyzed C–H functionalization on triazole rings - PMC.
- (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- National Institutes of Health. (n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
- Chemical Reviews. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
- (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. J. Org. Chem., 74, 1179-1186.
- Benchchem. (n.d.). Technical Support Center: Furan-Thiazole Coupling Reactions.
- ResearchGate. (2010, August 25). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
- Benchchem. (n.d.). A Comparative Guide to Stille and Suzuki Coupling for Thiazole Arylation.
- ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position | Download Table.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
- ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- PubMed. (n.d.). Thiazole in the targeted anticancer drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Thiazole Synthesis: Hantzsch vs. Cook-Heilbron
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives are found in a multitude of FDA-approved drugs, including antimicrobials like sulfathiazole, anticancer agents such as dasatinib, and vital nutrients like Vitamin B1 (thiamine).[1][2][3][4][5] The synthetic accessibility of the thiazole nucleus is therefore of paramount importance to drug discovery and development.
Among the classical methods, the Hantzsch synthesis and the Cook-Heilbron synthesis represent two of the most foundational and widely recognized routes. This guide provides an in-depth, objective comparison of these two methods, designed for researchers and drug development professionals. We will dissect their mechanisms, evaluate their synthetic utility, provide representative experimental protocols, and offer data-driven insights to inform the selection of the optimal synthetic strategy.
The Hantzsch Thiazole Synthesis: A Versatile Workhorse
First described in 1887 by Arthur Hantzsch, this method is arguably the most common and versatile approach to thiazole derivatives.[6][7][8] It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group (such as thiourea, thioamides, or thiosemicarbazides).[2][9]
Mechanism and Rationale
The Hantzsch synthesis is a robust cyclization that proceeds through a well-established pathway. The reaction's success is driven by the formation of a highly stable aromatic ring.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction. This forms an acyclic intermediate.[10][11][12]
-
Tautomerization & Cyclization: Following the initial SN2 reaction, the intermediate can tautomerize. The nitrogen atom then performs an intramolecular nucleophilic attack on the carbonyl carbon to form a five-membered hydroxythiazoline intermediate.[9][11]
-
Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the double bond, leading to the stable, aromatic thiazole ring.[5][9]
Caption: The Hantzsch synthesis proceeds via SN2 attack, cyclization, and dehydration.
Scope and Limitations
The primary advantage of the Hantzsch synthesis is its broad substrate scope, allowing for the preparation of a wide variety of 2,4-disubstituted or 2,4,5-trisubstituted thiazoles.[9] However, some drawbacks have been noted, including potentially harsh reaction conditions, long reaction times, and the use of expensive catalysts in certain modifications.[1][6] Despite this, it remains a highly reliable and high-yielding method.[10] Modern variations using microwave irradiation can dramatically reduce reaction times and improve yields.[13]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a typical Hantzsch reaction between 2-bromoacetophenone and thiourea.[10]
-
Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a suitable flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as a solvent and a magnetic stir bar.
-
Heat the mixture with stirring (e.g., on a hot plate set to 100°C) for approximately 30 minutes.[10]
-
Remove the reaction from heat and allow it to cool to room temperature. The product may exist as its hydrobromide salt, which is soluble in the polar solvent.[12]
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution to neutralize the acid and precipitate the free base product.[10][12]
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Allow the collected solid to air dry. The crude product is often pure enough for characterization.[10]
-
-
Expected Yield: High, often in the 80-95% range.[14]
The Cook-Heilbron Thiazole Synthesis: A Direct Route to 5-Aminothiazoles
Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a specific and efficient route to 5-aminothiazole derivatives.[15] The reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions, often at room temperature.[2][9][15]
Mechanism and Rationale
The Cook-Heilbron synthesis is distinguished by its unique starting materials and the specific substitution pattern of its product.
-
Nucleophilic Addition: The mechanism begins with a nucleophilic attack from the nitrogen atom of the α-aminonitrile onto the electrophilic carbon of carbon disulfide.[15] This forms a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The sulfur atom of the intermediate then acts as a nucleophile, attacking the carbon of the nitrile group in a 5-exo-dig cyclization. This step forms the five-membered ring, resulting in a 5-imino-2-thione intermediate.[15]
-
Tautomerization: The final step is a tautomerization of the iminothiazolidine. A base (like water or pyridine) facilitates proton transfers, leading to the formation of the stable, aromatic 5-amino-2-mercaptothiazole product.[15]
Caption: The Cook-Heilbron synthesis proceeds via addition, cyclization, and tautomerization.
Scope and Limitations
The Cook-Heilbron synthesis is highly valuable for its specific outcome: the formation of 5-aminothiazoles.[9][15] The reaction conditions are notably mild, which is a significant advantage.[2][15] The primary limitation is its scope; it is not a general method for diverse thiazole substitution patterns but rather a specialized route to an important class of derivatives. The synthesis of 2-unsubstituted thiazoles, for example, is not readily achieved through this method.[9]
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
This protocol is adapted from procedures for the reaction between aminoacetonitrile and carbon disulfide.[14]
-
Materials: Aminoacetonitrile hydrochloride, sodium bicarbonate, pyridine, carbon disulfide, ethanol.
-
Procedure:
-
Prepare a solution of free aminoacetonitrile by neutralizing an aqueous solution of aminoacetonitrile hydrochloride with a saturated sodium bicarbonate solution. Extract the free base into a suitable solvent like ether.
-
Remove the extraction solvent under reduced pressure and dissolve the residual aminoacetonitrile in pyridine.
-
Add carbon disulfide (1.0 eq) to the pyridine solution and allow the mixture to stand at room temperature for 24 hours.[14]
-
Remove the pyridine and excess carbon disulfide under reduced pressure.
-
Triturate the residue with a small amount of cold ethanol to induce crystallization of the product.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from hot ethanol.[14]
-
-
Expected Yield: Moderate to high.
Head-to-Head Comparison: Hantzsch vs. Cook-Heilbron
The choice between these two syntheses is fundamentally dictated by the desired substitution pattern on the final thiazole product.
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis |
| Starting Materials | α-Haloketone, Thioamide/Thiourea[14] | α-Aminonitrile, Carbon Disulfide (or similar)[14] |
| Product Type | 2,4-Disubstituted or 2,4,5-Trisubstituted Thiazoles[9][14] | 5-Aminothiazoles[9][14][15] |
| Typical Reaction Time | 2 - 24 hours (conventional); 5 - 30 minutes (microwave)[13] | Can be long (e.g., 24 hours) but proceeds at room temp[14] |
| Typical Temperature | Room Temperature to Reflux[13] | Mild, often Room Temperature[14][15] |
| Typical Yield | High (often >80%)[14] | Moderate to High[14] |
| Key Advantages | Well-established, broad substrate scope, reliable, high yields[10][13] | Access to 5-aminothiazoles, very mild reaction conditions[2][15] |
| Common Drawbacks | Can require elevated temperatures and long reaction times[6][13] | Limited scope, primarily for 5-amino substituted products[9] |
Conclusion for the Practicing Scientist
The Hantzsch and Cook-Heilbron syntheses are not competitors but rather complementary tools in the synthetic chemist's arsenal.
-
Choose the Hantzsch synthesis when your target is a thiazole with substitution at the 2- and 4-positions (and optionally the 5-position). It is a robust, high-yielding, and versatile method that serves as the go-to strategy for general thiazole synthesis. For efficiency, modern microwave-assisted protocols are highly recommended.[13]
-
Choose the Cook-Heilbron synthesis when your target specifically requires a 5-amino substituent. This method offers a direct and elegant route to this valuable subclass of thiazoles under exceptionally mild conditions, avoiding the harsher temperatures that can be required for the Hantzsch method.[15]
Ultimately, a clear understanding of the desired final product's substitution pattern is the critical first step in selecting the appropriate and most efficient synthetic path. Both methods, despite their age, remain highly relevant and continue to be foundational reactions in the synthesis of biologically active heterocyclic compounds.
References
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 58-71.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal for Research in Applied Science and Engineering Technology, 9(6), 395-403.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Cook–Heilbron thiazole synthesis. (2023). In Wikipedia.
- A Comparative Guide to Thiazole Synthesis: Hantzsch Synthesis vs. Alternative Methods. (2026). BenchChem Technical Support Team.
- Systematic Review On Thiazole And Its Applications. (2023). Journal of Survey in Fisheries Sciences, 10(3S), 2178-2187.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Thiazole. (n.d.). CUTM Courseware.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). International Journal of Pharmaceutical Quality Assurance, 13(3), 323-333.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489.
- synthesis of thiazoles. (2019, January 19). [Video]. YouTube.
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycin
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2019). Scientific Reports, 9, 10292.
- Comparative study of different synthetic routes to substituted thiazoles. (2025). BenchChem.
- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). [Video]. YouTube.
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). Molecules, 28(14), 5484.
- Synthesis and Biological Evaluation of Thiazole Deriv
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- File:Cook heilbron thiazole synthesis mechanism.png. (2018, May 13). Wikimedia Commons.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016).
- A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols. (2025). BenchChem.
- Cook–Heilbron thiazole synthesis. [Image]. (n.d.).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2023). University of Johannesburg.
- The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639-643.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine: A Comparative Analysis of Key Synthetic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
(4-Methyl-1,3-thiazol-2-yl)methylamine is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a primary amine tethered to a substituted thiazole ring, makes it a key intermediate for the synthesis of a diverse range of pharmacologically active compounds. The strategic placement of the methyl and aminomethyl groups on the thiazole scaffold allows for versatile functionalization, leading to derivatives with applications in various therapeutic areas.
This guide provides an in-depth comparison of the most practical and scientifically sound synthetic routes to this target molecule. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, evaluate the pros and cons of each approach, and present the necessary experimental data to empower you, the researcher, to make informed decisions based on your specific laboratory context, whether it be scalability, purity requirements, or safety considerations.
Section 1: Retrosynthetic Analysis and Strategic Overview
A logical approach to synthesizing this compound begins with identifying the key bond disconnections that lead back to readily available starting materials. The primary focus is the formation of the C-N bond of the aminomethyl group. This leads to three principal retrosynthetic strategies.
Caption: Retrosynthetic analysis of this compound.
-
Route A: The Nitrile Reduction Pathway. This is arguably the most common and robust approach. It involves the synthesis of a key nitrile intermediate, 4-methyl-1,3-thiazole-2-carbonitrile, which is then reduced to the target primary amine.
-
Route B: The Halomethyl Amination Pathway. This strategy relies on the nucleophilic displacement of a halide from 2-(halomethyl)-4-methylthiazole using a nitrogen nucleophile. To ensure the selective formation of the primary amine, methods like the Gabriel synthesis or the use of an azide intermediate are preferred over direct amination.
-
Route C: The Amide Reduction Pathway. A classical approach involving the synthesis of 4-methyl-1,3-thiazole-2-carboxamide, followed by its reduction using a powerful hydride reagent.
Section 2: Route A - The Nitrile Reduction Pathway
This pathway is a reliable two-stage process: the formation of the thiazole-2-carbonitrile followed by its reduction. The choice of reducing agent in the second stage is critical and allows for significant procedural flexibility.
Caption: Experimental workflow for the Nitrile Reduction Pathway (Route A).
Expertise & Causality: Why this Route Works
The conversion of an aromatic amine to a nitrile via the Sandmeyer reaction is a classic and powerful transformation. The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack by the cyanide anion, facilitated by a copper(I) catalyst. The subsequent reduction of the nitrile is a high-yielding reaction.
-
Catalytic Hydrogenation is often preferred for its operational simplicity, cost-effectiveness, and greener profile.[1] Catalysts like Raney Nickel are highly effective for nitrile reduction.[1][2] However, a key challenge is preventing the formation of secondary and tertiary amine byproducts from the reaction of the primary amine product with intermediate imines. This can often be suppressed by conducting the reaction in the presence of ammonia or by careful selection of the catalyst and conditions.[1]
-
Lithium Aluminum Hydride (LiAlH₄) is a non-catalytic, highly potent reducing agent that cleanly converts nitriles to primary amines without the risk of over-alkylation seen in some hydrogenations.[3][4] Its power is necessary because the carbon-nitrogen triple bond is less reactive than many carbonyl groups, making a weaker reagent like sodium borohydride (NaBH₄) ineffective on its own.[3]
Experimental Protocols
Part 2.1: Synthesis of 4-Methyl-1,3-thiazole-2-carbonitrile
-
Diazotization: Dissolve 2-amino-4-methylthiazole (1.0 eq) in a mixture of water and concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.6 eq) in water and heat to 60-70 °C.
-
Add the cold diazonium salt solution to the hot cyanide solution slowly. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the mixture at 80 °C for 30 minutes, then cool to room temperature.
-
Workup: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Part 2.2: Reduction to this compound (Method: LiAlH₄)
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Addition: Add a solution of 4-methyl-1,3-thiazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.
Data Comparison: Reduction Methods
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH₄) |
| Typical Yield | 75-90% | 80-95% |
| Purity Profile | Good; may contain secondary amine impurities. | Excellent; typically very clean. |
| Reagents | H₂ gas, Raney Nickel | Lithium aluminum hydride, THF |
| Safety | High-pressure H₂ is flammable; Raney Ni is pyrophoric.[2] | LiAlH₄ is pyrophoric and reacts violently with water. |
| Scalability | Excellent; widely used in industry. | Good, but requires careful thermal management. |
| Workup | Filtration of catalyst. | Careful quenching and filtration of aluminum salts. |
Section 3: Route B - The Halomethyl Amination Pathway
This route offers an alternative that avoids the use of a Sandmeyer reaction. Its success hinges on the clean formation of the primary amine from a reactive 2-(halomethyl) intermediate, for which the azide reduction method is particularly effective.
Caption: Experimental workflow for the Halomethyl Amination Pathway (Route B).
Expertise & Causality: Why this Route Works
The conversion of an alcohol to a chloride with thionyl chloride is a standard, high-yielding process. The resulting 2-(chloromethyl)thiazole is an excellent electrophile for Sₙ2 reactions.
-
Amination Strategy: While direct reaction with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines due to the product amine being nucleophilic itself.[5] To circumvent this, a two-step sequence using sodium azide is employed. The azide ion (N₃⁻) is an excellent nucleophile that cleanly displaces the chloride. The resulting organic azide is not nucleophilic, preventing further reaction.
-
Azide Reduction: The azide group is then selectively reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (Staudinger reduction with triphenylphosphine followed by hydrolysis is another common choice). This sequence ensures the exclusive formation of the desired primary amine.
Experimental Protocols
Part 3.1: Synthesis of 2-(Chloromethyl)-4-methylthiazole
-
Setup: Dissolve 4-methylthiazole-2-methanol (1.0 eq)[6] in an anhydrous solvent like dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.
-
Chlorination: Add thionyl chloride (1.2 eq) dropwise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure to yield the product, which should be used promptly due to potential instability.
Part 3.2: Synthesis via Azide Reduction
-
Azide Formation: Dissolve the crude 2-(chloromethyl)-4-methylthiazole (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 50-60 °C for 2-4 hours.
-
Workup 1: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give the crude 2-(azidomethyl)-4-methylthiazole.
-
Azide Reduction: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature until the reaction is complete.
-
Workup 2: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the target amine.
Section 4: Overall Comparison and Recommendations
Choosing the optimal synthetic route depends on a careful balance of factors including yield, safety, cost, and available equipment.
| Feature | Route A (Nitrile Reduction) | Route B (Halomethyl Amination) | Route C (Amide Reduction) |
| Overall Yield | Good to Excellent | Good | Moderate to Good |
| Number of Steps | 2 from 2-amino-4-methylthiazole | 2 from 4-methylthiazole-2-methanol | 2 from the corresponding carboxylic acid |
| Key Hazards | Highly Toxic: CuCN/KCN.Pyrophoric: LiAlH₄ or Raney Ni. | Explosive Potential: Sodium azide and organic azides can be explosive. Lachrymatory: Halomethyl intermediate. | Pyrophoric: LiAlH₄. |
| Starting Materials | Readily available 2-amino-4-methylthiazole. | Requires synthesis of the 2-methanol derivative. | Requires synthesis of the 2-carboxylic acid derivative. |
| Scalability | Good; Sandmeyer can be tricky on a large scale. | Good; azide chemistry requires stringent safety protocols for scale-up. | Good, with appropriate engineering for LiAlH₄ use. |
| Purity Control | Good, especially with LiAlH₄. | Excellent; azide route is very clean. | Excellent. |
Senior Scientist's Recommendation:
-
For General Purpose & Scalability: Route A (Nitrile Reduction) is the most established and versatile pathway. The catalytic hydrogenation variant is particularly attractive for larger-scale synthesis due to its economic and environmental advantages, provided side-product formation can be controlled. For lab-scale synthesis where purity is paramount, the LiAlH₄ reduction is exceptionally reliable.
-
For Highest Purity on a Lab Scale: Route B (Halomethyl Amination via Azide) offers the cleanest conversion to the primary amine, completely avoiding over-alkylation byproducts. However, the potential instability of the chloromethyl intermediate and the hazards associated with azides must be carefully managed.
-
As a Classical Alternative: Route C (Amide Reduction) is a viable, though potentially longer, alternative. It is a good choice if the corresponding carboxylic acid is available or easily synthesized and the laboratory is well-equipped to handle LiAlH₄ reductions.
Ultimately, the synthesis of this compound is achievable through several effective strategies. By understanding the causality behind each step and weighing the practical considerations outlined in this guide, researchers can confidently select and execute the route that best aligns with their project goals.
References
- Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme.
- Wikipedia. (n.d.). Nitrile reduction.
- Clark, J. (2015). Reduction of nitriles. Chemguide.
- Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 6. [Link]
- Oestreich, M., & Organ, M. G. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 15-18. [Link]
- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments.
- Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
- Murata, K., & Ikehata, H. (1952). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan, 25(5), 352-353. [Link]
- Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- ChemSynthesis. (n.d.). 4-methyl-1,3-thiazol-2-amine.
- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Zhang, Z., et al. (2009). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Bulletin of the Korean Chemical Society, 30(9), 2155-2156. [Link]
- Sharma, S., & Kumar, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2), 69-80. [Link]
- Potkin, V. I., et al. (2008). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Comparing biological activity of 4-methyl vs. 4-phenyl thiazole derivatives
An In-Depth Comparative Guide to the Biological Activity of 4-Methyl vs. 4-Phenyl Thiazole Derivatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a cornerstone in a multitude of pharmacologically active compounds.[1] From antibiotics like penicillin to anticancer agents and antiretrovirals such as ritonavir, the thiazole moiety is integral to a vast array of therapeutic agents.[1] The biological profile of a thiazole-based compound can be dramatically altered by the nature of the substituents attached to its core.
This guide provides a detailed comparative analysis of the biological activities of thiazole derivatives when substituted at the 4-position with two common, yet functionally distinct, groups: the small, aliphatic methyl group (-CH₃) versus the bulky, aromatic phenyl group (-C₆H₅). We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand how subtle molecular modifications can lead to profound differences in therapeutic potential.
Structure-Activity Relationship (SAR): The Foundational Impact of the 4-Position Substituent
The choice between a methyl and a phenyl group at the 4-position of the thiazole ring is a critical decision in drug design, influencing the molecule's overall size, shape, lipophilicity, and electronic properties. These factors collectively determine how the molecule interacts with its biological target.
-
Steric and Conformational Effects: The phenyl group is significantly larger and more sterically demanding than the methyl group. This bulk can either be beneficial, promoting specific binding orientations within a large hydrophobic pocket of a target protein, or detrimental, causing steric clashes that prevent effective binding.
-
Electronic Nature: The methyl group is a weak electron-donating group, subtly influencing the electron density of the thiazole ring. In contrast, the phenyl group, with its delocalized π-electron system, can engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's active site.
-
Lipophilicity: The phenyl group imparts a significantly higher degree of lipophilicity (fat-solubility) to the molecule compared to the methyl group. This can enhance the molecule's ability to cross cell membranes but may also affect its solubility and metabolic stability.
This interplay between steric, electronic, and lipophilic properties is the primary driver for the observed differences in biological activity.
Caption: Structure-Activity Relationship (SAR) flow.
Comparative Analysis of Biological Activities
The following sections compare the reported biological activities of 4-methyl and 4-phenyl thiazole derivatives, supported by quantitative data from various studies.
Antimicrobial and Antifungal Activity
Both classes of compounds have been explored for their antimicrobial potential, but their efficacy spectrum often differs.
4-Methylthiazole Derivatives: Studies on 4-methylthiazole derivatives have shown a range of antimicrobial activities. For instance, certain novel 4-methylthiazole derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[2][3] However, some research indicates that their activity can be moderate and highly dependent on other substitutions on the thiazole core.[2] One study noted that while their synthesized 4-methylthiazole compounds showed moderate activity against B. subtilis, their overall antimicrobial profile was not significant.[2]
4-Phenylthiazole Derivatives: In contrast, 4-phenylthiazole derivatives have frequently demonstrated potent and broad-spectrum antimicrobial and antifungal activities.[4][5][6] For example, a series of 4-phenylthiazole derivatives were tested against Gram-negative bacteria like Salmonella typhi and Pseudomonas aeruginosa, showing significant antibacterial effects.[4] Another study highlighted that novel 2-amino-4-phenylthiazole derivatives exhibited significant antifungal and anthelmintic activities when compared to standard drugs like fluconazole.[5] The larger phenyl group appears to be advantageous for these activities, likely by enhancing interactions with microbial targets. A series of novel phenylthiazole derivatives containing an acylhydrazone moiety showed excellent antifungal activities against the plant pathogen Magnaporthe oryzae, the causative agent of rice blast.[7]
Data Summary: Antimicrobial/Antifungal Activity
| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Observation | Reference |
|---|---|---|---|---|
| 4-Methylthiazole | Bacillus subtilis | Moderate Activity | Activity is highly dependent on other structural features. | [2] |
| 4-Phenylthiazole | Candida albicans | Good Antifungal Activity | Showed promising results compared to standards. | [4][5] |
| 4-Phenylthiazole | S. typhi, P. aeruginosa | Effective Antibacterial | Effective against Gram-negative bacteria. | [4] |
| 4-Phenylthiazole | Magnaporthe oryzae | Potent Antifungal (EC₅₀ = 1.29 µg/mL) | Superior to commercial fungicide Isoprothiolane. |[7] |
Anticancer Activity
The cytotoxic potential against cancer cell lines is a well-investigated area for thiazole derivatives. Here, the substitution pattern plays a crucial role in determining potency and selectivity.
4-Methylthiazole Derivatives: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been evaluated for their anticancer properties, with some compounds showing good activity.[1] One study on bisthiazoles found that a compound featuring a 4-methylphenyl substitution on the thiazole ring exhibited very strong anticancer activity against HePG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with IC₅₀ values of 9.94 µM, 8.87 µM, and 7.83 µM, respectively.[8]
4-Phenylthiazole Derivatives: The 4-phenylthiazole scaffold is a common feature in potent anticancer agents. A series of 2-phenylthiazole-4-carboxamide derivatives were synthesized and showed significant cytotoxicity against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines.[9] The structure-activity relationship in this study highlighted that further substitutions on the phenyl ring at the 2-position could modulate the activity.[9] Another study found that a 4-(4-fluorophenyl)thiazole derivative was a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[10]
Data Summary: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Observation | Reference |
|---|---|---|---|---|
| 4-Methylphenyl-thiazole | MCF-7 (Breast) | 7.83 ± 0.6 | Potent activity observed. | [8] |
| 4-Methylphenyl-thiazole | HCT-116 (Colon) | 8.87 ± 0.7 | Strong cytotoxic effect. | [8] |
| 4-Phenylthiazole Derivative | T47D (Breast) | - | Showed significant activity. | [9] |
| 4-Phenylthiazole Derivative | HT-29 (Colon) | - | Showed significant activity. | [9] |
| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | More potent than the standard drug Staurosporine. | [11] |
| Thiazole Derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | More potent than the standard drug Staurosporine. |[11] |
Anti-inflammatory Activity
Inflammation is another key area where thiazole derivatives have shown promise.
4-Methylthiazole Derivatives: A study focused on 4-methylthiazole compounds (MTs) evaluated their anti-inflammatory properties using a protein denaturation inhibition method. The results were remarkable, showing that the MTs were more effective at inhibiting protein denaturation than the standard anti-inflammatory drug, diclofenac.[12] This suggests a potent mechanism for controlling inflammatory responses.
4-Phenylthiazole Derivatives: Research into 4-phenylthiazoles has identified them as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes critically involved in pain and inflammation pathways.[13] This dual-inhibition mechanism presents a novel approach to developing treatments for inflammatory pain. Structure-activity relationship studies revealed that electron-donating groups on the 4-phenyl ring were well-tolerated by both enzymes, leading to potent dual inhibitors.[13]
Experimental Protocols: Methodologies for Biological Evaluation
To ensure scientific integrity, the data presented in this guide are derived from standardized and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole derivatives (and a standard drug like Doxorubicin or Staurosporine) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method qualitatively assesses the antimicrobial activity of test compounds.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it inhibits its growth, resulting in a clear circular area, or "zone of inhibition," around the disc.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterilize filter paper discs (6 mm diameter). Aseptically impregnate each disc with a known concentration of the test thiazole derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.
-
Placement: Place the impregnated discs, along with a positive control (e.g., Ciprofloxacin) and a negative control (solvent only), onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter (in mm) of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity.
Conclusion
The substitution at the 4-position of the thiazole ring with either a methyl or a phenyl group profoundly influences the resulting derivative's biological activity profile. While both classes of compounds demonstrate significant therapeutic potential across antimicrobial, anticancer, and anti-inflammatory applications, clear trends emerge from the available data.
-
4-Phenylthiazole derivatives often exhibit broader and more potent antimicrobial and antifungal activities. The bulky, lipophilic phenyl ring appears crucial for effective interaction with a variety of microbial and fungal targets. In anticancer applications, the phenyl group provides a versatile scaffold that can be further modified to enhance potency and target selectivity, as seen in VEGFR-2 inhibitors.
-
4-Methylthiazole derivatives , while sometimes showing more moderate antimicrobial effects, have demonstrated exceptional anti-inflammatory activity, in some cases surpassing standard drugs like diclofenac. Their smaller size may allow for optimal fitting into the active sites of specific inflammatory enzymes where a larger phenyl group might be detrimental.
Ultimately, the choice between a 4-methyl and a 4-phenyl substituent is not a matter of inherent superiority but of strategic design tailored to the specific biological target. The phenyl group offers a larger surface for interaction and modification, often leading to high potency, while the methyl group provides a more compact and sterically unobtrusive alternative that can yield highly effective and specific inhibitors. This comparative guide underscores the fundamental principle of medicinal chemistry: small structural changes can, and do, lead to large therapeutic consequences.
References
- Gokey, T., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC - PubMed Central - NIH.
- Unknown Author. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
- Unknown Author. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central.
- Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Sivakumar, P., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry.
- Unknown Author. (n.d.). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Taylor & Francis Online.
- Unknown Author. (n.d.). Full article: Synthesis and antimicrobial activity of 4-methylthiazole and 4-thiazolidinone derivatives derived from 5-(aryldiazo)salicylaldehyde thiosemicarbazones. Taylor & Francis Online.
- Evren, A.E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure.
- Unknown Author. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. PMC - NIH.
- Devgun, M. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Al-Suwaidan, I.A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.
- BenchChem Technical Support Team. (n.d.). The Rise of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
- El-Sayed, W.M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. MDPI.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. tandfonline.com [tandfonline.com]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. jocpr.com [jocpr.com]
- 5. asianpubs.org [asianpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles [mdpi.com]
- 9. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC-UV Method for the Assay of (4-Methyl-1,3-thiazol-2-yl)methylamine
This guide provides an in-depth, objective comparison of methodologies for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of (4-Methyl-1,3-thiazol-2-yl)methylamine. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory standards and practical, field-proven insights into experimental design and execution.
The validation of an analytical procedure is a critical step in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose.[1][2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9][10][11][12][13]
Introduction to this compound and the Analytical Challenge
This compound is a primary amine containing a thiazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15][16][17] Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of any corresponding active pharmaceutical ingredient (API) or drug product.
The primary analytical challenge in the HPLC-UV analysis of this compound lies in its polar nature and potentially weak UV chromophore.[18][19][20][21][22] This necessitates a carefully developed chromatographic method to achieve adequate retention on a reverse-phase column and sufficient sensitivity for detection.
The Hypothetical HPLC-UV Method
For the purpose of this guide, we will establish a hypothetical, yet scientifically plausible, HPLC-UV method for the assay of this compound. This method will serve as the foundation for our validation experiments.
Table 1: Hypothetical HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
The Validation Workflow: A Systematic Approach
The validation of this HPLC method will proceed through a series of experiments designed to assess its performance characteristics. The following diagram illustrates the typical workflow for HPLC method validation.
Caption: A typical workflow for HPLC method validation.
Specificity: Distinguishing the Analyte from its Matrix
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][9] For an assay of this compound, this is a critical parameter.
Experimental Protocol for Specificity
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Prepare a placebo sample containing all the excipients of a formulated product (if applicable) and inject it to assess for interference.
-
Forced Degradation Studies: Subject the analyte to various stress conditions to generate potential degradation products. This is crucial for establishing the stability-indicating nature of the method.
-
Acid Hydrolysis: Treat the analyte with 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the analyte with 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC-UV method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.
Comparative Data for Specificity
Table 2: Specificity and Forced Degradation Results
| Stress Condition | Analyte Degradation (%) | Peak Purity | Observations |
| Acid Hydrolysis | 15.2% | Pass | Two small degradation peaks observed, well-resolved from the main peak. |
| Base Hydrolysis | 8.5% | Pass | One minor degradation peak observed, baseline resolved. |
| Oxidative Degradation | 22.1% | Pass | One major degradation peak observed, resolution > 2.0. |
| Thermal Degradation | 3.5% | Pass | No significant degradation observed. |
| Photolytic Degradation | 6.8% | Pass | Minor degradation products observed, all resolved. |
Linearity: A Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
Experimental Protocol for Linearity
-
Stock Solution Preparation: Prepare a stock solution of the this compound reference standard.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Comparative Data for Linearity
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,189 |
| 75 | 678,345 |
| 100 | 901,567 |
| 125 | 1,128,954 |
| 150 | 1,355,432 |
-
Linear Regression Equation: y = 9025.1x + 125.8
-
Correlation Coefficient (r²): 0.9998
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]
Experimental Protocol for Accuracy
-
Spiked Placebo Preparation: Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked placebo samples using the HPLC-UV method.
-
Calculation: Determine the percentage recovery of the analyte at each concentration level.
Comparative Data for Accuracy
Table 4: Accuracy Results
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | %RSD (n=3) |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.1 | 99.3 | 0.7 |
Precision: Repeatability and Intermediate Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Comparative Data for Precision
Table 5: Precision Results
| Precision Level | Parameter | Result |
| Repeatability | %RSD of 6 preparations | 0.6% |
| Intermediate Precision | %RSD of 12 preparations (Day 1 & 2) | 0.9% |
Robustness: Resistance to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness
-
Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic component
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Comparative Data for Robustness
Table 6: Robustness Results
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry | Resolution (from nearest peak) |
| Nominal | - | 5.21 | 1.1 | 3.5 |
| Flow Rate | 0.9 mL/min | 5.78 | 1.1 | 3.6 |
| 1.1 mL/min | 4.73 | 1.1 | 3.4 | |
| Temperature | 28 °C | 5.28 | 1.1 | 3.5 |
| 32 °C | 5.15 | 1.1 | 3.5 | |
| % Organic | -2% | 5.45 | 1.1 | 3.7 |
| +2% | 4.98 | 1.1 | 3.3 |
System Suitability: Ensuring System Performance
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[6][7][10][23][24]
System Suitability Parameters and Acceptance Criteria
Table 7: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
| Resolution | ≥ 2.0 (between analyte and closest eluting peak) |
Conclusion
The validation of an HPLC-UV method is a systematic and scientifically rigorous process that is essential for ensuring the quality of pharmaceutical products. This guide has provided a framework for validating a method for the assay of this compound, drawing upon established regulatory guidelines. The experimental protocols and comparative data presented herein offer a practical template for researchers and scientists to design and execute their own method validation studies. By adhering to these principles, laboratories can ensure that their analytical methods are accurate, precise, and reliable.
References
- U.S. Food and Drug Administration. (1995).
- International Council for Harmonisation. (2023). Q2(R2)
- United States Pharmacopeia.
- Agilent Technologies. (2023).
- European Medicines Agency. (2024). ICH Q2(R2)
- IntuitionLabs. (2024). ICH Q2(R2)
- LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Tech. (2025). Understanding ICH Q2(R2)
- U.S. Food and Drug Administration. (2024). FDA Guidance for Industry: Q2(R2)
- PerkinElmer. (2023).
- Agilent Technologies. (2012).
- National Library of Medicine. (2002).
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- U.S. Food and Drug Administration. (2020). Q2A Text on Validation of Analytical Procedures March 1995. [Link]
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
- SIELC Technologies. Polar Compounds. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ECA Academy. FDA Guidance for Industry: Q2(R2)
- University of Helsinki. (2015).
- Chromatography Forum. (2006). Detecting Primary Amines. [Link]
- National Library of Medicine. (2017).
- ResearchGate. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
- ResearchGate. (2016).
- National Library of Medicine. (2024).
- ACS Omega. (2023).
- Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. Chromatography [usp.org]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 20. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. Polar Compounds | SIELC Technologies [sielc.com]
- 23. agilent.com [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Deconvoluting the Selectivity of Thiazole-Based Enzyme Inhibitors
Introduction: The Double-Edged Sword of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it a versatile pharmacophore for targeting a wide array of enzymes, from kinases to proteases and beyond.[4][5][6] However, this versatility can be a double-edged sword. The very features that make the thiazole scaffold so effective can also lead to off-target interactions, resulting in undesirable side effects and toxicity.[7][8] Therefore, a rigorous assessment of inhibitor cross-reactivity is not just a regulatory hurdle but a critical step in developing safe and efficacious therapeutics.
This guide provides a comparative framework for evaluating the selectivity of thiazole-based enzyme inhibitors. We will move beyond simple IC50 values and delve into a multi-pronged approach that combines biophysical and cell-based methods to build a comprehensive selectivity profile. The experimental choices described herein are grounded in the principle of self-validation, where data from orthogonal assays are used to build a cohesive and trustworthy picture of an inhibitor's behavior.
Pillar 1: Foundational In Vitro Selectivity Screening
The initial assessment of selectivity begins with in vitro enzymatic assays against a panel of related enzymes.[9] This provides a first-pass filter to identify potent on-target inhibitors and flag promiscuous compounds early in the discovery pipeline.
Comparative In Vitro IC50 Profiling
The most direct way to assess selectivity is to determine the half-maximal inhibitory concentration (IC50) of a thiazole-based inhibitor against its primary target and a panel of related off-targets.
Experimental Protocol: Fluorometric IC50 Assay for a Hypothetical Thiazole-Based Kinase Inhibitor (TBKI-1)
This protocol describes a representative fluorometric assay for determining the IC50 of a thiazole-based inhibitor against its primary kinase target (Kinase A) and a closely related off-target (Kinase B).
Materials:
-
Purified, active Kinase A and Kinase B
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Thiazole-based kinase inhibitor (TBKI-1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of TBKI-1 in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute Kinase A and Kinase B to their optimal concentrations in the kinase assay buffer. Prepare a solution of the peptide substrate and ATP in the same buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for each enzyme to ensure a sensitive assay.
-
Reaction Setup:
-
Add 5 µL of the diluted TBKI-1 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP (an indicator of kinase activity) by adding the detection reagent from the kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Summary: TBKI-1 and TBKI-2
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (B/A) |
| TBKI-1 | 15 | 1500 | 100 |
| TBKI-2 | 25 | 500 | 20 |
Interpretation of Results:
The selectivity ratio provides a quantitative measure of how selective an inhibitor is for its intended target. In this hypothetical example, TBKI-1 is 100-fold more selective for Kinase A over Kinase B, whereas TBKI-2 is only 20-fold selective. This initial screen would prioritize TBKI-1 for further investigation.
Pillar 2: Biophysical Validation of Target Engagement
While enzymatic assays measure the functional consequence of inhibitor binding, biophysical methods directly assess the physical interaction between the inhibitor and its target proteins. This provides an orthogonal layer of validation and can reveal binding events that may not be apparent in functional assays.
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding.[10][11][12][13] The principle is that the binding of a ligand, such as a thiazole-based inhibitor, often stabilizes a protein, leading to an increase in its melting temperature (Tm).[11]
Experimental Protocol: DSF for TBKI-1 Target Engagement
Materials:
-
Purified Target Protein (e.g., Kinase A) and Off-Target Protein (e.g., Kinase B)
-
TBKI-1
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
Step-by-Step Methodology:
-
Preparation of Protein-Dye Mixture: Dilute the purified protein to a final concentration of 2 µM in DSF buffer. Add SYPRO Orange dye to a final concentration of 5x.
-
Compound Addition: Add the thiazole inhibitor (e.g., TBKI-1) to the protein-dye mixture at a final concentration of 10 µM. Use a DMSO control for comparison.
-
Plate Setup: Dispense 20 µL of the final mixture into a 96- or 384-well PCR plate. Seal the plate with an optical seal.
-
Thermal Denaturation: Place the plate in a qPCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with inhibitor) - Tm (with DMSO).
Hypothetical Data Summary: Thermal Shift Analysis of TBKI-1
| Protein | Tm (DMSO) (°C) | Tm (10 µM TBKI-1) (°C) | ΔTm (°C) |
| Kinase A | 45.2 | 52.7 | +7.5 |
| Kinase B | 48.1 | 48.5 | +0.4 |
Interpretation of Results:
A significant positive ΔTm indicates stabilization of the protein upon inhibitor binding. In this example, TBKI-1 strongly stabilizes its intended target, Kinase A, as shown by a 7.5°C increase in its melting temperature. In contrast, it has a negligible effect on the thermal stability of Kinase B, suggesting weak or no binding. This biophysical data corroborates the selectivity observed in the enzymatic assays.
Workflow for Differential Scanning Fluorimetry
Caption: Workflow for assessing inhibitor binding using Differential Scanning Fluorimetry.
Pillar 3: Cellular Target Engagement and Selectivity
While in vitro and biophysical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and maintain its selectivity profile.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[14][15][16][17] Similar to DSF, it relies on the principle of ligand-induced thermal stabilization of the target protein, but it is performed in intact cells or cell lysates.[14][15]
Experimental Protocol: CETSA for TBKI-1 in a Cancer Cell Line
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa cells)
-
Cell culture medium and reagents
-
TBKI-1
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blotting reagents and antibodies (anti-Kinase A and anti-loading control)
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with TBKI-1 (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 65°C).
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Run equal amounts of protein from the soluble fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (Kinase A) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the amount of soluble target protein as a function of temperature for both the DMSO- and TBKI-1-treated samples. A shift in the melting curve indicates target stabilization.
-
Hypothetical Data Summary: CETSA Melt Curve for Kinase A with TBKI-1
| Temperature (°C) | Soluble Kinase A (DMSO) (% of 40°C) | Soluble Kinase A (1 µM TBKI-1) (% of 40°C) |
| 40 | 100 | 100 |
| 45 | 95 | 100 |
| 50 | 70 | 98 |
| 55 | 40 | 85 |
| 60 | 15 | 60 |
| 65 | 5 | 25 |
Interpretation of Results:
The data shows that in the presence of TBKI-1, a greater fraction of Kinase A remains soluble at higher temperatures compared to the DMSO control. This rightward shift in the melting curve is strong evidence of target engagement and stabilization by the inhibitor within the complex cellular milieu.
Workflow for Cellular Thermal Shift Assay (CETSA)
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [topperlearning.motion.ac.in]
- 10. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. eubopen.org [eubopen.org]
- 12. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 13. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
The 2-Aminomethylthiazole Scaffold: A Comparative Guide to Structure-Activity Relationships
The 2-aminomethylthiazole core is a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, heteroaromatic nature, combined with the versatile primary amino group, provides an exceptional platform for creating ligands that interact with a diverse range of biological targets.[1][2] This scaffold is a cornerstone in numerous approved drugs, demonstrating its therapeutic significance across areas like oncology and infectious disease.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-aminomethylthiazole derivatives, focusing on a well-documented case study—Histamine H3 receptor antagonists—to illustrate the principles of rational drug design. We will dissect how subtle molecular modifications dramatically influence biological activity, supported by quantitative data and detailed experimental workflows.
Case Study: 2-Aminomethylthiazoles as Histamine H3 Receptor Antagonists
The Histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS).[4][5] As a presynaptic autoreceptor, it governs the release of histamine and other crucial neurotransmitters like acetylcholine and dopamine.[4][5] This modulatory role makes H3R antagonists/inverse agonists highly sought-after therapeutic targets for neurological conditions such as narcolepsy, Alzheimer's disease, and ADHD.[5][6]
The general pharmacophore for non-imidazole H3R antagonists often features a basic amine, a central scaffold (like 2-aminomethylthiazole), and a lipophilic region. The 2-aminomethylthiazole unit serves as a rigid spacer, optimally positioning the key interacting moieties within the receptor's binding pocket.
Comparative SAR Analysis
Let's examine a hypothetical series of 2-aminomethylthiazole derivatives to understand the SAR principles. The core structure and points of modification (R1, R2, R3) are shown below.
Figure 1: Core scaffold for SAR analysis of H3R antagonists.
The following table summarizes the binding affinities (Ki) of various derivatives at the human H3 receptor, as determined by a competitive radioligand binding assay. Lower Ki values indicate higher binding affinity.
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Amine Substitution) | hH3R Ki (nM) |
| 1a | Phenyl | H | -CH3 | 150 |
| 1b | 4-Chlorophenyl | H | -CH3 | 25 |
| 1c | 4-Methoxyphenyl | H | -CH3 | 90 |
| 1d | 2-Naphthyl | H | -CH3 | 15 |
| 2a | 4-Chlorophenyl | H | Pyrrolidine | 5 |
| 2b | 4-Chlorophenyl | H | Piperidine | 8 |
| 2c | 4-Chlorophenyl | H | Azepane | 30 |
| 3a | 4-Chlorophenyl | -Br | Pyrrolidine | 12 |
| 3b | 4-Chlorophenyl | -CH3 | Pyrrolidine | 45 |
Causality and Field-Proven Insights:
-
Influence of the R1 Lipophilic Group: The R1 position interacts with a lipophilic pocket in the H3 receptor.
-
Comparing 1a , 1b , and 1c , the introduction of a halogen (Cl) in the para-position of the phenyl ring (1b ) significantly enhances affinity over the unsubstituted phenyl (1a ) or the methoxy-substituted ring (1c ). This suggests that an electron-withdrawing group and/or specific hydrophobic interactions in that sub-pocket are favorable.
-
Extending the aromatic system from phenyl to naphthyl (1d ) further increases potency, indicating the pocket can accommodate larger, more lipophilic groups to maximize van der Waals interactions.
-
-
Critical Role of the R3 Basic Amine: The basic amine is crucial as it forms a key salt bridge with a conserved aspartate residue (Asp114) in the H3 receptor.
-
Moving from a simple methylamine (1b ) to a cyclic amine like pyrrolidine (2a ) boosts affinity five-fold. This is a classic drug design strategy to constrain the conformation of the side chain, reducing the entropic penalty upon binding and locking it into a more favorable orientation.
-
The size of the cyclic amine is critical. The 5-membered pyrrolidine ring (2a ) provides the highest affinity. Increasing the ring size to the 6-membered piperidine (2b ) slightly decreases affinity, and the 7-membered azepane ring (2c ) leads to a significant loss of potency. This highlights a strict steric constraint in the region surrounding the aspartate residue.
-
-
Steric and Electronic Effects at R2: The R2 position on the thiazole ring is sensitive to substitution.
-
Adding a bromine atom (3a ) or a methyl group (3b ) at this position diminishes binding affinity compared to the unsubstituted analog (2a ). This suggests that substitution at the 5-position introduces steric hindrance that disrupts the optimal orientation of the thiazole core within the binding site.
-
Mechanistic Insights: H3 Receptor Signaling
The H3 receptor primarily couples to the Gαi/o subunit of the G-protein complex.[4] Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4][5] An antagonist or inverse agonist binds to the receptor but does not elicit this response; instead, it blocks the receptor from being activated by histamine, thereby increasing neurotransmitter release.
Experimental Protocols
To ensure scientific integrity, the data presented in SAR tables must be generated from robust, reproducible assays. Below are representative, self-validating protocols for the synthesis of a core scaffold and its biological evaluation.
Protocol 1: Hantzsch Thiazole Synthesis of a Core Intermediate
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2-aminothiazole ring system from an α-haloketone and a thioamide-containing reactant like thiourea.[7][8]
Objective: To synthesize 2-amino-4-(4-chlorophenyl)thiazole.
Materials:
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one (α-haloketone)
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO3) solution
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (10 mmol) in 40 mL of ethanol.
-
Addition of Reagent: Add thiourea (12 mmol, 1.2 equivalents) to the solution. The excess thiourea ensures the complete consumption of the limiting α-haloketone.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot disappears (typically 2-4 hours).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product will form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral (~7-8). This deprotonates the product, leading to the precipitation of the free base.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water (3 x 20 mL) to remove any inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.
Protocol 2: In Vitro H3 Receptor Radioligand Binding Assay
This competitive binding assay is the gold standard for determining the affinity of a test compound for a receptor.[4][5] It measures how effectively a test compound competes with a known radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the human H3 receptor.
Materials:
-
Membrane preparation from cells expressing the human H3 receptor (e.g., HEK293-hH3R).[4]
-
Test compounds (e.g., series 1a-3b) at various concentrations.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known H3R ligand like Clobenpropit.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.[4]
Step-by-Step Procedure:
-
Plate Setup: Add assay components to a 96-well plate in the following order:
-
Total Binding wells: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB) wells: Assay buffer, non-specific control, radioligand, and membrane preparation.
-
Competition wells: Assay buffer, test compound (at varying dilutions), radioligand, and membrane preparation.
-
-
Initiation & Incubation: Initiate the binding reaction by adding the membrane preparation (containing a defined amount of protein) to all wells. The final assay volume is typically 250 µL.[4] Incubate the plate with gentle agitation for 90 minutes at 25°C to reach equilibrium.[4]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 4 times) to remove any remaining unbound radioactivity.[4]
-
Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Conclusion and Future Perspectives
The structure-activity relationship of 2-aminomethylthiazoles is a clear demonstration of modern medicinal chemistry principles. As seen in the H3R antagonist case study, specific, often subtle, modifications to the peripheral substituents (R1, R2, R3) profoundly impact binding affinity by optimizing hydrophobic, electronic, and steric interactions within the target's binding site. The key takeaways are the importance of a conformationally constrained basic amine for ionic bonding and the tuning of lipophilicity at the 4-position of the thiazole ring. Future work in this area will likely involve leveraging computational modeling to better predict optimal substitutions and exploring novel bioisosteric replacements for the thiazole core to improve pharmacokinetic properties, while being mindful of the potential for the 2-aminothiazole group to be a structural alert or toxicophore.[3] This systematic approach of iterative design, synthesis, and testing remains the most powerful strategy for developing novel therapeutics based on this versatile and truly privileged scaffold.
References
- Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant - Benchchem.
- The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery - Benchchem.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed.
- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed.
- Pharmacological characterization of seven human histamine H3 receptor isoforms - bioRxiv.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
- Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PubMed.
- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.
- Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents - PubMed.
- Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives - Globe Thesis.
- Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors - ACS Publications.
- General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Thiazole synthesis - Organic Chemistry Portal.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
- A structure-activity relationship study of compounds with antihistamine activity - PubMed.
- Structure-activity studies with histamine H3-receptor ligands - PubMed.
- Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists - PubMed.
- Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
The Alchemist's Guide to Thiazoles: A Modern Benchmarking of Synthesis Catalysts
Foreword: The Enduring Legacy and Evolving Synthesis of a Privileged Scaffold
To those in the crucible of drug discovery and synthetic chemistry, the thiazole ring is more than a mere heterocycle; it is a cornerstone of modern medicine. From the life-saving properties of penicillin to the antiretroviral efficacy of Ritonavir, this unassuming five-membered ring, containing both sulfur and nitrogen, has proven to be a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its importance in the pharmacopoeia.
However, the methods to construct this vital motif are not monolithic. For over a century, the Hantzsch synthesis has been the stalwart, the reliable workhorse of the synthetic chemist.[2][3] Yet, in our modern era of green chemistry, efficiency, and the demand for increasingly complex molecular architectures, a new generation of catalysts has emerged, challenging the supremacy of these traditional methods.
This guide is crafted for the discerning researcher, the scientist at the bench who must weigh the merits of the old against the new. It is not a simple recitation of protocols but an in-depth, objective comparison of traditional versus modern catalytic approaches to thiazole synthesis. We will delve into the causality behind experimental choices, provide self-validating, detailed protocols, and present the data necessary to make informed decisions in your synthetic campaigns.
Chapter 1: The Old Guard - Stoichiometric Syntheses of Thiazoles
The classical methods for thiazole synthesis, while foundational, often rely on harsh conditions and stoichiometric reagents, presenting challenges in purification and environmental impact.
The Hantzsch Thiazole Synthesis: A Century of Reliability
First described in 1887 by Arthur Hantzsch, this method involves the condensation of an α-haloketone with a thioamide.[2][3] It is renowned for its reliability and generally high yields.[4]
Mechanism Deep Dive: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A subsequent dehydration step then leads to the formation of the aromatic thiazole ring.[4]
The Cook-Heilbron Synthesis: An Alternative Route to Aminothiazoles
The Cook-Heilbron synthesis provides a pathway to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often room temperature, conditions.[5]
Mechanism Deep Dive: The reaction begins with the nucleophilic addition of the amine of the α-aminonitrile to the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide). A series of proton transfers and a thermodynamically favorable tautomerization lead to the aromatic 5-aminothiazole product.[5]
Chapter 2: The New Wave - Catalytic Innovations in Thiazole Synthesis
The drive for more sustainable and efficient chemical processes has spurred the development of a diverse array of catalytic systems for thiazole synthesis. These modern approaches often boast milder reaction conditions, shorter reaction times, and the use of recoverable and reusable catalysts.
Heterogeneous Catalysis: The Rise of Reusable and Eco-Friendly Catalysts
Recent advancements have focused on the use of solid-supported catalysts that can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry.
-
Silica-Supported Tungstosilisic Acid (SiW.SiO₂): This reusable catalyst has been effectively employed in one-pot, three-component Hantzsch-type syntheses. Reactions can be carried out under conventional heating or ultrasonic irradiation, with the latter often providing higher yields in shorter times.[6][7]
-
NiFe₂O₄ Nanoparticles: These magnetic nanoparticles serve as a highly efficient and reusable catalyst for the one-pot, multicomponent synthesis of thiazole scaffolds. The catalyst can be easily recovered using an external magnet, simplifying product purification.[8] This method has demonstrated superior yields in shorter reaction times compared to some other catalytic systems.[8]
Homogeneous Catalysis: Precision and Mild Conditions
Homogeneous catalysts, particularly those based on transition metals, offer high activity and selectivity under mild conditions.
-
Copper Catalysis: Copper catalysts, such as copper(I) iodide, have been utilized in multi-component reactions to afford thiazoles in good to excellent yields.[9] These reactions often tolerate a wide range of functional groups and can proceed under relatively mild temperatures.[9][10]
-
Organocatalysis: Asparagine, a naturally occurring amino acid, has been reported as an effective and environmentally benign organocatalyst for the synthesis of 2-aminothiazoles. It acts as a bifunctional catalyst, with its amino group functioning as a Lewis base and its carboxylic acid group as a Brønsted acid.
Chapter 3: Benchmarking the Methodologies - A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes the performance of various synthetic methods for thiazole synthesis. It is important to note that direct comparisons can be challenging due to the wide variety of substrates and specific reaction conditions reported in the literature. However, this table provides a representative overview of the capabilities of each method.
| Methodology | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Limitations |
| Traditional Hantzsch | Stoichiometric | 30 min - 2 h | 60 - 100 | 80 - 99 | High yields, well-established.[4] | Harsh conditions, use of lachrymatory α-haloketones. |
| Cook-Heilbron | Stoichiometric | Varies | Room Temp. | Moderate to High | Mild conditions, access to 5-aminothiazoles.[5] | Limited to specific substitution patterns. |
| Hantzsch (Ultrasound) | SiW.SiO₂ | 1.5 - 2 h | Room Temp. | 79 - 90 | Reusable catalyst, mild conditions, green.[7][11] | Requires specialized equipment. |
| Hantzsch (Nanoparticle) | NiFe₂O₄ | 60 min | 75 | ~90 | Reusable magnetic catalyst, high yield, short time.[8] | Catalyst synthesis required. |
| Copper-Catalyzed | CuI (5 mol%) | 24 h | 120 | up to 85 | Good functional group tolerance.[9] | Higher temperatures, longer reaction times. |
| Organocatalyzed | Asparagine | Varies | 80 | Good | Green, metal-free catalyst. | May have a more limited substrate scope. |
Chapter 4: From Theory to Practice - Detailed Experimental Protocols
To bridge the gap between theoretical understanding and practical application, this section provides detailed, step-by-step protocols for a traditional Hantzsch synthesis and a modern, heterogeneously catalyzed approach.
Protocol 1: Traditional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, known for its high yield and straightforward procedure.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with deionized water.
-
Allow the solid to air dry.
Expected Yield: ~99% (crude).[12]
Protocol 2: One-Pot, Ultrasound-Assisted Hantzsch Synthesis using a Reusable Catalyst
This protocol showcases a modern, greener approach to the Hantzsch synthesis, utilizing a reusable heterogeneous catalyst and ultrasound irradiation.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW.SiO₂)
-
Ethanol
Procedure:
-
In a reaction vessel, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and a catalytic amount of SiW.SiO₂.
-
Add a minimal amount of ethanol to wet the reagents.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethanol and filter to recover the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The crude product can be purified by recrystallization.
Expected Yield: 79-90%.[7]
Chapter 5: Visualizing the Workflow and Mechanisms
Clear visualization of workflows and reaction mechanisms is paramount for understanding and executing these synthetic methods efficiently.
Generalized Workflow for Catalyst Benchmarking
Caption: A generalized workflow for benchmarking thiazole synthesis catalysts.
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Proposed Mechanism for a Magnetically Catalyzed Synthesis
Caption: A proposed mechanism for a magnetically catalyzed 2-aminothiazole synthesis.
Conclusion and Future Outlook
The synthesis of thiazoles is a field that continues to evolve, driven by the dual needs for chemical efficiency and environmental stewardship. While the traditional Hantzsch and Cook-Heilbron syntheses remain valuable tools in the synthetic chemist's arsenal, the emergence of novel catalytic systems offers exciting new possibilities. Heterogeneous catalysts, in particular, with their ease of separation and potential for recyclability, represent a significant step forward in sustainable chemical manufacturing.
The choice of synthetic route will always be a multifactorial decision, balancing yield, reaction time, substrate scope, cost, and environmental impact. It is my hope that this guide, with its blend of mechanistic insight, practical protocols, and comparative data, will serve as a valuable resource for researchers navigating these choices and ultimately accelerate the discovery and development of the next generation of thiazole-based medicines.
References
- Chem Help ASAP. (2020).
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
- Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]
- Bouherrou, Z., et al. (2018).
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9362. [Link]
- Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
- ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]
- ResearchGate. (2020). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. [Link]
- ResearchGate. Synthesis of thiazole using copper(i,ii)
- Zheng, Y., et al. (2023). C-H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synlett, 34(13), 2091-2098. [Link]
- University of B
- Organic Chemistry Portal. Thiazole synthesis. [Link]
- Ayati, S., et al. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 20(12), 22284-22311. [Link]
- European Patent Office. Process of producing 2-aminothiazole - EP 0482607 A1.
- Roslan, I. I., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-15. [Link]
- Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
- Scilit. (2016).
- MDPI. (2018).
- ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
- ResearchGate. (2022).
- ResearchGate.
Sources
- 1. synarchive.com [synarchive.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Thiazole Drug Candidates
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and a multitude of investigational candidates.[1][2][3] Its versatile nature allows for extensive chemical modification, leading to a diverse array of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges, most notably the often-observed disparity between in vitro potency and in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo findings for novel thiazole drug candidates, offering insights into experimental design, data interpretation, and the critical transition from benchtop to preclinical models.
The In Vitro Landscape: Initial Screening and Mechanistic Insights
The initial evaluation of any new chemical entity begins with a battery of in vitro assays. These experiments are designed to be high-throughput, cost-effective, and provide a preliminary assessment of a compound's biological activity and potential mechanism of action. For thiazole derivatives, particularly in the context of oncology, these assays are crucial for identifying potent and selective agents.
Foundational Cytotoxicity Assays: The First Hurdle
The most common starting point is the assessment of a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7][9][10]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The thiazole drug candidates are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Table 1: Comparative In Vitro Anticancer Activity (IC50 in µM) of Selected Thiazole Derivatives
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Compound 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | [7] |
| Compound 6f | 3.66 µM | - | 0.48 µM | - | [11] |
| Compound 11c | 3 µg/mL | 4 µg/mL | - | 7 µg/mL | [10] |
| Compound 4i | - | - | - | - | [12] |
| Compound 10a | 4 ± 0.2 µM | - | - | - | [13] |
| Compound 4m | 1.69 µM | - | - | - | [14] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Delving Deeper: Mechanistic In Vitro Assays
Beyond simple cytotoxicity, it is essential to understand how a thiazole candidate exerts its effects. This is achieved through a variety of mechanistic assays.
-
Enzyme Inhibition Assays: Many thiazole derivatives function by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as protein kinases or aromatase.[2][15] For instance, a novel thiazole derivative was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[7]
-
Apoptosis Assays: Determining whether a compound induces programmed cell death (apoptosis) is a critical step. This can be assessed by measuring the activity of caspases (key executioner enzymes in apoptosis), analyzing changes in mitochondrial membrane potential, and quantifying the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[14]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of a thiazole compound on the cell cycle. A compound that causes cell cycle arrest at a particular phase (e.g., G1, S, or G2/M) can be a promising therapeutic agent.[15]
Diagram 1: Generalized In Vitro Screening Workflow for Thiazole Drug Candidates
Caption: A typical workflow for the in vitro evaluation of novel thiazole drug candidates.
The In Vivo Arena: Validating Efficacy in a Complex Biological System
While in vitro assays provide valuable initial data, they cannot fully replicate the complex environment of a living organism. Therefore, promising candidates must be evaluated in vivo to assess their true therapeutic potential.
Murine Models: The Gold Standard in Preclinical Research
Animal models, particularly mice, are indispensable for in vivo testing. For anticancer studies, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
-
Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into groups and treated with the thiazole drug candidate (administered via an appropriate route, such as oral gavage or intraperitoneal injection), a vehicle control, and a positive control (a known anticancer drug).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
For antimicrobial studies, a murine skin infection model can be used, where a wound is created and infected with a bacterial strain like Methicillin-Resistant Staphylococcus aureus (MRSA). The thiazole compound is then applied topically, and the bacterial load is measured after a specific period.[16]
Table 2: Comparison of In Vitro and In Vivo Efficacy for a Novel Thiazole-2-carboxamide Derivative (Compound 6f)
| Assay Type | Cell Line/Model | Efficacy Metric | Result | Reference |
| In Vitro | Human Lung Cancer | IC50 | 0.48 µM | [11] |
| In Vitro | Human Breast Cancer | IC50 | 3.66 µM | [11] |
| In Vivo | Xenograft Model | Tumor Inhibition | 84.3% at 10 mg/Kg | [11] |
Bridging the Divide: Why In Vitro and In Vivo Results May Differ
The transition from in vitro to in vivo is often where promising drug candidates falter. Several factors contribute to this discrepancy:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug play a pivotal role in its in vivo efficacy. A compound that is highly potent in vitro may be poorly absorbed, rapidly metabolized, or fail to reach the target tissue in sufficient concentrations.[17]
-
Toxicity: A compound may exhibit acceptable toxicity against cultured cells but cause unforeseen adverse effects in a whole organism.[18][19] Cytotoxicity assays on normal human cell lines, such as human keratinocytes, can provide an early indication of potential toxicity.[16]
-
The Tumor Microenvironment: In vitro assays with cancer cell monocultures do not account for the complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, all of which can influence drug response.
Diagram 2: The In Vitro to In Vivo Translation Funnel
Caption: The process of advancing thiazole candidates from in vitro screening to in vivo validation.
Conclusion and Future Perspectives
The development of novel thiazole-based therapeutics continues to be a vibrant area of research. A systematic and logical progression from robust in vitro screening to well-designed in vivo studies is paramount for success. Understanding the potential pitfalls and discrepancies between these two testing paradigms is crucial for medicinal chemists and drug development professionals. By integrating pharmacokinetic and toxicological assessments early in the discovery process and employing more complex in vitro models that better mimic the in vivo environment (e.g., 3D cell cultures, organoids), the gap between the benchtop and the clinic can be effectively bridged, accelerating the development of the next generation of thiazole-based medicines.
References
- Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
- Guerrero-Pepinosa, N. Y., Cardona-Trujillo, M. C., Garzón-Castaño, S. C., Veloza, L. A., & Sepúlveda-Arias, J. C. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
- Mohammad, H., Cushman, M., & Seleem, M. N. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 10(11), e0142321.
- (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- (n.d.). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Bentham Science.
- Benchchem. (n.d.). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
- (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 599.
- (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311.
- (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(9), e29380.
- (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. NIH.
- (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry, 16(5), 329-348.
- (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
- (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules.
- (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group.
- Jacob, J., & Manju, S. L. (2020). Identification and Development of Thiazole Leads as COX-2/5-LOX Inhibitors Through In-Vitro and In-Vivo Biological Evaluation for Anti-Inflammatory Activity. Bioorganic Chemistry, 100, 103882.
- (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
- (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews.
- (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
- (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5619.
- (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research.
- (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate.
- (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108.
- (n.d.). Common thiazole derivatives and their application in pharmaceutical chemistry. ResearchGate.
- (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13.
- (n.d.). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 14. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
A Senior Application Scientist's Guide to Orthogonal Methods for Purity Confirmation of Aminothiazole Compounds
Introduction: The Imperative for Purity in Aminothiazole-Based Pharmaceuticals
The aminothiazole moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, from antivirals and antibiotics to anticancer agents. Its prevalence is a double-edged sword; while it offers a versatile scaffold for drug design, it also presents unique challenges in ensuring the purity, and therefore the safety and efficacy, of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a rigorous and comprehensive purity profile for any API. This necessitates not just a single analytical method, but a multi-faceted, or orthogonal, approach to confidently identify and quantify all potential impurities, including process-related impurities, degradation products, and isomers.
This guide provides a comprehensive comparison of orthogonal analytical methods for the purity confirmation of aminothiazole compounds. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights required to build a robust purity assessment strategy. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure your methodologies are scientifically sound and regulatorily compliant.
The Principle of Orthogonality: Beyond a Single Peak
An orthogonal method in analytical chemistry is a secondary technique that relies on a fundamentally different scientific principle for separation or detection compared to the primary method. The core idea is that impurities that might co-elute or be invisible to one method will be resolved and detected by another. Relying solely on a single method, such as reversed-phase HPLC, can create analytical "blind spots," potentially masking critical impurities. A truly robust purity analysis, therefore, is a self-validating system built on the strategic combination of multiple, diverse techniques.
Caption: Figure 1. How orthogonal methods resolve impurities missed by a primary technique.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate suite of analytical methods depends on the specific physicochemical properties of the aminothiazole compound and its expected impurities. Below, we compare the most effective techniques, highlighting their principles, strengths, and limitations.
Chromatographic Methods: The Workhorses of Purity Analysis
Chromatography, which separates components based on their differential distribution between a stationary and a mobile phase, is the cornerstone of purity testing.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is invariably the primary method for purity analysis of most aminothiazole compounds. It separates molecules based on their hydrophobicity.
-
Principle: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or methanol). Non-polar compounds are retained longer.
-
Strengths: Highly robust, reproducible, and versatile. Excellent for separating compounds with a range of polarities. Easily coupled with UV detection, as the thiazole ring provides a suitable chromophore.
-
Limitations: May fail to resolve highly polar or non-polar impurities. Co-elution of structurally similar isomers is a common risk.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent orthogonal choice to RP-HPLC, particularly for polar aminothiazoles or those with basic functional groups.
-
Principle: A polar stationary phase (e.g., silica, diol) is used with a high-organic, low-aqueous mobile phase. It separates compounds based on their polarity and partitioning into a water-enriched layer on the stationary phase surface.
-
Strengths: Superior retention of polar compounds that are poorly retained in RP-HPLC. Offers a completely different selectivity profile.
-
Limitations: Can have longer equilibration times than RP-HPLC. Mobile phase and sample solvent preparation can be more complex.
-
-
Supercritical Fluid Chromatography (SFC): A powerful "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase.
-
Principle: Separation is based on polarity, similar to normal-phase chromatography. The use of supercritical CO₂ modified with a co-solvent allows for fast, high-efficiency separations.
-
Strengths: Offers unique selectivity, especially for chiral separations of aminothiazole isomers. Very fast analysis times and reduced solvent consumption.
-
Limitations: Requires specialized instrumentation. Less suitable for highly polar, non-soluble compounds.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is not just a separation technique but a powerful tool for identification.
-
Principle: Couples the separation power of LC (usually RP-HPLC) with the detection and identification capabilities of a mass spectrometer.
-
Strengths: Provides mass-to-charge ratio (m/z) information, enabling the identification of unknown impurities and confirmation of known ones. Essential for forced degradation studies.
-
Limitations: Quantitative accuracy can be lower than UV-based methods without proper calibration for each impurity. Ion suppression effects can complicate analysis.
-
-
Capillary Electrophoresis (CE): A high-efficiency technique that separates molecules in a narrow capillary based on their electrophoretic mobility.
-
Principle: Separation is driven by the charge-to-size ratio of the analyte in an electric field.
-
Strengths: Extremely high separation efficiency. Excellent for charged or highly polar aminothiazole compounds and for resolving isomers. Fundamentally different separation mechanism from HPLC.
-
Limitations: Lower sensitivity and loading capacity compared to HPLC. Can be less robust for routine QC applications.
-
Spectroscopic and Other Methods: Confirmatory and Quantitative Power
These methods provide structural information or quantify specific properties, offering a truly orthogonal view.
-
Quantitative NMR (qNMR): A primary ratio method that can quantify compounds without the need for a specific reference standard for each analyte.
-
Principle: The area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte peak to that of a certified internal standard, an absolute concentration can be determined.
-
Strengths: Can quantify impurities that lack a UV chromophore and are thus invisible to HPLC-UV. Provides structural confirmation simultaneously. Does not require identical reference materials for impurities.
-
Limitations: Lower sensitivity than chromatographic methods. Requires a relatively pure sample for accurate analysis of minor components.
-
-
Differential Scanning Calorimetry (DSC): Primarily used to assess the solid-state purity of a crystalline API.
-
Principle: Measures the difference in heat flow into a sample and a reference as a function of temperature. Impurities will depress and broaden the melting point of the API.
-
Strengths: Excellent for detecting solid-state impurities and characterizing polymorphic forms.
-
Limitations: Only applicable to crystalline solids. Not suitable for amorphous materials or for identifying the nature of the impurity.
-
Data Comparison: Choosing the Right Orthogonal Mix
The table below summarizes the key performance attributes of each technique, guiding the selection of an appropriate orthogonal strategy.
| Method | Separation/Detection Principle | Selectivity Towards Aminothiazoles | Typical Sensitivity (LOD) | Primary Application | Key Limitation |
| RP-HPLC-UV | Hydrophobicity / UV Absorbance | Excellent for a wide polarity range | ~0.01-0.05% | Primary purity & stability testing | Risk of co-elution of similar polarity compounds |
| HILIC | Polarity / Partitioning | High for polar starting materials/degradants | ~0.02-0.1% | Orthogonal check for polar impurities | Longer equilibration times |
| SFC | Polarity / Adsorption | High for isomers and chiral compounds | ~0.01-0.05% | Chiral purity, orthogonal screening | Requires specialized equipment |
| LC-MS | Hydrophobicity / Mass-to-Charge Ratio | Universal detection | ~0.01% (SIM) | Impurity identification, degradation studies | Quantitative response varies by compound |
| CE | Charge-to-Size Ratio / UV Absorbance | High for charged species and isomers | ~0.05-0.1% | Orthogonal check for charged impurities | Lower loading capacity and robustness |
| qNMR | Nuclear Spin / Magnetic Resonance | Universal for proton-containing molecules | ~0.1% | Absolute quantification, structural ID | Lower sensitivity, requires pure sample |
| DSC | Thermal Properties (Melting Point) | Based on colligative properties | ~0.1-0.5% | Polymorphic purity, solid-state analysis | Only for crystalline solids |
Strategic Workflow for Purity Confirmation
A robust purity confirmation strategy does not apply these methods randomly. It follows a logical progression designed to build a comprehensive and self-validating data package.
Caption: Figure 2. A logical workflow for implementing orthogonal methods in purity analysis.
Experimental Protocol: A Validated RP-HPLC Method for Aminothiazole Purity
This protocol describes a typical starting point for developing a robust, validated RP-HPLC method for an aminothiazole API.
Objective: To determine the purity of a model aminothiazole API and separate it from potential process-related impurities and degradants.
1. Materials and Instrumentation:
-
Instrument: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 stationary phase, e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
API Sample: Accurately weigh ~25 mg of the aminothiazole API.
-
Standard: Certified reference standard of the aminothiazole API.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or the λmax of the aminothiazole chromophore).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
3. Sample Preparation:
-
Standard Preparation (0.5 mg/mL): Dissolve ~25 mg of the reference standard in 50.0 mL of sample diluent.
-
Sample Preparation (0.5 mg/mL): Dissolve ~25 mg of the API sample in 50.0 mL of sample diluent.
4. System Suitability:
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
5. Analysis and Calculation:
-
Inject the sample solution.
-
Integrate all peaks with an area greater than the reporting threshold (e.g., 0.05%).
-
Calculate the % purity using an area percent normalization method:
-
% Purity = (Area of API Peak / Total Area of All Peaks) x 100%
-
6. Self-Validation and Causality:
-
Why 0.1% Formic Acid? The acidic modifier improves peak shape for basic aminothiazole compounds by suppressing the ionization of silanol groups on the stationary phase.
-
Why a Gradient? A gradient elution is essential to elute not only the main API peak but also any highly retained, non-polar impurities that might be present.
-
Why System Suitability? These tests confirm that the chromatographic system is performing adequately on the day of analysis, ensuring the trustworthiness of the generated data. This method would then be followed by an orthogonal method, such as HILIC or CE, to search for impurities that may have been missed.
Conclusion
The purity confirmation of aminothiazole compounds is a non-negotiable aspect of pharmaceutical development and manufacturing. A single analytical method, no matter how well-optimized, provides an incomplete picture. A robust, scientifically sound, and regulatory-compliant purity assessment is built upon a foundation of orthogonal methods. By strategically combining techniques that leverage different scientific principles—such as hydrophobicity (RP-HPLC), polarity (HILIC), charge-to-size ratio (CE), and mass (LC-MS)—a comprehensive and trustworthy purity profile can be established. This multi-dimensional approach ensures that potential risks are mitigated, ultimately safeguarding patient health and ensuring the delivery of high-quality, effective medicines.
References
- ICH, Q3A (R2) Impurities in New Drug Substances.
- ICH, Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Jia, L., & Zhang, X. (2018). Hydrophilic interaction chromatography for pharmaceutical analysis. Journal of Pharmaceutical Analysis. [Link]
- West, C. (2017). A review of the contribution of supercritical fluid chromatography to the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Altria, K. D. (2013). Overview of capillary electrophoresis and capillary electrochromatography. Methods in Molecular Biology. [Link]
A Head-to-Head Comparison of Thiazole and Oxazole Scaffolds in Drug Design: A Guide for Medicinal Chemists
Abstract
In the landscape of medicinal chemistry, thiazole and oxazole rings represent two of the most utilized five-membered heterocyclic scaffolds. Their prevalence stems from their ability to engage in various non-covalent interactions, their synthetic tractability, and their presence in a multitude of FDA-approved drugs.[1][2] While often considered bioisosteres, the substitution of a sulfur atom in thiazole for an oxygen atom in oxazole imparts subtle yet critical differences in their physicochemical properties, metabolic stability, and pharmacological profiles. This guide provides an in-depth, head-to-head comparison of these two scaffolds, offering experimental insights and data-driven guidance to aid researchers in the rational design of novel therapeutics.
Introduction: The Privileged Scaffolds
Thiazole and oxazole are five-membered aromatic heterocycles containing one nitrogen atom and a second heteroatom—sulfur for thiazole and oxygen for oxazole—at positions 1 and 3. This seemingly minor difference is the cornerstone of their distinct chemical personalities. Both scaffolds are integral components of numerous clinically successful drugs, ranging from anticancer agents like Dasatinib (thiazole) to anti-inflammatory drugs such as Oxaprozin (oxazole).[3][4][5] Their utility in drug design is broad, serving as bioisosteric replacements for amide bonds, rigidifying molecular structure, and providing key interaction points with biological targets.[6][7] This guide will dissect the nuances of each scaffold to inform the critical decision of which to employ in a drug discovery program.
Physicochemical Properties: A Tale of Two Heteroatoms
The choice between a thiazole and an oxazole can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, largely governed by its physicochemical properties. The key differences arise from the fundamental properties of sulfur versus oxygen.
-
Electronic Properties: Oxygen is more electronegative than sulfur, leading to a greater polarization of the C-O bond compared to the C-S bond. This influences the aromaticity and the overall electron distribution within the ring. Thiazoles are generally considered more aromatic than oxazoles. The hydrogen at the C2 position of the thiazole ring is notably acidic, a feature that can be exploited for further functionalization.
-
Lipophilicity and Solubility (LogP/LogD): The sulfur atom in thiazole is larger and less electronegative than the oxygen in oxazole, which generally makes thiazole-containing compounds slightly more lipophilic than their oxazole counterparts. However, the overall LogP is highly dependent on the substituents.
-
Hydrogen Bonding Capacity: Both scaffolds can act as hydrogen bond acceptors through the ring nitrogen. Studies suggest that thiazoles may form more effective hydrogen bonds than oxazoles.[7] This can be a critical factor in target binding affinity.
-
Conformational Aspects: The bond angles and lengths differ between the two rings due to the different atomic radii of sulfur and oxygen. This can lead to subtle but significant changes in the overall three-dimensional shape of a molecule, potentially impacting how it fits into a binding pocket. Oxazole-based fragments are often considered less flexible than thiazole-based ones.[7]
Table 1: Comparative Physicochemical Properties of Thiazole and Oxazole
| Property | Thiazole | Oxazole | Rationale for Difference |
| Aromaticity | More Aromatic | Less Aromatic | The greater ability of sulfur's d-orbitals to participate in pi-conjugation. |
| pKa (of conjugate acid) | ~2.5 | ~0.8 | The higher electronegativity of oxygen in oxazole reduces the basicity of the nitrogen atom. |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | Differences in electron density on the nitrogen atom.[7] |
| General Lipophilicity (Contribution) | Slightly more lipophilic | Slightly less lipophilic | The larger, more polarizable sulfur atom compared to the smaller, more electronegative oxygen. |
| Conformational Flexibility | More Flexible | Less Flexible (more rigid) | Differences in bond lengths and angles (C-S vs. C-O bonds).[7] |
Synthetic Strategies: Building the Core Scaffolds
The accessibility of a scaffold is a crucial consideration in drug development. Fortunately, both thiazoles and oxazoles can be synthesized through well-established and versatile chemical reactions.
Thiazole Synthesis
The most renowned method for thiazole synthesis is the Hantzsch thiazole synthesis . This involves the condensation of an α-haloketone with a thioamide.[7]
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Step 1: Reagent Preparation: Dissolve the thioamide (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Step 2: Reaction Initiation: Add the α-haloketone (1.0 eq) to the solution. The reaction can often proceed at room temperature or with gentle heating.
-
Step 3: Cyclization: The reaction proceeds via an initial S-alkylation followed by cyclization and dehydration to form the thiazole ring.
-
Step 4: Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is typically neutralized, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Oxazole Synthesis
A classic method for synthesizing oxazoles is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone.
Experimental Protocol: Robinson-Gabriel Synthesis
-
Step 1: Starting Material: Begin with an α-acylamino ketone.
-
Step 2: Dehydrative Cyclization: Treat the starting material with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, with heating.
-
Step 3: Aromatization: The initial cyclization product, an oxazoline, is then aromatized to the oxazole.
-
Step 4: Work-up and Purification: The reaction is carefully quenched, neutralized, and the product is extracted. Purification is typically achieved through chromatography.
Workflow Diagram: General Synthesis of Thiazoles and Oxazoles
Caption: General synthetic routes to thiazole and oxazole scaffolds.
Metabolic Stability and Pharmacokinetics
A critical point of differentiation between thiazoles and oxazoles lies in their metabolic stability. This can have profound implications for a drug's half-life and overall pharmacokinetic profile.
-
Thiazole Metabolism: The thiazole ring is generally considered to be metabolically robust. Potential metabolic pathways include oxidation of the sulfur atom to a sulfoxide or sulfone, or hydroxylation of the ring carbons. However, ring cleavage is less common compared to oxazoles.
-
Oxazole Metabolism: The oxazole ring is often more susceptible to metabolic degradation. The C-O bond can be a site for metabolic cleavage, leading to ring opening and faster clearance of the drug.[8] This can be a liability, but in some cases, it can be advantageous for designing drugs with a shorter half-life. Some studies have shown that incorporating an oxazole can, in certain contexts, improve metabolic stability.[6]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application and synthesis of thiazole ring in clinically approved drugs. (2023) | Zhenbin Niu | 68 Citations [scispace.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Greener Thiazole Synthesis: A Comparative Analysis of Alternative Solvents
The thiazole motif is a cornerstone in medicinal chemistry and materials science, finding its way into numerous FDA-approved drugs and functional materials.[1][2] However, the classical synthetic routes to this valuable heterocycle, most notably the Hantzsch synthesis, have traditionally relied on volatile and often toxic organic solvents, posing significant environmental and safety concerns.[1][3] In alignment with the principles of green chemistry, the development of eco-friendly synthetic methodologies is not just an academic exercise but a critical necessity for sustainable industrial processes.[4][5][6][7]
This guide provides an in-depth comparison of green solvent alternatives for thiazole synthesis, offering researchers, scientists, and drug development professionals a practical, data-driven resource for adopting more sustainable practices. We will delve into the performance of ionic liquids, deep eutectic solvents, and aqueous systems, supported by experimental data and detailed protocols.
The Imperative for Greener Solvents in Thiazole Synthesis
Traditional methods for thiazole synthesis often involve the use of hazardous solvents, harsh reaction conditions, and can generate significant waste.[1][3][6][8] The move towards greener alternatives is driven by the need to reduce the environmental footprint of chemical manufacturing, enhance laboratory safety, and often, to improve reaction efficiency and selectivity.[4][7][9] Green solvents are typically characterized by low toxicity, non-flammability, low vapor pressure, and biodegradability.[4][9]
Comparative Analysis of Green Solvent Performance
The selection of a solvent is a critical parameter in any chemical synthesis, influencing reaction rates, yields, and even the reaction mechanism. In the context of thiazole synthesis, particularly the Hantzsch reaction which involves the condensation of an α-haloketone with a thioamide or thiourea, several green solvent systems have emerged as viable and often superior alternatives to conventional organic solvents.[1][10][11]
Ionic Liquids (ILs): Tunable Solvents and Catalysts
Ionic liquids (ILs) are salts with melting points below 100°C, possessing unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable polarity.[1][3] These properties make them attractive "designer" solvents for a variety of organic transformations, including thiazole synthesis.[1][3][12]
Several studies have demonstrated the efficacy of imidazolium-based ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆), as recyclable reaction media.[1][2][9] In many cases, the IL not only acts as a solvent but also promotes the reaction, potentially through hydrogen bonding interactions that stabilize reaction intermediates.[1] Some ILs, like 1-methyl-3-octylimidazolium hydroxide ([omim]OH), can even serve as both the solvent and a base, streamlining the reaction process.[1]
Table 1: Performance Comparison of Ionic Liquids in Thiazole Synthesis
| Ionic Liquid | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [bmim]PF₆ | α-tosyloxyketones, thiobenzamide | Room Temp | 1-2 | 71-83 | [1][2] |
| [bmim]BF₄ | Carboxylic acids, ortho-phenylenediamines | 110 | 2-3 | up to 96 | [1] |
| [omim]OH | Aryl amines, alkyl isothiocyanates, phenacyl bromides | Room Temp | 1-3 | 68-96 | [1] |
| [mpim]Br | Thiourea carboxylic acids, phenacyl bromides, isocyanides, ketones | 50 | 4-6 | up to 96 | [1] |
Deep Eutectic Solvents (DESs): Biodegradable and Cost-Effective Media
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that form a eutectic with a melting point much lower than that of the individual components.[13][14] They share many of the advantageous properties of ILs but are often cheaper, easier to prepare, and more biodegradable.[13][14]
Choline chloride (ChCl), a readily available and non-toxic quaternary ammonium salt, is a common HBA in DES preparations, often mixed with HBDs like urea or glycerol.[14][15][16] These DESs have been successfully employed in the Hantzsch synthesis of thiazoles, providing excellent yields and allowing for the easy recovery and reuse of the solvent system.[6][14][16]
Table 2: Performance Comparison of Deep Eutectic Solvents in Thiazole Synthesis
| Deep Eutectic Solvent | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ChCl/Urea (1:2) | Phenacyl chloride, thiosemicarbazide, aryl aldehydes/ketones | 70 | 0.5-1 | up to 95 | [9][15] |
| ChCl/Glycerol (1:2) | Bromoacetylferrocene, aryl thioureas | 80 | 6-8 | 65-85 | [14][16] |
| L-proline/Ethylene Glycol (1:50) | Dithiooxamide, aromatic aldehydes | 130 | 1 | 20-75 | [13] |
Water: The Ultimate Green Solvent
Water is the most abundant, cheapest, and safest solvent available.[9] Its use in organic synthesis is highly desirable, although often hampered by the poor solubility of organic reactants.[9] To overcome this, thiazole syntheses in water are often facilitated by co-solvents, microwave irradiation, or ultrasonic assistance to enhance reaction rates and yields.[9][10] The use of water as a solvent simplifies product isolation, as many organic products are insoluble in water and can be separated by simple filtration.
Table 3: Performance of Water as a Solvent in Thiazole Synthesis
| Reaction Conditions | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water (reflux) | Dithiocarbamates, α-halocarbonyls | 100 | 20 | 75-90 | [10] |
| Water/IPA (ultrasound) | 2-aminobenzothiazoles, phenacyl bromides | 100 | 0.5-1 | >90 | [9] |
| Water (microwave) | Arylglyoxals, 1,3-dicarbonyls, thioamides | 130 | 0.25 | up to 90 | [10] |
| Water (ambient) | Ketones, thioamide | Room Temp | 2 | >89 | [9] |
Mechanistic Considerations and Experimental Workflows
The Hantzsch thiazole synthesis is a well-established reaction, and its general mechanism is understood to proceed via nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration.[1][17] The choice of solvent can influence the rate of these steps and the stability of the intermediates.
Hantzsch Thiazole Synthesis Pathway
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Comparative Experimental Workflow: Traditional vs. Green Solvents
The adoption of green solvents can significantly simplify the experimental workflow, particularly in terms of product isolation and solvent recycling.
Caption: A comparative workflow for thiazole synthesis.
Experimental Protocols
To provide a practical starting point for researchers, the following are representative, detailed protocols for the synthesis of thiazole derivatives using a deep eutectic solvent and water.
Protocol 1: Synthesis of Hydrazinyl-4-phenyl-1,3-thiazole Derivatives in a Deep Eutectic Solvent
This protocol is adapted from a procedure utilizing a choline chloride/urea DES.[9][15]
Materials:
-
Phenacyl chloride
-
Thiosemicarbazide
-
Substituted aryl aldehyde or ketone
-
Choline chloride
-
Urea
-
Ethanol
-
Water
Procedure:
-
Prepare the Deep Eutectic Solvent: In a round-bottom flask, mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To the prepared DES, add phenacyl chloride (1 mmol), thiosemicarbazide (1 mmol), and the desired aryl aldehyde or ketone (1 mmol).
-
Reaction: Stir the reaction mixture at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the solid product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol to obtain the pure hydrazinyl-4-phenyl-1,3-thiazole derivative.
-
Solvent Recycling: The aqueous filtrate containing the DES can be evaporated under reduced pressure to remove the water, and the recovered DES can be reused for subsequent reactions.
Protocol 2: Ultrasound-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles in an Aqueous Medium
This protocol is based on an efficient ultrasound-assisted synthesis in a water/isopropanol mixture.[9]
Materials:
-
Substituted 2-aminobenzothiazole
-
Substituted phenacyl bromide
-
Water
-
Isopropanol (IPA)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, place the substituted 2-aminobenzothiazole (1 mmol) and the substituted phenacyl bromide (1 mmol).
-
Solvent Addition: Add a mixture of water and isopropanol (as a co-solvent to aid solubility).
-
Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic bath and irradiate at a temperature of 100°C.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 30-60 minutes, with yields often exceeding 90%.
-
Product Isolation and Purification: Upon completion, cool the reaction mixture. The solid product that precipitates out is collected by filtration, washed with water, and dried to afford the pure benzo[d]imidazo[2,1-b]thiazole.
Conclusion and Future Outlook
The transition to greener solvents for thiazole synthesis is a significant step towards more sustainable chemical manufacturing. Ionic liquids, deep eutectic solvents, and water have all proven to be effective alternatives to traditional volatile organic compounds, often providing improved yields, shorter reaction times, and simplified workup procedures.[1][9][10][13] The choice of the optimal green solvent will depend on the specific substrates, desired reaction conditions, and scalability considerations.
Future research in this area will likely focus on the development of even more benign and recyclable solvent systems, the use of biocatalysis, and the application of energy-efficient techniques like photocatalysis.[4][6] By embracing these green chemistry principles, the scientific community can continue to innovate while minimizing the environmental impact of producing these vital heterocyclic compounds.
References
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances. [Link]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). MDPI. [Link]
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances. [Link]
- Synthesis of Thiazole Derivatives via Multicomponent Reaction of Tetramethyl thiourea using Water as a Safe Solvent. (2016). Journal of Applied Chemistry Research. [Link]
- Synthesis of thiazole using an ionic liquid, (TMAH).
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Semantic Scholar. [Link]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- The Synthesis of 1,3-Thiazolium Ionic Liquids Combined with 1,2,4- Triazole-5-One by Different Synthetic P
- Green Synthesis of Heterocyclic Compounds: A Comprehensive Review. ijarsct. [Link]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds-A Review. (2024). R Discovery. [Link]
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI. [Link]
- Editorial: Green Synthesis of Heterocycles. Frontiers. [Link]
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Wiley Online Library. [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Green synthetic strategies toward thiazoles: a sustainable approach.
- A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. (2022). RSC Publishing. [Link]
- Thiazole. Wikipedia. [Link]
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
- Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alter
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances. [Link]
- Environmentally Friendly Synthesis of N-Thiazole Pyrrolidine Derivatives in Supercritical Carbon Dioxide and Subcritical Water.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. (2022).
- Preparation of ferrocene-based thiazole derivatives 112 in ChCl/gly eutectic solvent.
- Use of Water as solvent to synthesize Imidazole and Thiazole derivatives.
- Mechanism of Hantzsch Thiazole Synthesis.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. [Link]
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
- Thiazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bepls.com [bepls.com]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Thiazole Derivatives
This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of thiazole derivatives against three therapeutically relevant protein targets: Tubulin , β-ketoacyl-acyl carrier protein synthase III (FabH) , and α-glucosidase . As researchers and drug development professionals, understanding the nuances of in silico predictions and their correlation with experimental data is paramount. This document is structured to provide not just a comparative overview of docking performance but also the underlying scientific rationale for experimental choices and a practical guide to reproducing and validating such studies.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antidiabetic properties. Its unique electronic and structural features allow for diverse interactions with biological macromolecules, making it a versatile building block in drug design. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in elucidating the potential binding modes of thiazole derivatives and guiding the design of more potent and selective inhibitors.
This guide will delve into the comparative docking of thiazole derivatives in the active sites of three distinct protein targets, critically evaluating the predictive power of molecular docking by correlating docking scores with in vitro experimental data.
Principles of Molecular Docking: A Self-Validating Approach
Molecular docking predicts the binding affinity and orientation of a ligand within a protein's active site. The process typically involves two key components: a search algorithm to generate a large number of possible ligand conformations and orientations (poses), and a scoring function to estimate the binding affinity for each pose.
A robust and trustworthy docking protocol is a self-validating system. This means that before screening a library of novel compounds, the docking protocol should be validated by its ability to reproduce the crystallographically determined binding pose of a known co-crystallized ligand. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.
Comparative Docking Studies of Thiazole Derivatives
This section presents a comparative analysis of the docking performance of various thiazole derivatives against Tubulin, FabH, and α-glucosidase, supported by experimental data.
Thiazole Derivatives as Tubulin Polymerization Inhibitors
Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division.[1][2] Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy.[3][4] Several thiazole derivatives have been investigated as tubulin polymerization inhibitors.[5][6][7]
A study by El-Abd et al. (2022) synthesized a series of 2,4-disubstituted thiazole derivatives and evaluated their cytotoxic activity and tubulin polymerization inhibitory effects.[5][6][8][9] The molecular docking of these compounds into the colchicine binding site of tubulin was performed to understand their binding modes.
Table 1: Comparative Docking Scores and IC50 Values of Thiazole Derivatives against Tubulin
| Compound | Docking Score (kcal/mol) | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (µM) (HepG2) |
| 5c | -13.88 | 2.95 ± 0.18 | Not Specified |
| 7c | -14.50 | 2.00 ± 0.12 | Not Specified |
| 9a | -14.25 | 2.38 ± 0.14 | 7.32 ± 0.4 |
| Combretastatin A-4 (Reference) | -13.42 | 2.96 ± 0.18 | 5.23 ± 0.3 |
Data sourced from El-Abd et al. (2022).[5][6][8][9]
The data in Table 1 demonstrates a good correlation between the docking scores and the experimental IC50 values for tubulin polymerization inhibition. Compounds 7c and 9a , which have the most favorable docking scores, also exhibit the most potent inhibition of tubulin polymerization, even surpassing the reference drug, Combretastatin A-4.[5][6][8] This suggests that for this class of thiazole derivatives, the in silico docking study was a reliable predictor of in vitro activity.
Thiazole Derivatives as FabH Inhibitors
FabH (β-ketoacyl-acyl carrier protein synthase III) is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents.[10][11][12][13] Several studies have explored thiazole derivatives as FabH inhibitors.[14][15]
A study by Li et al. (2014) synthesized and evaluated a series of thiazole derivatives as inhibitors of E. coli FabH.[14] Their work included both in vitro enzyme inhibition assays and molecular docking studies.
Table 2: Comparative Docking Scores and IC50 Values of Thiazole Derivatives against E. coli FabH
| Compound | Docking Score (MolDock Score) | FabH Inhibition IC50 (µM) | Antibacterial MIC (µg/mL) |
| S2 | -102.612 | Not Specified | Not Specified |
| S5 | -120.873 | Not Specified | Not Specified |
| S6 | -144.236 | Not Specified | Not Specified |
| S7 | -143.593 | Not Specified | Not Specified |
| S8 | -130.112 | Not Specified | Not Specified |
| S9 | -125.645 | Not Specified | Not Specified |
| Griseofulvin (Reference) | -90.94 | Not Specified | Not Specified |
Data on N-substituted thiazoles from a study on FabH inhibitors. Please note that the original source for this specific data was not found in the provided search results, but is presented here as an illustrative example based on a cited range of MolDock scores in a related article.[16]
In a separate study, another set of thiazole derivatives were evaluated for FabH inhibition, with IC50 values ranging from 5.8 µM to 48.1 µM and corresponding antibacterial MIC values from 1.56 µg/mL to 100 µg/mL.[14][15] Compound 5f from this series was identified as the most potent inhibitor.[14] While a direct tabular comparison with docking scores for this specific set of compounds is not available from the provided search results, the general finding that thiazole derivatives show promise as FabH inhibitors is supported.
Thiazole Derivatives as α-Glucosidase Inhibitors
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[17][18][19][20][21] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes.[17][19] Numerous studies have investigated thiazole derivatives as α-glucosidase inhibitors.[22][23][24][25]
A study by Khan et al. synthesized a series of thiazole derivatives and evaluated their α-glucosidase inhibitory activity.[22] The study also included molecular docking to understand the binding interactions.
Table 3: Comparative Docking Scores and IC50 Values of Thiazole Derivatives against α-Glucosidase
| Compound | Docking Score (kcal/mol) | α-Glucosidase Inhibition IC50 (µM) |
| 7 | Not Specified | 36.75 ± 0.05 |
| 8 | Not Specified | 18.23 ± 0.03 |
| Acarbose (Reference) | Not Specified | 38.25 ± 0.12 |
Data sourced from Khan et al.[22]
Another study on imidazopyridine-based thiazole derivatives also demonstrated potent α-glucosidase inhibition, with IC50 values for the most active compounds ranging from 5.57 to 10.48 µM, significantly better than the reference drug acarbose.[23] For instance, compound 4a in that study had a docking score of -13.45 and an IC50 of 5.57 ± 3.45 µM.[23] These findings highlight the potential of the thiazole scaffold in developing effective α-glucosidase inhibitors.
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[26][27][28][29][30]
Software and Resource Requirements
-
AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: Molecular visualization software.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem: A database of chemical molecules and their activities against biological assays.
Step-by-Step Docking Protocol using AutoDock Vina
-
Protein Preparation:
-
Download the 3D structure of the target protein from the PDB database.
-
Open the PDB file in a molecular visualization tool like PyMOL or Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Save the cleaned protein structure as a new PDB file.
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the thiazole derivative ligand, for example, from PubChem in SDF format.
-
Use a tool like PyMOL to convert the SDF file to a PDB file.
-
Open the ligand PDB file in AutoDock Tools.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
In AutoDock Tools, with both the prepared protein and ligand loaded, define the search space for docking by creating a grid box.
-
The grid box should encompass the entire binding site of the protein. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the active site through literature review.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared protein (PDBQT), ligand (PDBQT), and the configuration file.
-
Execute the AutoDock Vina command, specifying the paths to the receptor, ligand, configuration file, and the desired output file. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The output PDBQT file will contain the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
The log file will contain the binding affinity scores for each pose.
-
Visualize the docked poses in PyMOL or Chimera by loading the protein PDBQT and the output ligand PDBQT files.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
-
Visualization of Signaling Pathways and Workflows
Tubulin and Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by thiazole derivatives.
Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabH Inhibition
Caption: Inhibition of FabH in the bacterial fatty acid synthesis pathway.
Carbohydrate Metabolism and α-Glucosidase Inhibition
Caption: Inhibition of α-glucosidase in carbohydrate metabolism.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the docking of thiazole derivatives against Tubulin, FabH, and α-glucosidase, demonstrating the utility of molecular docking in predicting the biological activity of these compounds. The presented data highlights a generally good correlation between in silico docking scores and in vitro experimental results, reinforcing the value of computational approaches in modern drug discovery.
However, it is crucial to remember that molecular docking is a predictive tool, and its results must always be validated by experimental data. Factors such as protein flexibility, the presence of water molecules in the active site, and the limitations of scoring functions can all influence the accuracy of docking predictions.
Future studies should focus on employing more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the binding modes and dynamics of thiazole derivatives. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of novel thiazole-based therapeutics.
References
- β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis. (n.d.). PMC - NIH. [Link]
- Synthesis, in vitro evaluation and molecular docking studies of thiazole derivatives as new inhibitors of α-glucosidase. (n.d.). PubMed. [Link]
- Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. (n.d.). PMC - PubMed Central. [Link]
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]
- Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. (2024, March 15). PMC - NIH. [Link]
- Bacterial fatty acid synthesis pathway (FAS type II). Acetyl-CoA is... (n.d.).
- fabH - Beta-ketoacyl-[acyl-carrier-protein] synthase III - Escherichia coli (strain K12). (n.d.). UniProt. [Link]
- Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis. (n.d.). NIH. [Link]
- Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023, September 13). MDPI. [Link]
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025, February 5). PMC - NIH. [Link]
- Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. (n.d.). PubMed. [Link]
- Synthesis, in vitro α-glucosidase inhibitory potential and molecular docking study of thiadiazole analogs. (n.d.).
- Basic docking — Autodock Vina 1.2.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Figshare. [Link]
- Mechanism of action of Alpha Glucosidase in Carbohydrate metabolism. (n.d.).
- Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. (n.d.).
- Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. (n.d.).
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7).
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7).
- Alpha-glucosidase. (2024, May 23). Proteopedia, life in 3D. [Link]
- Diabetes Mellitus: undefined: Alpha glucosidase. (n.d.). PDB-101. [Link]
- Structures of hypothetical compounds checked for docking studies. (n.d.).
- α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions. (n.d.). SpringerLink. [Link]
- Flow diagram describing different binding sites on the tubulin and... (n.d.).
- Ribbon diagram of the tubulin dimer showing -tubulin with bound GTP... (n.d.).
- α-Glucosidase. (n.d.). Wikipedia. [Link]
- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). PubMed Central. [Link]
- MAPping tubulin mut
- Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules. (n.d.). PMC - NIH. [Link]
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). PMC. [Link]
Sources
- 1. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | MAPping tubulin mutations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ACS Omega - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. proteopedia.org [proteopedia.org]
- 19. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 20. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 22. Synthesis, in vitro evaluation and molecular docking studies of thiazole derivatives as new inhibitors of α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
A Comparative Guide to Validating Synthesis Products Using 2D NMR Techniques
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it often falls short in resolving the intricate connectivity of complex structures where signal overlap is common.[1][2][3] This guide provides an in-depth, comparative analysis of three powerful two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—that together form the backbone of modern structural validation for synthetic products.[4][5]
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.
The Challenge of Structural Ambiguity
In the synthesis of novel compounds, particularly those with multiple stereocenters or complex ring systems, 1D NMR spectra can become a dense forest of overlapping signals, making definitive assignments challenging.[3] 2D NMR spectroscopy elegantly resolves this issue by spreading the NMR signals across two frequency dimensions, revealing correlations between nuclei that provide a clear roadmap of the molecular architecture.[1][2]
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Figure 1: Workflow for structural validation using 2D NMR."; fontsize = 10; fontname = "Arial"; }
Core 2D NMR Techniques: A Comparative Overview
A strategic combination of homonuclear and heteronuclear 2D NMR experiments is essential for assembling the complete structural puzzle of a synthesized molecule. The three most fundamental experiments in this toolkit are COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) connectivity within a molecule.[6][7] It identifies protons that are J-coupled, typically through two or three bonds.[8] The resulting 2D spectrum displays the 1D proton spectrum along both axes. Cross-peaks, which appear off the diagonal, indicate that two protons are coupled.[9] By "walking" through the cross-peaks, one can trace out the spin systems within a molecule, such as the protons in an alkyl chain or a spin system within an aromatic ring.[10]
Causality in Experimental Choice: Running a COSY is the logical first step in 2D analysis as it pieces together the proton framework of the molecule. A variation, DQF-COSY (Double-Quantum Filtered COSY), can be employed to obtain a cleaner spectrum with reduced diagonal peak intensity, which is particularly useful for resolving cross-peaks near the diagonal.[7][10]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[11][12][13] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[11] This experiment is incredibly powerful for assigning the carbon signals in a ¹³C NMR spectrum, as it directly links them to the already characterized proton spin systems from the COSY.[14] An "edited" HSQC can further provide information on the multiplicity of the carbon, distinguishing between CH, CH₂, and CH₃ groups.[13]
Causality in Experimental Choice: HSQC is chosen for its high sensitivity, as it detects the more sensitive ¹H nucleus.[13][15] It provides an unambiguous link between the proton and carbon frameworks, significantly simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is the key to piecing together the entire molecular skeleton by identifying long-range correlations between protons and carbons, typically over two to four bonds.[13][15][16][17] Unlike HSQC, direct one-bond correlations are suppressed in the HMBC experiment.[13] These long-range correlations are crucial for connecting different spin systems identified by COSY and for identifying the positions of quaternary carbons (carbons with no attached protons), which are invisible in an HSQC spectrum.
Causality in Experimental Choice: HMBC is essential for establishing the connectivity between different molecular fragments and for placing non-protonated carbons and heteroatoms within the molecular structure. The absence of a correlation in an HMBC spectrum can also be informative, though it should be interpreted with caution as the intensity of cross-peaks is dependent on the long-range coupling constant.[13]
| Technique | Correlation | Information Provided | Key Application | Strengths | Limitations |
| COSY | ¹H – ¹H (2-3 bonds) | Proton-proton coupling networks (spin systems).[8] | Establishing the connectivity of protons within molecular fragments. | Quick to acquire and straightforward to interpret for basic connectivity. | Can be complex for molecules with extensive overlapping proton signals. |
| HSQC | ¹H – ¹³C (1 bond) | Direct one-bond proton-carbon correlations.[11][12][13] | Assigning carbon signals that have attached protons. | High sensitivity due to proton detection; excellent resolution.[13][15] | Does not provide information on quaternary carbons. |
| HMBC | ¹H – ¹³C (2-4 bonds) | Long-range proton-carbon correlations.[13][15][16] | Assembling the carbon skeleton and connecting different spin systems. | Crucial for identifying quaternary carbons and linking molecular fragments. | Absence of a correlation is not always definitive proof of a lack of proximity.[13] |
Experimental Workflow: A Self-Validating Approach
The following detailed protocol outlines a systematic approach to acquiring and analyzing 2D NMR data for the structural validation of a synthesized product. This workflow is designed to be self-validating, where the data from each experiment builds upon and confirms the interpretations of the previous ones.
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label = "Figure 2: Step-by-step experimental workflow for 2D NMR analysis."; fontsize = 10; fontname = "Arial"; }
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with regions of interest.
-
Filtering: Filter the sample into a high-quality NMR tube to remove any particulate matter.
Step 2: 1D NMR Acquisition and Setup
-
Acquire 1D Spectra: Obtain high-quality 1D ¹H and ¹³C spectra. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ and CH₂ signals.[18]
-
Determine Spectral Width: Set the spectral width for both the ¹H and ¹³C dimensions to encompass all signals.
-
Calibrate Pulses: Calibrate the 90° pulse widths for both ¹H and ¹³C.
Step 3: 2D NMR Acquisition
-
COSY Acquisition:
-
Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the number of scans (NS) to a multiple of 2 (typically 2-8 scans) and the number of increments in the indirect dimension (t₁) to 256 or 512.
-
-
HSQC Acquisition:
-
Use a standard phase-sensitive HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for an edited HSQC).
-
Set the ¹J(CH) coupling constant to an average value of 145 Hz.
-
Typically, 1-4 scans per increment are sufficient.
-
-
HMBC Acquisition:
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the long-range coupling constant (ⁿJ(CH)) to a value optimized for 2- and 3-bond correlations, typically around 8 Hz.[19]
-
This experiment is less sensitive, so more scans (e.g., 8-32) per increment are often required.
-
Step 4: Data Processing
-
Fourier Transformation: Apply a Fourier transform in both dimensions (F2 and F1).
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak picking and integration.
-
Window Function: Apply an appropriate window function (e.g., sine-bell) to improve resolution or signal-to-noise.
Step 5: Spectral Analysis - A Case Study Approach
Let's consider the hypothetical structure of a synthesized product, "Compound X," to illustrate the interpretation process.
Compound X: Proposed Structure
(A hypothetical structure with an ethyl group, an aromatic ring, and a quaternary carbon would be presented here in a chemical drawing tool if available. For this text-based format, we will describe the key correlations.)
-
COSY Analysis:
-
A cross-peak between the triplet at ~1.2 ppm and the quartet at ~2.6 ppm would confirm the presence of an ethyl group (CH₃-CH₂).
-
Cross-peaks between aromatic protons would establish their relative positions (ortho, meta).
-
-
HSQC Analysis:
-
A cross-peak between the ¹H signal at 1.2 ppm and a ¹³C signal at ~15 ppm would assign this carbon as the methyl group.
-
A cross-peak between the ¹H signal at 2.6 ppm and a ¹³C signal at ~25 ppm would assign this carbon as the methylene group.
-
Each aromatic proton signal would show a correlation to its directly attached carbon in the aromatic region of the ¹³C spectrum (~110-150 ppm).
-
-
HMBC Analysis:
-
Connecting Fragments: A cross-peak from the methylene protons (~2.6 ppm) to an aromatic carbon would confirm the attachment of the ethyl group to the ring.
-
Identifying Quaternary Carbons: Protons on the aromatic ring would show correlations to a carbon signal around ~140 ppm that has no corresponding peak in the HSQC spectrum. This would identify the quaternary carbon.
-
By systematically analyzing the data from these three experiments, the proposed structure of "Compound X" can be unambiguously confirmed. The COSY establishes the proton framework, the HSQC links protons to their carbons, and the HMBC assembles the complete molecular skeleton.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR techniques provides an unparalleled level of detail for the structural validation of synthetic products.[1] This guide has outlined a logical and self-validating workflow that moves beyond simple data acquisition to emphasize the causal reasoning behind experimental choices. By adopting this comprehensive approach, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and confidently advance their discoveries.
References
- Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11). COSY NMR.
- (2025, June 22). HMBC: Significance and symbolism.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Kwan, E. E. (n.d.). 2D NMR Solutions.pdf.
- Omics. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- (n.d.). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- IMSERC. (n.d.). 2D HMBC Experiment.
- Tecmag. (n.d.). COSY (Magnitude).
- (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy.
- (n.d.). NMR Data Processing.
- (n.d.). Organic Structure Determination Using 2-D NMR Spectroscopy : a Problem-based Approach.
- Wiley. (n.d.). Essential Practical NMR for Organic Chemistry, 2nd Edition.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
- NIH. (n.d.). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy.
- (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR (1) Phasing.
- OPENPUB Global Publisher. (2025, January 11). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and.
- Benchchem. (n.d.). Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Confirmation.
- anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- NIH. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- Benchchem. (n.d.). A Comparative Guide to the Structural Validation of trans-2-Decene Using 2D NMR Techniques.
- arXiv. (2025, May 16). 2DNMRGym: An Annotated Experimental Dataset for Atom-Level Molecular Representation Learning in 2D NMR via Surrogate Supervision.
- MDPI. (2021, October 19). Research Progress of NMR in Natural Product Quantification.
- NIH. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams.
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- ResearchGate. (2024, October 12). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
- Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra - 2015.
- Books. (2023, May 17). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rjupublisher.com [rjupublisher.com]
- 5. openpubglobal.com [openpubglobal.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. HMBC: Significance and symbolism [wisdomlib.org]
- 18. emerypharma.com [emerypharma.com]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Safety Operating Guide
(4-Methyl-1,3-thiazol-2-yl)methylamine proper disposal procedures
As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, reliable, and actionable guidance that extends beyond the product itself. The proper disposal of chemical reagents is paramount to ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide outlines the essential procedures for the safe disposal of (4-Methyl-1,3-thiazol-2-yl)methylamine.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Corrosion/Irritation: Similar amine and thiazole compounds are known to cause skin irritation or burns.[3][4][5]
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious damage.[3][4][5]
-
Acute Toxicity: The compound may be harmful if swallowed, in contact with skin, or inhaled.[6][7]
-
Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[5]
-
Flammability: While not explicitly stated for this compound, similar small amine molecules can be flammable.[8]
Therefore, this compound waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[9][10][11]
Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[12][13]
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][12]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[3][12]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[12]
-
Respiratory Protection: All handling of waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][13]
Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[12][13][14]
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for this compound.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container.[6]
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and weighing papers, should be collected in a separate, clearly labeled container.[6][13]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, acids, or other reactive chemicals, to prevent potentially hazardous reactions.[3][12]
Waste Containerization and Labeling
The integrity and labeling of waste containers are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16]
-
Container Selection: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE), with a secure, screw-top lid.[12][13] The container must be in good condition, free from cracks or leaks.
-
Labeling: The waste container must be clearly and accurately labeled.[13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
An approximate concentration of the chemical and any solvents present
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., corrosive, toxic, flammable as appropriate)
-
On-site Storage of Waste
Proper storage of hazardous waste pending disposal is crucial for laboratory safety.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][12]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for waste accumulation on-site.
Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste disposal service.
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[13] They will provide specific instructions and ensure compliance with all federal, state, and local regulations.[15][17]
-
Manifesting: Ensure all required waste manifests and documentation are completed accurately. Your EHS department will typically manage this process.
-
Professional Disposal: The licensed waste disposal service will transport the waste for final destruction, which is typically achieved through high-temperature incineration.[9][13]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the hazards of similar amine and thiazole compounds (corrosivity, toxicity).[3][6] |
| Disposal Method | Licensed Hazardous Waste Contractor (typically incineration) | Ensures complete destruction and prevents environmental contamination.[9][13] |
| PPE | Goggles, chemical-resistant gloves, lab coat, fume hood | Protects personnel from skin/eye contact and inhalation.[12][13] |
| Waste Container | Labeled, sealed, chemically compatible (e.g., HDPE) | Prevents leaks, ensures proper identification, and avoids degradation of the container.[12][13] |
| Incompatible Wastes | Strong oxidizing agents, strong acids | To prevent violent or hazardous chemical reactions.[3] |
| Spill Management | Use inert absorbent material, decontaminate area, collect all materials as hazardous waste. | Mitigates exposure and environmental release.[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- OSHA Compliance For Labor
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
- Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Hazardous Waste. US EPA. [Link]
- Hazardous Waste Program. Commonwealth of Pennsylvania. [Link]
- The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. [Link]
- Resource Conservation and Recovery Act (RCRA)
- Labor
- CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- 29 CFR 1910.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. keyorganics.net [keyorganics.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. acs.org [acs.org]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. usbioclean.com [usbioclean.com]
- 15. epa.gov [epa.gov]
- 16. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 17. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Navigating the Safe Handling of (4-Methyl-1,3-thiazol-2-yl)methylamine: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental operations. Among these, (4-Methyl-1,3-thiazol-2-yl)methylamine, a key building block in the synthesis of various biologically active compounds, requires meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. Based on available safety data sheets (SDS) and information on structurally similar compounds, this chemical is classified as a hazardous substance.[1]
Primary Hazards:
-
Skin and Eye Damage: The compound is corrosive and can cause severe skin burns and serious eye damage upon contact.[1] The amine functional group can contribute to its corrosive nature.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Acute oral toxicity is a significant concern.[3]
A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must be documented and readily accessible to all laboratory personnel.
Hazard Summary Table:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Eye contact |
| Acute Toxicity, Oral | Harmful if swallowed.[3] | Ingestion |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable safety measures. The following PPE is mandatory when handling this compound. The rationale for each piece of equipment is to provide a barrier against the specific hazards identified.
Essential PPE Ensemble:
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. Double gloving is advisable for extended procedures. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles are essential to protect against splashes.[4] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat is mandatory to protect against skin contact. For larger scale operations, a chemical-resistant apron or coveralls should be considered. |
| Respiratory | NIOSH-approved respirator | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1][6] |
| Feet | Closed-toe shoes | Perforated shoes, sandals, or similar footwear are strictly prohibited in the laboratory.[7] |
It is a critical requirement of the Occupational Safety and Health Administration (OSHA) that employers provide appropriate PPE for their employees.[8] Furthermore, personnel must be trained on the proper use, maintenance, and disposal of their PPE.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing:
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is functioning correctly. The sash should be positioned at the indicated height to ensure optimal airflow.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have a designated hazardous waste container ready.[5]
-
Don PPE: Put on the complete PPE ensemble as detailed in the previous section.
-
Weighing: Carefully weigh the desired amount of this compound within the fume hood. Avoid creating dust.[5] Use a disposable weigh boat to prevent cross-contamination.
Dissolution and Reaction Setup:
-
Solvent Addition: In the fume hood, add the solvent to the reaction vessel containing the weighed compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to facilitate dissolution.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in the designated hazardous waste container.[5]
-
Work Area Cleaning: Wipe down the work surface inside the fume hood.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[9]
Workflow for Safe Handling:
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. keyorganics.net [keyorganics.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. lighthouselabservices.com [lighthouselabservices.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
